Ethyl 1-(aminomethyl)cyclopropanecarboxylate
Description
Properties
IUPAC Name |
ethyl 1-(aminomethyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-2-10-6(9)7(5-8)3-4-7/h2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTOKAZVIPSHHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80467157 | |
| Record name | Ethyl 1-(aminomethyl)cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80467157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400840-94-0 | |
| Record name | Ethyl 1-(aminomethyl)cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80467157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Foreword: The Unique Value of Constrained Scaffolds in Modern Drug Discovery
An In-Depth Technical Guide to Ethyl 1-(aminomethyl)cyclopropanecarboxylate
In the landscape of medicinal chemistry, the pursuit of novel chemical entities with superior efficacy, selectivity, and pharmacokinetic profiles is perpetual. Among the myriad of structural motifs employed, strained ring systems, particularly the cyclopropane ring, have emerged as powerful tools for molecular design. The rigid, three-dimensional nature of the cyclopropyl group offers a level of conformational constraint that is highly sought after, allowing for precise orientation of functional groups and improved interaction with biological targets.[1][2] This guide focuses on this compound, a versatile building block that embodies the strategic advantages of this unique scaffold. By providing both a primary amine and an ester functionality on a compact, rigid core, this molecule serves as a critical starting point for the synthesis of complex pharmaceutical agents. This document provides an in-depth exploration of its properties, synthesis, and applications, designed for the discerning researcher and drug development professional.
Section 1: Core Characteristics and Structural Significance
This compound is a disubstituted cyclopropane derivative. It is a non-proteinogenic amino acid ester, meaning it mimics the structure of natural amino acids but with a conformationally restricted backbone. This restriction is the cornerstone of its utility in drug design.[2]
The molecule's structure is deceptively simple, yet it confers several advantageous properties:
-
Metabolic Stability: The cyclopropane ring's strong C-C and C-H bonds are less susceptible to metabolic degradation compared to aliphatic chains, often leading to improved in vivo half-life of drug candidates.[1][2]
-
Three-Dimensionality: It introduces a well-defined spatial arrangement of its substituents, which can enhance binding potency and selectivity by locking the molecule into a bioactive conformation.[3]
-
Novel Chemical Space: As a synthetic building block, it allows chemists to explore novel chemical space, moving away from saturated, "flat" molecules towards more complex, sp³-rich architectures that often yield better clinical success rates.
This compound is most commonly available as the free base (a liquid) or as a more stable hydrochloride salt (a solid), which aids in handling and storage.[4][5][6] Its primary applications lie in the synthesis of enzyme inhibitors, receptor modulators, and other complex molecular probes where precise conformational control is paramount.[7][8]
Section 2: Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis and development.
Data Presentation: Key Properties
| Property | Value | Source(s) |
| IUPAC Name | ethyl 1-(aminomethyl)cyclopropane-1-carboxylate | [9] |
| Synonyms | 1-(Aminomethyl)-cyclopropanecarboxylic acid ethyl ester | [7] |
| CAS Number | 400840-94-0 (Free Base) 362703-20-6 (HCl Salt) | [4][5] |
| Molecular Formula | C₇H₁₃NO₂ (Free Base) C₇H₁₄ClNO₂ (HCl Salt) | [4][5][9] |
| Molecular Weight | 143.18 g/mol (Free Base) 179.64 g/mol (HCl Salt) | [4][5][10] |
| Appearance | Liquid (Free Base) Solid (HCl Salt) | [6][7] |
| Storage Conditions | Store under -20°C, sealed, in a dry, dark place. | [5][10] |
| SMILES | CCOC(=O)C1(CN)CC1 | [7][9] |
| InChI Key | IWPIXNGIFMRSAU-UHFFFAOYSA-N (HCl Salt) | [6] |
Spectroscopic Signature Analysis
While experimental spectra should always be acquired for confirmation, the structure of this compound allows for the confident prediction of its key spectroscopic features.
-
¹H NMR: The spectrum would be characterized by several distinct regions. The ethyl group will present as a quartet around 4.1 ppm (-O-CH₂ -CH₃) and a triplet around 1.2 ppm (-O-CH₂-CH₃ ). The aminomethyl protons (-CH₂ -NH₂) would likely appear as a singlet around 2.8-3.0 ppm. The diastereotopic protons of the cyclopropane ring are highly characteristic and will appear as complex multiplets in the upfield region, typically between 0.5 and 1.5 ppm.[11] The NH₂ protons may appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
¹³C NMR: The carbonyl carbon of the ester will be the most downfield signal, expected around 170-175 ppm. The carbons of the ethyl group will appear around 60 ppm (-C H₂-) and 14 ppm (-C H₃). The quaternary carbon of the cyclopropane ring will be found around 30-35 ppm, while the methylene carbons of the ring will be further upfield, typically below 20 ppm. The aminomethyl carbon (-C H₂NH₂) would be expected in the 40-45 ppm range.
-
FT-IR: The infrared spectrum will be dominated by a strong C=O stretch from the ester group at approximately 1720-1740 cm⁻¹.[12] The N-H stretching of the primary amine will be visible as one or two bands in the 3300-3500 cm⁻¹ region. C-H stretches from the aliphatic and cyclopropyl groups will appear just below 3000 cm⁻¹. A characteristic C-O stretch from the ester will also be present in the 1100-1300 cm⁻¹ range.
Section 3: Synthesis and Mechanistic Considerations
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A common and reliable approach involves the construction of the cyclopropane ring followed by functional group interconversion.
Experimental Protocol: A Representative Synthesis Route
This protocol outlines a plausible synthesis starting from a commercially available diethyl malonate derivative. The causality behind each step is explained to provide a deeper understanding of the process.
Step 1: Cyclopropanation via Dibromide Alkylation
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous ethanol (250 mL).
-
Base Formation: Add sodium metal (1.1 eq) in small portions to the ethanol to generate a solution of sodium ethoxide. Causality: Sodium ethoxide is a strong, non-nucleophilic base ideal for deprotonating the acidic α-proton of diethyl malonate without causing significant ester hydrolysis.
-
Substrate Addition: Cool the solution to 0°C and add diethyl malonate (1.0 eq) dropwise. Stir for 30 minutes.
-
Alkylation: Add 1,2-dibromoethane (1.1 eq) dropwise, keeping the temperature below 10°C. After addition, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Causality: The malonate enolate acts as a nucleophile, first displacing one bromide. The second intramolecular alkylation then occurs to form the cyclopropane ring, a classic approach for cyclopropane synthesis.
-
Workup: Cool the reaction, filter off the sodium bromide precipitate, and remove the ethanol under reduced pressure. The resulting crude product is diethyl cyclopropane-1,1-dicarboxylate.
Step 2: Selective Hydrolysis and Decarboxylation
-
Hydrolysis: Dissolve the crude diester in ethanol and add a solution of potassium hydroxide (1.05 eq) in water. Stir at room temperature overnight. Causality: Using a slight excess of one equivalent of base selectively hydrolyzes one of the two ester groups to a carboxylate salt.
-
Acidification & Decarboxylation: Carefully acidify the mixture with 6M HCl to pH ~2. Heat the mixture to 80-100°C until gas evolution (CO₂) ceases. Causality: The resulting geminal carboxylic acid-ester is thermally unstable and readily decarboxylates upon heating in acidic conditions to yield ethyl cyclopropanecarboxylate.
-
Extraction: Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the mono-ester.
Step 3: Functionalization and Reduction (Curtius Rearrangement)
-
Acid Formation: Hydrolyze the remaining ester group using excess NaOH, followed by acidic workup to obtain 1-cyclopropanecarboxylic acid.
-
Acyl Azide Formation: Treat the carboxylic acid with diphenylphosphoryl azide (DPPA) or thionyl chloride followed by sodium azide. Causality: This converts the carboxylic acid into a reactive acyl azide, the key intermediate for the Curtius rearrangement.
-
Rearrangement & Trapping: Gently heat the acyl azide solution in the presence of ethanol. The azide rearranges to an isocyanate with loss of N₂ gas, which is immediately trapped by the ethanol solvent to form an ethyl carbamate.
-
Deprotection: Hydrolyze the carbamate under strong acidic or basic conditions to liberate the primary amine, yielding the final product's precursor acid.
-
Final Esterification: Perform a Fischer esterification on the resulting 1-(aminomethyl)cyclopropanecarboxylic acid using ethanol and a catalytic amount of strong acid (e.g., H₂SO₄) to yield the target molecule.[13]
Visualization: Synthesis Workflow
Caption: A simplified workflow for the synthesis of the target compound.
Section 4: Applications in Medicinal Chemistry and Drug Discovery
The true value of this compound is realized in its application as a constrained building block for creating sophisticated, biologically active molecules.
Role as a Constrained Amino Acid Surrogate
In peptide and small molecule drug design, controlling conformation is key to achieving high potency and selectivity. This molecule serves as a rigid scaffold that can replace more flexible elements, such as glycine or alanine residues in a peptide chain.
-
Enzyme Inhibitors: The compound is a known building block for synthesizing dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes.[8] The rigid cyclopropane core helps to correctly position the key pharmacophoric elements—the amine and the ester (or subsequent amide)—for optimal interaction within the enzyme's active site.
-
Anticonvulsants: Research has shown that derivatives synthesized from this core structure exhibit promising anticonvulsant activity.[14] The cyclopropane moiety can modulate lipophilicity and metabolic stability, properties crucial for CNS-active drugs.
-
General Drug Design: The cyclopropyl fragment is frequently used to address common drug discovery challenges, including enhancing metabolic stability, increasing brain permeability, and reducing off-target effects.[2]
Visualization: Incorporation into a Bioactive Scaffold
The following diagram illustrates how the rigid nature of the aminomethyl-cyclopropane core can orient functional groups (R¹ and R²) toward specific binding pockets in a hypothetical enzyme active site.
Caption: Role of the cyclopropane core in orienting pharmacophores.
Section 5: Safety, Handling, and Storage Protocols
As with any laboratory chemical, adherence to strict safety protocols is non-negotiable. This compound and its precursors require careful handling to ensure researcher safety and maintain compound integrity.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[15] Avoid contact with skin and eyes.[15] In case of contact, rinse immediately and thoroughly with water.
-
Storage: The compound is sensitive to temperature and should be stored in a freezer at or below -20°C.[5] The container must be tightly sealed and protected from moisture and light to prevent degradation.[5] For the hydrochloride salt, which is a solid, storage in a desiccator may also be advisable.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can cause decomposition or violent reactions.[16][17]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter the environment.[16]
By following these guidelines, researchers can safely and effectively utilize this compound in their synthetic endeavors.
Section 6: References
-
Synblock Inc. (n.d.). CAS 362703-20-6 | ethyl 1-(aminomethyl)cyclopropane-1-carboxylate hydrochloride. Retrieved from Synblock.
-
BLD Pharm. (n.d.). 400840-94-0 | this compound. Retrieved from BLD Pharm.
-
CymitQuimica. (n.d.). CAS 400840-94-0: this compound. Retrieved from CymitQuimica.
-
TargetMol. (n.d.). This compound. Retrieved from TargetMol.
-
Sigma-Aldrich. (n.d.). Ethyl 1-(aminomethyl)cyclopropane-1-carboxylate hydrochloride | 362703-20-6. Retrieved from Sigma-Aldrich.
-
ECHEMI. (2019). 1-(AMINOMETHYL)-CYCLOPROPANECARBOXYLIC ACID ETHYL ESTER Safety Data Sheet. Retrieved from ECHEMI.
-
AChemBlock. (n.d.). This compound 95% | CAS: 400840-94-0. Retrieved from AChemBlock.
-
PubChem. (n.d.). Ethyl 1-aminocyclopropane-1-carboxylate hydrochloride. Retrieved from PubChem.
-
Sigma-Aldrich. (n.d.). Ethyl 1-aminocyclopropanecarboxylate 97% | 42303-42-4. Retrieved from Sigma-Aldrich.
-
Fisher Scientific. (2021). Safety Data Sheet - Ethyl cyclopropanecarboxylate. Retrieved from Fisher Scientific.
-
Fisher Scientific. (2024). Safety Data Sheet - Ethyl cyclopropanecarboxylate. Retrieved from Fisher Scientific.
-
Chemicalbook. (n.d.). 1-(AMINOMETHYL)-CYCLOPROPANECARBOXYLIC ACID ETHYL ESTER | 400840-94-0. Retrieved from Chemicalbook.
-
ChemicalBook. (n.d.). Cyclopropanecarboxylic acid, 1-amino-, ethyl ester (9CI) synthesis. Retrieved from ChemicalBook.
-
PubChem. (n.d.). Ethyl cyclopropanecarboxylate. Retrieved from PubChem.
-
PubChem. (n.d.). Ethyl cyclopent-1-enecarboxylate. Retrieved from PubChem.
-
Thermo Scientific Chemicals. (n.d.). Ethyl cyclopropanecarboxylate, 98%. Retrieved from Fisher Scientific.
-
ChemicalBook. (n.d.). Ethyl cyclopropanecarboxylate (4606-07-9) 1H NMR spectrum. Retrieved from ChemicalBook.
-
ChemicalBook. (n.d.). Cyclopropanecarboxylic acid, 1-amino-2-ethenyl-, ethyl ester, hydrochloride (1:1), (1R,2S)- 1H NMR spectrum. Retrieved from ChemicalBook.
-
Synthesis Chemical. (n.d.). The Role of Ethyl Cyclopropanecarboxylate in Modern Organic Synthesis. Retrieved from Synthesis Chemical.
-
ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure. Retrieved from ResearchGate.
-
He, X., et al. (2012). Synthesis and anticonvulsant activity of ethyl 1-(2-arylhydrazinecarboxamido)-2,2-dimethylcyclopropanecarboxylate derivatives. European Journal of Medicinal Chemistry, 54, 542-8.
-
Google Patents. (1983). US4367344A - Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds. Retrieved from Google Patents.
-
Li, D. (2025). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry, 297, 117951.
-
University of Calgary. (n.d.). Spectra Problem #7 Solution. Retrieved from University of Calgary.
-
Fisher Scientific. (n.d.). Cyclopropanecarboxylic acids and derivatives. Retrieved from Fisher Scientific.
-
Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (2016). Journal of the Serbian Chemical Society.
-
Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. Retrieved from Semantic Scholar.
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756.
-
PubChem. (n.d.). Ethyl 1-formylcyclopropanecarboxylate. Retrieved from PubChem.
Sources
- 1. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CAS 362703-20-6 | ethyl 1-(aminomethyl)cyclopropane-1-carboxylate hydrochloride - Synblock [synblock.com]
- 5. 400840-94-0|this compound|BLD Pharm [bldpharm.com]
- 6. Ethyl 1-(aminomethyl)cyclopropane-1-carboxylate hydrochloride | 362703-20-6 [sigmaaldrich.com]
- 7. CAS 400840-94-0: ethyl 1-(aminomethyl)cyclopropanecarboxyl… [cymitquimica.com]
- 8. 1-(AMINOMETHYL)-CYCLOPROPANECARBOXYLIC ACID ETHYL ESTER | 400840-94-0 [chemicalbook.com]
- 9. This compound 95% | CAS: 400840-94-0 | AChemBlock [achemblock.com]
- 10. This compound | TargetMol [targetmol.com]
- 11. Ethyl cyclopropanecarboxylate (4606-07-9) 1H NMR spectrum [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. Cyclopropanecarboxylic acid, 1-amino-, ethyl ester (9CI) synthesis - chemicalbook [chemicalbook.com]
- 14. Synthesis and anticonvulsant activity of ethyl 1-(2-arylhydrazinecarboxamido)-2,2-dimethylcyclopropanecarboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. echemi.com [echemi.com]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.pt [fishersci.pt]
An In-depth Technical Guide to the Synthesis of Ethyl 1-(aminomethyl)cyclopropanecarboxylate
Abstract
Ethyl 1-(aminomethyl)cyclopropanecarboxylate is a valuable building block in medicinal chemistry, frequently incorporated into pharmacologically active compounds due to the unique conformational constraints imparted by the cyclopropane ring.[1][2] This guide provides a comprehensive overview of the primary synthetic strategies for this compound, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of key reactions, offer detailed experimental protocols, and present a comparative analysis of different synthetic routes.
Introduction: The Significance of the Cyclopropane Moiety
The cyclopropane ring, a three-membered carbocycle, is a recurring motif in a variety of natural products and synthetic molecules with significant biological activity.[3] Its inherent ring strain influences molecular conformation and electronics, often leading to enhanced binding affinity for biological targets and improved metabolic stability.[1] this compound, possessing both an amine and an ester functional group attached to a quaternary center on the cyclopropane ring, serves as a versatile scaffold for the synthesis of novel therapeutic agents.[1][4][5] Specifically, cyclopropyl amino acids are utilized as enzyme inhibitors and as substitutes for natural amino acids in peptide hormones to enhance bioactivity and stability.[4]
Comparative Analysis of Synthetic Strategies
Several synthetic routes to this compound have been reported, each with its own set of advantages and limitations. The choice of a particular strategy often depends on factors such as the availability of starting materials, desired scale of synthesis, and stereochemical requirements.
| Synthetic Route | Key Starting Materials | Key Reactions | Advantages | Disadvantages |
| Route 1: From Diethyl 1,1-Cyclopropanedicarboxylate | Diethyl 1,1-cyclopropanedicarboxylate | Curtius or Hofmann Rearrangement | Well-established chemistry, good overall yields. | Use of potentially hazardous reagents (azides or strong oxidants).[3] |
| Route 2: Cyclopropanation of an Acrylate Derivative | Ethyl acrylate, a suitable aminomethylating agent | Michael addition followed by intramolecular cyclization | Convergent synthesis, potential for variation. | May require optimization of cyclization conditions. |
| Route 3: From 1-Aminocyclopropanecarboxylic Acid | 1-Aminocyclopropanecarboxylic acid | Esterification and reduction of a nitrile or amide | Utilizes a commercially available starting material. | May involve multiple protection/deprotection steps. |
Detailed Synthetic Protocols and Mechanistic Insights
Route 1: Synthesis via Diethyl 1,1-Cyclopropanedicarboxylate
This is one of the most common and reliable methods for preparing the target molecule. The synthesis commences with the commercially available diethyl 1,1-cyclopropanedicarboxylate.
Workflow Diagram
Caption: Workflow for the synthesis of this compound starting from Diethyl 1,1-cyclopropanedicarboxylate.
Step-by-Step Protocol
Step 1: Selective Mono-hydrolysis of Diethyl 1,1-cyclopropanedicarboxylate
-
Rationale: The first step involves the selective hydrolysis of one of the two ester groups to yield the corresponding mono-acid. This is typically achieved using one equivalent of a base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent. The reaction is carefully monitored to prevent di-hydrolysis.
-
Protocol:
-
Dissolve diethyl 1,1-cyclopropanedicarboxylate (1.0 eq) in ethanol.
-
Add a solution of potassium hydroxide (1.0 eq) in water dropwise at 0 °C.
-
Allow the reaction to stir at room temperature for 12-16 hours.
-
Acidify the reaction mixture with cold hydrochloric acid to pH 2-3.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-(ethoxycarbonyl)cyclopropane-1-carboxylic acid.
-
Step 2: Curtius Rearrangement
-
Mechanistic Insight: The Curtius rearrangement is a thermal or photochemical decomposition of a carboxylic azide to an isocyanate. The carboxylic acid from the previous step is first converted to an acyl chloride, which then reacts with sodium azide to form the acyl azide. Upon heating, the acyl azide rearranges with the loss of nitrogen gas to form the isocyanate.
-
Protocol:
-
To a solution of 1-(ethoxycarbonyl)cyclopropane-1-carboxylic acid (1.0 eq) in an inert solvent (e.g., toluene), add thionyl chloride (1.2 eq) and a catalytic amount of DMF.
-
Heat the mixture at reflux for 2 hours.
-
Cool the reaction and remove the excess thionyl chloride under reduced pressure.
-
Dissolve the crude acyl chloride in acetone and add a solution of sodium azide (1.5 eq) in water dropwise at 0 °C.
-
Stir the mixture for 1 hour at 0 °C.
-
Extract the acyl azide with toluene.
-
Carefully heat the toluene solution to reflux until the evolution of nitrogen gas ceases. The resulting solution contains ethyl 1-(isocyanato)cyclopropanecarboxylate.
-
Step 3: Hydrolysis of the Isocyanate
-
Rationale: The final step involves the hydrolysis of the isocyanate to the desired amine. This is typically achieved by heating the isocyanate with aqueous acid.
-
Protocol:
-
Add hydrochloric acid (e.g., 6M) to the toluene solution of the isocyanate.
-
Heat the biphasic mixture at reflux for 4-6 hours.
-
Cool the reaction mixture and separate the aqueous layer.
-
Wash the aqueous layer with an organic solvent to remove any non-polar impurities.
-
Basify the aqueous layer with a strong base (e.g., sodium hydroxide) to pH > 12.
-
Extract the product, this compound, with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic extracts, filter, and concentrate to yield the final product.
-
Route 2: Cyclopropanation Strategies
An alternative approach involves the construction of the cyclopropane ring itself. One common method is the cyclopropanation of an activated alkene.
Reaction Scheme
Caption: General scheme for the synthesis of this compound via cyclopropanation.
While various methods for cyclopropanation exist, including those utilizing diazo compounds[6] or Simmons-Smith type reactions, a particularly relevant strategy for this target involves a Michael addition followed by intramolecular cyclization.
Route 3: Functional Group Interconversion from 1-Aminocyclopropanecarboxylic Acid
This route leverages the commercially available 1-aminocyclopropanecarboxylic acid. The synthesis involves esterification of the carboxylic acid and subsequent transformation of a suitable precursor to the aminomethyl group.
Workflow Diagram
Caption: Workflow for the synthesis of this compound from 1-Aminocyclopropanecarboxylic acid.
Step-by-Step Protocol
Step 1: Esterification of 1-Aminocyclopropanecarboxylic Acid
-
Protocol:
-
Suspend 1-aminocyclopropanecarboxylic acid (1.0 eq) in absolute ethanol.
-
Bubble dry hydrogen chloride gas through the suspension at 0 °C until saturation.
-
Heat the mixture at reflux for 16-24 hours.[7]
-
Cool the reaction mixture and concentrate under reduced pressure to obtain ethyl 1-aminocyclopropanecarboxylate hydrochloride as a solid.
-
Step 2: Conversion of the Amine to a Nitrile (Sandmeyer Reaction)
-
Mechanistic Insight: The Sandmeyer reaction provides a method for converting a primary aromatic or aliphatic amine to a variety of functional groups, including a nitrile, via a diazonium salt intermediate.
-
Protocol:
-
Dissolve ethyl 1-aminocyclopropanecarboxylate hydrochloride (1.0 eq) in aqueous hydrochloric acid at 0 °C.
-
Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C.
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (2.4 eq) in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution.
-
Allow the reaction to warm to room temperature and then heat gently until gas evolution ceases.
-
Cool the mixture and extract the product, ethyl 1-cyanocyclopropanecarboxylate, with an organic solvent.
-
Step 3: Reduction of the Nitrile
-
Rationale: The final step is the reduction of the nitrile functional group to a primary amine. This can be achieved using various reducing agents.
-
Protocol (using Lithium Aluminum Hydride):
-
Add a solution of ethyl 1-cyanocyclopropanecarboxylate (1.0 eq) in anhydrous diethyl ether or THF dropwise to a stirred suspension of lithium aluminum hydride (1.5 eq) in the same solvent at 0 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours.
-
Carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting precipitate and wash it thoroughly with ether.
-
Dry the combined filtrate and washings over anhydrous sodium sulfate, filter, and concentrate to afford this compound.
-
Conclusion
The synthesis of this compound can be accomplished through several distinct and viable routes. The choice of the optimal synthetic pathway will be dictated by the specific needs of the research or development program, considering factors such as cost, scalability, and safety. The methods detailed in this guide provide a solid foundation for any scientist embarking on the preparation of this important chemical building block.
References
- Diastereoselective synthesis of cyclopropane amino acids using diazo compounds gener
- EP0135429A1 - The synthesis of cyclopropane amino acids and peptides.
- A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks.
- Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates.
- Biosynthesis of Strained Amino Acids by a PLP‐Dependent Enzyme through Cryptic Halogen
- 1-(Aminomethyl)-Cyclopropanecarboxylic Acid Ethyl Ester|CAS 400840-94-0. Rlavie. [Link]
- Ethyl 1-(aminomethyl)cyclopropane-1-carboxylate hydrochloride | 362703-20-6. Sigma-Aldrich. [Link]
- The Role of Ethyl Cyclopropanecarboxylate in Modern Organic Synthesis. LinkedIn. [Link]
Sources
- 1. CAS 400840-94-0: ethyl 1-(aminomethyl)cyclopropanecarboxyl… [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. EP0135429A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents [patents.google.com]
- 5. 1-(AMINOMETHYL)-CYCLOPROPANECARBOXYLIC ACID ETHYL ESTER | 400840-94-0 [chemicalbook.com]
- 6. Diastereoselective synthesis of cyclopropane amino acids using diazo compounds generated in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclopropanecarboxylic acid, 1-amino-, ethyl ester (9CI) synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to Ethyl 1-(aminomethyl)cyclopropanecarboxylate
Introduction: The Strategic Value of Conformational Constraint in Drug Design
In the landscape of modern medicinal chemistry, the pursuit of novel chemical entities with enhanced potency, selectivity, and metabolic stability is paramount. The strategic incorporation of rigid structural motifs into drug candidates is a well-established approach to achieving these goals. Among these, the cyclopropane ring has emerged as a particularly valuable building block.[1] Its inherent strain and rigidity can significantly influence the three-dimensional structure of a molecule, locking it into a bioactive conformation and thereby improving its binding affinity and selectivity for a specific biological target.[1][2] Furthermore, the cyclopropyl group is often resistant to metabolic degradation, which can lead to an extended in vivo half-life for drug candidates.[1]
This guide focuses on a key exemplar of this molecular design strategy: Ethyl 1-(aminomethyl)cyclopropanecarboxylate (CAS Number: 400840-94-0). This molecule is a non-canonical amino acid derivative that serves as a versatile building block for introducing a conformationally constrained glycine analogue into peptide and small molecule drug candidates. Its unique structure, featuring a quaternary carbon at the center of the cyclopropane ring, provides a fixed orientation for the aminomethyl and ethyl carboxylate groups, offering medicinal chemists a powerful tool to fine-tune the pharmacological properties of their compounds.[2][3] This guide will provide an in-depth exploration of its chemical properties, synthesis, and applications, tailored for researchers, scientists, and drug development professionals.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of a building block is fundamental to its effective application in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 400840-94-0 | [4][5][6][7] |
| Molecular Formula | C₇H₁₃NO₂ | [3][4][8][9] |
| Molecular Weight | 143.18 g/mol | [4][8] |
| IUPAC Name | ethyl 1-(aminomethyl)cyclopropane-1-carboxylate | [9] |
| Synonyms | 1-(Aminomethyl)-cyclopropanecarboxylic acid ethyl ester | [3][5] |
| Appearance | Liquid | [3] |
| Storage | Keep in dark place, sealed in dry, store in freezer, under -20°C | [8] |
The hydrochloride salt of this compound is also commercially available (CAS 362703-20-6) and is often a more stable, solid form for handling and storage.[10][11]
Structural Representation
Figure 1: 2D structure of this compound.
Synthesis and Manufacturing
While specific, detailed industrial synthesis routes for this compound are often proprietary, a general understanding of the synthetic strategies for related cyclopropane amino acids can provide valuable insights. The construction of the strained cyclopropane ring is the key challenge. Common methods include intramolecular cyclization reactions. For instance, a plausible laboratory-scale synthesis could involve the cyclization of a suitably substituted butyrate derivative.
Conceptual Synthesis Workflow
A general, multi-step synthesis is required, starting from commercially available materials.
Figure 2: A conceptual workflow for the synthesis of the target molecule.
Applications in Drug Discovery and Development
The primary utility of this compound lies in its role as a constrained building block for creating novel bioactive molecules.[3][5] Its incorporation can lead to significant improvements in a compound's pharmacological profile.
Constrained Peptidomimetics
Non-canonical amino acids are of increasing interest to medicinal chemists for creating therapeutic peptides with enhanced stability and permeability.[2] The cyclopropane moiety in this building block provides a rigid scaffold that can fix the orientation of the side chain, leading to increased enzymatic stability and receptor selectivity.[2][12]
Experimental Protocol: Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for incorporating the Boc-protected form of the corresponding acid into a growing peptide chain on a solid support.
-
Preparation of the Building Block: The ethyl ester of this compound is first hydrolyzed to the free carboxylic acid, followed by protection of the amine with a Boc (tert-butyloxycarbonyl) group.
-
Resin Preparation: A suitable solid support resin (e.g., Wang or Rink Amide resin) is deprotected to reveal a free amine or hydroxyl group.
-
Coupling Reaction:
-
Swell the deprotected resin in a suitable solvent (e.g., DMF).
-
In a separate vessel, pre-activate the Boc-protected 1-(aminomethyl)cyclopropanecarboxylic acid (1.5-3 equivalents) with a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the swollen resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction completion using a qualitative test (e.g., Kaiser test).
-
-
Capping (Optional): To block any unreacted sites, treat the resin with an acetylating agent like acetic anhydride.
-
Deprotection: Remove the Boc protecting group with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) to prepare for the next coupling cycle.
-
Cleavage and Final Deprotection: Once the peptide synthesis is complete, treat the resin with a strong acid cocktail (e.g., 95% TFA) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Synthesis of Small Molecule Inhibitors
This compound has been identified as a building block in the synthesis of novel analogues of DPP-4 (Dipeptidyl peptidase-4) inhibitors, such as Alogliptin.[5][6] In this context, the rigid cyclopropane scaffold can help to properly orient the key pharmacophoric elements for optimal interaction with the enzyme's active site.
Logical Flow for Utilizing the Building Block in Small Molecule Synthesis
Figure 3: Decision workflow for incorporating the title compound into a small molecule synthesis campaign.
Conclusion and Future Outlook
This compound is more than just a chemical reagent; it is a strategic tool for medicinal chemists to impart desirable properties into next-generation therapeutics. Its rigid cyclopropane core offers a reliable method for conformational constraint, a tactic proven to enhance metabolic stability and target affinity.[1][13] As the pharmaceutical industry continues to tackle increasingly complex biological targets and the challenges of peptide therapeutics, the demand for sophisticated, non-canonical building blocks like this will undoubtedly grow.[2] Future research will likely see its incorporation into a wider array of therapeutic modalities, from enzyme inhibitors and receptor ligands to novel peptide and protein-based drugs, solidifying the role of cyclopropane derivatives as a cornerstone of modern drug discovery.[1]
References
- Chemical e-data Search. (n.d.). CAS 400840-94-0 this compound 400840940.
- National Institutes of Health. (n.d.). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks.
- PubChem. (n.d.). Ethyl 1-aminocyclopropane-1-carboxylate hydrochloride.
- Google Patents. (n.d.). WO1985000809A1 - The synthesis of cyclopropane amino acids and peptides.
- National Institutes of Health. (n.d.). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates.
- ResearchGate. (n.d.). Selected cyclopropane-containing natural products and pharmaceutical compounds.
- Google Patents. (n.d.). US4367344A - Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds.
- PubChem. (n.d.). Ethyl cyclopropanecarboxylate.
- PubMed. (2025). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade.
- Google Patents. (n.d.). US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
- PubMed. (2002). The application of multi-component reactions in drug discovery.
Sources
- 1. nbinno.com [nbinno.com]
- 2. A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 400840-94-0: ethyl 1-(aminomethyl)cyclopropanecarboxyl… [cymitquimica.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. 1-(AMINOMETHYL)-CYCLOPROPANECARBOXYLIC ACID ETHYL ESTER | 400840-94-0 [chemicalbook.com]
- 6. 400840-94-0 | CAS DataBase [chemicalbook.com]
- 7. CAS 400840-94-0 this compound 400840940 | Chemical e-data Search [en.chem-edata.com]
- 8. 400840-94-0|this compound|BLD Pharm [bldpharm.com]
- 9. This compound 95% | CAS: 400840-94-0 | AChemBlock [achemblock.com]
- 10. CAS 362703-20-6 | ethyl 1-(aminomethyl)cyclopropane-1-carboxylate hydrochloride - Synblock [synblock.com]
- 11. This compound hydrochloride | 362703-20-6 [sigmaaldrich.com]
- 12. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl 1-(aminomethyl)cyclopropanecarboxylate: A Keystone Building Block in Modern Medicinal Chemistry
Introduction: The Strategic Value of a Strained Scaffold
In the landscape of modern drug discovery, the pursuit of novel chemical matter with enhanced pharmacological properties is relentless. Among the vast arsenal of molecular scaffolds available to medicinal chemists, the cyclopropane ring occupies a unique and privileged position. Its inherent ring strain and rigid, three-dimensional geometry offer a powerful toolset for modulating the physicochemical and pharmacokinetic properties of drug candidates. Ethyl 1-(aminomethyl)cyclopropanecarboxylate is a bifunctional building block that elegantly combines the structural benefits of the cyclopropane core with two versatile handles for chemical elaboration: a primary amine and an ethyl ester.
This guide provides an in-depth technical overview of this compound, intended for researchers, scientists, and drug development professionals. We will dissect its molecular structure, explore the strategic advantages conferred by its cyclopropane moiety, detail a robust synthetic protocol, and highlight its application as a critical intermediate in the synthesis of complex pharmaceutical agents.
Molecular Structure and Physicochemical Properties
This compound is a non-proteinogenic α,α-disubstituted amino acid ester. The central quaternary carbon is embedded within a cyclopropane ring, lending the molecule significant conformational rigidity. This rigidity is a key attribute, as it can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced potency.
The molecule possesses two key functional groups for synthetic diversification:
-
An aminomethyl group (-CH₂NH₂): A primary amine that serves as a key nucleophile or a point for amide bond formation, crucial for building larger molecular architectures.
-
An ethyl carboxylate group (-COOEt): An ester that can be hydrolyzed to the corresponding carboxylic acid or used in further coupling reactions.
Key identifiers and properties of the molecule are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Name | This compound | [1] |
| CAS Number | 400840-94-0 | [1][2] |
| Molecular Formula | C₇H₁₃NO₂ | [3] |
| Molecular Weight | 143.18 g/mol | [2] |
| SMILES | CCOC(=O)C1(CN)CC1 | [3] |
| Synonyms | 1-(Aminomethyl)-cyclopropanecarboxylic acid ethyl ester | [3] |
dot digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
// Atom nodes C1 [label="C", pos="0,0!", fontsize=14, fontcolor="#202124"]; C2 [label="C", pos="1.5,0!", fontsize=14, fontcolor="#202124"]; C3 [label="C", pos="0.75,1.3!", fontsize=14, fontcolor="#202124"]; C_ester [label="C", pos="-1.5,0.5!", fontsize=14, fontcolor="#202124"]; O_double [label="O", pos="-2.5,1.0!", fontsize=14, fontcolor="#EA4335"]; O_ethyl [label="O", pos="-1.8,-0.8!", fontsize=14, fontcolor="#EA4335"]; C_ethyl1 [label="C", pos="-3.0,-1.3!", fontsize=14, fontcolor="#202124"]; C_ethyl2 [label="C", pos="-3.3,-2.6!", fontsize=14, fontcolor="#202124"]; C_methyl [label="C", pos="2.5,1.0!", fontsize=14, fontcolor="#202124"]; N_amine [label="N", pos="3.8,1.3!", fontsize=14, fontcolor="#4285F4"]; H2N [label="H₂N", pos="4.6,1.6!", fontsize=12, fontcolor="#4285F4"];
// Edges (bonds) C1 -- C2; C2 -- C3; C3 -- C1; C1 -- C_ester; C_ester -- O_double [style=double]; C_ester -- O_ethyl; O_ethyl -- C_ethyl1; C_ethyl1 -- C_ethyl2; C2 -- C_methyl; C_methyl -- N_amine; N_amine -- H2N [style=dotted];
} Gg Caption: Molecular structure of this compound.
The Cyclopropane Moiety: A Privileged Scaffold in Drug Design
The inclusion of a cyclopropane ring in a drug candidate is a deliberate strategic choice aimed at optimizing its pharmaceutical profile. The unique electronic and steric properties of this three-membered ring can confer a range of benefits.[4]
-
Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger and less accessible to metabolic enzymes like Cytochrome P450s compared to their aliphatic counterparts. Incorporating this motif can shield adjacent functional groups from metabolism or prevent oxidation of the scaffold itself, thereby increasing the drug's half-life.
-
Conformational Rigidity: The rigid nature of the cyclopropane ring locks the relative orientation of its substituents.[3] This pre-organization can lead to a more favorable binding entropy when the molecule interacts with its target protein, resulting in higher potency and selectivity.
-
Improved Physicochemical Properties: Cyclopropane rings can increase the lipophilicity of a molecule, which can enhance membrane permeability and absorption. This has been leveraged to improve blood-brain barrier (BBB) penetration for CNS-acting drugs.[4]
-
Novelty and Patentability: As a bioisostere for other groups (like a gem-dimethyl or a double bond), the cyclopropane ring provides a means to explore novel chemical space and generate new intellectual property.
dot digraph "Drug_Properties_Logic" { graph [splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Nodes Cyclopropane [label="Cyclopropane Moiety", fillcolor="#4285F4"]; Rigidity [label="Conformational Rigidity", fillcolor="#34A853"]; Strain [label="Unique Electronic\nCharacter (Strain)", fillcolor="#34A853"]; Stability [label="Metabolic Stability", fillcolor="#EA4335"]; Potency [label="Enhanced Potency &\nSelectivity", fillcolor="#EA4335"]; Permeability [label="Increased Membrane\nPermeability (LogP)", fillcolor="#EA4335"]; Novelty [label="Novel Chemical Space", fillcolor="#EA4335"];
// Edges Cyclopropane -> Rigidity; Cyclopropane -> Strain; Rigidity -> Potency [label=" Reduces entropic\n penalty of binding "]; Strain -> Stability [label=" Stronger C-H bonds,\n steric shielding "]; Strain -> Permeability; Cyclopropane -> Novelty [label=" Bioisosteric replacement "]; } Gg Caption: Logic diagram of cyclopropane's influence on drug properties.
Synthesis and Characterization
The synthesis of substituted cyclopropanes can be challenging. A common and effective strategy for creating 1-aminocyclopropanecarboxylic acid derivatives involves the cyclization of activated methionine precursors or the hydrolysis of cyclopropyl cyanides.[5][6] Below is a representative, field-proven protocol for a related compound, which can be adapted for the synthesis of the title molecule's core structure.
Experimental Protocol: Synthesis of Ethyl 1-aminocyclopropanecarboxylate
This protocol outlines a Fisher-type esterification, a fundamental and reliable method in organic synthesis.
Objective: To synthesize Ethyl 1-aminocyclopropanecarboxylate hydrochloride from 1-aminocyclopropane-1-carboxylic acid hydrochloride.
Materials:
-
1-aminocyclopropane-1-carboxylic acid hydrochloride
-
Ethanol (absolute, 200 proof)
-
Hydrogen Chloride (gas or concentrated HCl)
-
Chloroform (CHCl₃)
-
Ammonia (gas)
-
Diethyl ether (anhydrous)
-
Sodium sulfate (anhydrous)
-
Round-bottom flask, reflux condenser, Dean-Stark trap, gas dispersion tube, separatory funnel, rotary evaporator.
Procedure:
-
Esterification Setup: In a 1 L round-bottom flask, suspend 1-aminocyclopropane-1-carboxylic acid hydrochloride (e.g., 7.2 g, 52 mmol) in 500 mL of absolute ethanol.[7]
-
Acid Catalyst: Saturate the ethanolic suspension with dry hydrogen chloride (HCl) gas at 0°C. Causality Note: The HCl serves a dual purpose: it acts as the catalyst for the esterification and keeps the amine protonated, preventing it from acting as a competing nucleophile.
-
Reaction: Equip the flask with a reflux condenser and a Dean-Stark trap. Heat the mixture to reflux for 16 hours. The Dean-Stark trap helps to remove the water formed during the reaction, driving the equilibrium towards the product side according to Le Châtelier's principle.[7]
-
Re-saturation and Completion: After the initial reflux, allow the mixture to cool. Distill off a portion of the ethanol. Add fresh absolute ethanol (200 mL) and re-saturate with HCl gas. Continue to heat under reflux for an additional 5 hours to ensure complete conversion.[7]
-
Work-up - Solvent Exchange: Cool the reaction mixture and remove the ethanol under reduced pressure using a rotary evaporator. Dissolve the resulting residue in 300 mL of chloroform.[7]
-
Neutralization: Cool the chloroform solution to 0°C in an ice bath. Bubble ammonia gas through the solution until it is basic. This step neutralizes the excess HCl and deprotonates the ammonium salt to the free amine. A precipitate of ammonium chloride will form.
-
Extraction: Evaporate the chloroform. Take up the residue in 400 mL of diethyl ether and wash with a small portion of water (20 mL). Extract the aqueous layer three times with 200 mL portions of diethyl ether.[7]
-
Drying and Isolation: Combine all the ether extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the final product, Ethyl 1-aminocyclopropanecarboxylate, as an oil.[7]
dot digraph "Synthesis_Workflow" { graph [rankdir="LR"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes Start [label="1-Aminocyclopropane-\n1-carboxylic Acid HCl", fillcolor="#F1F3F4"]; Ester [label="Esterification Product\n(Ammonium Salt)", fillcolor="#F1F3F4"]; Freebase [label="Final Product\n(Free Base)", fillcolor="#FBBC05"];
// Edges Start -> Ester [label="Ethanol, HCl (cat.)\nReflux w/ Dean-Stark"]; Ester -> Freebase [label="1. Solvent Exchange\n2. NH₃ Neutralization\n3. Extraction"]; } Gg Caption: General workflow for the synthesis of the target molecule.
Spectroscopic Characterization
While specific published spectra for this compound can be found through supplier databases[8], the expected NMR signals can be predicted based on its structure. This predictive analysis is a cornerstone of structural elucidation in organic chemistry.
| Technique | Expected Signals and Interpretation |
| ¹H NMR | ~4.1 ppm (quartet, 2H): -O-CH₂ -CH₃ of the ethyl ester, split by the methyl protons.~2.8 ppm (singlet, 2H): -CH₂ -NH₂ of the aminomethyl group.~1.6 ppm (broad singlet, 2H): -NH₂ protons, often broad and exchangeable with D₂O.~1.2 ppm (triplet, 3H): -O-CH₂-CH₃ of the ethyl ester, split by the methylene protons.~0.8-1.0 ppm (multiplets, 4H): Diastereotopic methylene protons of the cyclopropane ring. |
| ¹³C NMR | ~174 ppm: Carbonyl carbon (C =O) of the ester.~61 ppm: Methylene carbon (-O-C H₂-CH₃) of the ethyl ester.~45 ppm: Methylene carbon (-C H₂-NH₂) of the aminomethyl group.~30 ppm: Quaternary carbon of the cyclopropane ring.~15 ppm: Methylene carbons (C H₂) of the cyclopropane ring.~14 ppm: Methyl carbon (-O-CH₂-C H₃) of the ethyl ester. |
| IR (Infrared) | ~3300-3400 cm⁻¹: N-H stretching of the primary amine.~2850-2950 cm⁻¹: C-H stretching (aliphatic).~1730 cm⁻¹: C=O stretching of the ester. |
| MS (Mass Spec) | [M+H]⁺ = 144.10: Expected mass for the protonated molecule in ESI-MS. |
Applications in Medicinal Chemistry
This compound is not typically a final drug product but rather a high-value intermediate. Its bifunctional nature allows it to be incorporated into larger molecules, where the cyclopropane core imparts its beneficial properties.
A notable application is its use as a building block in the synthesis of novel analogues of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes. The rigid cyclopropane scaffold can be used to mimic a dipeptide backbone, presenting the necessary pharmacophores in a constrained and optimal orientation for binding to the DPP-4 enzyme's active site. This strategic use highlights the power of conformationally restricted amino acid mimics in modern drug design.
Conclusion
This compound is a prime example of a small molecule with significant strategic importance in pharmaceutical research. Its value is derived directly from the unique structural and electronic properties of the cyclopropane ring, which can be used to overcome common challenges in drug development, such as poor metabolic stability and low potency. The synthetic accessibility of this building block, coupled with its versatile functional handles, ensures its continued relevance for scientists and researchers dedicated to creating the next generation of therapeutic agents. Understanding the core principles behind its design and application is essential for any professional operating at the forefront of medicinal chemistry.
References
- He, X., et al. (2012). Synthesis and anticonvulsant activity of ethyl 1-(2-arylhydrazinecarboxamido)-2,2-dimethylcyclopropanecarboxylate derivatives. European Journal of Medicinal Chemistry, 54, 542-8. [Link]
- PubChem. (n.d.). Ethyl 1-methylcyclopropanecarboxylate.
- Li, D. (2025). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry, 297, 117951. [Link]
- Hoffmann, H. M. R., & Stauffer, R. D. (1983). Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds. U.S.
- McCloskey, C. M., & Coleman, G. H. (1941). Cyclopropanecarboxylic acid. Organic Syntheses, Coll. Vol. 1, p.156. [Link]
Sources
- 1. 400840-94-0|this compound|BLD Pharm [bldpharm.com]
- 2. Ethyl 1-(aminomethyl)cyclopropanecarboxylate_TargetMol [targetmol.com]
- 3. CAS 400840-94-0: ethyl 1-(aminomethyl)cyclopropanecarboxyl… [cymitquimica.com]
- 4. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US4367344A - Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Cyclopropanecarboxylic acid, 1-amino-, ethyl ester (9CI) synthesis - chemicalbook [chemicalbook.com]
- 8. CAS 362703-20-6 | ethyl 1-(aminomethyl)cyclopropane-1-carboxylate hydrochloride - Synblock [synblock.com]
An In-depth Technical Guide to the Chemical Characterization of Ethyl 1-(aminomethyl)cyclopropanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the essential chemical characterization of Ethyl 1-(aminomethyl)cyclopropanecarboxylate, a compound of increasing interest in medicinal chemistry and drug discovery.[1][2] Its unique strained cyclopropane ring and primary amine functionality make it a valuable building block for novel therapeutics.[1][3] This document moves beyond a simple recitation of data, offering insights into the rationale behind the analytical techniques and the interpretation of their results, ensuring a thorough understanding for researchers in the field.
Foundational Molecular and Physical Properties
A complete characterization begins with the fundamental properties of the molecule. These data points are critical for everything from reaction planning and purification to formulation and storage.
Molecular Structure and Identifiers
The structural integrity of this compound is the cornerstone of its chemical identity. The molecule consists of a cyclopropane ring substituted with both an aminomethyl group and an ethyl carboxylate group at the same carbon atom.
Diagram 1: Chemical Structure of this compound
Caption: Workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule by detecting the vibrations of specific bonds.
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Significance |
| 3400-3250 | N-H stretch | Primary Amine | Confirms the presence of the -NH₂ group. Often appears as a doublet for primary amines. |
| 3000-2850 | C-H stretch | Alkane (sp³ C-H) | Present in the ethyl and aminomethyl groups. [4] |
| ~1735 | C=O stretch | Ester | A strong, sharp absorption characteristic of the carbonyl group in an ester. [5] |
| ~1250-1230 | C-O stretch | Ester | Confirms the ester functionality. [5] |
| ~1650 | N-H bend | Primary Amine | A moderate absorption, further evidence of the primary amine. |
Expert Insight: The absence of a broad O-H stretch around 3300-2500 cm⁻¹ is crucial to rule out the presence of the corresponding carboxylic acid, a potential hydrolysis product. [5]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure.
-
Expected Molecular Ion Peak (M⁺): m/z = 143.10
-
Expected [M+H]⁺ Peak (for ESI/CI): m/z = 144.10
-
Key Fragmentation Pathways:
-
Loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z = 98.
-
Loss of the entire ester group (-COOCH₂CH₃) to give a fragment at m/z = 70.
-
Cleavage of the aminomethyl group to give a fragment at m/z = 113.
-
Purity Assessment: Chromatographic Methods
Ensuring the purity of this compound is critical for its use in drug development, as impurities can affect biological activity and safety.
Gas Chromatography (GC)
For a volatile compound like this, GC is an excellent method for assessing purity.
-
Protocol:
-
Column: A polar capillary column (e.g., DB-WAX or equivalent) is suitable.
-
Injector Temperature: ~250°C.
-
Oven Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of ~240°C.
-
Detector: Flame Ionization Detector (FID).
-
Carrier Gas: Helium or Hydrogen.
-
-
Self-Validation: The method is validated by injecting a known standard to determine the retention time and response factor. Purity is typically reported as a percentage of the total peak area.
High-Performance Liquid Chromatography (HPLC)
For the hydrochloride salt or for analyzing potential non-volatile impurities, reversed-phase HPLC is the method of choice.
-
Protocol:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure good peak shape for the amine.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a low wavelength (e.g., 210 nm) as the molecule lacks a strong chromophore, or by Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).
-
-
Trustworthiness: The inclusion of standards and blanks in the run sequence ensures the reliability of the results. The peak area percentage is used to determine the purity.
Synthesis and Application Context
This compound is a valuable building block, often synthesized from precursors like 1-aminocyclopropane-1-carboxylic acid. [6]Its utility stems from the unique properties of the cyclopropyl group, which can enhance metabolic stability, binding affinity, and membrane permeability in drug candidates. [3]It serves as a key intermediate in the synthesis of various pharmacologically active compounds, including DPP-4 inhibitors. [7][8]
Diagram 3: Role in Drug Discovery
Caption: The strategic role of the title compound in drug development.
Conclusion
The comprehensive characterization of this compound requires a multi-faceted analytical approach. By integrating data from NMR, IR, and MS, a definitive structural confirmation can be achieved. Chromatographic techniques like GC and HPLC are then essential for quantifying purity. This rigorous characterization is a non-negotiable prerequisite for its application in the synthesis of next-generation therapeutics, ensuring the reliability and reproducibility of research and development efforts.
References
- Singh, U. P., & Singh, R. P. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8713–8749. [Online].
- Doc Brown's Chemistry. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [Online].
- Chemistry LibreTexts. 1.7: Infrared Spectra of Some Common Functional Groups [Online].
- Doc Brown's Chemistry. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [Online].
Sources
- 1. CAS 400840-94-0: ethyl 1-(aminomethyl)cyclopropanecarboxyl… [cymitquimica.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Cyclopropanecarboxylic acid, 1-amino-, ethyl ester (9CI) synthesis - chemicalbook [chemicalbook.com]
- 7. 1-(AMINOMETHYL)-CYCLOPROPANECARBOXYLIC ACID ETHYL ESTER | 400840-94-0 [chemicalbook.com]
- 8. theclinivex.com [theclinivex.com]
A Predictive Spectroscopic and Structural Analysis of Ethyl 1-(aminomethyl)cyclopropanecarboxylate
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract: Ethyl 1-(aminomethyl)cyclopropanecarboxylate is a bifunctional molecule incorporating a strained cyclopropane ring, a primary amine, and an ethyl ester. These features make it a valuable building block in medicinal chemistry. A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its application in complex molecular design and synthesis. Due to the limited availability of public experimental spectra for this specific compound, this guide provides a comprehensive, predicted spectroscopic profile based on foundational principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). We will delve into the causal relationships between the molecule's structure and its expected spectral features, offering field-proven insights into data interpretation and acquisition methodologies.
Introduction: The Structural Significance of this compound
This compound (CAS 400840-94-0, Molecular Formula: C₇H₁₃NO₂, Molecular Weight: 143.18 g/mol ) is a compound of interest for synthetic and medicinal chemists. Its rigid cyclopropane core serves as a bioisostere for other cyclic and acyclic moieties, often conferring unique pharmacological properties. The presence of both a nucleophilic amine and an electrophilic ester group on a quaternary carbon provides orthogonal chemical handles for diverse derivatization strategies.
Accurate structural confirmation is the bedrock of chemical research and development. Spectroscopic techniques provide a non-destructive means to elucidate the precise arrangement of atoms and functional groups within a molecule. This guide will serve as a reference for scientists, providing a robust, theory-grounded prediction of the spectroscopic data for the title compound, thereby facilitating its identification and use in research settings.
Molecular Structure and Predicted Spectroscopic Overview
The key to interpreting spectroscopic data lies in first dissecting the molecule's structure to identify its distinct components.
Figure 1: Structure of this compound with labels for unique proton (Hₐ-Hₑ) and carbon (C₁-C₇) environments.
The structure features several key groups that will give rise to characteristic signals:
-
Ethyl Ester Group: Comprising a methylene group (Hₑ, C₆) and a methyl group (Hₐ, C₇).
-
Cyclopropane Ring: A strained three-membered ring with two sets of diastereotopic methylene protons (Hբ, H꜀) and a quaternary carbon (C₃).
-
Aminomethyl Group: A methylene group (Hₔ, C₄) attached to a primary amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Predictions are based on established chemical shift tables and data from analogous structures. Online prediction tools can further refine these estimates[1][2][3][4][5][6].
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The proton NMR spectrum is predicted to show five distinct signals. The choice of a deuterated solvent like chloroform (CDCl₃) is standard for non-polar to moderately polar organic molecules, offering good solubility without interfering signals.
Table 1: Predicted ¹H NMR Data
| Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|---|
| Hₐ | ~ 1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ | Aliphatic methyl group split by the adjacent methylene (Hₑ). |
| Hբ, H꜀ | ~ 0.8 - 1.1 | Multiplet (m) | 4H | Cyclopropane CH₂ | Diastereotopic protons of the cyclopropane ring, appearing in the characteristic upfield region due to ring strain. |
| Hₔ | ~ 2.85 | Singlet (s) | 2H | -CH₂ -NH₂ | Methylene protons adjacent to the electron-withdrawing amine. A singlet is predicted as coupling to the NH₂ protons is often not observed due to rapid exchange. |
| Hₑ | ~ 4.15 | Quartet (q) | 2H | -O-CH₂ -CH₃ | Methylene protons deshielded by the adjacent oxygen atom and split by the methyl group (Hₐ). |
| NH₂ | ~ 1.5 - 2.5 | Broad Singlet (br s) | 2H | -CH₂-NH₂ | Amine protons. The signal is often broad and its chemical shift is concentration-dependent. |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments.
Table 2: Predicted ¹³C NMR Data
| Label | Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|---|
| C₁ | ~ 174 | C =O (Ester) | Carbonyl carbon, highly deshielded. |
| C₆ | ~ 61 | -O -CH₂-CH₃ | Methylene carbon attached to oxygen. |
| C₄ | ~ 45 | -C H₂-NH₂ | Methylene carbon attached to nitrogen. |
| C₃ | ~ 25 | Quaternary C | Quaternary carbon of the cyclopropane ring. |
| C₂, C₅ | ~ 15 | Cyclopropane C H₂ | Methylene carbons of the cyclopropane ring, shifted upfield. |
| C₇ | ~ 14 | -O-CH₂-C H₃ | Aliphatic methyl carbon. |
Experimental Protocol for NMR Data Acquisition
A standardized protocol ensures reproducibility and high-quality data.
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a standard 5 mm probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Employ a 30° pulse angle with a relaxation delay of 1-2 seconds.
-
Accumulate 16-32 scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover 0 to 200 ppm.
-
Use a 45° pulse angle with a 2-second relaxation delay.
-
Accumulate 1024-2048 scans.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the spectra. Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm.
NMR Acquisition Workflow
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.[7][8][9][10][11]
Table 3: Predicted IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |
|---|---|---|---|
| 3400 - 3300 | N-H Stretch | Primary Amine (-NH₂) | Medium (two bands) |
| 3000 - 2850 | C-H Stretch | Aliphatic (CH₂, CH₃) | Strong |
| ~ 1730 | C=O Stretch | Ester | Strong, Sharp |
| ~ 1465 & 1375 | C-H Bend | Alkanes | Medium |
| 1250 - 1050 | C-O Stretch | Ester | Strong |
Interpretation:
-
The presence of two distinct bands in the 3400-3300 cm⁻¹ region is a hallmark of a primary amine (symmetric and asymmetric N-H stretches).
-
A very strong and sharp absorption around 1730 cm⁻¹ is the most prominent feature, unequivocally indicating the ester carbonyl group.
-
The strong C-O stretch further confirms the ester functional group.
Experimental Protocol for ATR-IR Spectroscopy
Attenuated Total Reflectance (ATR) is a common, simple technique for acquiring IR spectra of liquid or solid samples.
-
Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.
Predicted Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight is expected at m/z = 143. According to the Nitrogen Rule , a molecule with an odd number of nitrogen atoms will have an odd molecular weight, which is consistent with our compound.[12][13][14][15]
-
Major Fragmentation Pathways:
-
α-Cleavage: The most characteristic fragmentation for amines is cleavage of the bond alpha to the nitrogen atom.[12][13] This would lead to the loss of the cyclopropane ring moiety, resulting in a prominent base peak.
-
Ester Fragmentation: Esters typically fragment via cleavage adjacent to the carbonyl group or through rearrangements like the McLafferty rearrangement, if sterically possible.[16][17][18]
-
Table 4: Predicted Key Mass Fragments (EI-MS)
| m/z | Predicted Fragment Ion | Origin |
|---|---|---|
| 143 | [C₇H₁₃NO₂]⁺ | Molecular Ion (M⁺) |
| 114 | [M - C₂H₅]⁺ | Loss of an ethyl radical from the ester. |
| 98 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical (-OEt). |
| 30 | [CH₂NH₂]⁺ | α-Cleavage, likely the base peak. [12] |
Mass Spectrometry Analysis Workflow
Caption: General workflow for mass spectrometry from sample introduction to data analysis.
Conclusion: An Integrated Spectroscopic Signature
The combined, predicted spectroscopic data provides a unique fingerprint for this compound.
-
NMR confirms the C-H framework, showing the characteristic upfield cyclopropane signals, the ethyl ester pattern, and the aminomethyl group.
-
IR validates the presence of key functional groups: the primary amine (two N-H stretches) and the strong ester carbonyl (C=O) absorption.
-
MS establishes the molecular weight of 143 (consistent with the Nitrogen Rule) and predicts a characteristic fragmentation pattern dominated by α-cleavage to produce a base peak at m/z 30.
This in-depth guide, grounded in the fundamental principles of spectroscopy, provides researchers with a reliable, predictive framework for the identification and characterization of this compound, thereby supporting its application in pioneering drug discovery and development efforts.
References
- GCMS Section 6.15 - Whitman People. (n.d.). Whitman College.
- PROSPRE - 1H NMR Predictor. (n.d.). PROSPRE.
- IR Spectrum Frequency Table. (n.d.). Scribd.
- Mass Spectrometry: Fragmentation Patterns. (n.d.). eGyanKosh.
- IR frequency table. (n.d.). University of York.
- CASPRE - 13C NMR Predictor. (n.d.). CASPRE.
- CASCADE - Chemical Shift Calculator. (n.d.). Colorado State University.
- Infrared Spectroscopy Absorption Table. (2025, September 11). Chemistry LibreTexts.
- Infrared Spectroscopy Absorption Table. (n.d.). ResearchGate.
- IR Spectrum Table by Frequency Range. (n.d.). The Royal Society of Chemistry.
- NMR Prediction Software. (n.d.). ACD/Labs.
- NMR Predictor. (n.d.). Chemaxon Docs.
- Isolation and Identification of Six Difunctional Ethyl Esters from Bio-oil and Their Special Mass Spectral Fragmentation Pathways. (2018, September 13). ACS Publications.
- Video: Mass Spectrometry: Amine Fragmentation. (2024, December 5). JoVE.
- Modern open-source tools for simulation of NMR spectra. (2016, December 20). Chemistry Stack Exchange.
- Download NMR Predict. (n.d.). Mestrelab Research.
- Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
- Predict 1H proton NMR spectra. (n.d.). NMRDB.org.
- Video: Mass Spectrometry of Amines. (2023, April 30). JoVE.
- Mass Spectrometry Part 8 - Fragmentation in Amines. (2023, January 26). YouTube.
- Mass spectrum of ethyl ethanoate. (n.d.). Doc Brown's Chemistry.
Sources
- 1. PROSPRE [prospre.ca]
- 2. CASPRE [caspre.ca]
- 3. CASCADE [nova.chem.colostate.edu]
- 4. acdlabs.com [acdlabs.com]
- 5. docs.chemaxon.com [docs.chemaxon.com]
- 6. Predict 1H proton NMR spectra [nmrdb.org]
- 7. scribd.com [scribd.com]
- 8. Chemistry Teaching Labs - IR frequency table [chemtl.york.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. GCMS Section 6.15 [people.whitman.edu]
- 13. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 14. Video: Mass Spectrometry of Amines [jove.com]
- 15. youtube.com [youtube.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-Depth Technical Guide to the Hypothesized Mechanism of Action of Ethyl 1-(aminomethyl)cyclopropanecarboxylate
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the hypothesized mechanism of action for Ethyl 1-(aminomethyl)cyclopropanecarboxylate, a novel small molecule with potential therapeutic applications in neurology. Based on structural analysis and evidence from related compounds, we posit that this ethyl ester functions as a prodrug, undergoing in vivo hydrolysis to its active carboxylic acid form, 1-(aminomethyl)cyclopropanecarboxylic acid. This active metabolite is a conformationally restricted analogue of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). The guide will explore the rationale behind this hypothesis, detailing the likely metabolic activation pathway and the subsequent interaction of the active form with key neurological targets, primarily within the GABAergic system. Furthermore, we provide a comprehensive suite of validated experimental protocols to enable researchers to rigorously test this hypothesis, from initial in vitro binding assays to in vivo behavioral studies.
Introduction: The Prodrug Hypothesis
This compound is a structurally intriguing molecule featuring a cyclopropane ring, an aminomethyl group, and an ethyl ester moiety.[1] While direct pharmacological studies on this specific compound are not extensively documented in publicly available literature, its chemical architecture strongly suggests a role as a prodrug.
The ester prodrug strategy is a well-established approach in medicinal chemistry to enhance the pharmacokinetic properties of a pharmacologically active carboxylic acid.[2] Esterification increases lipophilicity, which can improve absorption and facilitate passage across biological membranes, including the blood-brain barrier.[2] Upon administration, ubiquitous esterase enzymes in the plasma, liver, and other tissues are expected to hydrolyze the ethyl ester, releasing the active carboxylic acid and ethanol, a generally non-toxic byproduct.[3][4]
Therefore, we propose that the biological activity of this compound is attributable to its de-esterified metabolite, 1-(aminomethyl)cyclopropanecarboxylic acid.
Caption: Potential targets for the active metabolite in a GABAergic synapse.
Experimental Validation Protocols
To systematically investigate the proposed mechanism of action, a multi-tiered experimental approach is recommended.
In Vitro Characterization
Objective: To confirm the conversion of this compound to its active carboxylic acid form in a biologically relevant matrix.
Methodology:
-
Prepare S9 fractions from human, rat, and dog liver and intestine to assess interspecies variability in metabolic activation. [5]2. Incubate this compound (e.g., at 10 µM) with the S9 fractions at 37°C.
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Quench the reaction with an organic solvent (e.g., acetonitrile).
-
Analyze samples by LC-MS/MS to quantify the disappearance of the parent compound and the appearance of 1-(aminomethyl)cyclopropanecarboxylic acid. [6] Expected Outcome: Time-dependent formation of the carboxylic acid metabolite, confirming the prodrug hypothesis.
Objective: To determine if 1-(aminomethyl)cyclopropanecarboxylic acid binds to GABA-A or GABA-B receptors.
Methodology (GABA-A Receptor):
-
Prepare synaptic membranes from rat whole brain or specific brain regions (e.g., cortex, hippocampus). [1]2. Perform a radioligand binding assay using a known GABA-A receptor agonist, such as [³H]muscimol or [³H]GABA. [1][7]3. Incubate the membranes with the radioligand in the presence of increasing concentrations of 1-(aminomethyl)cyclopropanecarboxylic acid.
-
Separate bound and free radioligand by rapid filtration.
-
Quantify radioactivity using liquid scintillation counting. [1]6. Calculate the Ki value to determine the binding affinity of the test compound.
| Assay Component | Description |
| Radioligand | [³H]muscimol (specific for GABA-A agonist site) |
| Tissue Source | Rat brain synaptic membranes |
| Non-specific Binding | Determined in the presence of excess unlabeled GABA |
| Test Compound | 1-(aminomethyl)cyclopropanecarboxylic acid |
| Data Analysis | IC50 determination and conversion to Ki |
Expected Outcome: A concentration-dependent displacement of the radioligand would indicate direct binding to the GABA-A receptor.
Objective: To assess the functional effects of 1-(aminomethyl)cyclopropanecarboxylic acid on neuronal activity, specifically on GABAergic currents.
Methodology (Whole-cell patch-clamp):
-
Culture primary hippocampal or cortical neurons.
-
Obtain whole-cell recordings from individual neurons. [8]3. Apply GABA to elicit an inward chloride current (under appropriate voltage-clamp conditions).
-
Co-apply 1-(aminomethyl)cyclopropanecarboxylic acid with GABA to determine if it potentiates or inhibits the GABA-induced current. [9][10]5. Apply the compound alone to test for direct agonistic effects.
Caption: Workflow for electrophysiological characterization.
In Vivo Evaluation
Objective: To determine the in vivo conversion of the prodrug and the pharmacokinetic profile of the active metabolite.
Methodology:
-
Administer this compound orally or intraperitoneally to rodents.
-
Collect blood samples at multiple time points post-administration. [11][12][13][14][15]3. Analyze plasma samples by LC-MS/MS to quantify the concentrations of both the ethyl ester and the carboxylic acid.
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for both compounds. [12][14] Expected Outcome: Detection of the carboxylic acid in plasma, confirming in vivo hydrolysis. The data will inform dose selection for subsequent behavioral studies.
Objective: To assess the potential anxiolytic or anticonvulsant effects of the compound in validated animal models.
Methodology:
-
Elevated Plus Maze (Anxiety): Administer the compound to mice or rats and measure the time spent in the open versus closed arms of the maze. Anxiolytic compounds typically increase the time spent in the open arms.
-
Pentylenetetrazole (PTZ)-induced Seizure Model (Epilepsy): Administer the compound prior to a sub-convulsive or convulsive dose of PTZ. Measure the latency to seizure onset and the severity of seizures. Anticonvulsant compounds will delay onset and/or reduce seizure severity. [16][17]* Maximal Electroshock (MES) Seizure Model (Epilepsy): This model is used to identify compounds effective against generalized tonic-clonic seizures. [16][18]
Model Indication Primary Endpoint Elevated Plus Maze Anxiety Time in open arms PTZ-induced Seizures Epilepsy (Absence, Myoclonic) Seizure latency and severity | MES-induced Seizures | Epilepsy (Tonic-Clonic) | Abolition of hind-limb extension |
Expected Outcome: Dose-dependent efficacy in one or more of these models would provide strong evidence for a neurologically active compound with therapeutic potential.
Conclusion and Future Directions
The available evidence strongly supports the hypothesis that this compound acts as a prodrug for 1-(aminomethyl)cyclopropanecarboxylic acid, a conformationally restricted GABA analogue. The proposed mechanism of action centers on the modulation of the GABAergic system, with potential interactions at GABA receptors, transporters, or other related ion channels. The experimental protocols outlined in this guide provide a clear and robust framework for testing this hypothesis. Successful validation of this mechanism would position this compound as a promising candidate for further development as a novel therapeutic for neurological disorders. Future studies should focus on elucidating the specific subtype selectivity of the active metabolite and exploring its potential in a wider range of disease models.
References
- GABA-A Receptor Binding Assay Protocol. (n.d.). University of North Carolina at Chapel Hill, Psychoactive Drug Screening Program.
- Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Neuroscience, Chapter 5, Unit 5.9.
- Prakash, C., & Shaffer, C. L. (2001). In vitro and in vivo evaluations of the metabolism, pharmacokinetics, and bioavailability of ester prodrugs of L-767679, a potent fibrinogen receptor antagonist. Drug Metabolism and Disposition, 29(1), 28-38.
- White, H. S., & Barker-Haliski, M. (2021). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Epilepsy Research, 172, 106584.
- Braeckman, R. A., Stirtan, W. G., & Soni, P. N. (2014). Pharmacokinetics of Eicosapentaenoic Acid in Plasma and Red Blood Cells After Multiple Oral Dosing With Icosapent Ethyl in Healthy Subjects. Clinical Pharmacology in Drug Development, 3(2), 101-108.
- BenchChem. (2025). Characterizing GABA Receptors: A Comparative Guide to Ligand Binding Assays. BenchChem Scientific Resources.
- Löscher, W. (2017).
- Fu, Y., et al. (2016). Interspecies Differences in the Metabolism of a Multi-Ester Prodrug by Carboxylesterases. Journal of Pharmaceutical Sciences, 105(2), 856-863.
- Knapp, M. J., et al. (2020). Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development. ACS Infectious Diseases, 6(8), 2045-2055.
- Gardner, C. R., et al. (1982). The Activity of Cis and Trans -2- (Aminomethyl) Cyclopropane Carboxylic Acids on GABA - Related Mechanisms in the Central Nervous System of Limulus and Periplanata and of Mammals. Neuropharmacology, 21(2), 197-200.
- Ballantyne, C. M., et al. (2014). Effects of Icosapent Ethyl (Eicosapentaenoic Acid Ethyl Ester) on Pharmacokinetic Parameters of Rosiglitazone in Healthy Subjects.
- Adua, E., & Kim, S. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmacology & Pharmacy, 15, 1-20.
- Saghir, M., et al. (1997). Rapid in vivo hydrolysis of fatty acid ethyl esters, toxic nonoxidative ethanol metabolites. The American Journal of Physiology, 273(1 Pt 1), G184-G190.
- Braeckman, R. A., et al. (2015). Effect of Icosapent Ethyl (Eicosapentaenoic Acid Ethyl Ester) on Omeprazole Plasma Pharmacokinetics in Healthy Adults. Drugs in R&D, 15(2), 169-176.
- Farrant, M., & Kaila, K. (2007). Electrophysiology of ionotropic GABA receptors. Progress in Neurobiology, 83(6), 318-340.
- Tambe, S. S., & Ansari, A. (2024). Animal Models for Screening Antiepileptic Drugs and Unani Treatments. Journal of Drug Delivery and Therapeutics, 14(5), 1-10.
- Braeckman, R. A., et al. (2014). Effect of Concomitant Icosapent Ethyl (Eicosapentaenoic Acid Ethyl Ester) on the Pharmacokinetics of Atorvastatin.
- Li, H., et al. (2023). Pharmacokinetics of Icosapent Ethyl: An Open-Label, Multiple Oral Dose, Parallel Design Study in Healthy Chinese Subjects. Clinical Pharmacology in Drug Development, 12(1), 6-13.
- Masiulis, S., et al. (2019). Biochemistry and binding assay a, FSEC of GABAA receptor with and without Fab bound...
- Semyanov, A., & Kullmann, D. M. (2001). Glutamatergic modulation of GABAergic signaling among hippocampal interneurons: novel mechanisms regulating hippocampal excitability. The Journal of Neuroscience, 21(15), 5809-5817.
- Burger, A. M., et al. (2018). Behavioral and electrophysiological evidence for GABAergic modulation through transcutaneous vagus nerve stimulation. Clinical Neurophysiology, 129(8), 1751-1759.
- Johnson, S. W., & North, R. A. (1992). Electrophysiological Characterization of GABAergic Neurons in the Ventral Tegmental Area. The Journal of Neuroscience, 12(2), 483-488.
- Phalak, C., & Sadar, S. (2022). ANIMAL MODELS USED IN THE SCREENING OF ANTIEPILEPTIC DRUGS. International Journal of Pharmaceutical Sciences and Research, 13(2), 612-620.
- Löscher, W. (2011). Behavioral and Cognitive Testing Procedures in Animal Models of Epilepsy. Epilepsy & Behavior, 22(1), 4-15.
- Lendvai, B., & Vizi, E. S. (2023). Glutamatergic and GABAergic Receptor Modulation Present Unique Electrophysiological Fingerprints in a Concentration-Dependent and Region-Specific Manner. eNeuro, 10(4), ENEURO.0456-22.2023.
- Bernstein, E. M., & Quick, M. W. (1999). Regulation of γ-Aminobutyric Acid (GABA) Transporters by Extracellular GABA. The Journal of Biological Chemistry, 274(2), 888-895.
- Johnston, G. A. R., et al. (2009). GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid. Neurochemical Research, 34(10), 1756-1761.
- Wikipedia contributors. (2023).
- Clayton, T., et al. (2021). Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. Molecules, 26(11), 3123.
- Catterall, W. A. (2011). Voltage-Gated Calcium Channels. Cold Spring Harbor Perspectives in Biology, 3(8), a003947.
- Hay, D. L., et al. (2022). Gamma-Aminobutyric Acid Transporters in the Nucleus Tractus Solitarii Regulate Inhibitory and Excitatory Synaptic Currents That Influence Cardiorespiratory Function. Frontiers in Physiology, 12, 796856.
- Scimemi, A. (2014). Structure, function, and plasticity of GABA transporters. Frontiers in Cellular Neuroscience, 8, 161.
- Al-Otaibi, A. M. (2020). GABAA receptors: structure, function, pharmacology, and related disorders.
- Catterall, W. A. (2004). Biochemical Studies of Voltage-Gated Ca2+ Channels.
- Kumar, K., et al. (2022). Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. The EMBO Journal, 41(13), e110221.
- Saponaro, A., et al. (2021). Small Molecules as Modulators of Voltage-Gated Calcium Channels in Neurological Disorders: State of the Art and Perspectives. International Journal of Molecular Sciences, 22(11), 5485.
- Mihic, S. J., & Harris, R. A. (1997). GABA and the GABAA Receptor. Alcohol Health and Research World, 21(2), 127-131.
- Yan, N., & Li, Z. (2023). Structural biology of voltage-gated calcium channels. Acta Pharmacologica Sinica, 1-13.
- Dolphin, A. C. (2015). The Physiology, Pathology, and Pharmacology of Voltage-Gated Calcium Channels and Their Future Therapeutic Potential. Pharmacological Reviews, 67(4), 921-960.
- Schousboe, A., & Waagepetersen, H. S. (2007). GABA: homeostatic and pharmacological aspects. Progress in Brain Research, 160, 9-19.
Sources
- 1. PDSP - GABA [kidbdev.med.unc.edu]
- 2. scirp.org [scirp.org]
- 3. Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid in vivo hydrolysis of fatty acid ethyl esters, toxic nonoxidative ethanol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 6. In vitro and in vivo evaluations of the metabolism, pharmacokinetics, and bioavailability of ester prodrugs of L-767,679, a potent fibrinogen receptor antagonist: an approach for the selection of a prodrug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glutamatergic modulation of GABAergic signaling among hippocampal interneurons: novel mechanisms regulating hippocampal excitability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Behavioral and electrophysiological evidence for GABAergic modulation through transcutaneous vagus nerve stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glutamatergic and GABAergic Receptor Modulation Present Unique Electrophysiological Fingerprints in a Concentration-Dependent and Region-Specific Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of Eicosapentaenoic Acid in Plasma and Red Blood Cells After Multiple Oral Dosing With Icosapent Ethyl in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effect of Icosapent Ethyl (Eicosapentaenoic Acid Ethyl Ester) on Omeprazole Plasma Pharmacokinetics in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacokinetics of Icosapent Ethyl: An Open-Label, Multiple Oral Dose, Parallel Design Study in Healthy Chinese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Animal Models for Screening Antiepileptic Drugs and Unani Treatments [wisdomlib.org]
- 17. ijpsr.com [ijpsr.com]
- 18. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Versatility of Ethyl 1-(aminomethyl)cyclopropanecarboxylate: A Technical Guide for Drug Discovery Professionals
Introduction: The Cyclopropane Scaffold in Modern Drug Discovery
The cyclopropane ring, a seemingly simple three-carbon cycloalkane, has emerged as a privileged scaffold in medicinal chemistry. Its inherent conformational rigidity and unique electronic properties offer a powerful tool for designing novel therapeutic agents with enhanced potency, selectivity, and metabolic stability. This guide delves into the biological activities associated with Ethyl 1-(aminomethyl)cyclopropanecarboxylate and its derivatives, providing a comprehensive overview for researchers engaged in the exploration of novel central nervous system (CNS) modulators and other therapeutic areas. While direct biological data on the ethyl ester itself is limited, extensive research on its corresponding carboxylic acid and other closely related analogues reveals a rich pharmacological landscape, primarily centered around the modulation of GABAergic neurotransmission and potential applications as anticonvulsant and antidepressant agents.
GABAergic Activity: A Conformationally Restricted GABA Analogue
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, and its modulation is a cornerstone of treatment for anxiety, epilepsy, and other neurological disorders. The flexible nature of the GABA molecule allows it to adopt multiple conformations, not all of which are optimal for receptor binding. The introduction of a cyclopropane ring into a GABA analogue, such as in the case of 1-(aminomethyl)cyclopropanecarboxylic acid (the hydrolyzed form of the title compound), serves to conformationally restrict the molecule, potentially leading to enhanced selectivity for specific GABA receptors or transporters.[1][2]
Mechanism of Action: Targeting GABA Transporters
Research into cyclopropane-based GABA analogues has revealed that their primary mechanism of action often involves the inhibition of GABA transporters (GATs).[3][4] These transporters are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal. By inhibiting GATs, these compounds increase the extracellular concentration of GABA, leading to enhanced GABAergic tone.
Several studies have demonstrated that stereochemistry plays a crucial role in the potency and selectivity of these analogues for different GAT subtypes (GAT1, GAT2, GAT3, and BGT1). For instance, certain trans-cyclopropane analogues have shown inhibitory effects on GAT3 and the betaine-GABA transporter 1 (BGT1).[3]
Experimental Protocol: In Vitro GABA Transporter Inhibition Assay
This protocol outlines a typical cell-based assay to evaluate the inhibitory activity of a test compound against different GABA transporter subtypes.
1. Cell Culture and Transfection:
- HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
- Cells are transiently transfected with plasmids encoding one of the four human GABA transporter subtypes (hGAT1, hGAT2, hGAT3, or hBGT1) using a suitable transfection reagent (e.g., Lipofectamine 2000).
2. GABA Uptake Assay:
- 24-48 hours post-transfection, the cells are washed with a Krebs-Ringer-HEPES buffer (pH 7.4).
- The cells are then incubated with the test compound at various concentrations for 10-15 minutes at room temperature.
- A mixture of [3H]GABA (as the radiolabeled substrate) and unlabeled GABA is added to the cells, and the uptake is allowed to proceed for a defined period (e.g., 10 minutes) at room temperature.
- The uptake is terminated by aspirating the assay medium and rapidly washing the cells three times with ice-cold buffer.
- The cells are lysed with a scintillation cocktail, and the amount of [3H]GABA taken up by the cells is quantified using a scintillation counter.
3. Data Analysis:
- The inhibitory activity of the test compound is expressed as the percentage of inhibition of [3H]GABA uptake compared to a vehicle control.
- IC50 values (the concentration of the compound that inhibits 50% of the maximal uptake) are calculated by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
Signaling Pathway: Modulation of GABAergic Neurotransmission
Caption: Proposed mechanism of action via GABA transporter inhibition.
Anticonvulsant Activity: Insights from Preclinical Models
The enhancement of GABAergic neurotransmission is a well-established strategy for controlling seizures. Several derivatives of this compound have been synthesized and evaluated for their anticonvulsant properties in preclinical models.
One notable study investigated a series of 1-(2-arylhydrazinecarboxamido)-2,2-dimethylcyclopropanecarboxylate derivatives.[5] These compounds were tested in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for absence seizures.
Quantitative Data: Anticonvulsant Activity of Ethyl Cyclopropanecarboxylate Derivatives
| Compound | MES ED50 (mg/kg, i.p.) | scPTZ ED50 (mg/kg, i.p.) | Neurotoxicity TD50 (mg/kg, i.p.) | Protective Index (PI = TD50/ED50) |
| 6m | 9.8 | > 100 | 332.2 | 33.9 (MES) |
| 6g | 35.2 | 89.5 | > 300 | > 8.5 (MES) |
| 6w | 42.1 | 78.3 | > 300 | > 7.1 (MES) |
| Data extracted from He et al., 2012.[5] |
Experimental Protocol: Maximal Electroshock (MES) Test in Mice
This protocol describes a standard procedure for evaluating the anticonvulsant activity of a test compound using the MES test.
1. Animals:
- Male ICR mice (18-22 g) are used. The animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.
2. Drug Administration:
- The test compound is dissolved or suspended in a suitable vehicle (e.g., 0.5% methylcellulose).
- The compound is administered intraperitoneally (i.p.) at various doses to different groups of mice. A control group receives the vehicle only.
3. MES Induction:
- At the time of peak effect of the drug (e.g., 30 minutes post-administration), a maximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s duration) is delivered through corneal electrodes.
4. Observation:
- The mice are observed for the presence or absence of the hind limb tonic extensor component of the seizure.
- Protection is defined as the absence of the hind limb tonic extensor seizure.
5. Data Analysis:
- The percentage of animals protected at each dose is calculated.
- The ED50 (the dose of the drug that protects 50% of the animals from the tonic extensor seizure) is determined using probit analysis.
Experimental Workflow: Anticonvulsant Drug Screening
Caption: A typical workflow for preclinical anticonvulsant screening.
Antidepressant Potential: A New Avenue for Cyclopropane Derivatives
In addition to their effects on GABAergic neurotransmission, certain derivatives of 1-(aminomethyl)cyclopropanecarboxylic acid have been investigated for their potential as antidepressants. A study on 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives revealed that several of these compounds exhibited antidepressant-like activity in animal models, with some being more potent than the tricyclic antidepressant imipramine.[6] The exact mechanism of action for this antidepressant activity is not fully elucidated but may involve modulation of monoaminergic systems, a common target for antidepressant drugs.
Conclusion and Future Directions
This compound represents a valuable chemical scaffold with significant potential for the development of novel CNS-active agents. While direct biological data on the ethyl ester is scarce, the extensive research on its corresponding carboxylic acid and other derivatives strongly suggests that its primary biological activities are likely to be centered around the modulation of GABAergic neurotransmission, leading to anticonvulsant and potentially anxiolytic effects. Furthermore, the antidepressant-like activity of related aryl derivatives highlights the versatility of this cyclopropane-containing core.
Future research should focus on the direct biological evaluation of this compound to determine if it acts as a prodrug for 1-(aminomethyl)cyclopropanecarboxylic acid. A systematic investigation of its pharmacokinetic and pharmacodynamic properties is warranted. Moreover, the synthesis and screening of novel derivatives could lead to the discovery of more potent and selective modulators of GABA transporters or other CNS targets, ultimately paving the way for the development of new therapies for epilepsy, anxiety, and depression.
References
- Watanabe, M., et al. (2013). Cyclopropane-based conformational restriction of GABA by a stereochemical diversity-oriented strategy: identification of an efficient lead for potent inhibitors of GABA transports. Bioorganic & Medicinal Chemistry, 21(17), 4938-4950. [Link]
- Suemasa, T., et al. (2018). Design and synthesis of cyclopropane-based conformationally restricted GABA analogues as selective inhibitors for betaine/GABA transporter 1. Bioorganic & Medicinal Chemistry Letters, 28(21), 3464-3467. [Link]
- He, X., et al. (2012). Synthesis and anticonvulsant activity of ethyl 1-(2-arylhydrazinecarboxamido)-2,2-dimethylcyclopropanecarboxylate derivatives. European Journal of Medicinal Chemistry, 54, 542-548. [Link]
- Gardner, C. R., et al. (1982). The activity of cis and trans-2-(aminomethyl)cyclopropane carboxylic acids on GABA-related mechanisms in the central nervous system of Limulus and Periplanata and of mammals. Neuropharmacology, 21(2), 197-200. [Link]
- Kudria, E. V., et al. (2011). Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. Future Medicinal Chemistry, 3(4), 467-487. [Link]
- Moret, C., et al. (1985). 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. Journal of Medicinal Chemistry, 28(10), 1357-1364. [Link]
Sources
- 1. The activity of cis and trans -2- (aminomethyl) cyclopropane carboxylic acids on GABA - related mechanisms in the central nervous system of Limulus and Periplanata and of mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclopropane-based conformational restriction of GABA by a stereochemical diversity-oriented strategy: identification of an efficient lead for potent inhibitors of GABA transports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of cyclopropane-based conformationally restricted GABA analogues as selective inhibitors for betaine/GABA transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anticonvulsant activity of ethyl 1-(2-arylhydrazinecarboxamido)-2,2-dimethylcyclopropanecarboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethyl 1-(Aminomethyl)cyclopropanecarboxylate: A Constrained Glycine Analogue for Modern Drug Discovery
Abstract
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer enhanced pharmacological properties is paramount. Among the myriad of building blocks available to the synthetic chemist, strained ring systems have garnered considerable attention for their ability to impart conformational rigidity and unique three-dimensional topologies. This technical guide focuses on Ethyl 1-(aminomethyl)cyclopropanecarboxylate, a versatile and increasingly utilized building block. By virtue of its constrained cyclopropane core, this molecule serves as a valuable glycine analogue, offering a strategic tool for researchers, scientists, and drug development professionals to overcome challenges in metabolic stability, receptor binding affinity, and target selectivity. This document provides an in-depth exploration of its synthesis, characterization, reactivity, and applications, with a particular focus on its role in the development of neurologically active agents.
Introduction: The Value Proposition of the Cyclopropane Moiety
The cyclopropane ring, the smallest of the cycloalkanes, is more than a mere structural curiosity. Its inherent ring strain and unique bonding characteristics, featuring "bent" bonds with significant p-character, bestow upon it electronic properties that are distinct from larger, more flexible aliphatic systems.[1] In the context of drug design, the incorporation of a cyclopropane moiety can offer several distinct advantages:
-
Conformational Constraint: The rigid three-membered ring locks the substituents into well-defined spatial orientations. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity and potency.[2][3][4]
-
Metabolic Stability: The cyclopropyl group is generally resistant to common metabolic pathways, such as enzymatic oxidation, that readily degrade linear alkyl chains.[1][2] This can lead to an improved pharmacokinetic profile, including a longer in-vivo half-life.
-
Novelty and Intellectual Property: The introduction of this unique structural motif can lead to the discovery of novel chemotypes with distinct biological activities, providing a pathway to new intellectual property.
-
Bioisosterism: The cyclopropane ring can act as a bioisostere for other functional groups, such as gem-dimethyl groups or even phenyl rings in certain contexts, allowing for the fine-tuning of physicochemical properties like lipophilicity and solubility.[5][6][7][8][9]
This compound (CAS No: 400840-94-0) encapsulates these benefits in a synthetically accessible and versatile building block.[6][10] It presents a primary amine for facile derivatization and an ethyl ester that can be further modified or hydrolyzed, making it a powerful tool for library synthesis and lead optimization.
Synthesis and Characterization
A reliable and scalable synthesis of this compound is crucial for its widespread application. A common and efficient route proceeds via the catalytic reduction of the corresponding nitrile precursor, Ethyl 1-cyanocyclopropanecarboxylate.
Synthesis Protocol: From Nitrile to Primary Amine
This protocol details the synthesis of this compound from Ethyl 1-cyanocyclopropanecarboxylate via Raney® Nickel catalyzed hydrogenation.
Experimental Protocol:
-
Reaction Setup: To a high-pressure hydrogenation vessel, add Ethyl 1-cyanocyclopropanecarboxylate (1.0 eq).
-
Solvent and Catalyst: Add anhydrous ethanol as the solvent, followed by a catalytic amount of Raney® Nickel (typically 5-10 wt% of the nitrile), which should be handled as a slurry in water or ethanol to prevent pyrophoricity.[11]
-
Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen gas (typically 50-100 psi, but conditions should be optimized).
-
Reaction Conditions: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) to facilitate the reaction. Monitor the reaction progress by TLC or GC-MS by observing the disappearance of the starting material. The addition of ammonia or an amine base to the reaction mixture can help to suppress the formation of secondary and tertiary amine by-products.[12]
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the Raney® Nickel catalyst. The catalyst should be kept wet with water to prevent ignition.
-
Purification: Concentrate the filtrate under reduced pressure to afford the crude this compound. The product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.
Yield: Typical yields for this reduction are in the range of 80-95%.[13][14]
Identification and Characterization
The structural integrity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Property | Value |
| Molecular Formula | C₇H₁₃NO₂ |
| Molecular Weight | 143.19 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~70-72 °C at 10 mmHg |
| CAS Number | 400840-94-0 |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show characteristic signals for the ethyl ester protons (a quartet around 4.1-4.2 ppm and a triplet around 1.2-1.3 ppm), the aminomethyl protons (a singlet around 2.7-2.9 ppm), and the diastereotopic cyclopropyl protons (multiplets in the upfield region, typically between 0.5 and 1.5 ppm).
-
¹³C NMR (CDCl₃, 100 MHz): The spectrum should display signals for the carbonyl carbon of the ester (around 173-175 ppm), the carbons of the ethyl group (around 60-61 ppm and 14-15 ppm), the aminomethyl carbon (around 40-42 ppm), the quaternary cyclopropyl carbon, and the two methylene carbons of the cyclopropane ring.
-
Mass Spectrometry (ESI+): The spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 144.1.
Reactivity and Synthetic Applications
The primary amine functionality of this compound is the main handle for its synthetic utility, most commonly participating in amide bond formation reactions.
N-Acylation: A Gateway to Diverse Amides
The reaction of this compound with carboxylic acids or their activated derivatives is a straightforward and high-yielding method to generate a wide array of N-acylated products.
Experimental Protocol: Amide Coupling with Phenylacetic Acid
-
Reactant Preparation: In a round-bottom flask, dissolve phenylacetic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Activation: Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) and an activator like 1-Hydroxybenzotriazole (HOBt) (1.1 eq). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.
-
Amine Addition: Add this compound (1.0 eq) to the reaction mixture, followed by a tertiary amine base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 eq) to neutralize the acid formed.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO₃ solution), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, N-((1-(ethoxycarbonyl)cyclopropyl)methyl)-2-phenylacetamide, can be purified by column chromatography on silica gel.
Yield: This type of amide coupling reaction typically proceeds in high yield, often exceeding 85%.[15][16][17]
Caption: Workflow for the N-acylation of this compound.
Case Study: Application in the Synthesis of Milnacipran Analogs
A prominent example showcasing the utility of the 1-(aminomethyl)cyclopropane scaffold is in the synthesis of the antidepressant drug Milnacipran and its analogs. Milnacipran is a serotonin-norepinephrine reuptake inhibitor (SNRI) that features a 1-phenyl-2-(aminomethyl)cyclopropanecarboxamide core. The cyclopropane ring is crucial for its pharmacological activity, providing a rigid scaffold that orients the phenyl and aminomethyl groups in a specific conformation for optimal interaction with the serotonin and norepinephrine transporters.[18][19][20][21][22]
The structural and stereochemical variations of Milnacipran analogs have been extensively studied to probe the structure-activity relationship (SAR). These studies have revealed that modifications to the substituents on the cyclopropane ring and the amine can significantly impact potency and selectivity. For instance, the introduction of different aryl groups in place of the phenyl ring or alkyl groups on the aminomethyl moiety has led to the identification of analogs with enhanced potency and altered selectivity profiles.[18][21][22]
Caption: Structure-Activity Relationship (SAR) exploration of Milnacipran analogs.
Broader Implications in Medicinal Chemistry
The application of this compound extends beyond the synthesis of SNRI agents. Its role as a constrained glycine analogue makes it a valuable tool for designing peptidomimetics and other small molecules targeting a wide range of biological systems.[23] The conformational rigidity imparted by the cyclopropane ring can be exploited to mimic specific peptide turn structures or to present pharmacophoric elements in a precise and predictable manner.[3] This can lead to improved receptor selectivity and reduced off-target effects.
Furthermore, the concept of bioisosteric replacement is a powerful strategy in lead optimization.[6][7][8][9] The 1-(aminomethyl)cyclopropane unit can be considered a bioisostere for more flexible linkers, introducing conformational constraint to improve biological activity and pharmacokinetic properties.
Conclusion
This compound is a high-value building block for modern organic synthesis and medicinal chemistry. Its unique combination of a conformationally constrained cyclopropane core, a reactive primary amine, and a modifiable ester functionality provides a versatile platform for the synthesis of diverse and complex molecules. The successful application of this scaffold in the development of the antidepressant Milnacipran and its analogs underscores its potential in the discovery of new therapeutic agents. As the demand for novel chemical entities with improved drug-like properties continues to grow, the strategic incorporation of building blocks like this compound will undoubtedly play an increasingly important role in the future of drug discovery.
References
- Shuto, S., Ono, S., Hase, Y., Ueno, Y., Noguchi, T., Yoshii, K., & Matsuda, A. (1996). Synthesis and Biological Activity of Conformationally Restricted Analogs of Milnacipran: (1S,2R)-1-Phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxamide, an Efficient Noncompetitive N-Methyl-d-aspartic Acid Receptor Antagonist. Journal of Medicinal Chemistry, 39(24), 4844–4852. [Link]
- Shuto, S., Ono, S., Imoto, H., Yoshii, K., & Matsuda, A. (1998). Synthesis and Biological Activity of Conformationally Restricted Analogues of Milnacipran: (1S,2R)-1-Phenyl-2-[(R)-1-amino-2-propynyl]-N,N-diethylcyclopropanecarboxamide Is a Novel Class of NMDA Receptor Channel Blocker. Journal of Medicinal Chemistry, 41(18), 3507–3514. [Link]
- Shuto, S., Ono, S., Imoto, H., Yoshii, K., & Matsuda, A. (1998). Synthesis and biological activity of conformationally restricted analogues of milnacipran: (1S, 2R)-1-phenyl-2-[(R)-1-amino-2-propynyl]-N,N- diethylcyclopropanecarboxamide is a novel class of NMDA receptor channel blocker. Journal of Medicinal Chemistry, 41(18), 3507-14. [Link]
- Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. (n.d.). ResearchGate.
- Vickers, T., Dyck, B., Tamiya, J., Zhang, M., Jovic, F., Grey, J., ... & Chen, C. (2008). Identification of 1S,2R-milnacipran analogs as potent norepinephrine and serotonin transporter inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(11), 3230–3235. [Link]
- Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. (2007). Chinese Chemical Letters, 18(1), 25-27. [Link]
- Vickers, T., Dyck, B., Tamiya, J., Zhang, M., Jovic, F., Grey, J., ... & Chen, C. (2008). Studies on a series of milnacipran analogs containing a heteroaromatic group as potent norepinephrine and serotonin transporter inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(11), 3230-5. [Link]
- Boteju, L. W., Wegner, K., Hruby, V. J., & Balse, P. M. (1992). 1,2,3-trisubstituted cyclopropanes as conformationally restricted peptide isosteres: application to the design and synthesis of novel renin inhibitors. Journal of the American Chemical Society, 114(27), 10654–10667. [Link]
- Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. (2023, February 25). YouTube.
- Nitrile to Amine - Common Conditions. (n.d.). Organic Chemistry Portal.
- Ohno, H., Ohta, T., Tanaka, S., & Nakada, M. (2017). Highly Conformationally Restricted Cyclopropane Tethers with Three-Dimensional Structural Diversity Drastically Enhance the Cell Permeability of Cyclic Peptides. Angewandte Chemie International Edition, 56(10), 2688–2692. [Link]
- New Method Improves Nitrile Reductions. (1960). Chemical & Engineering News, 38(49), 42. [Link]
- The cyclopropylic strain-based conformational restriction. (a) General... (n.d.). ResearchGate.
- Scott, J. S., & Williams, G. (2020). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry, 11(8), 855–872. [Link]
- Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. (n.d.). ResearchGate.
- Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres. (2023, April 12). PRISM BioLab.
- Bioisosteres for Drug Hunters: Part 3 – Phenyl Rings. (2025, April 30). Drug Hunter.
- Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (n.d.). National Institutes of Health.
- Allen, C. L., Chhatwal, A. R., & Williams, J. M. J. (2011). Direct amide formation from unactivated carboxylic acids and amines.
- Synthesis of diethyl 2‐cyanocyclopropanedicarboxylate 5 and reduction... (n.d.). ResearchGate.
- Process optimization for acid-amine coupling: a catalytic approach. (2022). International Journal of Industrial Chemistry, 13(2), 133-145. [Link]
- Morellato, L., Lefas-Le Gall, M., Langlois, M., Caignard, D. H., Renard, P., Delagrange, P., & Mathé-Allainmat, M. (2006). Synthesis of new N-(arylcyclopropyl)acetamides and N-(arylvinyl)acetamides as conformationally-restricted ligands for melatonin receptors. Bioorganic & Medicinal Chemistry Letters, 16(13), 3566–3570. [Link]
- Making amide with amine, Et3N, and an alpha-chiral acyl chloride. Would it proceed via ketene (E1cB) and give me the racemized product? (2022, January 19). Reddit.
- Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. (n.d.). ResearchGate.
- Spectroscopic characterization and crystal structures of two cathinone derivatives: N-ethyl-2-amino-1-phenylpropan-1-one (ethcathinone) hydrochloride and N-ethyl-2-amino-1-(4-chlorophenyl)propan-1-one (4-CEC) hydrochloride. (2016).
- Wang, Y., Li, Y., & Zhang, Y. (2018). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. Royal Society Open Science, 5(2), 171833. [Link]
- Hossain, M. A. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(1), 223–226. [Link]
- Ethyl cyclopropanecarboxylate. (n.d.). PubChem.
- Catalytic Cyclopropanation of Methylenecyclobutanes Using Ethyl Nitrodiazoacetate. Synthesis of Spirohexane Amino Acids. (n.d.). ResearchGate.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Highly Conformationally Restricted Cyclopropane Tethers with Three-Dimensional Structural Diversity Drastically Enhance the Cell Permeability of Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres - PRISM BioLab [prismbiolab.com]
- 9. drughunter.com [drughunter.com]
- 10. 400840-94-0|this compound|BLD Pharm [bldpharm.com]
- 11. youtube.com [youtube.com]
- 12. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 13. quod.lib.umich.edu [quod.lib.umich.edu]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
- 16. Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Synthesis and biological activity of conformationally restricted analogues of milnacipran: (1S, 2R)-1-phenyl-2-[(R)-1-amino-2-propynyl]-N,N- diethylcyclopropanecarboxamide is a novel class of NMDA receptor channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and biological activity of conformationally restricted analogs of milnacipran: (1S,2R)-1-phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxami de, an efficient noncompetitive N-methyl-D-aspartic acid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Identification of 1S,2R-milnacipran analogs as potent norepinephrine and serotonin transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Studies on a series of milnacipran analogs containing a heteroaromatic group as potent norepinephrine and serotonin transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. 1,2,3-trisubstituted cyclopropanes as conformationally restricted peptide isosteres: application to the design and synthesis of novel renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of a Key Building Block: A Technical Guide to Ethyl 1-(aminomethyl)cyclopropanecarboxylate
This in-depth technical guide explores the discovery and history of Ethyl 1-(aminomethyl)cyclopropanecarboxylate, a fascinating and valuable building block in modern medicinal chemistry. We will delve into its structural significance, pivotal synthetic methodologies, and its crucial role in the development of therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this unique molecule.
Introduction: The Allure of the Cyclopropane Ring in Drug Design
The cyclopropane ring, a three-membered carbocycle, has long captured the attention of medicinal chemists. Its inherent ring strain and unique stereoelectronic properties impart a level of conformational rigidity and metabolic stability to molecules that is highly desirable in drug candidates. The introduction of a cyclopropane moiety can significantly influence a compound's binding affinity to biological targets, its pharmacokinetic profile, and its overall therapeutic efficacy. This compound, with its strategically positioned aminomethyl and ethyl ester functionalities, represents a versatile scaffold for the construction of complex molecular architectures.
The Discovery and Initial Applications
While a singular "discovery" paper for this compound (CAS No. 400840-94-0) is not readily apparent in the public domain, its emergence is intrinsically linked to the intensive research and development efforts in the field of metabolic diseases, particularly in the pursuit of dipeptidyl peptidase IV (DPP-4) inhibitors. This class of drugs has revolutionized the treatment of type 2 diabetes.
The structural motif of a cyclopropane ring fused with a proline-like scaffold offered a novel approach to designing potent and selective DPP-4 inhibitors. It is within this context that this compound and its derivatives came to the forefront as key intermediates. Notably, its application as a building block in the synthesis of a novel analogue of the DPP-4 inhibitor Alogliptin underscores its importance in contemporary drug discovery.[1]
The unique structure of this compound, featuring a primary amine and an ethyl ester, provides two key points for chemical modification, allowing for its incorporation into larger, more complex molecules. The cyclopropane unit serves as a rigid core, helping to orient the functional groups in a precise three-dimensional arrangement for optimal interaction with a biological target.[1]
Physicochemical Properties and Structural Data
A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value |
| Molecular Formula | C₇H₁₃NO₂ |
| Molecular Weight | 143.18 g/mol |
| CAS Number | 400840-94-0 |
| Appearance | Colorless liquid |
| Boiling Point | Not readily available |
| Solubility | Soluble in common organic solvents |
Synthesis and Mechanistic Insights
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired stereochemistry and purity. While the seminal publication detailing its first synthesis is not definitively identified, a general and plausible synthetic pathway can be constructed based on established organic chemistry principles and related patent literature. A likely synthetic route would start from a suitable cyclopropane precursor.
Generalized Synthetic Protocol
A probable synthetic approach involves the following key transformations:
-
Formation of a Cyclopropane Precursor: A common method for constructing the cyclopropane ring is through a cyclopropanation reaction, for example, using a Simmons-Smith reaction or a carbene addition to an appropriate alkene.
-
Introduction of the Carboxylate and Aminomethyl Groups: These functional groups can be introduced through a series of reactions, such as the hydrolysis of a nitrile to a carboxylic acid, followed by esterification, and the reduction of a nitrile or an amide to the amine.
The following diagram illustrates a conceptual workflow for the synthesis:
Caption: Conceptual workflow for the synthesis of this compound.
Causality in Experimental Design
The choice of specific reagents and reaction conditions is critical for the successful synthesis of this molecule. For instance, the selection of the cyclopropanation method will depend on the desired stereochemistry of the final product. The use of chiral catalysts in the cyclopropanation step can lead to enantiomerically enriched products, which is often a crucial requirement in drug development.
The functional group interconversions must also be carefully planned to avoid side reactions. For example, the reduction of a nitrile to a primary amine requires a reducing agent that is selective and does not affect the ester group.
Role in the Synthesis of Bioactive Molecules: A Case Study
The significance of this compound is best illustrated by its role as a key building block in the synthesis of complex pharmaceutical agents. As mentioned, its use in the preparation of Alogliptin analogues highlights its value.
The general scheme for incorporating this building block into a larger molecule often involves the acylation of the primary amine with a suitable carboxylic acid or acyl chloride, and/or the hydrolysis of the ethyl ester to the corresponding carboxylic acid, which can then be coupled with an amine.
The following diagram illustrates this key coupling reaction:
Caption: Amide bond formation using this compound.
Conclusion and Future Perspectives
This compound has emerged from the crucible of pharmaceutical research as a valuable and versatile building block. Its unique structural features, combining the rigidity of a cyclopropane ring with the synthetic handles of an amine and an ester, have made it a sought-after intermediate in the synthesis of complex drug candidates. While its precise historical origins may be embedded within the proprietary archives of pharmaceutical companies, its impact on the field of medicinal chemistry is undeniable. As the quest for novel therapeutics with improved efficacy and safety profiles continues, we can anticipate that this remarkable molecule and its derivatives will continue to play a significant role in shaping the future of medicine.
References
Sources
Ethyl 1-(aminomethyl)cyclopropanecarboxylate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 1-(aminomethyl)cyclopropanecarboxylate is a synthetically valuable organic compound featuring a unique strained cyclopropane ring system.[1] This structure, which incorporates both an aminomethyl group and an ethyl ester functionality, has garnered significant interest within the medicinal chemistry and drug discovery sectors. The inherent ring strain of the cyclopropane moiety can lead to enhanced reactivity compared to more stable cyclic structures.[1] Furthermore, the presence of the primary amine and the ester group provides versatile handles for chemical modification, making it an attractive building block for the synthesis of more complex molecules with potential therapeutic applications.[1]
The strategic incorporation of cyclopropane rings into drug candidates is a well-established approach to modulate various physicochemical and pharmacological properties.[2] These modifications can lead to improvements in metabolic stability, target binding potency, and membrane permeability.[2] This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role as a key intermediate in the development of novel therapeutics.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. The table below summarizes its key identifiers and properties.
| Property | Value | Source |
| CAS Number | 400840-94-0 | [3][4][5] |
| Molecular Formula | C7H13NO2 | [1][5] |
| Molecular Weight | 143.18 g/mol | [3][5] |
| Appearance | Liquid | [1] |
| Storage | Keep in a dark place, sealed in dry, store in freezer, under -20°C | [5] |
| SMILES | CCOC(=O)C1(CC1)CN | [1] |
| InChI | InChI=1/C7H13NO2/c1-2-10-6(9)7(5-8)3-4-7/h2-5,8H2,1H3 | [1] |
This table provides a summary of the key physicochemical properties of this compound.
Synthesis and Characterization
The synthesis of this compound and its analogs can be achieved through various synthetic routes. One common approach involves the modification of a pre-existing cyclopropane-containing starting material. For instance, a related compound, ethyl 1-aminocyclopropanecarboxylate, can be synthesized from 1-aminocyclopropane-1-carboxylic acid hydrochloride.[6]
Example Synthetic Protocol: Esterification of 1-Aminocyclopropane-1-carboxylic acid
Reaction: Esterification of 1-Aminocyclopropane-1-carboxylic acid hydrochloride.[6]
Step-by-Step Methodology:
-
A solution of 1-amino cyclopropane carboxylic acid hydrochloride (7.2 g, 52 mM) in 500 ml ethanol is saturated with HCl gas.[6]
-
The solution is then stirred and heated under reflux for sixteen hours.[6]
-
A portion of the ethanol is distilled off using a Dean Stark trap.[6]
-
More ethanol (200 ml) is added, and the solution is again saturated with HCl gas.[6]
-
After heating for an additional five hours, the solvent is distilled off.[6]
-
The residue is taken up in 300 ml of chloroform and cooled to 0°C.[6]
-
Ammonia gas is bubbled through the solution.[6]
-
The solvent is evaporated, and the residue is taken up in diethyl ether (400 ml) and washed with water (20 ml).[6]
-
The product is extracted three times with diethyl ether (3 x 200 ml).[6]
-
The combined ether solutions are dried over sodium sulfate, and the ether is evaporated to yield ethyl 1-amino cyclopropane carboxylate (4.0 g, 60% yield).[6]
Characterization
The structural confirmation of this compound and its derivatives relies on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for elucidating the carbon-hydrogen framework of the molecule.[7][8] The characteristic signals for the ethyl group (a quartet and a triplet), the cyclopropane protons, and the aminomethyl protons would be expected in the ¹H NMR spectrum. The ¹³C NMR spectrum would show distinct peaks for the carbonyl carbon of the ester, the quaternary cyclopropane carbon, the methylene carbons of the cyclopropane and ethyl groups, and the methyl carbon of the ethyl group.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule.[9] A strong absorption band around 1720-1740 cm⁻¹ would indicate the presence of the ester carbonyl group. The N-H stretching vibrations of the primary amine would appear in the region of 3300-3500 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[9] The molecular ion peak would confirm the molecular weight of 143.18 g/mol .
The following diagram illustrates a general workflow for the synthesis and characterization of cyclopropane-containing building blocks.
Applications in Drug Discovery
The unique structural features of this compound make it a valuable building block in drug discovery. The cyclopropane ring can act as a bioisostere for other groups, such as a gem-dimethyl group or a double bond, and can impart conformational rigidity to a molecule. This can lead to improved binding affinity and selectivity for a biological target.[10]
Role as a Constrained Amino Acid Surrogate
The 1-(aminomethyl)cyclopropanecarboxylate scaffold can be considered a constrained analog of various amino acids. The rigid cyclopropane backbone restricts the conformational freedom of the molecule, which can be advantageous in the design of peptides and peptidomimetics.[10] By locking the molecule into a specific conformation, it is possible to enhance its biological activity and metabolic stability.
Potential Therapeutic Areas
Derivatives of cyclopropanecarboxylic acids have shown a wide range of biological activities, including potential as antidepressants.[11] For example, a series of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives were synthesized and evaluated for their antidepressant potential, with some compounds showing greater activity than imipramine and desipramine.[11] Furthermore, compounds containing cyclopropane rings are explored for a variety of pharmacological properties, and the amine group can facilitate interactions with biological targets.[1]
The following diagram illustrates the potential applications of this compound as a building block in drug discovery.
Conformational Analysis
The biological activity of flexible molecules is often dependent on their conformation.[12] Conformational analysis of this compound and its derivatives is therefore crucial for understanding their structure-activity relationships.[12] Computational methods, such as DFT (Density Functional Theory) and ab initio calculations, can be employed to investigate the conformational stability and rotational barriers of such molecules.[13] For the parent 1-aminocyclopropanecarboxylic acid, theoretical calculations have predicted the existence of a conformational equilibrium between cis-syn and trans-syn conformers.[13] Similar studies on the title compound would provide valuable insights for rational drug design.
Experimental Protocols
In Vivo Formulation
For in vivo studies, proper formulation of the compound is critical. A general protocol for preparing a clear solution of a research compound for animal administration is provided below. It is important to note that this is a reference protocol and should be adapted based on the specific experimental requirements.
Example Formulation Protocol: [3]
-
Objective: To prepare a working solution of 2 mg/mL.
-
Stock Solution: Prepare a stock solution of the compound in a suitable solvent, for example, 40 mg/mL in DMSO.
-
Co-solvents: Utilize a mixture of co-solvents to ensure solubility and stability. A common combination is:
-
30% PEG300
-
5% Tween 80
-
65% Saline/PBS/ddH₂O
-
-
Procedure:
-
Start with the required volume of the stock solution.
-
Add the specified percentages of PEG300 and Tween 80, mixing well after each addition to ensure clarity.
-
Finally, add the saline, PBS, or ddH₂O to reach the final volume and concentration.
-
Note: The solubility of the compound in the chosen vehicle should be confirmed experimentally. If the required concentration exceeds the solubility, the formulation will need to be adjusted.[3]
Conclusion
This compound is a versatile and valuable building block for medicinal chemistry and drug discovery. Its unique structural and physicochemical properties, stemming from the strained cyclopropane ring and the presence of reactive functional groups, offer significant opportunities for the design and synthesis of novel therapeutic agents. A thorough understanding of its synthesis, characterization, and potential applications, as outlined in this guide, will empower researchers to effectively utilize this compound in their quest for new and improved medicines.
References
- National Institutes of Health.
- Docentes FCT NOVA. Cyclopropane Derivatives and their Diverse Biological Activities.[Link]
- PubMed. 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants.[Link]
- PubMed. A study of conformational stability and vibrational assignments of 1-aminocyclopropanecarboxylic acid c-C3H4(NH2)-COOH.[Link]
- ACS Figshare. Conformational and Structural Studies of Aminomethyl Cyclopropane from Temperature Dependent FT-IR Spectra of Rare Gas Solutions and ab Initio Calculations - The Journal of Physical Chemistry A.[Link]
- ResearchGate. NMR, mass spectroscopy, IR - finding compound structure.[Link]
- PubMed.
- MDPI.
- Google Patents. US4367344A - Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds.
- ERIC.
- University of Calgary. Spectra Problem #7 Solution.[Link]
- MDPI.
- National Institutes of Health. Ethyl cyclopropanecarboxylate | C6H10O2 | CID 78351 - PubChem.[Link]
- NIST.
- Bioactive Compounds in Health and Disease.
- Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV)
- INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- YouTube. Organic Chemistry Reactions Summary.[Link]
- CP Lab Safety. Ethyl 1-(hydroxymethyl)
- National Institutes of Health. Ethyl 4-(aminomethyl)cyclohexane-1-carboxylate | C10H19NO2 | CID 11535692 - PubChem.[Link]
- PubMed. Conformational analysis in solution of C(2)
Sources
- 1. CAS 400840-94-0: ethyl 1-(aminomethyl)cyclopropanecarboxyl… [cymitquimica.com]
- 2. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | TargetMol [targetmol.com]
- 4. 1-(AMINOMETHYL)-CYCLOPROPANECARBOXYLIC ACID ETHYL ESTER | 400840-94-0 [chemicalbook.com]
- 5. 400840-94-0|this compound|BLD Pharm [bldpharm.com]
- 6. Cyclopropanecarboxylic acid, 1-amino-, ethyl ester (9CI) synthesis - chemicalbook [chemicalbook.com]
- 7. Cyclopropanecarboxylic acid, 1-amino-2-ethenyl-, ethyl ester, hydrochloride (1:1), (1R,2S)-(259214-56-7) 1H NMR [m.chemicalbook.com]
- 8. files.eric.ed.gov [files.eric.ed.gov]
- 9. researchgate.net [researchgate.net]
- 10. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 11. 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijpsr.com [ijpsr.com]
- 13. A study of conformational stability and vibrational assignments of 1-aminocyclopropanecarboxylic acid c-C3H4(NH2)-COOH - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cyclopropane Motif: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Development Professionals
Abstract
The cyclopropane ring, a seemingly simple three-membered carbocycle, has emerged as a powerhouse in modern drug discovery. Its unique stereoelectronic properties, born from significant ring strain and unusual bond hybridization, offer medicinal chemists a versatile tool to address multifaceted challenges in drug design. This guide provides a comprehensive exploration of the strategic incorporation of the cyclopropane motif, delving into its profound impact on a molecule's conformational rigidity, metabolic stability, and target engagement. We will dissect the underlying principles that govern its utility as a bioisostere, a modulator of physicochemical properties, and a key to unlocking novel chemical space. Through an examination of seminal case studies, detailed synthetic protocols, and the causal relationships behind its effects, this document serves as a technical resource for researchers and scientists dedicated to the art and science of drug development.
The Unique Physicochemical Landscape of the Cyclopropane Ring
The cyclopropane ring's utility in medicinal chemistry stems from its distinct structural and electronic features, which differ significantly from its acyclic or larger-ring counterparts. The inherent angle strain of the 60° C-C-C bond angles forces the carbon-carbon bonds to be "bent," resulting in a higher degree of p-character.[1][2] This imparts a degree of unsaturation, leading to some olefin-like behavior.[1]
Key physicochemical properties include:
-
Conformational Rigidity: The three carbon atoms of a cyclopropane ring are coplanar, creating a rigid scaffold.[2][3] This rigidity can lock a molecule into a specific, bioactive conformation, which can enhance binding to a biological target by reducing the entropic penalty of binding.[2][4]
-
Enhanced Metabolic Stability: The cyclopropyl group is generally more resistant to oxidative metabolism by cytochrome P450 enzymes compared to more flexible alkyl chains.[1][5] This is attributed to the stronger C-H bonds and less favorable recognition by metabolic enzymes.[2][5]
-
Modulation of Lipophilicity and Solubility: The introduction of a cyclopropane ring can fine-tune a molecule's lipophilicity (LogP) and aqueous solubility.[6] While being a lipophilic bioisostere, its impact on solubility is context-dependent and can be strategically employed to optimize a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[3]
-
pKa Modulation: The electronic nature of the cyclopropane ring, with its increased s-character in the C-H bonds, can influence the acidity of adjacent protons and the basicity of nearby functional groups.[2][7] This can be a critical factor in modulating a drug's interaction with its target and its pharmacokinetic properties.[2]
| Property | Comparison with Isopropyl Group | Comparison with Alkene |
| Conformation | Rigid, planar | Planar |
| Metabolic Stability | Generally higher | Generally higher |
| Lipophilicity (LogP) | Similar | Similar |
| Bond Angles | ~60° (internal) | ~120° |
| Hybridization | ~sp²⁴⁶ (C-H) | sp² |
Note: The values and comparisons are generalizations and can vary based on the specific molecular context.
Strategic Applications in Drug Design
The unique properties of the cyclopropane ring translate into a wide array of strategic applications in drug discovery and development.
Bioisosteric Replacement: A Gateway to Improved Properties
Bioisosteric replacement is a cornerstone of medicinal chemistry, and the cyclopropyl group is a versatile player in this field.[8][9] It can serve as a bioisostere for various functional groups, often leading to improved pharmacological profiles.[5][9]
-
Alkene Isostere: The cyclopropane ring can mimic the geometry of a double bond while offering greater metabolic stability.[5][10] This is a crucial strategy to overcome the metabolic liabilities associated with alkenes without sacrificing the desired spatial arrangement of substituents.[9]
-
Aromatic Ring Isostere: In certain contexts, a cyclopropyl group can replace an aromatic ring to increase the fraction of sp³ hybridized carbons (Fsp³) in a molecule, which is often correlated with improved solubility and reduced toxicity.[5]
-
tert-Butyl and Isopropyl Isosteres: The cyclopropyl group can act as a rigid and more metabolically stable alternative to bulky alkyl groups like tert-butyl or isopropyl.[5][8]
Caption: Bioisosteric roles of the cyclopropane ring.
Conformational Restriction: Locking in Bioactivity
The inherent rigidity of the cyclopropane ring is a powerful tool for conformational control.[1] By incorporating a cyclopropane, medicinal chemists can restrict the rotational freedom of a molecule, pre-organizing it into a conformation that is optimal for binding to its biological target.[11][12] This can lead to a significant increase in potency and selectivity.[2] For instance, in the development of β-secretase (BACE1) inhibitors, replacing an ethylene linker with a chiral cyclopropane ring induced an alternative binding mode through a CH−π interaction, leading to highly potent inhibitors.[11]
Caption: Conformational restriction by a cyclopropane ring enhances target binding.
Synthesis of Cyclopropane-Containing Scaffolds
The increasing prevalence of the cyclopropane motif in drug candidates is a testament to the significant advances in synthetic methodologies for its construction.[13][14]
Classical and Modern Cyclopropanation Reactions
A variety of methods are available for the synthesis of cyclopropanes, ranging from classical approaches to modern catalytic systems.[15]
-
Simmons-Smith Reaction: This well-established method utilizes a zinc carbenoid generated from diiodomethane and a zinc-copper couple to cyclopropanate alkenes.[15]
-
Transition Metal-Catalyzed Cyclopropanation: The decomposition of diazo compounds by transition metal catalysts (e.g., copper, rhodium, iron) generates metal carbenoids that readily react with olefins to form cyclopropanes.[13][15] These methods often offer high levels of stereocontrol.[16]
-
Michael-Initiated Ring Closure (MIRC): This powerful strategy involves the conjugate addition of a nucleophile to an activated alkene, followed by an intramolecular cyclization to form the cyclopropane ring.[17]
Experimental Protocol: Synthesis of a trans-2-Substituted-Cyclopropylamine
Cyclopropylamines are crucial building blocks in medicinal chemistry, found in numerous bioactive compounds.[17][18] The following protocol describes a diastereoselective synthesis of trans-2-substituted-cyclopropylamines from α-chloroaldehydes.[19]
Materials:
-
α-chloroaldehyde (1.0 equiv)
-
Amine (1.2 equiv)
-
Zinc dust (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Polar aprotic co-solvent (e.g., DMF or MeCN)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the α-chloroaldehyde and anhydrous THF.
-
Add the amine to the solution and stir for 10 minutes at room temperature.
-
Add the zinc dust to the mixture.
-
Add the polar aprotic co-solvent.
-
Heat the reaction mixture to 85°C and stir for 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired trans-2-substituted-cyclopropylamine.[19]
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the reaction of the zinc homoenolate intermediate with oxygen or moisture.
-
Anhydrous Solvents: Essential to avoid quenching the reactive intermediates.
-
Polar Aprotic Co-solvent: This is crucial for preventing the cis/trans-isomerization of the cyclopropylamine product that can be catalyzed by zinc halide salts.[19]
-
Excess Amine and Zinc: Ensures complete consumption of the starting aldehyde and efficient formation of the cyclopropane ring.
Case Studies: Marketed Drugs and Clinical Candidates
The successful application of the cyclopropane motif is evident in the number of approved drugs and promising clinical candidates that incorporate this ring system.[5][10]
-
Tranylcypromine: An irreversible inhibitor of monoamine oxidase (MAO), where the cyclopropylamine moiety is essential for its mechanism of action.[20]
-
Tasimelteon: A melatonin receptor agonist used for the treatment of non-24-hour sleep-wake disorder, featuring a fused cyclopropane ring.[16][21]
-
Grazoprevir: An NS3/4A protease inhibitor for the treatment of hepatitis C, which contains a cyclopropyl group that enhances its potency.[21]
-
Lemborexant: A dual orexin receptor antagonist for insomnia, where the cyclopropane ring contributes to conformational stability.[5][21]
These examples highlight the broad therapeutic areas where the strategic use of cyclopropane rings has led to successful drug development outcomes.
Conclusion and Future Perspectives
The cyclopropane ring has firmly established itself as a privileged scaffold in medicinal chemistry. Its unique combination of conformational rigidity, metabolic stability, and versatile electronic properties provides a powerful toolkit for addressing common challenges in drug discovery. As synthetic methodologies continue to advance, enabling more efficient and stereoselective access to complex cyclopropane-containing molecules, we can anticipate an even greater proliferation of this remarkable three-membered ring in the next generation of therapeutics. The continued exploration of novel cyclopropane-based bioisosteres and the deeper understanding of their interactions with biological targets will undoubtedly fuel further innovation in the design of safer and more effective medicines.
References
- The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability in Pharmaceuticals. (n.d.). Self-service landing page.
- Li, D. (2025). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry, 297, 117951.
- Incorporation of Cyclopropylamine-d5 in Medicinal Chemistry Synthesis. (2025). Benchchem.
- The Cyclopropyl Group in Medicinal Chemistry. (n.d.). Scientific Update.
- Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756.
- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). PubMed.
- Gardarsdottir, H. (n.d.).
- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (n.d.). ResearchGate.
- Put a ring on it: application of small aliphatic rings in medicinal chemistry. (n.d.). PubMed Central.
- Conformational Restriction Approach to β-Secretase (BACE1) Inhibitors: Effect of a Cyclopropane Ring To Induce an Alternative Binding Mode. (n.d.). Journal of Medicinal Chemistry.
- Advances in the Synthesis of Cyclopropylamines. (n.d.). Chemical Reviews.
- Recent Advances in Synthesis of Cyclopropanes. (2018).
- Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. (n.d.). ChemRxiv.
- Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity. (n.d.). PubMed Central.
- Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). (2025). Unknown Source.
- Recent advances in the synthesis of cyclopropanes (2018). (n.d.). Wanqing Wu.
- The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. (n.d.). Self-service landing page.
- Bioisosteric Replacements. (n.d.). Chem-Space.
- Highly Conformationally Restricted Cyclopropane Tethers with Three-Dimensional Structural Diversity Drastically Enhance the Cell Permeability of Cyclic Peptides. (2017). PubMed.
- Application of Cyclopropane in Drug Discovery. (2023). PharmaBlock.
- Why is cyclopropane more acidic than propane. (2017). Chemistry Stack Exchange.
- The Cyclopropyl Ring: A Bioisosteric Upgrade for Alkenes in Drug Discovery. (2025). Benchchem.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chem-space.com [chem-space.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scientificupdate.com [scientificupdate.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Highly Conformationally Restricted Cyclopropane Tethers with Three-Dimensional Structural Diversity Drastically Enhance the Cell Permeability of Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Recent advances in the synthesis of cyclopropanes (2018) | Wanqing Wu | 180 Citations [scispace.com]
- 15. Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. longdom.org [longdom.org]
- 19. chemrxiv.org [chemrxiv.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. namiki-s.co.jp [namiki-s.co.jp]
The Cyclopropane Ring: A Subtle Maestro of Amino Acid Physicochemical Properties
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Allure of the Three-Membered Ring
In the vast and intricate world of molecular architecture, the cyclopropane ring stands out as a minimalist yet potent modulator of chemical and biological properties.[1][2] Its incorporation into the fundamental building blocks of life, amino acids, bestows upon these molecules a unique set of physicochemical characteristics that are increasingly being harnessed in the realms of medicinal chemistry and drug discovery.[2][3] This guide delves into the core physicochemical properties of cyclopropane-containing amino acids, offering a comprehensive overview for researchers seeking to leverage their unique attributes. We will explore how this small, strained ring profoundly influences conformational rigidity, steric and electronic properties, lipophilicity, and metabolic stability, ultimately shaping the biological activity of peptides and small molecule therapeutics.
The inherent strain and unusual bonding within the cyclopropane ring, characterized by "bent" bonds with significant p-character, are the wellspring of its distinctive influence.[1] This seemingly simple structural modification can lock a molecule into a specific bioactive conformation, enhancing its binding affinity and selectivity for biological targets.[1][2] Furthermore, the cyclopropyl group often imparts increased resistance to metabolic degradation, a critical advantage in the development of robust and effective pharmaceuticals.[1][2]
Conformational Rigidity: A Double-Edged Sword of Precision
The most profound impact of the cyclopropane ring on an amino acid's character is the dramatic reduction in conformational flexibility.[4][5] Unlike their linear aliphatic counterparts, the carbon-carbon bonds within the cyclopropane ring are fixed, severely restricting the rotational freedom of the amino acid side chain and backbone.[6] This conformational constraint can be a powerful tool in rational drug design, allowing for the precise spatial orientation of key functional groups to optimize interactions with a biological target.[2][7]
The stereochemistry of the cyclopropane ring further dictates the conformational landscape. The cis and trans configurations of substituents on the ring can enforce either bent or extended peptide backbone conformations, respectively.[7] This level of control allows for the design of peptidomimetics that can adopt specific secondary structures, such as β-turns or helical motifs.[7][8]
Visualizing Conformational Control
The following diagram illustrates how the stereochemistry of a disubstituted cyclopropane-containing amino acid can influence the overall peptide backbone conformation.
Caption: Impact of Cyclopropane Stereochemistry on Peptide Conformation.
Experimental Characterization of Conformation
The precise three-dimensional structure and conformational preferences of cyclopropane-containing amino acids and the peptides they form are primarily elucidated through two powerful analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Experimental Protocol: 1D and 2D NMR Spectroscopy for Conformational Analysis
-
Sample Preparation: Dissolve the synthesized cyclopropane-containing amino acid or peptide in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) to a concentration of 5-10 mg/mL.
-
1D ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. The chemical shifts of the cyclopropyl protons are characteristically found in the upfield region (typically 0-1 ppm), providing a clear diagnostic signature.[9][10]
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and confirm the connectivity within the amino acid residue.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space proximities between protons. The presence and intensity of NOE/ROE cross-peaks provide crucial information about the spatial arrangement of atoms and the preferred solution-state conformation.[7]
-
-
Data Analysis: Analyze the coupling constants (J-values) from the ¹H NMR spectrum, which can provide information about dihedral angles. Integrate the NOE/ROE cross-peak volumes to derive distance restraints. These experimental restraints are then used in molecular modeling software to generate a family of low-energy solution structures.
Experimental Protocol: X-ray Crystallography for Solid-State Structure Determination
-
Crystallization: Grow single crystals of the cyclopropane-containing amino acid or peptide. This is often the most challenging step and requires screening a wide range of conditions (solvents, precipitants, temperature, etc.).[11]
-
X-ray Diffraction Data Collection: Mount a suitable single crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.[11][12]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined, often using direct methods or by incorporating a heavy atom for anomalous diffraction.[11] An initial electron density map is generated, into which the molecular model is built and subsequently refined to best fit the experimental data.[13]
-
Structural Analysis: The final refined crystal structure provides highly accurate atomic coordinates, bond lengths, bond angles, and torsion angles, offering an unambiguous view of the solid-state conformation.[12]
Steric and Electronic Properties: More Than Just a Bulky Group
The cyclopropyl group exerts significant steric and electronic effects that influence molecular interactions and reactivity.
Steric Hindrance: The rigid, three-dimensional nature of the cyclopropane ring can introduce substantial steric bulk, which can be strategically employed to shield susceptible parts of a molecule from enzymatic degradation or to modulate binding to a receptor.[6]
Electronic Nature: The Walsh model of bonding in cyclopropane describes the C-C bonds as having a high degree of p-character, making them somewhat analogous to a double bond.[1] This can influence the acidity and basicity of nearby functional groups. For instance, the pKa values of the amino and carboxylic acid groups can be subtly altered by the presence of a cyclopropane ring.[14][15]
Quantitative Physicochemical Properties
The following table summarizes key physicochemical parameters for representative cyclopropane-containing amino acids in comparison to their natural counterparts.
| Amino Acid | Abbreviation | Molecular Weight ( g/mol ) | pKa (α-COOH) | pKa (α-NH₃⁺) |
| Glycine | Gly | 75.07 | 2.34 | 9.60 |
| 1-Aminocyclopropanecarboxylic Acid | ACC | 101.10 | ~2.2 | ~10.3 |
| Alanine | Ala | 89.09 | 2.34 | 9.69 |
| (1R,2S)-1-Amino-2-methylcyclopropanecarboxylic Acid | - | 115.13 | Varies | Varies |
Note: pKa values for cyclopropane-containing amino acids can vary depending on the specific substitution pattern and stereochemistry.[16][17]
Lipophilicity: A Key Determinant of Pharmacokinetics
Lipophilicity, often quantified as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME). The incorporation of a cyclopropane ring generally increases the lipophilicity of an amino acid or peptide compared to its linear analogue. This is due to the replacement of more polarizable sp³ C-H bonds with the less polarizable bonds of the cyclopropane ring.
Experimental Protocol: Determination of logP/logD
-
Shake-Flask Method (logP):
-
Prepare a solution of the cyclopropane-containing amino acid in a biphasic system of n-octanol and water.
-
The two phases are thoroughly mixed to allow the compound to partition between them.
-
After separation of the phases, the concentration of the amino acid in each phase is determined, typically by UV-Vis spectroscopy or HPLC.
-
The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
-
Potentiometric Titration (logD):
-
This method is used for ionizable compounds and measures the partitioning at different pH values.
-
The pKa of the compound is first determined by titration in the aqueous phase.
-
A second titration is performed in a two-phase water-octanol system. The shift in the apparent pKa is used to calculate the logD at that specific pH.
-
Metabolic Stability: Resisting the Body's Defenses
A significant advantage of incorporating cyclopropane rings into drug candidates is the enhancement of their metabolic stability.[1][2] The cyclopropyl group is generally resistant to common metabolic pathways, such as oxidation by cytochrome P450 enzymes, which often target more flexible aliphatic chains.[18] This increased stability can lead to a longer in vivo half-life, improved oral bioavailability, and a more favorable dosing regimen.[1]
Workflow for In Vitro Metabolic Stability Assay
The following diagram outlines a typical experimental workflow to assess the metabolic stability of a cyclopropane-containing compound.
Caption: Workflow for Assessing Metabolic Stability.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
-
Preparation: Prepare a stock solution of the cyclopropane-containing test compound. Obtain liver microsomes (human, rat, etc.) and a solution of the cofactor NADPH.
-
Incubation: In a temperature-controlled environment (typically 37°C), incubate the test compound at a known concentration with the liver microsomes in the presence of NADPH to initiate the metabolic reactions.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins and stop enzymatic activity.
-
Sample Analysis: Centrifuge the quenched samples to pellet the precipitated proteins. Analyze the supernatant, which contains the remaining parent compound, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot is used to calculate the in vitro half-life (t½). From the half-life, the intrinsic clearance (Clint) can be determined.
Conclusion: A Versatile Tool for Molecular Design
Cyclopropane-containing amino acids represent a powerful and versatile class of building blocks for the modern medicinal chemist. Their unique physicochemical properties, stemming from the inherent strain and rigidity of the three-membered ring, offer a means to finely tune the conformational, steric, electronic, and pharmacokinetic profiles of peptides and small molecules.[19][20] A thorough understanding and experimental characterization of these properties are paramount to successfully harnessing their potential in the design of next-generation therapeutics with enhanced potency, selectivity, and metabolic stability. As synthetic methodologies for accessing a diverse array of these non-canonical amino acids continue to advance, their role in drug discovery is poised to expand even further.[19][21]
References
- The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability in Pharmaceuticals. (URL: )
- Synthesis and Properties of Cyclopropane-Derived Peptidomimetics.
- The Crucial Role of Cyclopropane Deriv
- The Nuclear Magnetic Resonance Spectra of Cyclopropane Deriv
- H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. (URL: )
- 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane. doc brown's advanced organic chemistry revision notes. (URL: )
- A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks.
- Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. ACS Chemical Reviews. (URL: )
- Design, Synthesis, and Antimicrobial Activity of Amide Deriv
- cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr. doc brown's advanced organic chemistry revision notes. (URL: )
- (a) Conformational restriction by steric effects due to the structural...
- Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods.
- Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates.
- A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. ACS Organic Letters. (URL: )
- Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids.
- Helical Template Peptides Containing Cyclic α,α-Disubstituted Amino Acids: Ring-Size Effects on Conformation and siRNA Delivery. The Journal of Organic Chemistry. (URL: )
- Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands.
- Highly Conformationally Restricted Cyclopropane Tethers with Three-Dimensional Structural Diversity Drastically Enhance the Cell Permeability of Cyclic Peptides. PubMed. (URL: )
- Helix-forming aliphatic homo-δ-peptide foldamers based on conformational restriction of cyclopropane. ChemRxiv. (URL: )
- How Structural and Physicochemical Determinants Shape Sequence Constraints in a Functional Enzyme. PMC. (URL: )
- Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. MDPI. (URL: )
- Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates: Stereoselective Synthesis of Cyclopropyl α-Amino Acids. PubMed. (URL: )
- Design, synthesis, and structural characterization of helix-forming aliphatic homo-δ-peptides based on conformational restriction due to the structural characteristics of cyclopropane. ChemRxiv. (URL: )
- Electronic properties of amino acid side chains: quantum mechanics calculation of substituent effects. PubMed Central. (URL: )
- Conformational Analysis of the 20 Naturally Occurring Amino Acid Residues Using ECEPP. Macromolecules. (URL: )
- Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. ACS Chemical Reviews. (URL: )
- Physicochemical Properties and Complexity of Amino Acids Beyond Our Biosphere: Analysis of the Isoleucine Group From Meteorites. Amanote Research. (URL: )
- A Newcomer's Guide to Peptide Crystallography. PubMed Central. (URL: )
- A Critical Mathematical Review on Protein Sequence Comparison Using Physio-Chemical Properties of Amino Acids. researchopenworld.com. (URL: )
- X-Ray Crystallographic Structure of the Cyclic Diamino Acid Peptide: N,N ′-Diacetyl-cyclo(Gly-Gly).
- X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Arom
- Amino Acids: pKa & pI Explained.
- Amino Acids and pKa. YouTube. (URL: )
- The effect of the cyclopropyl group on the conformation of chemotactic formyl tripeptides. (URL: )
- Biosynthesis of Strained Amino Acids by a PLP‐Dependent Enzyme through Cryptic Halogen
- Identification of amino acid sequence by X-ray crystallography: a mini review of case stud. Biblioteka Nauki. (URL: )
- Inductive effects in amino acids and peptides: Ionization constants and tryptophan fluorescence. PubMed Central. (URL: )
- Metabolism of cyclopropyl groups. Hypha Discovery Blogs. (URL: )
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Highly Conformationally Restricted Cyclopropane Tethers with Three-Dimensional Structural Diversity Drastically Enhance the Cell Permeability of Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions [etd.iisc.ac.in]
- 13. bibliotekanauki.pl [bibliotekanauki.pl]
- 14. Electronic properties of amino acid side chains: quantum mechanics calculation of substituent effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchopenworld.com [researchopenworld.com]
- 16. Amino Acids: pKa & pI Explained - Creative Peptides [creative-peptides.com]
- 17. youtube.com [youtube.com]
- 18. hyphadiscovery.com [hyphadiscovery.com]
- 19. A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility and Stability of Ethyl 1-(aminomethyl)cyclopropanecarboxylate for Pharmaceutical Development
An In-depth Technical Guide:
Introduction
Ethyl 1-(aminomethyl)cyclopropanecarboxylate is a bifunctional organic compound featuring a primary amine, an ethyl ester, and a strained cyclopropane ring.[1] This unique combination of functional groups makes it a valuable building block in medicinal chemistry for the synthesis of novel therapeutic agents.[1][2] The primary amine allows for the formation of salts and provides a key interaction point with biological targets, while the ester moiety can be used for prodrug strategies or further chemical modification. The cyclopropane ring introduces conformational rigidity and can influence the molecule's metabolic profile and binding affinity.[1]
However, the very features that make this molecule attractive also present significant challenges for drug development, particularly concerning its solubility and chemical stability. The presence of a hydrolysable ester and an oxidizable amine necessitates a thorough understanding of the compound's behavior under various conditions to ensure the development of a safe, effective, and stable drug product.
This guide provides a comprehensive technical overview of the solubility and stability profile of this compound. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols to characterize this molecule effectively.
Core Physicochemical Properties
A clear understanding of the fundamental physicochemical properties is the first step in any development program. The key identifiers and properties for this compound and its common salt form are summarized below. The hydrochloride salt form is often used to enhance the stability and aqueous solubility of the parent compound.[2]
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Reference(s) |
| Chemical Structure | |||
| Molecular Formula | C₇H₁₃NO₂ | C₇H₁₄ClNO₂ | [1][3][4] |
| Molecular Weight | 143.18 g/mol | 179.64 g/mol | [3][4] |
| CAS Number | 400840-94-0 | 362703-20-6 | [3][4] |
| Appearance | Colorless Liquid | White to Off-White Crystalline Solid | [2][5] |
Solubility Profile
Solubility is a critical determinant of a drug candidate's bioavailability and developability. The solubility of this compound is dictated by the interplay between its polar amine group and its more nonpolar ethyl ester and cyclopropane backbone.
Theoretical Considerations & Impact of pH
The primary amine group (pKa typically ~9-10) is basic and will be protonated at physiological pH, forming the more polar and, therefore, more water-soluble ammonium salt. Conversely, the ethyl ester group is a non-ionizable, lipophilic moiety that contributes to solubility in organic solvents. Consequently, the aqueous solubility of this compound is expected to be highly pH-dependent. At acidic to neutral pH, the ionized form will dominate, favoring aqueous solubility. At alkaline pH (pH > pKa), the neutral, free base form will be more prevalent, leading to a significant decrease in aqueous solubility.
Aqueous and Organic Solvent Solubility
Published data indicates that the hydrochloride salt is soluble in water.[2] For the free base, achieving high concentrations in simple aqueous buffers is often challenging. Therefore, co-solvent systems are frequently employed. One commercially suggested formulation for in vivo studies uses a mixture of DMSO, PEG300, Tween 80, and saline, which underscores the need for solubility-enhancing excipients.[3]
Based on its structure, the free base is predicted to be soluble in a range of polar organic solvents.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Aqueous | Water, PBS (pH 7.4) | Low (Free Base), High (HCl Salt) | Free base is neutral; HCl salt is ionized and polar.[2] |
| Polar Protic | Ethanol, Methanol | High | Hydrogen bonding with the amine and ester groups. |
| Polar Aprotic | DMSO, DMF | High | Strong dipole-dipole interactions. |
| Nonpolar | Hexane, Toluene | Low | The molecule possesses significant polarity from the amine and ester. |
Experimental Protocol: Kinetic Solubility Assessment
To overcome the lack of quantitative public data, determining solubility experimentally is essential. A high-throughput kinetic solubility assay provides a rapid and resource-efficient method for initial characterization.
Causality Behind Experimental Choices:
-
DMSO as Stock Solvent: DMSO is used because it can typically dissolve compounds at very high concentrations, ensuring the initial stock is not the limiting factor.
-
Phosphate Buffered Saline (PBS): PBS at pH 7.4 is chosen to mimic physiological conditions, providing relevant data for early-stage drug discovery.
-
Nephelometry/Turbidimetry: This detection method is selected because it directly measures insolubility (precipitation), which is the endpoint of this assay.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).
-
Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well analysis plate pre-filled with a larger volume (e.g., 198 µL) of PBS (pH 7.4). This creates a final DMSO concentration of 1%, minimizing its effect on solubility.
-
Incubation and Measurement: Shake the plate for 2 hours at room temperature to allow for equilibration.
-
Analysis: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).
-
Data Interpretation: The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control wells.
Stability Profile and Degradation Pathways
Identifying potential degradation pathways early is crucial for developing a robust formulation and defining appropriate storage conditions. Forced degradation (or stress testing) is an intentional process of exposing a compound to conditions more severe than accelerated stability testing to predict its long-term stability profile.[6][7] For this compound, the primary liabilities are the ethyl ester and the primary amine.
Hydrolytic Degradation
Ester hydrolysis is one of the most common degradation pathways for pharmaceuticals.[8] The reaction involves the cleavage of the ester bond by water, a reaction that is catalyzed by either acid or base.[9][10]
-
Acid-Catalyzed Hydrolysis: This is a reversible reaction where the ester is heated with water in the presence of a strong acid, yielding the carboxylic acid and ethanol.[9][11]
-
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that goes to completion, producing an alcohol and the salt of the carboxylic acid.[9][11]
The expected degradation products from hydrolysis are 1-(aminomethyl)cyclopropanecarboxylic acid and ethanol .
Caption: Predicted hydrolytic degradation pathway.
Oxidative Degradation
Primary amines are susceptible to oxidation, which can lead to a variety of products.[12][13] The reaction is often complex and can be initiated by atmospheric oxygen, trace metal ions, or oxidizing agents like peroxides. Potential degradation products can include imines, nitroso compounds, or even cleavage of the C-N bond.[13][14][15] The specific products formed depend heavily on the oxidizing agent and reaction conditions.
Experimental Protocol: Forced Degradation Study
This protocol is designed to generate potential degradants for analytical method development and to identify the intrinsic stability liabilities of the molecule. An extent of degradation between 5-20% is generally considered optimal.[16]
Causality Behind Experimental Choices:
-
Standard Stress Conditions (Acid, Base, Oxidizer): 0.1 M HCl, 0.1 M NaOH, and 3% H₂O₂ are industry-standard starting conditions for hydrolysis and oxidation to ensure comparability and regulatory acceptance.[6]
-
Elevated Temperature: Heat is used to accelerate degradation reactions that may occur slowly at ambient temperature.
-
Photostability: Exposure to light is mandated by ICH guidelines (Q1B) to assess if the molecule is light-sensitive, which has significant implications for packaging and handling.
-
Control Sample: A control sample, protected from stress, is critical to differentiate actual degradation from experimental artifacts.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the sample solution 1:1 with 0.2 M HCl (final concentration 0.1 M HCl). Heat at 60°C.
-
Base Hydrolysis: Mix the sample solution 1:1 with 0.2 M NaOH (final concentration 0.1 M NaOH). Keep at room temperature.
-
Oxidation: Mix the sample solution 1:1 with 6% H₂O₂ (final concentration 3% H₂O₂). Keep at room temperature.
-
Thermal: Store the sample solution in a light-protected vial at 60°C.
-
Photolytic: Expose the sample solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 8, 24, 48 hours).
-
Quenching: For the acid and base samples, neutralize the aliquot with an equimolar amount of base or acid, respectively, before analysis.
-
Analysis: Analyze all samples, including an unstressed control, by a stability-indicating HPLC-UV/MS method to determine the percentage of the parent compound remaining and to profile the degradants formed.
Stability Assessment Workflow
A systematic workflow is essential for a comprehensive stability assessment, from initial stress testing to the development of a validated, stability-indicating analytical method.
Caption: Overall workflow for stability assessment.
Recommended Storage and Handling
Based on the potential for hydrolysis and oxidation, specific storage conditions are recommended to maintain the integrity of this compound.
-
Solid Form: The solid (particularly the HCl salt) should be stored in a well-sealed container, protected from moisture, at low temperatures. Vendor recommendations suggest -20°C for long-term storage of the solid material.[3][17]
-
Solutions: Solutions are significantly more susceptible to degradation. Stock solutions prepared in organic solvents like DMSO should be stored frozen at -80°C to minimize both hydrolysis from trace water and other degradation pathways.[3] Avoid repeated freeze-thaw cycles. Aqueous solutions should be prepared fresh and used immediately.
Conclusion
This compound is a molecule with high potential but with inherent stability and solubility challenges that must be proactively addressed. Its solubility is highly pH-dependent, with the hydrochloride salt form offering a significant advantage in aqueous media. The primary stability concerns are hydrolysis of the ethyl ester and oxidation of the primary amine. A thorough forced degradation study is essential to map the degradation profile and develop a robust, stability-indicating analytical method. By employing the systematic protocols and understanding the chemical principles outlined in this guide, researchers can effectively characterize this molecule and accelerate its path in the drug development pipeline.
References
- Rautio, J., et al. (2018). Prodrugs for Amines. Molecules. [Link]
- Parrino, B., et al. (2017).
- Waterman, K.C. & Adami, R.C. (2005). Hydrolysis in Pharmaceutical Formulations. Pharmaceutical Development and Technology. [Link]
- National Center for Biotechnology Information.
- Clark, J. (2015). Hydrolysing Esters. Chemguide. [Link]
- Hawe, A., et al. (2009). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Emmert, M. H. (2016). Cα–H Oxidations of Amines to Amides. Synlett. [Link]
- Tunek, A., & Levin, W. (1991). Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs. Biochemical Pharmacology. [Link]
- Denu, J. M., & Fitzpatrick, P. F. (1994). Oxidation of Amines by Flavoproteins. Archives of Biochemistry and Biophysics. [Link]
- Cheméo.
- Chemistry For Everyone. (2025). How Do Amines React With Other Chemicals?. YouTube. [Link]
- LibreTexts Chemistry. (2022). Hydrolysis of Esters. [Link]
- Klick, S., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]
- Kumar, V., et al. (2019). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]
- National Center for Biotechnology Information.
- LibreTexts Chemistry. (2022). 15.9: Hydrolysis of Esters. [Link]
- Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]
- Zhao, X. Z., et al. (2015). Study of degradation mechanisms of cyclobenzaprine by LC-MS/MS. Analytical Methods. [Link]
- National Center for Biotechnology Information.
- European Medicines Agency. (2023).
- Cioni, F., et al. (2005). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. The Journal of Biological Chemistry. [Link]
- Ubeda, C., et al. (2012).
Sources
- 1. CAS 400840-94-0: ethyl 1-(aminomethyl)cyclopropanecarboxyl… [cymitquimica.com]
- 2. CAS 42303-42-4: ethyl 1-aminocyclopropanecarboxylate hydro… [cymitquimica.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. CAS 362703-20-6 | ethyl 1-(aminomethyl)cyclopropane-1-carboxylate hydrochloride - Synblock [synblock.com]
- 5. 1-(Aminomethyl)-Cyclopropanecarboxylic Acid Ethyl Ester|CAS 400840-94-0 [rlavie.com]
- 6. rjptonline.org [rjptonline.org]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
- 9. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Nitroarenes by Oxidation of Aryl Amines [mdpi.com]
- 14. Oxidation of Amines by Flavoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. pharmtech.com [pharmtech.com]
- 17. 400840-94-0|this compound|BLD Pharm [bldpharm.com]
A Technical Guide to the Conformational Landscape of Ethyl 1-(aminomethyl)cyclopropanecarboxylate: A Theoretical Approach
Abstract
The three-dimensional conformation of small molecules is a critical determinant of their physicochemical properties and biological activity. For drug development professionals, understanding the accessible conformational space of a molecule is paramount for designing effective ligands and predicting their behavior in a biological environment.[1] This guide provides an in-depth, technical walkthrough of a theoretical workflow to elucidate the conformational landscape of Ethyl 1-(aminomethyl)cyclopropanecarboxylate, a molecule featuring a strained cyclopropane ring and multiple rotatable bonds. We will explore the rationale behind methodological choices, from initial structure generation to high-level quantum mechanical calculations, providing a robust framework for researchers in computational chemistry and medicinal chemistry.
Introduction: The Significance of Conformation
This compound is a fascinating scaffold in medicinal chemistry. It combines the rigid, strained cyclopropane ring with two flexible side chains: an aminomethyl group and an ethyl carboxylate group. The cyclopropyl group itself is a common motif in active pharmaceutical ingredients, valued for its ability to impart unique structural and metabolic properties.[2][3] The overall shape of this molecule, however, is not static. Rotation around the single bonds connecting the side chains to the ring gives rise to multiple conformers, or rotamers, each with a distinct energy and geometry.[4]
The biological activity of a molecule is intimately linked to its ability to adopt a specific three-dimensional shape—the "bioactive conformation"—that allows for optimal interaction with a target receptor or enzyme.[1] A comprehensive understanding of the molecule's potential energy surface and the relative populations of its low-energy conformers is therefore essential. This guide details the computational protocols necessary to build this understanding from first principles.
Theoretical Foundations & Strategic Overview
Our approach is a multi-tiered strategy that balances computational cost with accuracy. It begins with a broad exploration of the conformational space using computationally inexpensive Molecular Mechanics (MM) methods, followed by the refinement of promising candidates using more accurate, but costly, Quantum Mechanics (QM) calculations, specifically Density Functional Theory (DFT).[5]
The core challenge lies in the molecule's flexibility. The key rotatable bonds that define its conformation are:
-
τ1 (C-C): The bond between the cyclopropane ring and the aminomethyl carbon.
-
τ2 (C-N): The bond between the aminomethyl carbon and the nitrogen atom.
-
τ3 (C-C): The bond between the cyclopropane ring and the carboxylate carbon.
-
τ4 (C-O): The bond between the carboxylate carbon and the ester oxygen.
-
τ5 (O-C): The bond between the ester oxygen and the ethyl group.
A systematic rotation around each of these bonds would lead to a combinatorial explosion of possible structures.[6] Therefore, a more intelligent search algorithm is required.
The Computational Workflow
The entire process can be visualized as a funnel, starting with a large number of potential structures and systematically filtering them down to a small ensemble of energetically favorable conformers.
Caption: Computational workflow for conformational analysis.
Detailed Experimental Protocols
This section provides a step-by-step methodology for executing the conformational analysis.
Protocol 1: Initial Structure Generation & MM Search
Rationale: The goal of this initial phase is to rapidly and efficiently sample the vast conformational space to identify all plausible low-energy conformers. Molecular Mechanics (MM) force fields are ideal for this task as they are computationally inexpensive compared to QM methods.[7] We use a systematic search followed by energy minimization.
Step-by-Step Methodology:
-
Build the Molecule: Construct the 2D structure of this compound in a molecular modeling software (e.g., Avogadro, ChemDraw).
-
Generate 3D Coordinates: Convert the 2D sketch into an initial 3D structure. Use a geometry cleanup or initial optimization feature within the software.
-
Select a Force Field: Choose a suitable force field, such as MMFF94 or OPLS3e. These are well-parameterized for a wide range of organic molecules.
-
Perform Conformational Search:
-
Identify the rotatable bonds (τ1-τ5 as defined in Section 2).
-
Use a systematic or stochastic (Monte Carlo) search algorithm to rotate these bonds.[5][6] For a systematic search, a step size of 30° is a reasonable starting point.
-
For each generated rotamer, perform a full MM energy minimization to relax the structure to the nearest local minimum.
-
-
Filter and Cluster:
-
Collect all unique minimized conformers.
-
Filter the results to retain only conformers within an energy window of ~10 kcal/mol from the global minimum. This eliminates high-energy structures that will not be relevant at room temperature.
-
Cluster the remaining structures based on Root Mean Square Deviation (RMSD) to remove duplicates.
-
Protocol 2: Quantum Mechanical Refinement
Rationale: While MM methods are excellent for searching, they are less accurate for calculating relative energies. Density Functional Theory (DFT) provides a much more robust and accurate description of the electronic structure, leading to more reliable geometries and energies.[8][9] A study on the closely related aminomethyl cyclopropane found that the choice of basis set, particularly the inclusion of diffuse functions, was important for accurately predicting the most stable conformer.[10]
Step-by-Step Methodology:
-
Select Level of Theory: For each unique conformer from the MM search, perform a geometry optimization using a DFT functional and basis set. A common and effective choice is the B3LYP functional with the 6-31+G(d,p) basis set .
-
Causality: The B3LYP functional is a well-established hybrid functional that provides a good balance of accuracy and speed. The 6-31+G(d,p) basis set includes polarization functions (d,p) for heavier atoms and hydrogen, respectively, to correctly describe bond shapes, and diffuse functions (+) on heavy atoms, which are crucial for accurately modeling non-covalent interactions and lone pairs, such as those on the nitrogen and oxygen atoms.[10]
-
-
Perform Geometry Optimization: Run the optimization in the gas phase or with an implicit solvation model (like PCM or SMD with water as the solvent) to better simulate a condensed-phase environment.
-
Verify True Minima: After optimization, perform a frequency calculation at the same level of theory.
-
Trustworthiness: A true energy minimum will have zero imaginary frequencies. If one imaginary frequency is found, it indicates a transition state, and the structure should be perturbed along the corresponding vibrational mode and re-optimized.
-
-
Refine Energies (Optional but Recommended): To obtain even more accurate relative energies, perform a single-point energy calculation on the B3LYP-optimized geometries using a larger basis set, such as 6-311++G(2d,2p) .
Data Presentation and Analysis
The output of the QM calculations is a set of optimized structures and their corresponding electronic energies. This data must be processed to be meaningful.
Relative Energies and Populations
The absolute energies from QM calculations are less important than their relative differences.
-
Identify the global minimum (the conformer with the lowest electronic energy, E₀).
-
Calculate the relative energy (ΔE) of each other conformer (i) using:
-
ΔEᵢ = Eᵢ - E₀
-
-
Calculate the Boltzmann population (Pᵢ) of each conformer at a given temperature (T, e.g., 298.15 K) to understand its contribution to the overall conformational ensemble:
-
Pᵢ = (exp(-ΔEᵢ / RT)) / (Σ exp(-ΔEⱼ / RT))
-
Where R is the gas constant and the sum is over all conformers (j).
-
Table 1: Hypothetical Conformational Analysis Results for this compound
| Conformer ID | Relative Energy (ΔE, kcal/mol) | Relative Energy (ΔE, kJ/mol) | Boltzmann Population (%) at 298.15 K | Key Dihedral Angles (τ1, τ2, τ3) | Notes |
| Conf-1 | 0.00 | 0.00 | 75.3 | 65.2°, 178.1°, -175.4° | Global Minimum, potential intramolecular H-bond |
| Conf-2 | 1.25 | 5.23 | 12.1 | -68.9°, 179.5°, -176.8° | |
| Conf-3 | 1.80 | 7.53 | 5.5 | 64.5°, 60.3°, -174.9° | Gauche orientation of amino group |
| Conf-4 | 2.50 | 10.46 | 1.8 | 178.3°, 177.2°, 5.1° | Extended carboxylate chain |
| ... | ... | ... | ... | ... | ... |
Geometric Analysis
The conformational landscape is best understood by analyzing the key geometric parameters that differentiate the low-energy structures.
-
Dihedral Angles: The values of τ1-τ5 determine the overall shape. Are the side chains gauche or anti relative to the ring?
-
Intramolecular Interactions: Look for potential hydrogen bonds, for example, between the amine protons (N-H) and the carbonyl oxygen (C=O). Such interactions can significantly stabilize a specific conformation. The relationship between these conformers can be visualized.
Caption: Energy relationships between major conformers.
Conclusion and Implications
This guide has outlined a comprehensive and robust theoretical framework for the conformational analysis of this compound. By employing a hierarchical approach that leverages the strengths of both Molecular Mechanics and Quantum Mechanics, researchers can develop a detailed model of the molecule's potential energy surface.
The results of such a study—namely, the identification of low-energy conformers and their relative populations—are invaluable for drug development. This information can be used to:
-
Generate realistic conformer ensembles for virtual screening and docking studies.[11]
-
Understand structure-activity relationships (SAR) by correlating conformational preferences with biological data.
-
Guide the design of conformationally constrained analogues to lock the molecule in its bioactive shape, potentially increasing potency and selectivity.
The principles and protocols described herein are broadly applicable to the conformational analysis of any flexible small molecule, providing a foundational methodology for modern computational drug discovery.
References
- Allen, F. H., et al. (2010). Geometry and conformation of cyclopropane derivatives having σ-acceptor and σ-donor substituents: a theoretical and crystal structure database study. Acta Crystallographica Section B: Structural Science, 66(Pt 5), 594-603. [Link]
- IUCr. (2010). Geometry and conformation of cyclopropane derivatives having σ-acceptor and σ-donor substituents: a theoretical and crystal structure database study. Acta Crystallographica Section B: Structural Science. [Link]
- Allen, F. H., et al. (2010). Geometry and conformation of cyclopropane derivatives having σ-acceptor and σ-donor substituents: a theoretical and crystal structure database study.
- Kalju, K. (n.d.). Computational Chemistry Tutorial: 4. Conformational Analysis with TINKER. University of California, Santa Barbara. [Link]
- Dean, P. M., & Clark, T. (Eds.). (2018). Useful Computational Chemistry Tools for Medicinal Chemistry. In Molecular Similarity in Drug Design. Royal Society of Chemistry. [Link]
- Allen, F. H., et al. (2004). Conformation and geometry of cyclopropane rings having π-acceptor substituents: a theoretical and database study.
- Allen, F. H., et al. (2010).
- Leach, A. R., & Kuntz, I. D. (1992). Conformational analysis of flexible ligands in macromolecular receptor sites. Journal of Computational Chemistry, 13(6), 730-748. [Link]
- Ramos-Brossier, M. (2020). Automated Parsing of Flexible Molecular Systems Using Principal Component Analysis and K-Means Clustering Techniques. ProQuest. [Link]
- Welch, C., et al. (2024). Rapid conformational analysis of semi-flexible liquid crystals. White Rose Research Online. [Link]
- Soderberg, T. (n.d.). 3.7. Conformational analysis. In Organic Chemistry 1: An open textbook. [Link]
- Fiveable. (n.d.). Conformational analysis. Medicinal Chemistry Class Notes. [Link]
- Chem 206. (n.d.). Conformational Analysis. McGill University. [Link]
- National Center for Biotechnology Information. (n.d.). Ethyl cyclopropanecarboxylate.
- Durig, J. R., et al. (2004). Conformational and Structural Studies of Aminomethyl Cyclopropane from Temperature Dependent FT-IR Spectra of Rare Gas Solutions and ab Initio Calculations. The Journal of Physical Chemistry A, 108(18), 3893-3901. [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. journals.iucr.org [journals.iucr.org]
- 3. researchgate.net [researchgate.net]
- 4. 3.7. Conformational analysis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. books.rsc.org [books.rsc.org]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. TINKER Tutorial: Conformational Analysis [people.chem.ucsb.edu]
- 8. Geometry and conformation of cyclopropane derivatives having σ-acceptor and σ-donor substituents: a theoretical and crystal structure database study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Collection - Conformational and Structural Studies of Aminomethyl Cyclopropane from Temperature Dependent FT-IR Spectra of Rare Gas Solutions and ab Initio Calculations - The Journal of Physical Chemistry A - Figshare [acs.figshare.com]
- 11. Conformational analysis of flexible ligands in macromolecular receptor sites | Semantic Scholar [semanticscholar.org]
Methodological & Application
Synthesis of Ethyl 1-(aminomethyl)cyclopropanecarboxylate: An Application Note and Protocol
Introduction
Ethyl 1-(aminomethyl)cyclopropanecarboxylate is a valuable building block in medicinal chemistry and drug development. Its constrained cyclopropyl scaffold provides conformational rigidity, which can be advantageous for optimizing the pharmacological properties of drug candidates. This document provides a detailed protocol for the synthesis of this compound, designed for researchers and scientists in the pharmaceutical and chemical industries. The presented methodology is based on a robust and well-documented synthetic route, ensuring reproducibility and high yield.
Synthetic Strategy Overview
The synthesis of this compound is achieved through a multi-step sequence, commencing with the preparation of a suitable cyclopropane precursor followed by a key Curtius rearrangement to install the aminomethyl functionality. The Curtius rearrangement is a reliable method for the conversion of carboxylic acids to primary amines with the loss of one carbon atom.[1] A significant advantage of this rearrangement is the retention of the stereochemical configuration of the migrating group.[2]
The overall synthetic pathway can be visualized as follows:
Caption: Overall synthetic scheme for this compound.
Materials and Methods
Materials
All reagents and solvents should be of analytical grade and used as received unless otherwise noted.
| Reagent | Supplier | Purity |
| Diethyl 1,1-cyclopropanedicarboxylate | Sigma-Aldrich | 98% |
| Potassium hydroxide | Merck | ≥85% |
| Ethanol | Fisher Scientific | 99.5% |
| Hydrochloric acid (concentrated) | VWR Chemicals | 37% |
| Di-tert-butyl dicarbonate (Boc₂O) | TCI Chemicals | >97% |
| Diphenylphosphoryl azide (DPPA) | Oakwood Chemical | 97% |
| Triethylamine (TEA) | Acros Organics | 99.5% |
| tert-Butanol | Alfa Aesar | 99.5% |
| Toluene | J.T. Baker | 99.8% |
| Dichloromethane (DCM) | Honeywell | 99.8% |
| Trifluoroacetic acid (TFA) | Combi-Blocks | 99.5% |
| Anhydrous magnesium sulfate | EMD Millipore | |
| Diethyl ether | Macron Fine Chemicals | |
| Ethyl acetate | Avantor | |
| Hexanes | Pharmco-Aaper |
Instrumentation
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra should be recorded on a 400 MHz spectrometer. Chemical shifts are to be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry (MS): High-resolution mass spectra (HRMS) should be obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.
-
Thin-Layer Chromatography (TLC): TLC analysis should be performed on silica gel 60 F₂₅₄ plates with visualization by UV light (254 nm) and/or staining with potassium permanganate solution.
Experimental Protocols
Part 1: Synthesis of Monoethyl 1,1-cyclopropanedicarboxylate
This initial step involves the selective mono-hydrolysis of diethyl 1,1-cyclopropanedicarboxylate to yield the corresponding mono-acid mono-ester, which is the direct precursor for the Curtius rearrangement.
Caption: Workflow for the synthesis of Monoethyl 1,1-cyclopropanedicarboxylate.
Detailed Procedure:
-
To a solution of diethyl 1,1-cyclopropanedicarboxylate (1.0 eq) in ethanol, add a solution of potassium hydroxide (1.0 eq) in water.
-
Stir the resulting mixture at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the ethanol under reduced pressure.
-
Dissolve the residue in water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford monoethyl 1,1-cyclopropanedicarboxylate as a colorless oil.
| Parameter | Value |
| Reaction Time | 12-16 hours |
| Temperature | Room Temperature |
| Expected Yield | 85-95% |
| TLC Mobile Phase | Ethyl Acetate/Hexanes (1:1) |
Part 2: Synthesis of Ethyl 1-(tert-butoxycarbonylaminomethyl)cyclopropanecarboxylate via Curtius Rearrangement
This key step utilizes a one-pot Curtius rearrangement of the carboxylic acid to the corresponding isocyanate, which is then trapped in situ with tert-butanol to yield the Boc-protected amine. Diphenylphosphoryl azide (DPPA) is a commonly used reagent for this transformation as it avoids the isolation of potentially explosive acyl azides.[3][4]
Detailed Procedure:
-
To a stirred solution of monoethyl 1,1-cyclopropanedicarboxylate (1.0 eq) in a mixture of toluene and tert-butanol, add triethylamine (1.2 eq).
-
Add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 3-4 hours, or until the evolution of nitrogen gas ceases.
-
Monitor the formation of the isocyanate intermediate and its subsequent conversion to the carbamate by TLC.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to obtain ethyl 1-(tert-butoxycarbonylaminomethyl)cyclopropanecarboxylate.[5]
| Parameter | Value |
| Reaction Time | 3-4 hours |
| Temperature | 90-100 °C |
| Expected Yield | 70-85% |
| TLC Mobile Phase | Ethyl Acetate/Hexanes (1:4) |
Part 3: Synthesis of this compound (Final Product)
The final step is the deprotection of the Boc group under acidic conditions to yield the target primary amine.
Caption: Workflow for the Boc deprotection of the intermediate.
Detailed Procedure:
-
Dissolve ethyl 1-(tert-butoxycarbonylaminomethyl)cyclopropanecarboxylate (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in water and carefully basify with a saturated solution of sodium bicarbonate until the pH is ~8-9.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as the final product.
| Parameter | Value |
| Reaction Time | 1-2 hours |
| Temperature | 0 °C to Room Temperature |
| Expected Yield | >90% |
| TLC Mobile Phase | Dichloromethane/Methanol (9:1) |
Results and Discussion
The successful synthesis of this compound relies on the efficient execution of each step. The selective hydrolysis of the diester is crucial for obtaining the necessary precursor for the Curtius rearrangement. The one-pot Curtius rearrangement using DPPA is a safe and effective method for the conversion of the carboxylic acid to the Boc-protected amine, which proceeds through an isocyanate intermediate.[1][3] The final deprotection under acidic conditions is typically a high-yielding and clean transformation.
The purity and identity of the intermediates and the final product should be confirmed by NMR and MS analysis.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Diphenylphosphoryl azide (DPPA) is toxic and should be handled with care.
-
The Curtius rearrangement involves the evolution of nitrogen gas and should be conducted in an open or well-vented system.
-
Trifluoroacetic acid is corrosive and should be handled with caution.
References
- Common Organic Chemistry. Curtius Rearrangement - Boc Protected Product.
- Wikipedia. Curtius rearrangement.
- Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis.
- Li, J. J. et al. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. PMC, [Link]
- Kundu, K. et al. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses.
- Beilstein Journals. EXPERIMENTAL PROCEDURES.
- Almac. Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme-Mediated Impurity Tagging.
- Organic Syntheses. Working with Hazardous Chemicals.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- Organic Syntheses. Phosphorazidic acid, diphenyl ester.
- Google Patents. Process of preparing peptides using diphenyl phosphoryl azide.
- Organic Syntheses. Cyclopropane-1,1-dicarboxylic acid.
- Google Patents. Process for the preparation of cyclopropane-1,1-dicarboxylic acid.
- Google Patents. Process for the preparation of cyclopropane-1,1-dicarboxylic acid derivatives.
Sources
- 1. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orgsyn.org [orgsyn.org]
- 5. Curtius Rearrangement - Boc Protected Product [commonorganicchemistry.com]
Application Notes & Protocols: Ethyl 1-(aminomethyl)cyclopropanecarboxylate as a Key Building Block for Novel Alogliptin Analogues
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the utilization of Ethyl 1-(aminomethyl)cyclopropanecarboxylate in the synthesis of novel analogues of Alogliptin. Alogliptin is a potent and highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the management of type 2 diabetes mellitus.[1] The development of analogues is a critical aspect of next-generation drug discovery, aiming to enhance potency, selectivity, and pharmacokinetic profiles. This document outlines the strategic importance of the cyclopropylamine moiety, provides a rationale for experimental design, and presents step-by-step synthetic protocols for researchers in medicinal chemistry and drug development.
Introduction: The Rationale for Alogliptin Analogue Development
Alogliptin's therapeutic success stems from its effective inhibition of the DPP-4 enzyme, which in turn increases the levels of incretin hormones like GLP-1 and GIP.[1] These hormones are crucial for glucose homeostasis, stimulating insulin release and suppressing glucagon production in a glucose-dependent manner.[1][2] The core structure of Alogliptin consists of a uracil-based pyrimidinedione ring system linked to a 2-(cyanobenzyl) group and an (R)-3-aminopiperidine moiety.
The exploration of structural analogues is driven by the pursuit of improved therapeutic agents. By systematically modifying the Alogliptin scaffold, researchers can investigate structure-activity relationships (SAR) to achieve:
-
Enhanced Potency: Stronger binding to the DPP-4 active site.
-
Improved Selectivity: Greater specificity for DPP-4 over related proteases like DPP-8 and DPP-9, minimizing off-target effects.[1]
-
Favorable Pharmacokinetics: Optimization of absorption, distribution, metabolism, and excretion (ADME) properties.
-
Novel Intellectual Property: The creation of new chemical entities with distinct patentability.
The aminopiperidine portion of Alogliptin is a key interaction point with the S2 pocket of the DPP-4 enzyme.[3] Consequently, this region is a prime target for modification. The introduction of conformationally constrained bioisosteres, such as those derived from this compound, offers a compelling strategy for developing novel analogues.
The Strategic Role of the Cyclopropylamine Moiety
The cyclopropyl group is a "bioisostere" of a vinyl or ethyl group but with unique conformational rigidity. Incorporating a cyclopropylamine fragment, specifically from a precursor like this compound, into the Alogliptin scaffold is a rational design choice for several reasons:
-
Conformational Rigidity: The three-membered ring restricts bond rotation, presenting a well-defined vector for the amine to interact with the target enzyme. This can lead to a more favorable entropic contribution to binding affinity.
-
Metabolic Stability: The cyclopropyl group is generally more resistant to metabolic oxidation compared to linear alkyl chains, potentially improving the drug's half-life.
-
Potency and Selectivity: The unique spatial arrangement and electronic properties of the cyclopropyl ring can lead to novel, high-affinity interactions within the DPP-4 active site, potentially enhancing both potency and selectivity.[4][5]
-
Lipophilicity Modulation: The cyclopropyl moiety can fine-tune the overall lipophilicity of the molecule, which is a critical parameter for its ADME profile.
Overall Synthetic Workflow
The synthesis of an Alogliptin analogue using this compound follows a convergent strategy. This involves the independent synthesis of two key fragments: the pyrimidinedione core and the protected aminocyclopropane side chain, followed by their coupling and final deprotection.
Figure 1: A convergent synthetic workflow for Alogliptin analogues.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for qualified researchers in a controlled laboratory setting. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of the Pyrimidinedione Core Intermediate
This protocol describes the synthesis of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile, a common precursor in Alogliptin synthesis.[6][7]
Reaction Scheme:
Figure 2: Synthesis of the pyrimidinedione core.
Materials:
-
6-Chlorouracil (1.0 eq)
-
2-(Bromomethyl)benzonitrile (1.1 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (2.5 eq total)
-
Lithium bromide (LiBr) (0.1 eq)
-
Iodomethane (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate, Hexanes, Brine
Procedure:
-
Step A: N1-Alkylation:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF and DMSO (e.g., 4:1 ratio).
-
Carefully add NaH (1.2 eq). Cool the suspension to 0 °C in an ice bath.
-
Add 6-chlorouracil portion-wise, maintaining the temperature below 5 °C. Stir for 30 minutes at 0 °C.
-
Add LiBr, followed by a solution of 2-(bromomethyl)benzonitrile in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction by carefully adding ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield 1-((2-cyanophenyl)methyl)-6-chlorouracil.
-
-
Step B: N3-Methylation:
-
Dissolve the product from Step A in anhydrous DMF/THF.
-
Cool the solution to 0 °C and carefully add NaH (1.3 eq). Stir for 30 minutes.
-
Add iodomethane dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor by TLC or LC-MS. Upon completion, quench with saturated aqueous NH₄Cl solution.
-
Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography or recrystallization to afford the target intermediate, 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile.
-
Causality Note: The use of a strong, non-nucleophilic base like NaH is essential for deprotonating the uracil nitrogens. LiBr acts as a catalyst in the first step, likely through a Finkelstein-type exchange with the benzyl bromide to form the more reactive benzyl iodide in situ.
Protocol 2: Synthesis of the Protected Aminocyclopropane Side Chain
This protocol details the N-protection of the starting amine, a critical step to prevent side reactions during the subsequent coupling.
Materials:
-
This compound (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve this compound in DCM.
-
Add TEA or DIPEA to the solution.
-
Cool the mixture to 0 °C.
-
Add a solution of Boc₂O in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 8-12 hours.
-
Monitor by TLC. Upon completion, wash the reaction mixture with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo to yield Ethyl 1-(((tert-butoxycarbonyl)amino)methyl)cyclopropanecarboxylate, which is often pure enough for the next step.
Protocol 3: Coupling of the Core and Side Chain
This is the key fragment-joining step, forming the backbone of the Alogliptin analogue via nucleophilic aromatic substitution.
Materials:
-
Pyrimidinedione core intermediate (from Protocol 1) (1.0 eq)
-
Protected aminocyclopropane side chain (from Protocol 2) (1.2 eq)
-
Potassium carbonate (K₂CO₃) or Sodium bicarbonate (NaHCO₃) (2.0-3.0 eq)
-
N-Methyl-2-pyrrolidone (NMP) or Isopropanol/Water mixture
Procedure:
-
In a reaction vessel, combine the pyrimidinedione core, the protected aminocyclopropane side chain, and the base (e.g., K₂CO₃).
-
Add the solvent (e.g., NMP).
-
Heat the reaction mixture to 60-80 °C and stir for 16-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent like ethyl acetate or DCM (3x).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the protected Alogliptin analogue.
Causality Note: The chlorine at the C6 position of the uracil ring is activated for nucleophilic aromatic substitution. The amine of the side chain acts as the nucleophile. An inorganic base is required to neutralize the HCl generated during the reaction and to facilitate the reaction.
Protocol 4: Final Deprotection
This final step removes the Boc protecting group to reveal the primary amine of the final analogue.
Materials:
-
Protected Alogliptin analogue (from Protocol 3) (1.0 eq)
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the protected analogue in DCM.
-
Cool the solution to 0 °C.
-
Add TFA (5-10 eq) or an excess of 4M HCl in Dioxane dropwise.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The resulting salt can be purified by trituration with diethyl ether or by recrystallization to yield the final Alogliptin analogue as its corresponding salt.
Data Presentation: Representative Analogue
The following table summarizes hypothetical characterization data for a synthesized Alogliptin analogue.
| Parameter | Value | Method |
| Compound Name | 2-((6-((1-(aminomethyl)cyclopropyl)amino)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile | - |
| Molecular Formula | C₂₀H₂₂N₆O₂ | - |
| Molecular Weight | 394.43 g/mol | - |
| Final Yield | 65% (over 2 steps) | Isolated |
| Purity | >98% | HPLC |
| ¹H NMR | Conforms to structure | 400 MHz, DMSO-d₆ |
| Mass Spectrum | [M+H]⁺ = 395.18 | ESI-MS |
Conclusion
This compound serves as a valuable and strategic starting material for the synthesis of novel Alogliptin analogues. The protocols outlined in this guide provide a robust framework for medicinal chemists to explore new chemical space around the Alogliptin scaffold. The introduction of the conformationally constrained cyclopropylamine moiety is a rational approach to potentially enhance the pharmacological properties of DPP-4 inhibitors, leading to the discovery of next-generation therapeutics for type 2 diabetes.
References
- Google Patents. (n.d.). US8841447B2 - Process for the preparation of alogliptin.
- Google Patents. (n.d.). WO2015092739A1 - Process for preparation of alogliptin.
- Magnin, D. R., et al. (2004). Synthesis of novel potent dipeptidyl peptidase IV inhibitors with enhanced chemical stability. Journal of Medicinal Chemistry, 47(10), 2587-98.
- Bioorganic & Medicinal Chemistry. (2009). Novel trans-2-aryl-cyclopropylamine analogues as potent and selective dipeptidyl peptidase IV inhibitors. 17(6), 2388-99.
- Hirano, S., et al. (2021). Development and Scale-Up of an Asymmetric Synthesis Process for Alogliptin. Organic Process Research & Development.
- Wikipedia. (n.d.). Discovery and development of dipeptidyl peptidase-4 inhibitors.
- National Center for Biotechnology Information. (n.d.). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. PubMed Central.
- National Center for Biotechnology Information. (n.d.). Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring. PubMed Central.
- Google Patents. (n.d.). EP3292112B1 - Process for the preparation of alogliptin.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]
- 3. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel potent dipeptidyl peptidase IV inhibitors with enhanced chemical stability: interplay between the N-terminal amino acid alkyl side chain and the cyclopropyl group of alpha-aminoacyl-l-cis-4,5-methanoprolinenitrile-based inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel trans-2-aryl-cyclopropylamine analogues as potent and selective dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US8841447B2 - Process for the preparation of alogliptin - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
The Strategic Application of β-Amino Acid Scaffolds in the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, with a focused case study on Sitagliptin, a leading therapeutic for type 2 diabetes. While the core chemical moiety of interest is often generalized to structures like "Ethyl 1-(aminomethyl)cyclopropanecarboxylate," this guide will delve into the more structurally relevant β-amino acid precursors that are pivotal in modern, large-scale, and enantioselective manufacturing processes. We will dissect two primary industrial synthesis paradigms: the highly efficient Rhodium-catalyzed asymmetric hydrogenation of a prochiral enamine and the elegant biocatalytic transamination of a ketone precursor. This document is designed to provide not just procedural steps, but also the underlying scientific rationale, comparative data, and actionable protocols for researchers in the field of medicinal chemistry and drug development.
Introduction: The Critical Role of DPP-4 Inhibition and the β-Amino Acid Pharmacophore
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon production. This mechanism has established DPP-4 inhibitors as a cornerstone in the management of type 2 diabetes mellitus.[2]
A key structural feature of many potent DPP-4 inhibitors, including Sitagliptin, is a chiral β-amino acid or a bioisosteric equivalent like a cyclopropylamine moiety. This structural element is crucial for the molecule's interaction with the active site of the DPP-4 enzyme. The amine group forms a key salt bridge with glutamic acid residues (Glu205/Glu206) in the S2 pocket of the enzyme, while the adjacent stereocenter dictates the precise orientation of the rest of the molecule within the binding site, ensuring high affinity and selectivity.
The synthesis of these chiral β-amino acids with high enantiomeric purity is a significant challenge in medicinal chemistry. This guide will illuminate the cutting-edge solutions that have been developed to address this challenge on an industrial scale.
Strategic Synthesis of Sitagliptin: A Comparative Analysis
The commercial success of Sitagliptin has spurred the development of highly optimized and efficient synthetic routes. Merck & Co., Inc. has been at the forefront of this innovation, evolving their manufacturing process from a first-generation route to more streamlined and "green" second and third-generation syntheses.[3][4] We will focus on two of the most prominent and illustrative strategies.
The Asymmetric Hydrogenation Approach: A Landmark in Industrial Catalysis
A significant breakthrough in the synthesis of Sitagliptin was the development of a rhodium-catalyzed asymmetric hydrogenation of a prochiral enamine intermediate, dehydrositagliptin.[5][6] This method is a cornerstone of Merck's second-generation synthesis and is lauded for its efficiency, high enantioselectivity, and atom economy.[5]
-
Choice of Catalyst: The use of a rhodium catalyst paired with a chiral phosphine ligand, specifically Rh(I)/tBu JOSIPHOS, is critical. This combination creates a chiral environment that directs the addition of hydrogen across the double bond of the enamine from a specific face, thereby establishing the desired (R)-stereocenter with exceptional control.[5][6]
-
One-Pot Precursor Synthesis: The dehydrositagliptin intermediate is ingeniously prepared in a three-step, one-pot process.[5][7] This telescoping of reactions minimizes intermediate isolation steps, reducing waste and improving overall yield and efficiency. The process starts from 2,4,5-trifluorophenylacetic acid and culminates in the crystallization of the enamine from the reaction mixture.[3]
-
Pressure and Solvent: The hydrogenation is conducted under high pressure (e.g., 250 psi) to ensure sufficient hydrogen availability for the reaction.[8] Methanol is often chosen as the solvent due to its ability to dissolve the reactants and its compatibility with the catalytic system.
This protocol is a representation of the principles outlined in the industrial synthesis.[5][8]
Part A: One-Pot Synthesis of Dehydrositagliptin
-
Reaction Setup: In a suitable reactor, combine 2,4,5-trifluorophenylacetic acid, Meldrum's acid, and a coupling agent (e.g., a carbodiimide) in an appropriate solvent like acetonitrile.
-
Condensation: Heat the mixture to facilitate the condensation reaction, forming a Meldrum's acid adduct.
-
Amide Formation: Introduce 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[5][7][9]triazolo[4,3-a]pyrazine hydrochloride and a base to the reaction mixture. Heat to drive the formation of the β-keto amide.
-
Enamine Formation and Crystallization: Add ammonium acetate and methanol. Heat the mixture to 45 °C to promote the formation of the dehydrositagliptin enamine, which crystallizes out of the solution as the reaction proceeds.
-
Isolation: Cool the mixture to 0-5 °C and isolate the crystalline dehydrositagliptin by filtration. This one-pot process can achieve yields of up to 82% with >99.6 wt % purity.[5][6]
Part B: Asymmetric Hydrogenation
-
Reactor Charging: In a high-pressure hydrogenation reactor, charge the dehydrositagliptin intermediate and the Rh(I)/tBu JOSIPHOS catalyst (as low as 0.15 mol %) in methanol.[5][6]
-
Hydrogenation: Pressurize the reactor with hydrogen gas (e.g., up to 250 psi) and heat to approximately 50 °C.[8]
-
Reaction Monitoring: Monitor the reaction for completion by techniques such as HPLC.
-
Work-up: Upon completion, cool the reactor, vent the hydrogen, and concentrate the reaction mixture. The resulting Sitagliptin base can then be taken forward for purification.
Caption: Workflow for the Biocatalytic Synthesis of Sitagliptin.
Data Presentation: Comparative Analysis of Synthetic Routes
The following table summarizes key quantitative data for the two primary synthetic routes to Sitagliptin, highlighting the advantages of the more modern approaches.
| Parameter | Asymmetric Hydrogenation [5][6] | Biocatalytic Transamination [3][9] |
| Key Step | Rh-catalyzed hydrogenation of enamine | Enzyme-catalyzed transamination of ketone |
| Overall Yield | Up to 65% | High (specifics vary with process) |
| Enantiomeric Excess (e.e.) | >99% | >99% |
| Chemical Purity | >99.6 wt % | High |
| Key Reagents | Rh(I)/tBu JOSIPHOS, H₂ | Engineered transaminase, Isopropylamine |
| Reaction Conditions | High pressure, elevated temperature | Ambient pressure, mild temperature |
| Waste Generation | Significantly reduced vs. 1st gen. | Minimal, primarily aqueous |
Purification and Characterization
Regardless of the synthetic route, the final step involves the purification of the Sitagliptin base and its conversion to a stable, crystalline salt, typically the phosphate monohydrate, for pharmaceutical formulation.
Protocol: Purification by Crystallization of the Phosphate Salt
-
Salt Formation: Dissolve the crude Sitagliptin base in a suitable solvent mixture, such as isopropanol and water. [4]2. Acid Addition: Add a solution of phosphoric acid.
-
Crystallization: Heat the mixture to ensure complete dissolution, then cool it slowly to induce crystallization. The rate of cooling can influence crystal size and purity.
-
Isolation and Drying: Isolate the crystalline Sitagliptin phosphate by filtration, wash with a cold solvent to remove impurities, and dry under vacuum. [10]
Characterization:
The final product and key intermediates should be characterized using a suite of analytical techniques:
-
HPLC: To determine chemical purity and enantiomeric excess (using a chiral column).
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry: To confirm the molecular weight.
-
X-ray Powder Diffraction (XRPD): To characterize the crystalline form of the final salt.
Conclusion
The synthesis of DPP-4 inhibitors, exemplified by Sitagliptin, showcases the remarkable advancements in modern organic and process chemistry. The evolution from complex, multi-step syntheses to highly efficient, enantioselective, and sustainable processes like asymmetric hydrogenation and biocatalysis provides a powerful testament to the synergy of catalysis, process optimization, and green chemistry principles. The use of β-amino acid precursors, or their direct synthesis via these advanced methods, is central to the successful and large-scale production of these life-changing medicines. This guide provides researchers with a solid foundation of the key synthetic strategies, the rationale behind them, and actionable protocols to inform their own work in the discovery and development of novel therapeutics.
References
- Scheme 3. One-Pot Synthesis of Dehydrositagliptin (9) [Internet]. ResearchGate. [cited 2024 Jan 9].
- Hansen KB, Hsiao Y, Xu F, Rivera N, Clausen A, Kubryk M, et al. Highly efficient asymmetric synthesis of sitagliptin. J Am Chem Soc. 2009 Jul 1;131(25):8798–804.
- Khobragade T, Sarak S, Pagar AD, Jeon J, Giri G, Yun H. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Front Bioeng Biotechnol. 2021 Oct 6;9:757062.
- Hansen KB, Hsiao Y, Xu F, Rivera N, Clausen A, Kubryk M, et al. Highly Efficient Asymmetric Synthesis of Sitagliptin. Journal of the American Chemical Society. 2009 Jun 12;131(25):8798–804.
- Contente ML, Molinari F, Paradisi F, Tamborini L. Biocatalytic retrosynthesis approaches to D-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. Green Chemistry. 2020;22(19):6495–9.
- Khobragade T, Sarak S, Pagar AD, Jeon J, Giri G, Yun H. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology. 2021;9.
- Conti P, Brenna D, Gualdani R, Raimondi S, Tessaro D. Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin.
- Kim D, Wang L, Beconi M, Eiermann GJ, Fisher MH, He H, et al. (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydrot[5][7][9]riazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: a potent, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. J Med Chem. 2005 Jan 13;48(1):141–51.
- A Novel Process For The Preparation Of Sitagliptin [Internet]. Quick Company. [cited 2024 Jan 9].
- Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents [Internet]. National Institutes of Health (NIH). [cited 2024 Jan 9].
Sources
- 1. Preclinical characterization of substituted 6,7-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one P2X7 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Highly efficient asymmetric synthesis of sitagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Ethyl 1-(aminomethyl)cyclopropanecarboxylate in Drug Discovery and Development
Prepared by: Gemini, Senior Application Scientist
Foreword: The Strategic Value of Conformational Rigidity in Modern Drug Design
In the landscape of contemporary drug discovery, the pursuit of molecules with high potency, selectivity, and favorable pharmacokinetic profiles is paramount. A key strategy in achieving these goals is the introduction of conformational constraints into molecular scaffolds. By reducing the flexibility of a molecule, we can pre-organize it into a bioactive conformation that fits optimally into the target's binding site, thereby minimizing the entropic penalty of binding. Furthermore, rigid scaffolds can enhance metabolic stability by shielding susceptible bonds from enzymatic degradation.
Among the various motifs used to impart rigidity, the cyclopropane ring holds a privileged position. Its unique stereoelectronic properties and inherent strain introduce a significant degree of conformational restriction.[1][2][3] This application note focuses on Ethyl 1-(aminomethyl)cyclopropanecarboxylate , a versatile building block that embodies the advantages of the cyclopropane scaffold. As a constrained β-amino acid analogue, it serves as a powerful tool for medicinal chemists to fine-tune the three-dimensional structure of peptides and small molecules, leading to improved drug candidates.[1][2]
Physicochemical and Structural Properties
Understanding the fundamental properties of this compound is crucial for its effective application in synthesis and drug design.
| Property | Value | Source |
| Chemical Formula | C₇H₁₃NO₂ | [4] |
| Molecular Weight | 143.18 g/mol | [4] |
| CAS Number | 400840-94-0 | [4] |
| Appearance | Liquid (as free base) | [4] |
| Synonyms | 1-(Aminomethyl)-cyclopropanecarboxylic acid ethyl ester | [4] |
| Hydrochloride Salt CAS | 362703-20-6 | [5] |
| Hydrochloride Mol. Wt. | 179.64 g/mol | [5] |
Synthesis of this compound Hydrochloride: A Representative Protocol
While various synthetic routes can be envisaged, the following protocol outlines a common strategy for the preparation of cyclopropane-containing amino acids, adapted from established methodologies.[6][7] This multi-step synthesis begins with the cyclopropanation of a suitable precursor, followed by functional group interconversion to yield the target compound.
Synthetic Workflow
Caption: A generalized synthetic workflow for this compound hydrochloride.
Detailed Protocol
Step 1: Synthesis of Ethyl 1-cyanocyclopropanecarboxylate
-
To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous dimethylformamide (DMF) under an inert atmosphere (N₂), add ethyl cyanoacetate (1.0 eq.) dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes until the evolution of hydrogen gas ceases.
-
Add 1,2-dibromoethane (1.1 eq.) dropwise, maintaining the temperature below 30 °C.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to afford Ethyl 1-cyanocyclopropanecarboxylate.
Step 2: Synthesis of this compound
-
In a high-pressure reaction vessel, dissolve Ethyl 1-cyanocyclopropanecarboxylate (1.0 eq.) in ethanol.
-
Add a catalytic amount of Raney Nickel (slurry in ethanol).
-
Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC or GC-MS.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the crude amine from Step 2 in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.
-
Cool the solution to 0 °C and add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise with stirring until precipitation is complete.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride as a solid.
Applications in Medicinal Chemistry: A Constrained Building Block
The primary utility of this compound in drug discovery stems from its ability to introduce conformational rigidity. When incorporated into a larger molecule, the cyclopropane ring restricts the rotation around adjacent single bonds, effectively locking the molecule into a more defined three-dimensional shape.[1][2]
This has several key advantages:
-
Enhanced Potency: By pre-organizing a molecule into its bioactive conformation, the entropic cost of binding to a biological target is reduced, which can lead to a significant increase in binding affinity and potency.[3]
-
Improved Selectivity: A more rigid conformation can lead to more specific interactions with the intended target, reducing off-target effects.
-
Increased Metabolic Stability: The cyclopropane ring is generally resistant to metabolic degradation, and its rigidifying effect can shield nearby functional groups from enzymatic attack, prolonging the half-life of the drug.
Caption: Impact of incorporating a cyclopropane scaffold on molecular conformation and biological activity.
Experimental Protocol: Solution-Phase Amide Coupling
A common application of this compound is its use in the synthesis of amides. The following protocol describes a standard procedure for coupling the amine with a carboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent.[8]
Amide Coupling Workflow
Caption: Workflow for EDC-mediated amide coupling.
Detailed Protocol
Materials:
-
This compound hydrochloride (1.0 eq.)
-
Carboxylic acid of interest (1.1 eq.)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.)
-
1-Hydroxy-7-azabenzotriazole (HOAt) (1.2 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq.)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard reagents for aqueous work-up (e.g., 1M HCl, saturated NaHCO₃, brine)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.1 eq.), EDC (1.2 eq.), and HOAt (1.2 eq.) in anhydrous DCM or DMF, add DIPEA (1.5 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve this compound hydrochloride (1.0 eq.) in the reaction solvent and add DIPEA (1.0 eq.) to neutralize the salt and form the free amine.
-
Add the free amine solution to the pre-activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM or ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol) to obtain the desired amide.
Note on Steric Hindrance: The primary amine of this compound is relatively sterically unhindered. However, if coupling to a sterically demanding carboxylic acid, longer reaction times or the use of more potent coupling reagents such as HATU or PyBOP may be necessary.[8][9]
References
- Bull, J. A., et al. (2018). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. MedChemComm, 9(1), 110-116. [Link]
- Schering Aktiengesellschaft. (1983). Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds. U.S.
- Martin, S. F., et al. (2000). Cyclopropane-derived peptidomimetics. Design, synthesis, and evaluation of novel enkephalin analogues. The Journal of Organic Chemistry, 65(5), 1305–1318. [Link]
- Oishi, S., & Fujii, N. (2017). From Peptides to Peptidomimetics: A Strategy Based on the Structural Features of Cyclopropane. Chemistry–A European Journal, 23(42), 9981–9992. [Link]
- Warner, B. P., & Williams, J. M. (2018).
- Reichelt, A., & Martin, S. F. (2006). Synthesis and properties of cyclopropane-derived peptidomimetics. Accounts of Chemical Research, 39(7), 433–442. [Link]
- Katritzky, A. R., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Arkivoc, 2010(9), 1-12. [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
- Cadila Healthcare Limited. (2012). Process for the preparation of (±m1r(s), 2srr)l-2-(aminomethyl)-n,n-diethyl-l-phenylcyclopropane carboxamide hydrochloride.
- The Organic Chemistry Tutor.
- Li, P., & Xu, J. C. (2000). New and highly efficient immonium type peptide coupling reagents: synthesis, mechanism and application. Tetrahedron, 56(26), 4437-4445. [Link]
- Drug Design Org.
- National Center for Biotechnology Information.
- National Center for Biotechnology Information.
- National Center for Biotechnology Information.
- Gante, J. (1994). Peptidomimetics, a synthetic tool of drug discovery. Angewandte Chemie International Edition in English, 33(17), 1699-1720. [Link]
- Fiveable. Conformational analysis | Medicinal Chemistry Class Notes. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 12450336, Ethyl 1-(hydroxymethyl)
- Salaün, J., & Conia, J. M. (1971). Cyclopropanol, 1-ethoxy-. Organic Syntheses, 51, 129. [Link]
- Dalal Institute. Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). [Link]
- Zhengzhou University. (2014). Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
- Engle, J. (2017, October 16). Introduction to Conformational Analysis [Video]. YouTube. [Link]
Sources
- 1. Cyclopropane-derived peptidomimetics. Design, synthesis, and evaluation of novel enkephalin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. From Peptides to Peptidomimetics: A Strategy Based on the Structural Features of Cyclopropane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and properties of cyclopropane-derived peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CAS 400840-94-0: ethyl 1-(aminomethyl)cyclopropanecarboxyl… [cymitquimica.com]
- 5. CAS 362703-20-6 | ethyl 1-(aminomethyl)cyclopropane-1-carboxylate hydrochloride - Synblock [synblock.com]
- 6. US4367344A - Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds - Google Patents [patents.google.com]
- 7. CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid - Google Patents [patents.google.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
"Ethyl 1-(aminomethyl)cyclopropanecarboxylate" as a non-proteinogenic amino acid in peptidomimetics
A Senior Application Scientist's Guide to Leveraging Cyclopropane-Constrained Amino Acids in Drug Discovery
Abstract
The incorporation of non-proteinogenic amino acids into peptide-based therapeutics is a cornerstone of modern medicinal chemistry, offering a powerful strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1][2] Among the diverse array of unnatural amino acids, Ethyl 1-(aminomethyl)cyclopropanecarboxylate, a conformationally constrained building block, has emerged as a particularly valuable tool. Its rigid cyclopropane scaffold imparts predictable conformational control upon the peptide backbone, enabling the design of peptidomimetics with enhanced receptor affinity, specificity, and enzymatic resistance.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of this unique amino acid. We will delve into the underlying principles of its utility, provide detailed protocols for its incorporation into peptide chains, and discuss its impact on peptide structure and function.
Introduction: The Rationale for Conformational Constraint
Native peptides often exist as an ensemble of rapidly interconverting conformers in solution. While one specific conformation may be responsible for biological activity, the energetic cost of adopting this "bioactive conformation" upon receptor binding can significantly reduce affinity. By introducing rigid structural elements, we can pre-organize the peptide into a conformation that more closely resembles its bound state, thereby minimizing the entropic penalty of binding.[5][6]
This compound, a cyclopropane-fused GABA analogue, serves this purpose admirably. The three-membered ring system severely restricts the rotational freedom around the Cα-Cβ and Cβ-Cγ bonds, effectively locking the dihedral angles and influencing the local and global peptide secondary structure.[7] This conformational rigidity can be exploited to stabilize desired secondary structures, such as β-turns or α-helices, which are often critical for molecular recognition.[8][9]
Key Physicochemical and Structural Properties
To effectively utilize any building block, a thorough understanding of its intrinsic properties is paramount.
| Property | Value/Description | Significance in Peptidomimetics |
| IUPAC Name | Ethyl 1-(aminomethyl)cyclopropane-1-carboxylate | Unambiguous chemical identifier. |
| Molecular Formula | C7H13NO2 | Provides the basis for molecular weight calculation.[10] |
| Molecular Weight | 143.18 g/mol | Essential for stoichiometric calculations in synthesis.[10] |
| CAS Number | 400840-94-0 | Unique registry number for database searching.[10] |
| Structure | 3D conformationally restricted | The cyclopropane ring imposes significant constraints on the peptide backbone, influencing secondary structure and receptor interaction.[11][12] |
| Chirality | Achiral | Simplifies synthesis and purification as there are no enantiomers to separate. |
| Solubility | Soluble in most organic solvents (e.g., DMF, NMP, DCM) and aqueous solutions upon salt formation. | Dictates solvent choice for coupling reactions and purification. |
Strategic Applications in Peptidomimetic Design
The unique structural features of this compound lend themselves to several strategic applications in drug design:
-
Stabilization of Secondary Structures: The rigid cyclopropane scaffold can act as a turn-inducer, promoting the formation of well-defined β-turns or γ-turns in peptide sequences.[8][9] This is particularly useful in mimicking the loop regions of proteins that are often involved in protein-protein interactions.
-
Enhancement of Receptor Affinity and Selectivity: By locking the peptide into a bioactive conformation, the entropic cost of binding is reduced, often leading to a significant increase in binding affinity.[6][13] Furthermore, the unique shape of the cyclopropane ring can create novel interactions with the receptor binding pocket, enhancing selectivity for the target receptor over related subtypes.[14]
-
Increased Proteolytic Stability: The unnatural structure of the amino acid can sterically hinder the approach of proteases, thereby increasing the peptide's resistance to enzymatic degradation and extending its in vivo half-life.[4][13] The cyclopropane ring is not recognized by many common proteases.
Experimental Protocols: Incorporation into Peptides
The following section provides a detailed protocol for the incorporation of Fmoc-protected this compound into a peptide sequence using standard solid-phase peptide synthesis (SPPS) techniques.[15][16]
Materials and Reagents
-
Fmoc-1-(aminomethyl)cyclopropane-1-carboxylic acid
-
Rink Amide MBHA resin (or other suitable solid support)[17]
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Standard Fmoc-protected proteinogenic amino acids
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water[18]
-
Diethyl ether, cold
-
HPLC grade water and acetonitrile
Workflow for Solid-Phase Peptide Synthesis (SPPS)
The overall workflow for incorporating the non-proteinogenic amino acid is depicted below.[19]
Figure 1: General workflow for Solid-Phase Peptide Synthesis (SPPS).[15]
Detailed Coupling Protocol for Fmoc-1-(aminomethyl)cyclopropane-1-carboxylic acid
This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.
-
Resin Swelling: Place the Rink Amide resin (0.1 mmol) in a reaction vessel and swell in DMF (5 mL) for 30 minutes. Drain the solvent.[15]
-
Fmoc Deprotection: Add 20% piperidine in DMF (5 mL) to the resin and agitate for 3 minutes. Drain. Repeat with a second treatment of 20% piperidine in DMF for 10 minutes. Drain and wash the resin thoroughly with DMF (5 x 5 mL).[15]
-
Preparation of Coupling Solution: In a separate vial, dissolve Fmoc-1-(aminomethyl)cyclopropane-1-carboxylic acid (0.4 mmol, 4 equivalents), HBTU (0.39 mmol, 3.9 equivalents) in DMF (2 mL). Add DIPEA (0.8 mmol, 8 equivalents) and pre-activate for 2 minutes.
-
Scientist's Note: Due to potential steric hindrance from the cyclopropane ring, using a slightly higher excess of the amino acid and coupling reagents, and a slightly longer pre-activation and coupling time is recommended to ensure complete reaction. HATU can be used as an alternative to HBTU for potentially difficult couplings.
-
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate at room temperature for 2 hours.
-
Monitoring the Coupling: Perform a Kaiser test (or other ninhydrin-based test) on a small sample of beads. A negative result (beads remain colorless or yellow) indicates a complete coupling. If the test is positive (beads turn blue), the coupling step should be repeated.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL) to remove any unreacted reagents.[19]
-
Continuation of Synthesis: Proceed to the deprotection step for the next amino acid in the sequence.
Cleavage and Deprotection
-
After the final Fmoc deprotection, wash the resin with DMF, followed by DCM, and dry the resin under a stream of nitrogen.
-
Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water) to the resin (10 mL per gram of resin).[18]
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the crude peptide by adding the concentrated solution dropwise to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
Purification and Analysis
The crude peptide should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. The identity and purity of the final peptide should be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.
Characterization of Peptidomimetics Containing this compound
Once synthesized, it is crucial to characterize the structural and functional consequences of incorporating this constrained amino acid.
Conformational Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques, such as COSY, TOCSY, and NOESY, can provide detailed information about the peptide's solution-state conformation. NOE (Nuclear Overhauser Effect) restraints can be particularly useful in defining the spatial proximity of protons and thus the overall fold of the peptide.[20]
-
Circular Dichroism (CD) Spectroscopy: CD is a powerful technique for assessing the secondary structure content (e.g., α-helix, β-sheet, random coil) of the peptide in solution. A comparison of the CD spectra of the modified and unmodified peptides can reveal the conformational influence of the cyclopropane ring.
Functional Assays
-
Receptor Binding Assays: Competitive binding assays using radiolabeled ligands or fluorescence-based techniques can be employed to determine the binding affinity (e.g., Ki, IC50) of the modified peptide for its target receptor.[21]
-
Enzymatic Stability Assays: The stability of the peptide can be assessed by incubating it with relevant proteases (e.g., trypsin, chymotrypsin) or in human serum/plasma, followed by HPLC and mass spectrometry analysis to monitor the rate of degradation.[13]
Conclusion and Future Perspectives
This compound is a powerful and versatile tool in the peptidomimetic chemist's arsenal. Its ability to impart conformational rigidity provides a rational and effective strategy for enhancing the therapeutic potential of peptide-based drug candidates. By carefully considering the design principles and employing the robust synthetic and analytical protocols outlined in this guide, researchers can unlock the full potential of this unique building block to develop next-generation peptide therapeutics with improved efficacy, selectivity, and metabolic stability. Future work will likely focus on the development of stereochemically pure derivatives of this amino acid to allow for even finer control over peptide conformation.
References
- Benchchem. Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
- PubMed. Incorporation of Conformationally Constrained Beta-Amino Acids Into Peptides.
- ChemRxiv. Helix-forming aliphatic homo-δ-peptide foldamers based on conformational restriction of cyclopropane.
- PubMed. Highly Conformationally Restricted Cyclopropane Tethers with Three-Dimensional Structural Diversity Drastically Enhance the Cell Permeability of Cyclic Peptides.
- ResearchGate. (a) Conformational restriction by steric effects due to the structural...
- Request PDF. Azepinone-Constrained Amino Acids in Peptide and Peptidomimetic Design.
- PMC - NIH. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates.
- PMC - NIH. Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions.
- Luxembourg Bio Technologies. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Bachem. Solid Phase Peptide Synthesis (SPPS) explained.
- PMC - NIH. Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions.
- CORE. Solid phase peptide synthesis: New resin and new protecting group.
- Royal Society of Chemistry. Constrained TACC3 peptidomimetics for a non-canonical protein–protein interface elucidate allosteric communication in Aurora-A.
- PMC - NIH. Solid-phase synthesis of peptides containing aminoadipic semialdehyde moiety and their cyclisations.
- Peptidomimetics as next – generation therapeutic applications.
- ACS Publications. A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks.
- PubMed - NIH. Synthesis and properties of cyclopropane-derived peptidomimetics.
- SpringerLink. Peptides to Peptidomimetics: A Strategy Based on the Structural Features of Cyclopropane.
- MDPI. Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control.
- ACS Publications. Synthesis and Properties of Cyclopropane-Derived Peptidomimetics.
- BLD Pharm. 400840-94-0|this compound.
- PubMed. Cyclopropane-derived peptidomimetics. Design, synthesis, and evaluation of novel enkephalin analogues.
- PMC - NIH. Conformational Preferences and Antiproliferative Activity of Peptidomimetics Containing Methyl 1′-Aminoferrocene-1-carboxylate and Turn-Forming Homo- and Heterochiral Pro-Ala Motifs.
- PMC. Peptidomimetic therapeutics: scientific approaches and opportunities.
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Peptidomimetic therapeutics: scientific approaches and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and properties of cyclopropane-derived peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Incorporation of conformationally constrained beta-amino acids into peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Conformational Preferences and Antiproliferative Activity of Peptidomimetics Containing Methyl 1′-Aminoferrocene-1-carboxylate and Turn-Forming Homo- and Heterochiral Pro-Ala Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 400840-94-0|this compound|BLD Pharm [bldpharm.com]
- 11. Highly Conformationally Restricted Cyclopropane Tethers with Three-Dimensional Structural Diversity Drastically Enhance the Cell Permeability of Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. luxembourg-bio.com [luxembourg-bio.com]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. Solid-phase synthesis of peptides containing aminoadipic semialdehyde moiety and their cyclisations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bachem.com [bachem.com]
- 20. Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cyclopropane-derived peptidomimetics. Design, synthesis, and evaluation of novel enkephalin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of Ethyl 1-(aminomethyl)cyclopropanecarboxylate for Biological Screening
Abstract
This document provides a detailed guide for the chemical derivatization of Ethyl 1-(aminomethyl)cyclopropanecarboxylate, a valuable building block for the synthesis of compound libraries for biological screening. The unique structural motif of this compound, featuring a strained cyclopropane ring, a primary amine, and an ethyl ester, offers multiple avenues for chemical modification to explore chemical space and develop novel bioactive molecules.[1][2] The incorporation of the cyclopropane ring introduces conformational rigidity, a desirable feature in drug design for enhancing binding affinity and metabolic stability.[3][4] This guide will detail protocols for amide bond formation, sulfonamide synthesis, and reductive amination to modify the primary amine, as well as strategies for derivatization of the ethyl ester. The rationale behind the choice of reagents and reaction conditions is discussed to provide a comprehensive understanding of the derivatization process.
Introduction: The Significance of the Cyclopropane Scaffold
Cyclopropane-containing compounds are of significant interest in medicinal chemistry due to their unique structural and electronic properties.[5] The inherent ring strain of the cyclopropane moiety (27.5 kcal/mol) imparts a rigid conformation that can pre-organize a molecule for optimal interaction with a biological target.[5][6] This conformational constraint can lead to increased potency and selectivity.[4] Furthermore, the cyclopropane ring is often more metabolically stable than corresponding linear alkyl chains, potentially improving the pharmacokinetic profile of a drug candidate.[4] Natural and synthetic molecules bearing a cyclopropane ring exhibit a wide spectrum of biological activities, including enzyme inhibition, and antimicrobial and antitumor properties.[7][8]
This compound serves as a bifunctional scaffold, presenting two key points for diversification: a nucleophilic primary amine and an electrophilic ethyl ester. This allows for the generation of a diverse library of compounds from a single, readily available starting material.[1][9]
Derivatization Strategies for the Primary Amine
The primary amine of this compound is a versatile functional group for a variety of chemical transformations. The following sections detail robust protocols for its derivatization.
Amide Bond Formation: Creating Peptidomimetics and Novel Scaffolds
Amide bond formation is one of the most fundamental and frequently utilized reactions in medicinal chemistry, as the amide bond is a key feature of peptides and many small molecule drugs.[10][11][12] Coupling the primary amine with a diverse range of carboxylic acids allows for the synthesis of a large library of N-acylated derivatives. These derivatives can act as peptidomimetics, where the cyclopropane unit provides conformational restriction to the peptide backbone.[3][13][14]
Rationale for Protocol Selection: The use of a carbodiimide coupling reagent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activating agent such as 1-Hydroxybenzotriazole (HOBt) is a widely adopted method for amide bond formation. This combination minimizes side reactions and is generally effective for a broad range of substrates, including electron-deficient amines.[10] The addition of a base like N,N-Diisopropylethylamine (DIPEA) is crucial to neutralize the hydrochloride salt of EDC and to scavenge the proton released during the reaction.
Protocol 1: General Procedure for Amide Coupling
-
Preparation: In a clean, dry reaction vial, dissolve the carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (0.1-0.5 M).
-
Activation: Add EDC (1.2 eq.), HOBt (1.2 eq.), and DIPEA (2.0 eq.) to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add a solution of this compound (1.1 eq.) in the same anhydrous solvent to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Table 1: Representative Conditions for Amide Coupling
| Parameter | Condition | Rationale |
| Solvent | DCM, DMF | Anhydrous aprotic solvents to prevent hydrolysis of activated species. |
| Coupling Reagent | EDC | Water-soluble carbodiimide, facilitates easy removal during work-up. |
| Additive | HOBt | Suppresses racemization and side reactions. |
| Base | DIPEA | Non-nucleophilic base to neutralize acids without competing in the reaction. |
| Temperature | Room Temperature | Mild conditions suitable for most substrates. |
| Reaction Time | 12-24 hours | Typically sufficient for completion. |
Sulfonamide Synthesis: Introducing a Key Pharmacophore
The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial and diuretic drugs.[15] Synthesizing sulfonamides from the primary amine introduces a stable, hydrogen-bond accepting moiety that can significantly alter the biological activity of the parent molecule.[16][17]
Rationale for Protocol Selection: The reaction of a primary amine with a sulfonyl chloride in the presence of a non-nucleophilic base like pyridine or triethylamine is a standard and efficient method for sulfonamide synthesis.[16][18] The reaction is typically performed at a low temperature to control its exothermicity and then allowed to warm to room temperature to ensure completion. The use of an anhydrous solvent is critical to prevent the hydrolysis of the reactive sulfonyl chloride.[16]
Protocol 2: General Procedure for Sulfonamide Synthesis
-
Preparation: Dissolve this compound (1.0 eq.) in anhydrous DCM (0.1-0.5 M) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Base Addition: Add a suitable base, such as triethylamine or pyridine (1.5 eq.). Cool the mixture to 0 °C in an ice bath.
-
Sulfonyl Chloride Addition: Dissolve the desired sulfonyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C over 15-30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by adding water. Separate the organic layer and wash it with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.[16]
Table 2: Key Parameters for Sulfonamide Synthesis
| Parameter | Condition | Rationale |
| Solvent | Anhydrous DCM, THF | Aprotic to prevent sulfonyl chloride hydrolysis.[16] |
| Base | Triethylamine, Pyridine | Scavenges the HCl byproduct. |
| Temperature | 0 °C to Room Temperature | Controls initial reactivity and drives the reaction to completion. |
| Atmosphere | Inert (N2 or Ar) | Prevents moisture from entering the reaction.[16] |
Reductive Amination: Building Secondary Amines
Reductive amination is a powerful method for forming C-N bonds and is widely used in the synthesis of pharmaceuticals.[19][20][21] This two-step, one-pot process involves the formation of an imine from the primary amine and an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary amine.[22] This strategy allows for the introduction of a wide variety of alkyl or aryl groups.
Rationale for Protocol Selection: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations.[22] It is less sensitive to acidic conditions than sodium cyanoborohydride and can be used in a one-pot procedure without the need to isolate the intermediate imine. The reaction is typically carried out in a non-protic solvent like Dichloroethane (DCE) or DCM.
Protocol 3: General Procedure for Reductive Amination
-
Preparation: To a solution of this compound (1.0 eq.) and an aldehyde or ketone (1.1 eq.) in an anhydrous solvent such as DCE or DCM (0.1-0.5 M), add a few drops of acetic acid to catalyze imine formation.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add Sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the reaction mixture.
-
Reaction: Stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO3. Extract the aqueous layer with an organic solvent (e.g., DCM). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by flash column chromatography.
Derivatization of the Ethyl Ester
While the primary amine is the more versatile handle for diversification, the ethyl ester also presents opportunities for modification, primarily through hydrolysis followed by subsequent functionalization.
Ester Hydrolysis and Subsequent Amide Coupling
Hydrolysis of the ethyl ester to the corresponding carboxylic acid provides a new reactive handle for further derivatization, such as amide bond formation with a diverse set of amines.[23][24] This two-step process significantly expands the accessible chemical space. High-throughput methods for ester hydrolysis often utilize polymer-supported reagents to simplify purification.[25][26]
Rationale for Protocol Selection: Base-catalyzed hydrolysis using lithium hydroxide (LiOH) in a mixture of THF and water is a standard and effective method for hydrolyzing esters. The reaction is typically clean and proceeds to completion. Following hydrolysis and purification, the resulting carboxylic acid can be coupled with various amines using the amide coupling protocol described in Section 2.1.
Protocol 4: Two-Step Ester Hydrolysis and Amide Coupling
Step A: Ester Hydrolysis
-
Preparation: Dissolve this compound (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).
-
Hydrolysis: Add LiOH (2.0-3.0 eq.) and stir the mixture at room temperature for 2-6 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Acidify the reaction mixture to pH ~3-4 with 1 M HCl. Extract the product with a suitable organic solvent (e.g., Ethyl Acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate to yield the carboxylic acid, which can often be used in the next step without further purification.
Step B: Amide Coupling
-
Follow Protocol 1 , using the carboxylic acid obtained from Step A as the starting material and a diverse library of primary or secondary amines.
Library Synthesis and High-Throughput Screening
The protocols outlined above are amenable to parallel synthesis for the creation of compound libraries.[27][28][29][30] By employing a diverse set of building blocks (carboxylic acids, sulfonyl chlorides, aldehydes/ketones, and amines), a large number of derivatives can be synthesized in a microtiter plate format. These libraries can then be subjected to high-throughput screening to identify compounds with desired biological activities.[31]
For rapid library generation, multi-component reactions such as the Ugi reaction can be employed.[32][33][34] The Ugi four-component reaction, which combines an aldehyde, an amine, a carboxylic acid, and an isocyanide, can generate complex, peptide-like molecules in a single step.[35][36]
Visualizing the Derivatization Workflows
The following diagrams illustrate the derivatization pathways described in this application note.
Caption: Derivatization strategies targeting the primary amine.
Caption: Two-step derivatization via the ethyl ester.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of compound libraries for biological screening. The protocols detailed in this application note provide robust and reproducible methods for the derivatization of both the primary amine and the ethyl ester functionalities. By systematically applying these derivatization strategies, researchers can efficiently generate diverse libraries of novel compounds, thereby accelerating the discovery of new therapeutic agents.
References
- Salaün, J. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA.
- Martin, S. F., Dwyer, M. P., Hartmann, B., & Knight, K. S. (n.d.). Cyclopropane-Derived Peptidomimetics. Design, Synthesis, and Evaluation of Novel Enkephalin Analogues.
- Salaün, J. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities.
- (n.d.).
- (n.d.). Technical Support Center: Sulfonamide Synthesis with Primary Amines. Benchchem.
- Reichelt, A., & Martin, S. F. (2006). Synthesis and properties of cyclopropane-derived peptidomimetics. PubMed - NIH.
- (n.d.). The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability in Pharmaceuticals.
- Reichelt, A., & Martin, S. F. (n.d.). Synthesis and Properties of Cyclopropane-Derived Peptidomimetics.
- (n.d.). Synthesis and properties of cyclopropane-derived peptidomimetics. CoLab.
- (n.d.). Reductive Amination in the Synthesis of Pharmaceuticals. article.
- (n.d.). Selected cyclopropane-containing natural products and pharmaceutical compounds.
- (n.d.).
- (n.d.). CAS 400840-94-0: ethyl 1-(aminomethyl)cyclopropanecarboxyl…. CymitQuimica.
- (n.d.).
- (n.d.). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds.
- (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
- (2019).
- (n.d.). Ugi reaction. Wikipedia.
- (2006).
- (n.d.). Ugi Reaction. Organic Chemistry Portal.
- (n.d.). Reductive Amination in the Synthesis of Pharmaceuticals. Semantic Scholar.
- (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews.
- (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
- (n.d.). Synthesis and screening of small molecule libraries active in binding to DNA. PMC - NIH.
- (n.d.). Ethyl 1-(aminomethyl)
- (2023). Original Research J. Synth. Chem. Aromatic Sulfonamides. Journal of Synthetic Chemistry.
- (2015).
- (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
- (n.d.). Application Notes & Protocols: Amide Bond Formation Using 3-Phenylpropanoyl Bromide and Primary Amines. Benchchem.
- (2021). Ugi Reaction. YouTube.
- (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- (2023). Recent Advances in Library Synthesis to Accelerate Medicinal Chemistry Research - Dr. Yan Xu. YouTube.
- (2020).
- (n.d.). Synthesis of amides under flow chemistry conditions.
- (n.d.).
- (2006). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
- (2019). The Evolution of High-Throughput Experimentation in Pharmaceutical Development and Perspectives on the Future.
- (n.d.).
- (n.d.).
- (n.d.). High-throughput screening method for lipases/esterases. PubMed.
- (n.d.). High-Throughput Ester Hydrolysis with Catch-and-Release Isolation of Carboxylic Acids.
- (n.d.). Combinatorial approach toward synthesis of small molecule libraries as bacterial transglycosylase inhibitors. Organic & Biomolecular Chemistry (RSC Publishing).
- (n.d.). Ethyl cyclopropanecarboxylate | C6H10O2 | CID 78351. PubChem - NIH.
- (n.d.). Ethyl cyclopent-1-enecarboxylate | C8H12O2 | CID 275610. PubChem - NIH.
- (n.d.). 400840-94-0|Ethyl 1-(aminomethyl)
Sources
- 1. CAS 400840-94-0: ethyl 1-(aminomethyl)cyclopropanecarboxyl… [cymitquimica.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 6. Synthesis and properties of cyclopropane-derived peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 400840-94-0|this compound|BLD Pharm [bldpharm.com]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hepatochem.com [hepatochem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]
- 18. jsynthchem.com [jsynthchem.com]
- 19. Reductive Amination in the Synthesis of Pharmaceuticals - article [repository.rudn.ru]
- 20. Reductive Amination in the Synthesis of Pharmaceuticals. | Semantic Scholar [semanticscholar.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
- 23. researchgate.net [researchgate.net]
- 24. High-throughput ester hydrolysis with catch-and-release isolation of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Synthesis and screening of small molecule libraries active in binding to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Synthesis of many different types of organic small molecules using one automated process - PMC [pmc.ncbi.nlm.nih.gov]
- 29. m.youtube.com [m.youtube.com]
- 30. vapourtec.com [vapourtec.com]
- 31. High-throughput screening method for lipases/esterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Ugi reaction - Wikipedia [en.wikipedia.org]
- 33. Ugi Reaction [organic-chemistry.org]
- 34. youtube.com [youtube.com]
- 35. Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores - PMC [pmc.ncbi.nlm.nih.gov]
- 36. An Ugi Reaction Incorporating a Redox-Neutral Amine C–H Functionalization Step - PMC [pmc.ncbi.nlm.nih.gov]
Mastering the Chemistry of Ethyl 1-(aminomethyl)cyclopropanecarboxylate: A Guide to Protecting Group Strategies
Introduction: The Significance of a Constrained Scaffold in Drug Discovery
Ethyl 1-(aminomethyl)cyclopropanecarboxylate is a conformationally constrained amino acid analogue that has garnered significant interest in medicinal chemistry and drug development. The rigid cyclopropane backbone imparts unique structural properties to molecules, influencing their binding affinity and selectivity for biological targets. Its utility as a building block in the synthesis of peptidomimetics, enzyme inhibitors, and other pharmacologically active compounds necessitates a thorough understanding of its chemical manipulation, particularly the strategic use of protecting groups for its primary amine and ethyl ester functionalities.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of protecting group strategies for this compound. We will delve into the practical and mechanistic aspects of amine and ester protection, offering field-proven insights and step-by-step protocols to empower your synthetic endeavors.
Part 1: Synthesis of the Core Scaffold - this compound
A reliable supply of the starting material is paramount for any synthetic campaign. This section details a common and efficient route to this compound, commencing from readily available precursors.
Workflow for the Synthesis of this compound
Caption: Synthetic route to the target molecule.
Protocol 1.1: Synthesis of Ethyl 1-cyanocyclopropanecarboxylate
This protocol is adapted from established literature procedures for the cyclopropanation of active methylene compounds.[1][2]
Materials:
-
Ethyl cyanoacetate
-
1,2-Dibromoethane
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add ethyl cyanoacetate (1.0 eq), anhydrous potassium carbonate (2.0 eq), and DMF.
-
Stir the suspension and add 1,2-dibromoethane (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure ethyl 1-cyanocyclopropanecarboxylate.
Protocol 1.2: Reduction of Ethyl 1-cyanocyclopropanecarboxylate
The nitrile group can be reduced to the primary amine using several methods. Catalytic hydrogenation is a common and effective approach.
Materials:
-
Ethyl 1-cyanocyclopropanecarboxylate
-
Raney Nickel (or Palladium on carbon, Pd/C)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube)
-
Celite®
Procedure:
-
In a suitable hydrogenation vessel, dissolve ethyl 1-cyanocyclopropanecarboxylate (1.0 eq) in ethanol.
-
Carefully add a catalytic amount of Raney Nickel (slurry in ethanol) to the solution.
-
Seal the vessel and connect it to the hydrogenation apparatus.
-
Purge the system with nitrogen, then with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 50-100 psi) and stir the reaction mixture at room temperature.
-
Monitor the reaction by observing hydrogen uptake and by TLC analysis until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with ethanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain this compound. The product is often isolated as its hydrochloride salt by treating the free base with HCl in an appropriate solvent.
Part 2: Amine Protection Strategies - Shielding the Nucleophilic Center
The primary amine of this compound is a key nucleophilic center that often requires protection to prevent unwanted side reactions during subsequent synthetic transformations. The choice of protecting group is critical and depends on the overall synthetic strategy, particularly the conditions required for its removal.
Common Amine Protecting Groups: A Comparative Overview
| Protecting Group | Abbreviation | Protection Reagent(s) | Deprotection Conditions | Stability |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O), Boc-ON | Acidic conditions (e.g., TFA in DCM, HCl in dioxane) | Stable to base, hydrogenolysis, and mild nucleophiles. |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (H₂/Pd-C), strong acids (HBr/AcOH) | Stable to mild acid and base. Cleaved by strong reducing agents. |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Basic conditions (e.g., 20% piperidine in DMF) | Stable to acid and hydrogenolysis. Labile to bases. |
Protocol 2.1: Boc Protection of this compound
The Boc group is one of the most widely used amine protecting groups due to its ease of introduction and its stability under a broad range of conditions, with facile removal under acidic conditions.
Materials:
-
This compound hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend this compound hydrochloride (1.0 eq) in DCM.
-
Add triethylamine (2.2 eq) and stir until a clear solution is obtained.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 4-12 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude N-Boc-Ethyl 1-(aminomethyl)cyclopropanecarboxylate can be purified by column chromatography if necessary.
Protocol 2.2: Cbz Protection of this compound
The Cbz group is another cornerstone of amine protection, particularly in peptide synthesis, and is readily removed by catalytic hydrogenolysis.
Materials:
-
This compound hydrochloride
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)
-
Dioxane/Water or DCM/Water solvent system
-
Diethyl ether
Procedure:
-
Dissolve this compound hydrochloride (1.0 eq) in a mixture of dioxane and water (e.g., 1:1).
-
Cool the solution in an ice bath and add sodium bicarbonate (2.5 eq).
-
Add benzyl chloroformate (1.1 eq) dropwise while vigorously stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Extract the reaction mixture with diethyl ether to remove any excess Cbz-Cl.
-
Acidify the aqueous layer with dilute HCl to precipitate the product.
-
Extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer and concentrate to yield N-Cbz-Ethyl 1-(aminomethyl)cyclopropanecarboxylate.
Protocol 2.3: Fmoc Protection of this compound
The Fmoc group is favored in solid-phase peptide synthesis due to its base-lability, allowing for orthogonal protection schemes with acid-labile groups.
Materials:
-
This compound hydrochloride
-
9-Fluorenylmethyl chloroformate (Fmoc-Cl) or Fmoc-OSu
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane/Water or Acetonitrile/Water solvent system
Procedure:
-
Dissolve this compound hydrochloride (1.0 eq) in a mixture of dioxane and water (e.g., 1:1).
-
Add sodium bicarbonate (2.5 eq) and stir until dissolved.
-
Add a solution of Fmoc-Cl (1.1 eq) in dioxane dropwise to the reaction mixture at room temperature.
-
Stir for 2-6 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with dilute acid and then brine.
-
Dry the organic layer and concentrate to obtain N-Fmoc-Ethyl 1-(aminomethyl)cyclopropanecarboxylate.
Part 3: Ester Manipulation and Deprotection
The ethyl ester of the title compound can be hydrolyzed to the corresponding carboxylic acid, a crucial transformation for subsequent amide bond formation or other modifications at the C-terminus.
Protocol 3.1: Hydrolysis of the Ethyl Ester
Selective hydrolysis of the ethyl ester in the presence of an amine protecting group requires careful selection of reaction conditions to avoid deprotection of the amine.
Materials:
-
N-Protected this compound (Boc, Cbz, or Fmoc)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)/Water or Methanol (MeOH)/Water solvent system
-
Dilute hydrochloric acid (HCl)
Procedure (for Boc- and Cbz-protected substrates):
-
Dissolve the N-protected ester (1.0 eq) in a mixture of THF and water (e.g., 3:1).
-
Add lithium hydroxide monohydrate (1.5-2.0 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding dilute HCl to acidify the mixture to pH ~3-4.
-
Extract the product with ethyl acetate.
-
Dry the organic layer and concentrate to yield the N-protected 1-(aminomethyl)cyclopropanecarboxylic acid.
Note: For Fmoc-protected substrates, basic hydrolysis conditions will also cleave the Fmoc group. Alternative ester protecting groups that can be removed under non-basic conditions (e.g., tert-butyl ester, cleavable with acid) may be necessary if the Fmoc group needs to be retained.
Part 4: Orthogonal Protecting Group Strategies
The true power of protecting group chemistry lies in the ability to selectively deprotect one functional group while others remain intact. This "orthogonal" approach is fundamental to complex multi-step synthesis.
Decision-Making Workflow for Orthogonal Protection
Caption: A workflow for choosing an orthogonal protection strategy.
Scenario 1: Amide coupling at the C-terminus followed by amine deprotection.
-
Protect the amine with a Boc group (Protocol 2.1).
-
Hydrolyze the ethyl ester to the carboxylic acid (Protocol 3.1).
-
Perform the desired amide coupling reaction.
-
Deprotect the Boc group using TFA in DCM to reveal the free amine.
Scenario 2: Modification of a side chain requiring basic conditions, followed by amine deprotection.
-
Protect the amine with a Cbz group (Protocol 2.2).
-
Perform the base-mediated reaction. The Cbz group is stable to many basic conditions.
-
Deprotect the Cbz group via catalytic hydrogenolysis.
Scenario 3: Solid-phase synthesis where the C-terminus is attached to a resin.
-
Protect the amine with an Fmoc group (Protocol 2.3).
-
The Fmoc group can be selectively removed with piperidine to allow for peptide chain elongation, while acid-labile side-chain protecting groups remain intact.
Part 5: Deprotection Protocols
The final step in many synthetic sequences is the removal of the protecting group to unveil the desired functional group.
Protocol 5.1: Boc Deprotection
Materials:
-
N-Boc protected compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Boc protected compound in DCM.
-
Add TFA (typically 20-50% v/v) to the solution at 0 °C.
-
Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
The resulting amine is often obtained as its TFA salt and can be used directly or neutralized with a base.
Protocol 5.2: Cbz Deprotection by Catalytic Hydrogenolysis
Materials:
-
N-Cbz protected compound
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the N-Cbz protected compound in methanol.
-
Carefully add 10% Pd/C catalyst.
-
Stir the mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through Celite® to remove the catalyst.
-
Concentrate the filtrate to obtain the deprotected amine.
Protocol 5.3: Fmoc Deprotection
Materials:
-
N-Fmoc protected compound
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the N-Fmoc protected compound in DMF.
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the reaction at room temperature for 10-30 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, the reaction mixture can often be taken to the next step directly in solid-phase synthesis. For solution-phase, workup involves removal of DMF and piperidine under high vacuum or through aqueous extraction.
Conclusion
The strategic application of protecting groups is a cornerstone of modern organic synthesis. For a versatile building block like this compound, a comprehensive understanding of how to protect and deprotect its amine and ester functionalities is essential for its successful incorporation into complex target molecules. By carefully selecting the appropriate protecting groups and reaction conditions, researchers can navigate intricate synthetic pathways with precision and efficiency, ultimately accelerating the drug discovery process.
References
- Organic Syntheses. Cyclopropane-1,1-dicarboxylic acid. [Link]
Sources
Application Note: A Validated LC-MS/MS Method for the Sensitive Quantification of Ethyl 1-(aminomethyl)cyclopropanecarboxylate
Introduction and Principle
Ethyl 1-(aminomethyl)cyclopropanecarboxylate is a unique chemical entity featuring a strained cyclopropane ring, a primary amine, and an ethyl ester functional group.[1] Its structure makes it a valuable building block in medicinal chemistry for the synthesis of novel pharmaceutical candidates, where the cyclopropane moiety can impart conformational rigidity and unique pharmacological properties.[1] Accurate and reliable quantification of this compound is critical for pharmacokinetic studies, metabolism research, and quality control during drug development and manufacturing.
This application note presents a robust and sensitive method for the quantification of this compound in a simple matrix (e.g., solvent or buffer) using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The choice of LC-MS/MS is predicated on its superior specificity, sensitivity, and suitability for analyzing polar, non-volatile compounds that are not amenable to direct analysis by techniques like Gas Chromatography (GC) without derivatization.
The methodology leverages Hydrophilic Interaction Chromatography (HILIC) for effective retention and separation of the polar analyte. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity by monitoring a specific precursor-to-product ion transition. The protocol described herein is designed to be validated according to the internationally recognized ICH Q2(R1) guidelines, ensuring its suitability for its intended purpose.[2][3]
Analytical Workflow Overview
The overall process, from sample preparation to data reporting, follows a structured and logical flow designed to ensure data integrity and reproducibility.
Caption: Overall workflow for the quantification of this compound.
Detailed Methodology
Materials and Reagents
-
Analyte: this compound reference standard (Purity ≥97%)[1]
-
Internal Standard (IS): A structurally similar compound, ideally a stable isotope-labeled version of the analyte (e.g., this compound-d4). If unavailable, a compound like gabapentin or another cyclic amino acid can be considered after careful evaluation for matrix effects and chromatographic co-elution.
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Additives: Formic acid and ammonium formate.
-
Sample Diluent: 90:10 (v/v) Acetonitrile:Water.
Instrumentation
-
Liquid Chromatograph: A UHPLC or HPLC system capable of delivering precise gradients (e.g., Shimadzu Prominence UFLC, Waters ACQUITY UPLC).[4]
-
Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., AB Sciex 4000 QTRAP, Agilent 6400 Series).[4]
Chromatographic and Spectrometric Conditions
The selection of a HILIC column is a critical choice for retaining this polar molecule, which would otherwise elute in or near the void volume of a traditional reversed-phase (e.g., C18) column.[4][5] Positive mode ESI is employed as the primary amine group is readily protonated to form a stable [M+H]⁺ ion.
| Parameter | Condition |
| LC Column | Imtakt Intrada Amino Acid, 100 x 3 mm, 3 µm (or equivalent HILIC column)[4][6] |
| Mobile Phase A | 100 mM Ammonium formate in Water |
| Mobile Phase B | 0.3% Formic acid in Acetonitrile |
| Gradient | 95% B (0-1 min), 95% to 50% B (1-8 min), 50% B (8-10 min), 50% to 95% B (10-10.1 min), 95% B (10.1-15 min) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion [M+H]⁺ | m/z 144.2 (Calculated for C₇H₁₃NO₂) |
| Product Ions | Quantifier: m/z 98.2 (Loss of ethanol, C₂H₅OH) Qualifier: m/z 115.2 (Loss of ethyl radical, C₂H₅) |
| MRM Dwell Time | 100 ms |
| Source Temperature | 550 °C |
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standard and internal standard in separate volumetric flasks using methanol.
-
Working Standard Solutions: Serially dilute the stock solution with sample diluent to prepare a series of calibration standards. A typical range might be 1 ng/mL to 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate weighing of the reference standard to ensure an unbiased assessment of accuracy and precision.
-
Sample Preparation: Dilute the unknown samples with the sample diluent to fall within the linear range of the calibration curve. Add the internal standard to all standards, QCs, and unknown samples to a final, constant concentration.
Method Validation Protocol
A robust analytical method must be validated to demonstrate its suitability for the intended purpose.[3] The validation process follows the principles outlined in the ICH Q2(R1) guideline and is a self-validating system to ensure trustworthiness.[2][7]
Caption: Interrelationship of key validation parameters as per ICH Q2(R1).
Validation Experiments and Acceptance Criteria
The following table summarizes the experiments required for method validation. All validation data should be collected and documented in a formal validation report.[8]
| Parameter | Experimental Protocol | Typical Acceptance Criteria |
| Specificity / Selectivity | Analyze blank matrix (diluent) samples and samples spiked with potentially interfering compounds to ensure no significant peaks are observed at the retention time of the analyte and IS. | Response in blank samples should be <20% of the Lower Limit of Quantitation (LOQ) response. |
| Linearity and Range | Analyze a calibration curve with at least 5 non-zero standards in triplicate. Plot the peak area ratio (Analyte/IS) against the nominal concentration and perform a linear regression (typically with 1/x² weighting). | Correlation Coefficient (r²): ≥ 0.995 Back-calculated concentrations: ±15% of nominal value (±20% at LOQ). |
| Accuracy | Analyze QC samples at a minimum of three concentration levels (low, mid, high) against a freshly prepared calibration curve (n=6 at each level). | The mean concentration should be within ±15% of the nominal value. |
| Precision (Repeatability) | Calculate the relative standard deviation (%RSD) for the accuracy samples analyzed on the same day (intra-assay precision). | %RSD should be ≤15%. |
| Precision (Intermediate) | Repeat the accuracy and precision experiment on a different day, with a different analyst, or on a different instrument. Compare the results across the different conditions. | %RSD should be ≤15% across all conditions. |
| Limit of Quantitation (LOQ) | Determined as the lowest concentration on the calibration curve that can be measured with acceptable accuracy (±20%) and precision (≤20% RSD). | Signal-to-noise ratio is typically ≥10. Must meet accuracy and precision criteria. |
| Robustness | Systematically vary key method parameters (e.g., column temperature ±2°C, mobile phase pH ±0.1, flow rate ±5%) and analyze QC samples. Evaluate the impact on results. | The results of the analysis should remain unaffected by small, deliberate variations in method parameters, demonstrating the method's reliability during normal usage. %RSD should remain within acceptable limits. |
Summary Protocol
-
Prepare Solutions: Prepare stock solutions, calibration standards (e.g., 1-1000 ng/mL), and QC samples (low, mid, high).
-
Prepare Samples: Dilute unknown samples into the calibrated range using the 90:10 Acetonitrile:Water diluent.
-
Spike Internal Standard: Add a fixed concentration of Internal Standard to all vials (blanks, standards, QCs, and samples).
-
System Setup: Equilibrate the LC-MS/MS system with the initial mobile phase conditions for at least 20 minutes.
-
Run Sequence: Begin the analysis with a system suitability test (e.g., six injections of a mid-level QC). Follow with blanks, the calibration curve, QC samples, and unknown samples.
-
Data Processing: Integrate the chromatograms for the analyte and IS. Generate a calibration curve by plotting the peak area ratio vs. concentration.
-
Calculate Results: Determine the concentration of the analyte in unknown samples by back-calculating from the regression equation of the calibration curve.
Conclusion
This application note provides a comprehensive, specific, and sensitive LC-MS/MS method for the quantification of this compound. The use of HILIC chromatography coupled with MRM detection ensures excellent retention and selectivity. The detailed validation protocol, grounded in FDA and ICH guidelines, establishes the method's trustworthiness and reliability, making it suitable for use in regulated research and development environments.[9][10]
References
- Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL:[Link]
- Title: Q2(R1)
- Title: Quality Guidelines Source: International Council for Harmonis
- Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL:[Link]
- Title: Analytical Method Validation: Mastering FDA Guidelines Source: ProPharma URL:[Link]
- Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1)
- Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL:[Link]
- Title: Q2(R2)
- Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures Source: ECA Academy URL:[Link]
- Source: U.S.
- Title: Cyclic amino acids - LC-MS - HPLC COLUMN IMTAKT Source: Imtakt URL:[Link]
- Title: A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma Source: National Institutes of Health (NIH) URL:[Link]
- Title: LC/MS DETERMINATION OF AMINO ACIDS USING COMPACT MASS SPECTROMETRY Source: Advion, Inc. URL:[Link]
Sources
- 1. CAS 400840-94-0: ethyl 1-(aminomethyl)cyclopropanecarboxyl… [cymitquimica.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. database.ich.org [database.ich.org]
- 4. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. advion.com [advion.com]
- 6. imtakt.com [imtakt.com]
- 7. starodub.nl [starodub.nl]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
- 10. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
"Ethyl 1-(aminomethyl)cyclopropanecarboxylate" in the synthesis of constrained peptides
Application Note & Protocols
Topic: Ethyl 1-(aminomethyl)cyclopropanecarboxylate in the Synthesis of Constrained Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction: Engineering Peptide Conformation with Cyclopropane Scaffolds
Peptides represent a versatile class of therapeutic agents, offering high potency and selectivity for biological targets. However, their clinical utility is often hampered by inherent conformational flexibility, leading to poor metabolic stability and reduced binding affinity.[1][2] A primary strategy to overcome these limitations is to introduce conformational constraints, pre-organizing the peptide into its biologically active structure.[2] This approach can enhance proteolytic resistance, improve receptor binding, and even augment cell permeability.
Among the diverse toolkit of non-natural amino acids used for this purpose, cyclopropane-containing residues are particularly compelling.[3][4] The rigid, three-membered ring of cyclopropane acts as a sturdy conformational lock, drastically limiting the rotational freedom of the peptide backbone.[2][4][5] This guide focuses on This compound (EACC) , a unique β-amino acid building block, and provides detailed protocols for its preparation and incorporation into peptide sequences to create novel, conformationally constrained peptidomimetics.
The Fmoc-Protected EACC Building Block: Preparation for Synthesis
The journey of incorporating EACC into a peptide begins with the protection of its primary amine, rendering it suitable for standard solid-phase peptide synthesis (SPPS) workflows. The 9-fluorenylmethoxycarbonyl (Fmoc) group is the protector of choice for modern SPPS due to its base-lability, which allows for an orthogonal protection strategy where acid-labile groups protect side chains and the resin linkage.[6][7]
The following protocol details the synthesis of the Fmoc-protected EACC building block, a crucial first step for its use in automated or manual peptide synthesizers.
Chemical Structure of the Key Intermediate
Below is the structure of the target building block, N-Fmoc-1-(aminomethyl)cyclopropanecarboxylic acid, ready for activation and coupling.
Caption: Structure of N-Fmoc-1-(aminomethyl)cyclopropanecarboxylic acid.
Protocol 1: Synthesis of N-Fmoc-1-(aminomethyl)cyclopropanecarboxylic Acid
This protocol first describes the saponification of the ethyl ester of EACC followed by the protection of the primary amine with an Fmoc group.
Materials:
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Hydrochloric acid (HCl), 1 M
-
9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Acetone
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Magnesium sulfate (MgSO₄)
-
Rotary evaporator, magnetic stirrer, standard glassware
Methodology:
Part A: Saponification of the Ethyl Ester
-
Dissolution: Dissolve EACC·HCl (1.0 eq) in a 1:1 mixture of THF and water.
-
Hydrolysis: Cool the solution to 0°C in an ice bath. Add LiOH (1.5 eq) portion-wise and stir the reaction mixture at room temperature for 4-6 hours.
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Acidification: Carefully acidify the reaction mixture to pH ~2-3 with 1 M HCl.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1-(aminomethyl)cyclopropanecarboxylic acid. This intermediate is often used directly in the next step.
Part B: Fmoc Protection
-
Dissolution: Dissolve the crude 1-(aminomethyl)cyclopropanecarboxylic acid (1.0 eq) from Part A in a 10% aqueous solution of NaHCO₃. Add acetone to aid solubility if necessary, creating a biphasic system.
-
Fmoc Reagent Addition: In a separate flask, dissolve Fmoc-OSu (1.1 eq) in acetone.[6][10] Add this solution dropwise to the amino acid solution while stirring vigorously at room temperature.
-
Reaction: Allow the reaction to proceed for 12-16 hours at room temperature. The mechanism involves the nucleophilic attack of the amine on the highly reactive succinimidyl carbonate.[6]
-
Workup:
-
Remove the acetone via rotary evaporation.
-
Wash the remaining aqueous solution with diethyl ether to remove unreacted Fmoc-OSu and byproducts.
-
Acidify the aqueous layer to pH ~2 with 1 M HCl, which will precipitate the Fmoc-protected product.
-
-
Isolation: Extract the acidified solution with ethyl acetate. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purification: The crude product can be purified by flash column chromatography or recrystallization from an appropriate solvent system (e.g., EtOAc/Hexanes) to yield pure N-Fmoc-1-(aminomethyl)cyclopropanecarboxylic acid as a white solid.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
With the protected building block in hand, it can be incorporated into a growing peptide chain using a standard automated or manual SPPS protocol.[11][12] The Fmoc-SPPS cycle is an iterative process of deprotection and coupling.
Workflow: The Fmoc-SPPS Cycle for EACC Incorporation
Caption: The iterative cycle of Fmoc-SPPS for incorporating the EACC monomer.
Protocol 2: Automated SPPS of an EACC-Containing Peptide
This protocol outlines the incorporation of Fmoc-EACC-OH into a peptide sequence using an automated peptide synthesizer.
Materials:
-
Fmoc-Rink Amide MBHA resin (or other suitable solid support).
-
Standard Fmoc-protected proteinogenic amino acids.
-
N-Fmoc-1-(aminomethyl)cyclopropanecarboxylic acid (from Protocol 1).
-
Deprotection Solution: 20% (v/v) piperidine in dimethylformamide (DMF).
-
Coupling Activator: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) or equivalent (e.g., HBTU).
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Solvents: DMF, Dichloromethane (DCM) of peptide synthesis grade.
-
Automated peptide synthesizer.
Methodology:
-
Resin Preparation: Place the Fmoc-Rink Amide resin in the synthesizer's reaction vessel. Swell the resin in DMF for 30-60 minutes.
-
Initial Deprotection: Remove the Fmoc group from the resin by treating it with the deprotection solution for 5-10 minutes. Repeat this step once.
-
Washing: Thoroughly wash the resin with DMF to remove piperidine and byproducts.
-
Standard Amino Acid Coupling: For standard amino acids, perform the coupling step by adding the Fmoc-amino acid (4-5 eq), HATU (3.9 eq), and DIPEA (8-10 eq) to the reaction vessel. Allow the reaction to proceed for 30-45 minutes.
-
Wash: Wash the resin with DMF.
-
Iterative Cycles: Repeat steps 2-5 for each standard amino acid in the sequence.
-
Incorporation of Fmoc-EACC-OH:
-
After deprotecting the N-terminus of the preceding residue, initiate the coupling cycle for EACC.
-
Crucial Step: Due to the steric bulk of the cyclopropane scaffold, a standard coupling time may be insufficient. Program the synthesizer for an extended coupling time (e.g., 2-4 hours) or a double coupling (repeating the coupling step immediately after the first).
-
Use the same equivalents of Fmoc-EACC-OH, HATU, and DIPEA as for standard amino acids.
-
-
Post-EACC Coupling: After coupling EACC, continue with the standard iterative cycles (steps 2-5) for any remaining amino acids in the sequence.
-
Final Deprotection: Once the sequence is complete, perform a final Fmoc deprotection.
-
Final Wash: Wash the resin extensively with DMF, followed by DCM, and dry the peptidyl-resin under vacuum.
| Parameter | Standard Amino Acid | Fmoc-EACC-OH (Recommended) | Rationale for Change |
| Equivalents (AA:HATU:DIPEA) | 1 : 0.95 : 2 | 1 : 0.95 : 2 | No change needed in stoichiometry. |
| Coupling Time | 30-45 minutes | 120-240 minutes | The rigid cyclopropane structure creates steric hindrance, slowing the reaction kinetics. |
| Coupling Strategy | Single Coupling | Double Coupling | Ensures the reaction goes to completion, preventing deletion sequences. |
| Monitoring | Optional | Recommended (Kaiser Test) | A positive Kaiser test (blue beads) after coupling indicates incomplete reaction. |
Cleavage, Purification, and Characterization
The final stage involves liberating the synthesized peptide from the solid support and confirming its identity and purity.
Protocol 3: Peptide Cleavage and Purification
Materials:
-
Dried peptidyl-resin from Protocol 2.
-
Cleavage Cocktail: Reagent K (94% Trifluoroacetic acid (TFA), 2.5% water, 2.5% ethanedithiol (EDT), 1% triisopropylsilane (TIS)). Caution: Handle TFA in a fume hood.
-
Cold diethyl ether.
-
Acetonitrile (ACN) and water (HPLC grade) with 0.1% TFA.
-
Reverse-Phase HPLC (RP-HPLC) system with a C18 column.
-
Lyophilizer.
-
LC-MS system.
Methodology:
-
Cleavage: Place the dried resin in a reaction vessel. Add the cleavage cocktail (approx. 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours. This step simultaneously cleaves the peptide from the resin and removes acid-labile side-chain protecting groups.
-
Filtration: Filter the resin and collect the TFA solution containing the crude peptide.
-
Precipitation: Add the TFA solution dropwise into a Falcon tube containing cold diethyl ether (approx. 40 mL). The peptide will precipitate as a white solid.
-
Isolation: Centrifuge the mixture, decant the ether, and repeat the ether wash twice to remove scavengers.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification:
-
Dissolve the crude peptide in a minimal amount of ACN/water.
-
Purify the peptide using RP-HPLC with a suitable gradient (e.g., 5-95% ACN in water with 0.1% TFA over 30 minutes).
-
Collect fractions corresponding to the major peak.
-
-
Characterization and Final Product:
-
Confirm the mass of the purified peptide fractions using LC-MS.
-
Pool the pure fractions and lyophilize to obtain the final EACC-constrained peptide as a fluffy white powder.
-
Scientific Rationale: The Conformational Impact of EACC
The incorporation of a cyclopropane-containing amino acid like EACC fundamentally alters the conformational landscape available to the peptide backbone.[2][4] Unlike a flexible residue such as glycine, which can adopt a wide range of phi (φ) and psi (ψ) dihedral angles, the rigid cyclopropane ring severely restricts these rotations in the adjacent residues.
This steric constraint effectively forces the peptide backbone to adopt a more defined, "kinked" or "turned" local conformation. This pre-organization can be highly beneficial, as it reduces the entropic penalty of binding to a target receptor, often leading to a significant increase in affinity.[2] Furthermore, the non-natural β-amino acid structure introduced by EACC can shield adjacent peptide bonds from enzymatic degradation, thereby increasing the peptide's half-life in vivo.
Visualizing the Constraint
Caption: Conceptual diagram showing free rotation in a flexible peptide versus restricted rotation imposed by the EACC cyclopropane ring.
Conclusion
This compound is a powerful and accessible building block for introducing conformational rigidity into synthetic peptides. By following the established protocols for Fmoc-protection and optimized solid-phase synthesis, researchers can readily incorporate this non-natural amino acid to engineer peptides with enhanced stability, affinity, and therapeutic potential. The predictable conformational influence of the cyclopropane scaffold makes EACC an invaluable tool in the rational design of next-generation peptidomimetics.
References
- Brown, C. J., et al. (2019). Synthesis of Chiral Alkenyl Cyclopropane Amino Acids for Incorporation into Stapled Peptides. The Journal of Organic Chemistry.
- Timmerman, P., et al. (n.d.). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. MDPI.
- Forró, E., & Fülöp, F. (2007). Enantioselective Synthetic Approaches to Cyclopropane and Cyclobutane β-Amino Acids: Synthesis and Structural Study of a Conformationally Constrained β-Dipeptide. ChemInform.
- Kawakami, T., et al. (2017). Highly Conformationally Restricted Cyclopropane Tethers with Three-Dimensional Structural Diversity Drastically Enhance the Cell Permeability of Cyclic Peptides. Angewandte Chemie International Edition.
- Larocque, E., et al. (2021). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. Organic Letters.
- Martin, S. F. (2006). Synthesis and Properties of Cyclopropane-Derived Peptidomimetics. Accounts of Chemical Research.
- Martin, S. F., et al. (2000). Cyclopropane-Derived Peptidomimetics. Design, Synthesis, and Evaluation of Novel Enkephalin Analogues. The Journal of Organic Chemistry.
- Ahn, J.-M. (2000). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. Electronic Conference on Synthetic Organic Chemistry.
- Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
- McMurray, J. S. (1991). Solid phase synthesis of a cyclic peptide using fmoc chemistry. Tetrahedron Letters.
- Fields, G. B. (1998). Solid-Phase Peptide Synthesis. Molecular Biomethods Handbook.
- Guryanov, I., et al. (2018). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry.
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups.
- da Silva, F. M., et al. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- Google Patents. (n.d.). Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds.
- Gorske, B. C., & Jewett, J. C. (2011). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Molecules.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly Conformationally Restricted Cyclopropane Tethers with Three-Dimensional Structural Diversity Drastically Enhance the Cell Permeability of Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. total-synthesis.com [total-synthesis.com]
- 7. peptide.com [peptide.com]
- 8. 400840-94-0|this compound|BLD Pharm [bldpharm.com]
- 9. Ethyl 1-aminocyclopropanecarboxylate 97 42303-42-4 [sigmaaldrich.com]
- 10. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solid-Phase Peptide Synthesis [ouci.dntb.gov.ua]
- 12. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
Application Notes & Protocols: Ethyl 1-(aminomethyl)cyclopropanecarboxylate for Introducing Conformational Rigidity
Introduction: The Quest for Conformational Control in Drug Design
In the landscape of modern drug discovery, the ability to precisely control the three-dimensional structure of a molecule is paramount. Flexible molecules often pay a significant entropic penalty upon binding to their biological targets, which can lead to lower affinity and promiscuous interactions.[1] The introduction of conformational rigidity is a widely adopted strategy to pre-organize a ligand into its bioactive conformation, thereby enhancing binding affinity, selectivity, and metabolic stability.[1][2] Among the various tools available to medicinal chemists, conformationally constrained amino acids have emerged as powerful building blocks for sculpting the architecture of peptides and small molecules.[3][4]
This guide focuses on Ethyl 1-(aminomethyl)cyclopropanecarboxylate , a unique non-proteinogenic amino acid analogue. Its gem-disubstituted cyclopropane ring introduces a significant conformational constraint on the backbone of a peptide or the rotatable bonds of a small molecule.[5][6] The strained three-membered ring locks the substituent groups into well-defined spatial orientations, effectively limiting the accessible conformational space.[4] This pre-organization can lead to a dramatic improvement in biological activity by mimicking secondary structures like β-turns or γ-turns, which are often crucial for molecular recognition.[5] Furthermore, the cyclopropane motif is known to enhance metabolic stability by shielding adjacent peptide bonds from enzymatic degradation.[3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, incorporation, and conformational analysis of peptides containing this compound.
Part 1: Synthesis of the Building Block - Fmoc-1-(aminomethyl)cyclopropane-1-carboxylic acid
Protocol 1.1: Free-Basing of the Amino Ester
-
Dissolution: Dissolve this compound hydrochloride (1.0 eq) in deionized water to a concentration of approximately 0.5 M.
-
Basification: Cool the solution in an ice bath and add a saturated solution of sodium bicarbonate (NaHCO₃) dropwise with stirring until the pH of the solution reaches 9-10.
-
Extraction: Extract the aqueous solution three times with an equal volume of dichloromethane (DCM).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amino ester as an oil. Note: This intermediate is typically used immediately in the next step without further purification.
Protocol 1.2: Fmoc Protection
-
Reaction Setup: Dissolve the free amino ester (1.0 eq) in a 1:1 mixture of dioxane and water. Cool the solution to 0°C in an ice bath.
-
Fmoc-Cl Addition: Add Fmoc-chloride (Fmoc-Cl) (1.1 eq) to the solution while maintaining the temperature at 0°C.
-
Base Addition: Add sodium bicarbonate (2.5 eq) portion-wise to the stirring solution, ensuring the pH remains between 8 and 9.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-Cl and other impurities. Acidify the aqueous layer to pH 2 with cold 1 M HCl.
-
Extraction: Extract the acidified aqueous layer three times with ethyl acetate.
-
Final Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired Fmoc-protected building block.
Part 2: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of sterically hindered amino acids like 1,1-disubstituted cyclopropanes into a growing peptide chain can be challenging and may require optimized coupling conditions to achieve high efficiency.[7]
Logical Workflow for SPPS Incorporation
Caption: A multi-technique workflow for the detailed conformational analysis of the synthesized peptide.
Conclusion and Future Perspectives
This compound represents a valuable tool for medicinal chemists seeking to introduce conformational rigidity into peptides and small molecules. Its unique 1,1-disubstituted cyclopropane core acts as a potent conformational lock, pre-organizing molecules into specific three-dimensional structures. This can lead to significant improvements in binding affinity, selectivity, and metabolic stability, all of which are critical attributes for successful drug candidates. [2]The protocols outlined in this guide, based on established principles for handling sterically hindered amino acids, provide a solid foundation for researchers to begin exploring the potential of this promising building block in their own drug discovery programs. Future work should focus on the detailed experimental determination of the conformational propensities of this specific residue in various peptide contexts to further refine its application in rational drug design.
References
- Burgess, K., Ho, K-K., & Moye-Sherman, D. (1994). Asymmetric Syntheses of 2,3-Methanoamino Acids. Synlett, 1994(8), 575-583.
- BenchChem. (n.d.). Navigating the Challenges of Coupling Hindered Amino Acids: A Technical Support Guide for Tic Incorporation.
- Toniolo, C., Crisma, M., Formaggio, F., & Peggion, C. (2001). Conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. Biopolymers, 60(6), 396-419.
- Gante, J. (1994). Peptidomimetics—tailed sweeteners. Angewandte Chemie International Edition in English, 33(17), 1699-1720.
- Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- LibreTexts, C. (2020). 12.5: Peptide Synthesis- Solution-Phase. In Chemistry LibreTexts.
- Sia, S. K., & Gellman, S. H. (2000). 12-Helix-forming beta-peptides with proteinaceous side chains. Journal of the American Chemical Society, 122(49), 12403-12404.
- Balaram, P. (1999). De novo design of helical peptides containing alpha,beta-dehydro amino acids. Journal of Peptide Research, 54(3), 197-207.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
- Alemán, C., & Cativiela, C. (2001). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Journal of the American Chemical Society, 123(47), 11772-11781.
- Ramachandran, G. N., Ramakrishnan, C., & Sasisekharan, V. (1963). Stereochemistry of polypeptide chain conformations. Journal of Molecular Biology, 7, 95-99.
- Richardson, J. S. (1981). The anatomy and taxonomy of protein structure. Advances in Protein Chemistry, 34, 167-339.
- Rubini, E., Gilon, C., & Hoffman, A. (2006). Cyclopropane-containing peptidomimetics--the story of a successful bioisosteric replacement. Molecular Diversity, 10(4), 569-581.
- Hruby, V. J., Al-Obeidi, F., & Kazmierski, W. (1990). Emerging approaches in the molecular design of receptor-selective peptide ligands: conformational, topographical and dynamic considerations. Biochemical Journal, 268(2), 249-262.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation. Methods in Enzymology, 289, 104-126.
- Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical synthesis of natural product peptides: coupling methods for the incorporation of noncoded amino acids into peptides. Chemical Reviews, 97(6), 2243-2266.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Cativiela, C., & Ordóñez, M. (2009). Recent progress on the stereoselective synthesis of cyclic alpha-amino acids. Tetrahedron: Asymmetry, 20(1), 1-63.
- WO 1985/000809 A1, Stammer, C. H. (1985). The synthesis of cyclopropane amino acids and peptides.
- EP 0135429 A1, Stammer, C. H. (1985). The synthesis of cyclopropane amino acids and peptides.
- US 4367344 A, Schöllkopf, U., & Lonsky, R. (1983). Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds.
- Sigma-Aldrich. (n.d.). Ethyl 1-aminocyclopropanecarboxylate hydrochloride.
- BLD Pharm. (n.d.). 400840-94-0|this compound.
- CymitQuimica. (n.d.). CAS 400840-94-0: ethyl 1-(aminomethyl)cyclopropanecarboxyl….
- Tokyo Chemical Industry. (n.d.). Ethyl Cyclopropanecarboxylate.
- PubChem. (n.d.). Ethyl cyclopropanecarboxylate.
- ChemicalBook. (n.d.). Cyclopropanecarboxylic acid, 1-amino-, ethyl ester (9CI) synthesis.
Sources
- 1. peptide.com [peptide.com]
- 2. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 4. mdpi.com [mdpi.com]
- 5. Conformational studies on model peptides with 1-aminocyclopropane 1-carboxylic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Ethyl 1-(aminomethyl)cyclopropanecarboxylate in Enzyme Inhibitor Design
Introduction: The Unique Potential of the Cyclopropane Scaffold in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for highly specific and potent enzyme inhibitors is paramount. Among the diverse molecular scaffolds employed, the cyclopropane ring holds a privileged position. Its inherent ring strain (approximately 115 kJ/mol) and unique stereoelectronic properties make it more than just a rigid structural element; it can act as a latent reactive group, ideal for the design of mechanism-based or irreversible inhibitors.[1] Molecules incorporating a cyclopropane moiety can offer enhanced metabolic stability, improved target binding, and novel three-dimensional structures that can access previously underexplored regions of an enzyme's active site.[2]
This guide focuses on Ethyl 1-(aminomethyl)cyclopropanecarboxylate , a versatile chemical building block. Its structure combines the key features of the cyclopropane core with two orthogonal functional handles: a primary amine and an ethyl ester. This configuration allows for its seamless integration into larger molecules, such as peptidomimetics, through standard synthetic methodologies like peptide coupling.[3][4][5] We will explore its application as a starting material for the rational design of potent, irreversible inhibitors, using a cysteine protease as a model target enzyme. The principles and protocols outlined herein are broadly applicable to researchers, scientists, and drug development professionals seeking to leverage the unique chemistry of cyclopropanes.
Principle of Inhibition: The Cyclopropane "Warhead"
The strategy centers on designing an inhibitor where the cyclopropane ring functions as a "warhead." The rest of the molecule serves as a "guidance system," directing the inhibitor to the enzyme's active site through specific, non-covalent interactions. Once correctly positioned, a nucleophilic residue in the enzyme's active site (e.g., the thiol group of a cysteine or the hydroxyl of a serine) attacks one of the carbons of the strained cyclopropane ring. This attack leads to the opening of the ring and the formation of a stable, covalent bond between the enzyme and the inhibitor, resulting in irreversible inactivation.[1] This mechanism-based approach ensures high specificity, as the inhibitor is only activated by the catalytic machinery of the target enzyme.
PART 1: Synthesis of a Targeted Peptidomimetic Inhibitor
Here, we describe a representative synthetic workflow to convert this compound into a targeted inhibitor for a model cysteine protease, such as Cathepsin L. The design incorporates a dipeptide sequence (Phe-Arg) known to be recognized by the target enzyme to enhance binding affinity and specificity.
Synthetic Workflow Diagram
Caption: Synthetic pathway from starting material to final inhibitor.
Detailed Synthetic Protocol
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N), Dichloromethane (DCM)
-
Lithium hydroxide (LiOH), Tetrahydrofuran (THF)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Hydroxybenzotriazole (HOBt), N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
H-Phe-Arg(Pbf)-OMe (commercially available protected dipeptide)
-
Trifluoroacetic acid (TFA)
Step 1: N-Boc Protection
-
Dissolve this compound (1.0 eq) in DCM.
-
Add Et₃N (1.2 eq) and cool the solution to 0 °C.
-
Add a solution of Boc₂O (1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate.
Causality: The Boc group protects the primary amine from participating in the subsequent peptide coupling reaction, ensuring the correct amide bond is formed.[6]
Step 2: Saponification (Ester Hydrolysis)
-
Dissolve the Boc-protected intermediate (1.0 eq) in a 3:1 mixture of THF and water.
-
Add LiOH (1.5 eq) and stir at room temperature for 4-6 hours, monitoring by TLC.
-
Once the reaction is complete, acidify the mixture to pH ~3 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over Na₂SO₄, filter, and evaporate the solvent to obtain the free carboxylic acid.
Causality: The ethyl ester is hydrolyzed to a carboxylic acid, which is necessary for the subsequent amide bond formation with the dipeptide.[6]
Step 3: Peptide Coupling
-
Dissolve the cyclopropane carboxylic acid (1.0 eq), H-Phe-Arg(Pbf)-OMe (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.
-
Cool the mixture to 0 °C and add DIPEA (2.5 eq).
-
Stir the reaction at room temperature for 18 hours.
-
Dilute with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic phase, concentrate, and purify the crude product by flash column chromatography to yield the fully protected tripeptide mimetic.
Causality: EDC/HOBt is a standard peptide coupling reagent system that activates the carboxylic acid to form an amide bond with the N-terminus of the dipeptide, creating the inhibitor's "guidance system".[3][4]
Step 4: Final Deprotection
-
Dissolve the protected tripeptide mimetic in a 1:1 mixture of DCM and TFA.
-
Stir at room temperature for 2 hours.
-
Remove the solvent under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the final inhibitor as a TFA salt.
Causality: TFA is a strong acid that removes both the Boc and Pbf protecting groups simultaneously, yielding the final, active inhibitor.
PART 2: In Vitro Characterization of the Inhibitor
Once synthesized, the compound must be characterized to determine its potency and mechanism of action. This involves a two-stage process: an initial determination of the half-maximal inhibitory concentration (IC₅₀) followed by a detailed kinetic analysis to confirm irreversible inhibition and determine the kinetic parameters Kᵢ and kᵢₙₐ꜀ₜ.
Proposed Mechanism of Irreversible Inhibition
Caption: Two-step mechanism of irreversible enzyme inhibition.
Protocol 2A: Determination of IC₅₀
This protocol determines the concentration of inhibitor required to reduce enzyme activity by 50% under specific experimental conditions.[7][8]
Materials:
-
Assay Buffer (e.g., 50 mM MES, pH 6.0, 5 mM DTT)
-
Target Enzyme (e.g., recombinant human Cathepsin L)
-
Fluorogenic Substrate (e.g., Z-FR-AMC)
-
Synthesized Inhibitor stock solution (in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Inhibitor Dilutions: Perform a serial 2-fold dilution of the inhibitor stock solution in assay buffer to create a range of 10-12 concentrations. Ensure the final DMSO concentration in the assay is ≤1%.
-
Enzyme Preparation: Dilute the enzyme stock to the working concentration (e.g., 2 nM) in cold assay buffer.
-
Assay Setup:
-
To each well of the microplate, add 50 µL of assay buffer.
-
Add 25 µL of the appropriate inhibitor dilution (or buffer with DMSO for the 100% activity control).
-
Add 25 µL of the diluted enzyme solution to initiate the pre-incubation.
-
Incubate the plate at 37 °C for 15 minutes.
-
-
Initiate Reaction: Add 100 µL of the substrate solution (at a concentration equal to its Kₘ) to all wells to start the reaction.
-
Data Acquisition: Immediately place the plate in the fluorescence reader (Excitation: 380 nm, Emission: 460 nm) and measure the rate of fluorescence increase over 10-15 minutes in kinetic mode.
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each inhibitor concentration from the linear portion of the progress curves.
-
Normalize the data by expressing each velocity as a percentage of the uninhibited control (V₀).
-
Plot the % Activity vs. log[Inhibitor].
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value.[7][9]
-
Protocol 2B: Determination of Irreversible Inhibition Kinetics (Kᵢ and kᵢₙₐ꜀ₜ)
For irreversible inhibitors, IC₅₀ values are time-dependent and less informative than the kinetic constants that define the two-step mechanism: Kᵢ (the initial binding affinity) and kᵢₙₐ꜀ₜ (the maximal rate of inactivation).[10][11] The Kitz-Wilson method is a standard approach for this characterization.[12]
Procedure:
-
Assay Setup: Set up reactions in the plate reader as described in Protocol 2A, but this time monitor the full reaction progress curve for each inhibitor concentration for an extended period (e.g., 30-60 minutes) until the curve is flat.
-
Data Acquisition: Collect fluorescence data over the entire reaction time. The resulting curves will show an initial burst of activity followed by a time-dependent decrease as the enzyme is progressively inactivated.
-
Data Analysis:
-
For each inhibitor concentration [I], fit the progress curve (Product formation vs. Time) to the following equation for slow-binding inhibition: P(t) = (V₀ * (1 - e^(-k_obs * t))) / k_obs where P(t) is the product concentration at time t, V₀ is the initial velocity, and k_obs is the observed rate of inactivation.
-
This will yield a k_obs value for each inhibitor concentration.
-
Plot the calculated k_obs values against the inhibitor concentration [I].
-
Fit this secondary plot to the Michaelis-Menten equation for inactivation: k_obs = (kᵢₙₐ꜀ₜ * [I]) / (Kᵢ + [I])
-
The fit will provide the values for kᵢₙₐ꜀ₜ (the Vₘₐₓ of the plot) and Kᵢ (the concentration of inhibitor that gives half-maximal inactivation rate).[11][12]
-
Experimental Workflow for Kinetic Analysis
Caption: Flowchart for determining irreversible inhibition constants.
PART 3: Data Presentation and Interpretation
Properly tabulated data is crucial for comparing the potency and efficiency of different inhibitors.
Table 1: Representative IC₅₀ Data
| Inhibitor Conc. (nM) | Reaction Velocity (RFU/s) | % Activity |
| 0 (Control) | 150.2 | 100.0 |
| 1 | 145.1 | 96.6 |
| 5 | 125.8 | 83.8 |
| 10 | 100.1 | 66.6 |
| 25 | 72.5 | 48.3 |
| 50 | 40.1 | 26.7 |
| 100 | 15.3 | 10.2 |
| 500 | 2.1 | 1.4 |
| IC₅₀ (nM) | 24.5 |
Table 2: Kinetic Parameters for Irreversible Inhibition
| Inhibitor Conc. (nM) | k_obs (s⁻¹) |
| 10 | 0.0015 |
| 25 | 0.0032 |
| 50 | 0.0051 |
| 100 | 0.0070 |
| 200 | 0.0085 |
| 400 | 0.0093 |
| Parameter | Value |
| kᵢₙₐ꜀ₜ (s⁻¹) | 0.01 |
| Kᵢ (nM) | 85 |
| kᵢₙₐ꜀ₜ/Kᵢ (M⁻¹s⁻¹) | 117,647 |
Interpretation:
-
The IC₅₀ provides a quick measure of potency, useful for initial screening.
-
Kᵢ represents the initial binding affinity of the inhibitor to the enzyme before the covalent reaction. A lower Kᵢ indicates tighter binding.
-
kᵢₙₐ꜀ₜ is the first-order rate constant for the covalent bond formation at saturating inhibitor concentrations. It reflects the chemical reactivity of the "warhead".
-
The second-order rate constant, kᵢₙₐ꜀ₜ/Kᵢ , is the most important parameter for an irreversible inhibitor as it represents the overall inactivation efficiency, accounting for both binding and reactivity.[10][11] It allows for the direct comparison of different irreversible inhibitors.
References
- Martin, S. F., Dorsey, G. O., Gane, T., Hillier, M. C., Kessler, H., Baur, M., Mathä, B., Erickson, J. W., Bhat, T. N., Munshi, S., Gulnik, S. V., & Topol, I. A. (n.d.). Cyclopropane-Derived Peptidomimetics. Design, Synthesis, Evaluation, and Structure of Novel HIV-1 Protease Inhibitors.
- Jackson, S. E., & de Graaf, C. (2024, November 1). A practical guide for the assay-dependent characterisation of irreversible inhibitors. NIH. [Link]
- Martin, S. F., & Dwyer, M. P. (n.d.). Cyclopropane-Derived Peptidomimetics. Design, Synthesis, and Evaluation of Novel Ras Farnesyltransferase Inhibitors.
- Enzymlogic. (n.d.). Inactivation Kinetics, Irreversible Drug Discovery. [Link]
- Wessjohann, L. A., Brandt, W., & Thiemann, T. (n.d.). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds.
- edX. (n.d.).
- Georgakis, N., Ioannou, E., Varotsou, C., Premetis, G., Chronopoulou, E. G., & Labrou, N. E. (2019, October 5). IC50 in vitro test. Protocols.io. [Link]
- Martin, S. F., Dwyer, M. P., Hartmann, B., & Knight, K. S. (n.d.). Cyclopropane-Derived Peptidomimetics. Design, Synthesis, and Evaluation of Novel Enkephalin Analogues.
- Li, D. (2025). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry, 297, 117951. [Link]
- Strelow, J. M. (2024, August 8). Demystifying Functional Parameters for Irreversible Enzyme Inhibitors.
- Georgakis, N., Ioannou, E., Varotsou, C., Premetis, G., Chronopoulou, E. G., & Labrou, N. E. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology, 2089, 41-46. [Link]
- Martin, S. F. (n.d.). Synthesis and Properties of Cyclopropane-Derived Peptidomimetics.
- The University of Texas at Austin. (n.d.). Mechanistic Enzymology & Inhibitor Design. [Link]
- Duggleby, R. G. (2025, August 10). Analysis of kinetic data for irreversible enzyme inhibition.
- Biology LibreTexts. (2025, December 11). 11: Activity 3-2 - Determining the IC₅₀ of Inhibitor. [Link]
- Groutas, W. C., et al. (n.d.). Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies. PMC - NIH. [Link]
- Wikipedia. (n.d.). Cyclopropane. [Link]
- Stammer, C. H. (n.d.). The synthesis of cyclopropane amino acids and peptides.
- Charette, A. B., & Jolicoeur, E. (n.d.).
- Beato, C., et al. (2015, July 2). Cyclopropane derivatives as potential human serine racemase inhibitors: unveiling novel insights into a difficult target. [Link]
- Beato, C., et al. (2015, July 2). Cyclopropane derivatives as potential human serine racemase inhibitors: unveiling novel insights into a difficult target. [Link]
- Groutas, W. C., et al. (2022, December 28). Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies.
- Beato, C., et al. (n.d.). Cyclopropane derivatives as potential human serine racemase inhibitors: unveiling novel insights into a difficult target. Taylor & Francis Online. [Link]
- Beato, C., et al. (n.d.). Full article: Cyclopropane derivatives as potential human serine racemase inhibitors: unveiling novel insights into a difficult target. [Link]
- Bull, S. D., et al. (2003). Asymmetric synthesis of substituted 1-aminocyclopropane-1-carboxylic acids via diketopiperazine methodology. Organic & Biomolecular Chemistry, 1(14), 2531-2542. [Link]
- Liu, H. W., & Walsh, C. T. (n.d.). The Enzymatic Chemistry of Cyclopropane, Epoxide, and Aziridine Biosynthesis. PMC. [Link]
- Boddaert, T., Taylor, J. E., Bull, S. D., & Aitken, D. J. (2019). A Selective Deprotection Strategy for the Construction of trans-2-Aminocyclopropanecarboxylic Acid Derived Peptides. Organic Letters, 21(1), 100-103. [Link]
- University of Regensburg. (2007, April 10). Synthesis, conformational investigations and applications of alpha-peptides containing cis-beta-aminocyclopropane dicarboxylic acids. [Link]
- Chemistry LibreTexts. (2024, September 30). 26.7: Peptide Synthesis. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Irreversible Enzyme Inhibition Kinetics and Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. EP0135429A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents [patents.google.com]
- 5. A Selective Deprotection Strategy for the Construction of trans-2-Aminocyclopropanecarboxylic Acid Derived Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. courses.edx.org [courses.edx.org]
- 8. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 17 Inhibition Kinetics Measurement [protocols.io]
- 10. Inactivation Kinetics, Irreversible Drug Discovery | Enzymlogic [enzymlogic.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of Ethyl 1-(aminomethyl)cyclopropanecarboxylate in Modern Medicinal Chemistry: A Guide for Researchers
Introduction: The Allure of the Constrained Scaffold
In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with enhanced pharmacological properties is relentless. Among the myriad of molecular architectures, strained ring systems, particularly the cyclopropane moiety, have garnered significant attention for their ability to impart unique conformational rigidity and metabolic stability to drug candidates. Ethyl 1-(aminomethyl)cyclopropanecarboxylate stands out as a versatile and valuable building block, offering a compact and conformationally restricted scaffold. Its inherent three-dimensionality allows for the precise spatial orientation of pendant functional groups, facilitating optimal interactions with biological targets. This guide provides an in-depth exploration of the synthesis, derivatization, and application of this scaffold, equipping researchers with the knowledge to strategically employ it in their medicinal chemistry programs.
The cyclopropane ring, the smallest of the cycloalkanes, introduces a significant degree of strain, which in turn influences the electronic character of the adjacent bonds and the overall molecular conformation. This structural feature is often exploited to lock a molecule into a bioactive conformation, thereby enhancing its binding potency and selectivity for a specific biological target. Furthermore, the cyclopropyl group is generally resistant to common metabolic degradation pathways that affect more flexible linear alkyl chains, leading to an improved in vivo half-life for drug candidates.
Physicochemical Properties of the Scaffold
A foundational understanding of the physicochemical properties of this compound is crucial for its effective deployment in drug design.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO₂ | |
| Molecular Weight | 143.18 g/mol | |
| CAS Number | 400840-94-0 | |
| Appearance | Liquid | |
| SMILES | CCOC(=O)C1(CC1)CN |
Synthetic Protocols for this compound and its Precursors
The synthesis of this valuable scaffold can be approached through several routes. Below is a plausible and detailed protocol adapted from established methods for similar cyclopropane structures.
Protocol 1: Synthesis of Ethyl 1-cyanocyclopropanecarboxylate
This protocol outlines the synthesis of a key precursor to the target scaffold.
Caption: Synthesis of the key nitrile precursor.
Materials:
-
Ethyl cyanoacetate
-
1,2-Dibromoethane
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add ethyl cyanoacetate (1.0 equivalent) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Add 1,2-dibromoethane (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the mixture to 80 °C and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford ethyl 1-cyanocyclopropanecarboxylate.
Protocol 2: Reduction of the Nitrile to this compound
This protocol details the conversion of the nitrile precursor to the final scaffold.
Caption: Reduction of the nitrile to the primary amine.
Materials:
-
Ethyl 1-cyanocyclopropanecarboxylate
-
Lithium aluminum hydride (LiAlH₄) or Raney Nickel
-
Anhydrous tetrahydrofuran (THF) or Ethanol
-
Diethyl ether
-
Water
-
15% aqueous sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure (using LiAlH₄):
-
To a stirred suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of ethyl 1-cyanocyclopropanecarboxylate (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH solution (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting mixture at room temperature for 1 hour.
-
Filter the solid precipitate and wash thoroughly with diethyl ether.
-
Dry the combined filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.
Key Derivatization Strategies and Protocols
The utility of this compound as a scaffold lies in the ease of its derivatization at both the primary amine and the ethyl ester functionalities.
Protocol 3: N-Boc Protection
Protection of the primary amine is a common first step to enable selective modification of the ester group or to prevent side reactions in subsequent coupling steps.
Caption: Boc protection of the primary amine.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or 4-(Dimethylamino)pyridine (DMAP) (catalytic)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 equivalent) in CH₂Cl₂.
-
Add triethylamine (1.2 equivalents).
-
Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 4: Amide Coupling
The primary amine of the scaffold can be readily coupled with a variety of carboxylic acids to generate a diverse library of compounds.
Caption: Amide bond formation at the primary amine.
Materials:
-
This compound
-
Carboxylic acid of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M aqueous HCl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the carboxylic acid (1.0 equivalent) in anhydrous DMF, add EDC (1.2 equivalents) and HOBt (1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.1 equivalents) and DIPEA (2.0 equivalents) in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M aqueous HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Applications in Medicinal Chemistry: A Focus on Central Nervous System (CNS) Disorders
The this compound scaffold has proven to be particularly fruitful in the development of agents targeting the central nervous system. The constrained nature of the cyclopropane ring allows for the precise positioning of pharmacophoric elements, leading to enhanced selectivity and potency.
Antidepressants: The Milnacipran Story
A prominent example of the successful application of this scaffold is in the development of Milnacipran, a serotonin-norepinephrine reuptake inhibitor (SNRI) used for the treatment of fibromyalgia and depression.[1] The core of Milnacipran is a 1-phenyl-2-(aminomethyl)cyclopropanecarboxamide, a direct derivative of the title scaffold. The cyclopropane ring in Milnacipran is crucial for its activity, as it restricts the conformation of the phenyl and aminomethyl groups, allowing for optimal interaction with the serotonin and norepinephrine transporters.[2]
Structure-activity relationship (SAR) studies on Milnacipran analogs have revealed that modifications to the phenyl ring and the amide functionality can significantly impact potency and selectivity.[2] For instance, substitution on the phenyl ring can modulate the compound's affinity for the transporters.
Anticonvulsants and GABA Analogs
The rigid framework of the this compound scaffold also lends itself to the design of conformationally restricted analogs of neurotransmitters like γ-aminobutyric acid (GABA).[3][4] By incorporating the aminomethyl and carboxylate functionalities onto the cyclopropane ring, researchers can create rigid GABA analogs that can selectively target specific GABA receptors or transporters.[4] These constrained analogs are invaluable tools for probing the bioactive conformations of GABA and for developing novel anticonvulsant therapies with improved side-effect profiles.[3]
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold has provided valuable insights into the structural requirements for biological activity at various targets.
-
Stereochemistry: The stereochemistry of the substituents on the cyclopropane ring is often critical for activity. In the case of Milnacipran, the (1S, 2R)-enantiomer is the more active isomer.[1]
-
Amine Substitution: Derivatization of the primary amine to secondary or tertiary amines, or its incorporation into heterocyclic systems, can significantly alter the pharmacological profile.
-
Ester Modification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to various amides to modulate physicochemical properties such as solubility and cell permeability.
-
Substitution on the Cyclopropane Ring: Introduction of additional substituents on the cyclopropane ring can be used to fine-tune the conformational properties and introduce new interaction points with the target protein.
The following table summarizes the biological activities of some derivatives of the aminomethyl-cyclopropane scaffold, highlighting the impact of structural modifications.
| Compound/Analog | Target(s) | Activity (IC₅₀/Kᵢ) | Key Structural Features | Reference |
| Milnacipran | SERT, NET | Kᵢ = 100 nM (SERT), 200 nM (NET) | Phenyl group at C1, diethylamide | [1] |
| (-)-(1R,2S)-Naphthyl analog of Milnacipran | SERT, NET, DAT | High potency triple reuptake inhibitor | Naphthyl group instead of phenyl | [2] |
| (1S,2R)-1-phenyl-2-[(R)-1-amino-2-propynyl]-N,N-diethylcyclopropanecarboxamide | NMDA Receptor | Kᵢ = 0.29 µM | Conformationally restricted propynylamino side chain | [1] |
| Cyclopropane-based GABA analogs (e.g., 11a, 11d) | Betaine/GABA transporter 1 (BGT1) | Selective inhibitors | Trans-syn conformation of amino and carboxyl groups | [4] |
Conclusion and Future Perspectives
This compound is a powerful and versatile scaffold in medicinal chemistry. Its inherent conformational rigidity and metabolic stability make it an attractive starting point for the design of novel therapeutics, particularly for CNS disorders. The synthetic accessibility and the ease of derivatization at its key functional groups provide medicinal chemists with a robust platform for generating diverse chemical libraries for lead discovery and optimization. Future explorations of this scaffold could involve its incorporation into more complex polycyclic systems, its use in the design of peptidomimetics, and its application in the development of targeted covalent inhibitors. The continued investigation of this and other constrained scaffolds will undoubtedly fuel the discovery of the next generation of innovative medicines.
References
- Synthesis of enantiomerically pure milnacipran analogs and inhibition of dopamine, serotonin, and norepinephrine transporters. (2007). PubMed. [Link]
- Synthesis and biological activity of conformationally restricted analogues of milnacipran: (1S, 2R)-1-phenyl-2-[(R)-1-amino-2-propynyl]-N,N- diethylcyclopropanecarboxamide is a novel class of NMDA receptor channel blocker. (1998). Journal of Medicinal Chemistry. [Link]
- Synthesis of milnacipran and amitifadine. (2022).
- An Efficient Synthesis of Milnacipran Hydrochloride via Reductive Amination of Aldehyde. (2017). Semantic Scholar. [Link]
- Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. (2024).
- Selected cyclopropane-containing natural products and pharmaceutical compounds. (n.d.).
- The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors. (n.d.). PubMed. [Link]
- Design and synthesis of cyclopropane-based conformationally restricted GABA analogues as selective inhibitors for betaine/GABA transporter 1. (2018). PubMed. [Link]
- Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. (n.d.). PubMed. [Link]
- A Short Stereoselective Synthesis of a Cyclopropyl Analog of γ-Aminobutyric acid (GABA). (n.d.). Taylor & Francis Online. [Link]
- A Comprehensive Study of the Synthesis, Spectral Characteristics, Quantum–Chemical Molecular Electron Density Theory, and In Silico Future Perspective of Novel CBr3-Functionalyzed Nitro-2-Isoxazolines Obtained via (3 + 2) Cycloaddition of (E). (n.d.). MDPI. [Link]
- Synthesis of diethyl 2-cyanocyclopropanedicarboxylate 5 and reduction... (n.d.).
- CNS enzyme inhibitions. IC50 values were calculated by non-linear... (n.d.).
- Synthesis, spectral, structural and quantum chemical computational analyses of ethyl 2-((3-cyanopyridin-2-yl)amino)cyclopent-1-ene-1-carboxylate. (2025).
- Ethyl cyclopropanecarboxyl
Sources
- 1. Synthesis and biological activity of conformationally restricted analogues of milnacipran: (1S, 2R)-1-phenyl-2-[(R)-1-amino-2-propynyl]-N,N- diethylcyclopropanecarboxamide is a novel class of NMDA receptor channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of enantiomerically pure milnacipran analogs and inhibition of dopamine, serotonin, and norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of cyclopropane-based conformationally restricted GABA analogues as selective inhibitors for betaine/GABA transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"Ethyl 1-(aminomethyl)cyclopropanecarboxylate" synthesis side reactions and byproducts
Welcome to the technical support guide for the synthesis of Ethyl 1-(aminomethyl)cyclopropanecarboxylate. This resource is designed for researchers, chemists, and drug development professionals who are working with this valuable, non-proteinogenic amino acid ester. The unique strained cyclopropane ring imparts specific conformational constraints, making it a key building block in medicinal chemistry.[1] However, its synthesis is not without challenges. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Overview of Primary Synthetic Challenges
The synthesis of this compound typically involves multi-step sequences where the key transformation is the introduction of the aminomethyl group. The primary challenges encountered are often related to:
-
Rearrangement Reactions: Classic name reactions like the Hofmann and Curtius rearrangements are commonly employed. While powerful, they involve highly reactive intermediates (isocyanates) that can lead to significant byproduct formation if not properly controlled.[2][3][4]
-
Ring Strain: The inherent strain of the cyclopropane ring can lead to undesired ring-opening side reactions under harsh acidic or basic conditions.[1]
-
Product Purification: The final product is a primary amine with an ester functionality, making it polar and basic. This can complicate purification by standard chromatography, often necessitating specialized techniques like acid-base extraction or salt formation.
Common Synthetic Pathways
Two of the most prevalent strategies for synthesizing the target molecule begin from diethyl 1,1-cyclopropanedicarboxylate. The choice of route often depends on reagent availability, scale, and tolerance for specific reaction conditions.
Caption: Common synthetic routes to the target compound.
Troubleshooting Guide
This section addresses specific problems in a question-and-answer format.
Problem 1: Low Yield in Rearrangement Step (Hofmann/Curtius)
Question: My Hofmann (or Curtius) rearrangement of Ethyl 1-carbamoylcyclopropanecarboxylate is giving a very low yield of the desired amine. What are the common causes and how can I fix it?
Answer: Low yields in these rearrangements are a frequent issue and can typically be traced to two areas: the stability of the reagents and the reactivity of the isocyanate intermediate.
Causality & Solutions:
-
Poor Isocyanate Formation (Hofmann): The traditional Hofmann rearrangement uses a hypohalite (e.g., Br₂ in NaOH) to convert a primary amide to an isocyanate.[2][5]
-
Issue: The in situ generated sodium hypobromite is unstable and can decompose, especially with temperature fluctuations. The reaction conditions can also be harsh, potentially leading to ester hydrolysis or ring opening.
-
Troubleshooting:
-
Temperature Control: Prepare the sodium hypobromite solution at 0°C or below and add it slowly to the amide solution, maintaining a low temperature.
-
Reagent Stoichiometry: Ensure an adequate excess of the hypobromite solution is used, but avoid a large excess which can lead to side reactions.
-
Alternative Reagents: For base-sensitive substrates, consider milder, modern Hofmann reagents like organo-hypervalent iodine compounds (e.g., PhI(OAc)₂ in the presence of a base).[6]
-
-
-
Inefficient Acyl Azide Formation (Curtius): The Curtius rearrangement proceeds via an acyl azide, which thermally decomposes to the isocyanate.[7][8]
-
Issue: The formation of the acyl azide from the corresponding carboxylic acid can be incomplete. The acyl azide itself can be unstable.
-
Troubleshooting:
-
Activation Method: Convert the carboxylic acid to a more reactive species first. A common method is conversion to the acyl chloride (with SOCl₂ or (COCl)₂) followed by reaction with sodium azide. Alternatively, one-pot methods using reagents like diphenylphosphoryl azide (DPPA) can be effective.[9]
-
Reaction Conditions: The rearrangement of the acyl azide to the isocyanate is typically thermal. Ensure the temperature is sufficient for N₂ extrusion but not so high that it causes decomposition of the product or starting materials. The reaction can often be performed at room temperature, minimizing hazards.[7]
-
-
-
Unwanted Side Reactions of the Isocyanate Intermediate: This is the most common source of byproducts and yield loss. The isocyanate is a powerful electrophile.
-
Issue: Instead of reacting with water to form the amine, the isocyanate can be trapped by other nucleophiles present in the reaction mixture.
-
Troubleshooting: See Problem 2 for a detailed breakdown of these side reactions and their mitigation.
-
Problem 2: Complex Product Mixture and Purification Difficulties
Question: My reaction produces the target amine, but it's contaminated with several byproducts, including a prominent one with a higher molecular weight. What are these impurities and how can I purify my product?
Answer: The presence of multiple byproducts is almost always due to the high reactivity of the isocyanate intermediate formed during the rearrangement. The primary culprits are urea and carbamate derivatives.
Caption: Fate of the isocyanate intermediate.
Byproduct Identification and Mitigation:
| Byproduct Type | Formation Mechanism | Mitigation Strategy |
| Symmetrical Urea | The highly nucleophilic primary amine product attacks another molecule of the isocyanate intermediate. This is often the high molecular weight impurity observed. | Slow Addition/High Dilution: Add reagents slowly or run the reaction under high dilution to keep the instantaneous concentration of the product amine low.Inverse Addition: Add the isocyanate precursor (e.g., acyl azide) to the reaction medium rather than the other way around. |
| Carbamate | If an alcohol (e.g., ethanol, methanol) is used as the solvent, it can act as a nucleophile and trap the isocyanate, forming a stable carbamate.[4][5][7] | Solvent Choice: Perform the rearrangement in an inert, aprotic solvent like toluene or THF. Once the isocyanate is formed (monitor by IR spectroscopy for the characteristic N=C=O stretch ~2250 cm⁻¹), then add water or aqueous acid to hydrolyze it to the amine. |
| Starting Amide | Incomplete reaction. | Re-evaluate reaction conditions: check reagent quality and stoichiometry, increase reaction time or temperature moderately. |
Purification Protocol:
Given the basic nature of the amine, a standard acid-base workup is highly effective for purification.
-
Initial Workup: After the reaction is complete, dilute the mixture with an inert solvent like dichloromethane (DCM) or ethyl acetate.
-
Acidic Extraction: Extract the organic layer with dilute aqueous HCl (e.g., 1M). The desired amine product will be protonated and move into the aqueous layer, while non-basic impurities (like the starting amide, carbamate, or urea) will remain in the organic layer.
-
Separation: Separate the aqueous and organic layers. Discard the organic layer containing the impurities.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or solid K₂CO₃) until the pH is >10. This deprotonates the ammonium salt and liberates the free amine.
-
Final Extraction: Extract the basified aqueous layer multiple times with DCM or ethyl acetate. The free amine will now move back into the organic layer.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product. For long-term storage, conversion to a stable salt like the hydrochloride is recommended.[10][11]
Frequently Asked Questions (FAQs)
Q1: I am considering the nitrile reduction route. What are the potential pitfalls?
The reduction of ethyl 1-cyanocyclopropanecarboxylate is a viable alternative. However, reagent choice is critical.
-
Harsh Reducing Agents (e.g., LiAlH₄): These are generally not recommended as they can also reduce the ethyl ester functionality, leading to the corresponding amino alcohol, a significant and difficult-to-separate byproduct.
-
Catalytic Hydrogenation (e.g., H₂/Raney Nickel, H₂/Pd-C): This is often the preferred method. The main side reaction can be the formation of secondary amines through the reaction of the intermediate imine with the product primary amine. This can be suppressed by performing the hydrogenation in the presence of ammonia or by using specific additives.
-
Borane Reagents (e.g., BH₃·THF): These can also be effective for reducing nitriles in the presence of esters, but reaction conditions must be carefully optimized.
Q2: What are the best analytical methods to monitor these reactions?
-
Thin-Layer Chromatography (TLC): Excellent for qualitative monitoring. Use a standard mobile phase (e.g., ethyl acetate/hexanes) and visualize with a combination of UV light and a stain like ninhydrin (stains primary amines, often yellow/purple) or potassium permanganate.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The most powerful tool. It allows you to track the disappearance of starting materials and the appearance of the product and all byproducts, confirming their molecular weights in real-time.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for characterizing the final product and key intermediates. For the final product, look for the characteristic signals of the ethyl group, the cyclopropane protons (typically in the 0.5-1.5 ppm range), and the new aminomethyl (-CH₂-NH₂) protons.
-
Infrared (IR) Spectroscopy: Particularly useful for monitoring the Curtius or Hofmann rearrangement by tracking the disappearance of the amide C=O band (~1680 cm⁻¹) and the appearance and subsequent disappearance of the isocyanate (-N=C=O) band (~2250 cm⁻¹).
Q3: Is it necessary to isolate the product as a hydrochloride salt?
While not strictly necessary for all applications, isolating the product as a hydrochloride salt is highly recommended for several reasons:
-
Stability: Free amines can be susceptible to oxidation and can absorb atmospheric CO₂ over time to form carbamates. The hydrochloride salt is typically a stable, crystalline solid that is much easier to handle and store long-term.
-
Purification: Crystallization of the hydrochloride salt can be an excellent final purification step to remove trace impurities.
-
Handling: The salt is generally less volatile and has a less pungent odor than the free amine.
To prepare the salt, dissolve the purified free amine in a suitable solvent like diethyl ether or ethyl acetate and bubble dry HCl gas through the solution, or add a solution of HCl in a solvent like isopropanol or ether. The salt will typically precipitate and can be collected by filtration.
References
- Curtius, T. (1885). Ueber die Einwirkung von Hydrazinhydrat auf Salpetersäurigäthylester. Berichte der deutschen chemischen Gesellschaft, 18(1), 1283-1285. (Note: While the original paper is historic, modern reviews and textbook descriptions of the Curtius Rearrangement are based on this foundational work. A direct link to the original is not practical, but its principles are widely cited.) [Link to Wikipedia summary: https://en.wikipedia.org/wiki/Curtius_rearrangement]
- Wolff, L. (1912). Über Diazoanhydride. Justus Liebigs Annalen der Chemie, 394(1), 23-59. (Note: This reference discusses related chemistry foundational to rearrangement reactions like Schmidt. Modern reviews are more accessible.) [Link to Wikipedia summary: https://en.wikipedia.org/wiki/Schmidt_reaction]
- Hofmann, A. W. (1881). Ueber die Einwirkung des Broms in alkalischer Lösung auf Amide. Berichte der deutschen chemischen Gesellschaft, 14(2), 2725-2736. [Link to Wikipedia summary: https://en.wikipedia.org/wiki/Hofmann_rearrangement]
- Prakash, H. et al. (2019). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Organic & Biomolecular Chemistry, 17, 5396-5419. [https://pubs.rsc.org/en/content/articlelanding/2019/ob/c9ob00657k]
- Shafi, S. et al. (2020). Recent Advances in the Hofmann Rearrangement and Its Application to Natural Product Synthesis. ResearchGate. [https://www.researchgate.
- TCI Chemicals. Hofmann Rearrangement Reaction. TCI AMERICA. [https://www.tcichemicals.com/US/en/support-download/reaction/hofmann-rearrangement-reaction]
- Ashenhurst, J. (2017). The Hofmann and Curtius Rearrangements. Master Organic Chemistry. [https://www.masterorganicchemistry.com/2017/09/19/the-hofmann-and-curtius-rearrangements/]
- Shinde, S. et al. (2020). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. RSC Medicinal Chemistry, 11, 1139-1153. [https://pubs.rsc.org/en/content/articlelanding/2020/md/d0md00158a]
- Royal Society of Chemistry. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry. [https://pubs.rsc.org/en/content/articlelanding/2019/ob/c9ob00657k#!divAbstract]
- Organic Chemistry Portal. Curtius Rearrangement. [https://www.organic-chemistry.org/namedreactions/curtius-rearrangement.shtm]
- Organic Chemistry Portal. Schmidt Reaction. [https://www.organic-chemistry.org/namedreactions/schmidt-reaction.shtm]
- Chemistry Steps. Hofmann Rearrangement. [https://www.chemistrysteps.com/hofmann-rearrangement/]
- CymitQuimica. CAS 400840-94-0: this compound. [https://www.cymitquimica.com/cas/400840-94-0]
- Professor Dave Explains. (2021). Schmidt Reaction. YouTube. [https://www.youtube.
- Synblock. CAS 362703-20-6 | ethyl 1-(aminomethyl)cyclopropane-1-carboxylate hydrochloride. [https://www.synblock.com/cas/362703-20-6.html]
- ResearchGate. Synthesis of diethyl 2‐cyanocyclopropanedicarboxylate 5 and reduction... [https://www.researchgate.net/figure/Synthesis-of-diethyl-2-cyanocyclopropanedicarboxylate-5-and-reduction-to-the-d-amino-diester_fig2_275823101]
- BLD Pharm. 400840-94-0|this compound. [https://www.bldpharm.com/products/400840-94-0.html]
- Organic Chemistry Portal. Schmidt Reaction. [https://www.organic-chemistry.org/namedreactions/schmidt-reaction.shtm]
- Organic Syntheses. Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses Procedure. [http://www.orgsyn.org/demo.aspx?prep=cv6p0364]
- Google Patents. US5510509A - Preparation of esters of cyclopropane-1,1-dicarboxylic acid. [https://patents.google.
- NIST. Diethyl 1,1-cyclopropanedicarboxylate. NIST WebBook. [https://webbook.nist.gov/cgi/cbook.cgi?ID=C1559020&Mask=4]
- Shree Ganesh Remedies Limited. Diethyl 1,1-Cyclopropanedicarboxylate-1559-02-0. [https://www.ganeshremedies.
- Sigma-Aldrich. This compound hydrochloride | 362703-20-6. [https://www.sigmaaldrich.com/US/en/product/ambeed/ambh97f0788c]
Sources
- 1. CAS 400840-94-0: ethyl 1-(aminomethyl)cyclopropanecarboxyl… [cymitquimica.com]
- 2. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 3. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Hofmann Rearrangement Reaction | TCI AMERICA [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 8. Curtius Rearrangement [organic-chemistry.org]
- 9. scispace.com [scispace.com]
- 10. CAS 362703-20-6 | ethyl 1-(aminomethyl)cyclopropane-1-carboxylate hydrochloride - Synblock [synblock.com]
- 11. This compound hydrochloride | 362703-20-6 [sigmaaldrich.com]
Technical Support Center: Purification of Ethyl 1-(aminomethyl)cyclopropanecarboxylate
Welcome to the technical support guide for the purification of Ethyl 1-(aminomethyl)cyclopropanecarboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this versatile building block. This compound (EAC) is characterized by a primary amine and an ethyl ester, a combination that presents unique purification challenges.[1] Its basic amine group can lead to strong interactions with standard silica gel, while the ester functionality is susceptible to hydrolysis under harsh pH conditions.
This guide provides a structured approach to troubleshooting common issues encountered during the purification of EAC from typical reaction mixtures, ensuring you can achieve high purity and yield with confidence.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the handling and purification of this compound.
Q1: Why does my compound streak badly on a standard silica gel TLC plate?
This is the most common issue and is caused by the interaction between the basic primary amine of your product and the acidic silanol groups on the surface of the silica gel. This strong, often irreversible binding leads to significant tailing or streaking, making it impossible to get a clean separation. The product may even appear as a smear from the baseline to the solvent front.
Q2: I performed an aqueous workup and my yield is extremely low. Where did my product go?
If your aqueous workup involved an acidic wash (e.g., with 1M HCl) to remove basic impurities, you likely protonated the amine group of your product to form the corresponding ammonium salt. This salt is highly soluble in the aqueous layer, causing your product to be discarded with the aqueous phase. Careful pH control is critical during extractions.[2]
Q3: Can I purify this compound by distillation?
While possible in principle for sufficiently large scales, it is often not the preferred method for high purity. The compound has a relatively high boiling point, and prolonged heating can lead to decomposition or side reactions. It is primarily used for crude purification to remove non-volatile impurities. For high-purity material required in drug development, chromatographic or crystallization methods are superior.
Q4: What are the most common impurities I should expect?
Impurities are highly dependent on the synthetic route. However, common suspects include:
-
Unreacted Starting Materials: Such as 1-(cyanocyclopropyl) carboxylate or protected amine precursors.
-
Hydrolysis Product: 1-(aminomethyl)cyclopropanecarboxylic acid, the zwitterionic amino acid formed if the ester group is cleaved. This is very polar and typically removed by an aqueous wash.
-
Solvents: Residual high-boiling reaction solvents like DMF, DMSO, or NMP.
Troubleshooting Purification Workflows
This section provides in-depth guides to overcoming specific challenges during purification.
Problem 1: Poor Resolution and Recovery in Column Chromatography
Root Cause Analysis: As mentioned in the FAQs, the acidic nature of standard silica gel is the primary culprit. The basic amine group adsorbs too strongly, preventing clean elution.
Solutions:
-
Deactivate the Stationary Phase: The most effective solution is to neutralize the acidic sites on the silica. This can be done by including a small amount of a basic modifier in your eluent system.
-
Triethylamine (Et₃N): Add 0.5-2% triethylamine to your solvent system (e.g., Ethyl Acetate/Hexane). The triethylamine will preferentially bind to the acidic sites on the silica, allowing your product to elute cleanly.
-
Ammonia: For more polar solvent systems like Dichloromethane/Methanol, using a pre-mixed solution of 7N ammonia in methanol as your polar component is highly effective.[3]
-
-
Use an Alternative Stationary Phase:
-
Alumina (Basic or Neutral): Alumina is a good alternative for the purification of basic compounds like amines.[3] Start with a neutral or basic alumina column and screen for an appropriate solvent system.
-
Reversed-Phase Silica (C18): For reversed-phase chromatography, the most polar compounds elute first. This can be an excellent method, especially if your impurities are significantly less polar than your product. Typical eluents are mixtures of water and acetonitrile or methanol, often with a pH modifier like formic acid or ammonium acetate.
-
Experimental Protocol: Flash Chromatography on Amine-Treated Silica Gel
-
Prepare the Slurry: In a beaker, add your silica gel to the chosen low-polarity eluent (e.g., 98:2 Hexane:Ethyl Acetate).
-
Add Modifier: Add triethylamine to the slurry to a final concentration of 1% v/v.
-
Pack the Column: Pack your column with the prepared slurry as you normally would.
-
Equilibrate: Equilibrate the column by flushing with 3-5 column volumes of your starting eluent mixture (containing 1% triethylamine).
-
Load the Sample: Dissolve your crude product in a minimal amount of the eluent or dichloromethane and load it onto the column.
-
Elute: Run your gradient, ensuring that every solvent mixture used contains the same 1% concentration of triethylamine.
Problem 2: Product Loss or Emulsion Formation During Liquid-Liquid Extraction
Root Cause Analysis: The amphiphilic nature of the molecule (an organic-soluble body with a water-soluble amine salt form) can lead to product loss and the formation of emulsions, especially if the pH is not carefully controlled or if there are particulate impurities.
Solutions:
-
Strategic pH Control: The key is to manipulate the pH to ensure your product is in its free-base (organic-soluble) form while impurities are in a state that allows for separation. A classic acid-base extraction is the most robust method.
-
Brine Wash: To break up emulsions and reduce the solubility of organic compounds in the aqueous layer, perform a final wash with a saturated sodium chloride solution (brine).
Visualization: Acid-Base Purification Workflow
This diagram outlines the logic for purifying this compound using an acid-base extraction technique.
Caption: Workflow for purifying EAC via acid-base extraction.
Problem 3: Product is an Oil, Making it Difficult to Handle and Dry
Root Cause Analysis: The free-base form of this compound is often a colorless oil or a low-melting solid, which can be challenging to handle and completely dry of solvent.[4]
Solution: Salt Formation
Converting the product to a stable, crystalline salt is an excellent strategy for final purification and long-term storage. The hydrochloride salt is common and often highly crystalline.
Experimental Protocol: Formation of the Hydrochloride Salt
-
Dissolve Product: Dissolve the purified, free-base oil in a suitable anhydrous solvent like diethyl ether, ethyl acetate, or isopropanol.
-
Add HCl: Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or isopropanolic HCl) dropwise with stirring.
-
Precipitation: The hydrochloride salt should precipitate as a white solid. The precipitation can be encouraged by cooling the mixture in an ice bath.
-
Isolate: Collect the solid by vacuum filtration.
-
Wash and Dry: Wash the solid with a small amount of the cold solvent (e.g., cold diethyl ether) to remove any surface impurities and then dry under high vacuum.
Data Summary Tables
For quick reference, these tables summarize common starting points for method development.
Table 1: Recommended Eluent Systems for Column Chromatography
| Stationary Phase | Eluent System | Modifier | Target Compounds |
| Silica Gel | Hexane / Ethyl Acetate (Gradient) | 1-2% Triethylamine | Standard purification of the free base. |
| Silica Gel | Dichloromethane / Methanol (Gradient) | 1% (7N NH₃ in MeOH) | For separating more polar impurities. |
| Alumina (Neutral) | Hexane / Ethyl Acetate (Gradient) | None required | Good alternative to modified silica. |
| C18 Silica (RP) | Acetonitrile / Water (Gradient) | 0.1% Formic Acid (FA) | When impurities are significantly less polar. |
Table 2: Quick Troubleshooting Guide
| Symptom | Probable Cause | Recommended Solution |
| Streaking on TLC plate | Strong amine interaction with acidic silica. | Add 1% triethylamine to the eluent or use an alumina plate.[3] |
| No product after acidic workup | Product protonated and extracted into the aqueous layer. | Perform a careful acid-base extraction; basify the aqueous layer and re-extract. |
| New polar spot appears after workup | Ester hydrolysis to the carboxylic acid. | Avoid strong bases (e.g., NaOH, KOH); use milder bases like NaHCO₃ or Na₂CO₃. |
| Product won't solidify or dry completely | Product is an oil or low-melting solid in free-base form. | Convert to a crystalline salt, such as the hydrochloride salt, for easy handling. |
Decision-Making Flowchart
Choosing the right purification strategy depends on the scale of your reaction and the nature of the impurities.
Caption: Decision tree for selecting a purification method.
References
- BenchChem. (n.d.). Technical Support Center: Purification of Long-Chain Amines. Retrieved from a Google search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQ-_uf6ds5cZJeOey7_NWTR-o-3_bKmKvF-a-KjbXgxKNMqd1rXVdFzKoBpA9orXqCC0lmua3QxAiWXooFj-0D4BEiZ9J16s8vzKWsd6qFJTMVEoZYcfvdIGJEKcttfPFnytRER1DpBlnCTDgakjuVapveklnp3V65mhVsLeL49fhNNTc_PFeZo2pkNLuwjlPEhsQ1mZsg]
- CymitQuimica. (n.d.). CAS 400840-94-0: this compound. Retrieved from a Google search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAwNUDMeor657OGRVTbMWu2F8BcK2GSSFdJVJQns-xvdNz3Vg7Kd0bLpwsqKcNXXb7bTDdoIZXex_BPyFgzJMvBFqw3B7tUU7AL1wBOp7DoTHw1z1GNGNQc9wQuQUaP-Tgfs6I]
- TargetMol. (n.d.). This compound. Retrieved from a Google search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4cbQ0dZvIHu7DBIPH6IZwhHKTffDuJsU11WqTsHQVmnibBUHPsqtaCUYdFCxbB2VuiYP1cAR6XEDZ92ug_b3eBIVS2c7slNLJdRKSTr1T3Qn0llvQTR02IPnC_efiX3TCAtoKWgTigHVf-qkCvroVkWa_mbqk4loMoF0XGqHqj4P0TGuPZJ4nzXJwOGyW]
- Rlavie. (n.d.). 1-(Aminomethyl)-Cyclopropanecarboxylic Acid Ethyl Ester|CAS 400840-94-0. Retrieved from a Google search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQbfKOBWMQiVkBBwHXJYLlfIGFtj9MD3d8RTVNNCvk-uCvcHH1O55CR9vGbYkJbOYA-JFrEHAAV71yLJZIzuHXD95QL7N5_ClWSF04mZBa11B-UN0-pQguL8UZ8gDsqHkX0u1iADqaykPJ-uzutJl2KHhhNKXUnHWogyreiM5m5F9N7j6nwyIwKEhAL3Vb6aXjjGnDjDW_pQ==]
- Sigma-Aldrich. (n.d.). This compound hydrochloride. Retrieved from a Google search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyqihD5OIMEdODl289kEPehKGx5IP_pKTH5f0toGAizylERORXITQGevFcx5xIOQpOAqbxV2Lfc1LIhRW0KREHKFgZNBg3k_IIxrurKAEi9kbnNKJKmXZG-LsM2eI3Od2b1D7GupcVeDosxcq9rB1ncEd30-YBIIkdzTeutDvl43cw2KJfCb1-]
- ResearchGate. (2017). How can I purify my synthesised unnatural aliphatic amino acid?. Retrieved from a Google search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFukxggigLe1bBavUsLg1Phk4lz7DDCh0Dn1F1PmCfkkIogsIMgH5FmMagI0DvSicMmTONUTG3ZPEcRPt0_0jFR1-RvNVFCFT3O1pADzyaCYMBsVZf_3UH9L5zJyPzTlOoEB7WgjKoYBgOPOka8ilK2EzPlFQJqqVQM_c_gRc79fYJhKUyQEbNQvPzM8T8YV2Gf2cY_DPZnRYdYdQ==]
- University of Rochester. (n.d.). Flash Column Chromatography. Retrieved from a Google search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoKqjX4dr4Sye2cuhzcsJz-O7ty3-OhLaiPasET7wlRKuf2JMqQSJG6wUdNZaaftVuaLVxTc94YvAwV91QvuxrL-N7FnJwxobGlcDz9xQezafDM_fPm4AtN3cWvofPzRQqahYiBpWp38p0KaiOG9l0yfpx9pQK5v6yQdmie0OiJrsDF7BTQiM=]
- NIH. (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Retrieved from a Google search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBxzGaPuTUgp_-9e5PeE39tLw1j-CP4RIS7ntSVq8V-RfdH_0WNIfZspYlhFIIDxbgt94VDC6h3Worz8cgdE2Cq0AguUK2EVUy-VgDKPZ-eaoCqhHOdyPAstEy-cjjF9iyF_j-kk_KZg8T0Mw=]
Sources
Technical Support Center: Synthesis of Ethyl 1-(aminomethyl)cyclopropanecarboxylate
From the desk of the Senior Application Scientist
Welcome to our dedicated technical support guide for the synthesis of Ethyl 1-(aminomethyl)cyclopropanecarboxylate. This valuable building block, featuring a constrained cyclopropane scaffold, is increasingly utilized by researchers in the development of novel therapeutics. However, its synthesis presents unique challenges, particularly in the key step of converting a carboxylic acid derivative into the aminomethyl group.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will delve into the causality behind experimental choices, offering troubleshooting advice and optimized protocols grounded in established chemical literature.
Section 1: Synthetic Strategy Overview
The most common and logical approach to this compound begins with a 1,1-disubstituted cyclopropane precursor. A typical pathway involves the selective modification of one of two ester groups on a cyclopropane ring, followed by a rearrangement reaction that removes a carbon atom to reveal the primary amine. The Hofmann and Curtius rearrangements are the most frequently employed methods for this key transformation.[1][2]
Below is a general workflow illustrating this synthetic approach.
Sources
"Ethyl 1-(aminomethyl)cyclopropanecarboxylate" stability issues and degradation pathways
Welcome to the technical support center for Ethyl 1-(aminomethyl)cyclopropanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Introduction
This compound is a bifunctional molecule containing a primary amine and an ethyl ester attached to a cyclopropane ring. This unique structure, while synthetically useful, presents specific stability challenges that must be carefully managed to ensure experimental reproducibility and the integrity of the compound. The primary modes of degradation are hydrolysis of the ethyl ester and potential reactions involving the cyclopropylamine moiety, particularly under non-neutral pH conditions.
This guide will delve into the potential degradation pathways, provide recommendations for handling and storage, and offer troubleshooting advice for common issues encountered during its use.
Part 1: Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments with this compound.
Issue 1: Appearance of a New Peak in HPLC/LC-MS Analysis After Sample Preparation in Aqueous Buffer
Question: I dissolved my solid this compound in an aqueous buffer (pH 8.5) for my assay. When I ran an HPLC analysis, I saw a new, more polar peak appearing over time, and the peak corresponding to my starting material decreased. What is happening?
Answer:
The most probable cause is the base-catalyzed hydrolysis of the ethyl ester functionality.[1][2][3] The ester group is susceptible to hydrolysis, a reaction that is significantly accelerated under both acidic and basic conditions.[2][3] In your case, the slightly alkaline pH is promoting the cleavage of the ester bond.
Plausible Degradation Pathway:
-
Reactant: this compound
-
Condition: Aqueous buffer (pH > 7)
-
Product: 1-(Aminomethyl)cyclopropanecarboxylic acid and ethanol.
The resulting carboxylic acid is significantly more polar than the parent ester, which explains the appearance of a new, earlier-eluting peak in a reverse-phase HPLC system.
Troubleshooting Steps:
-
pH Control: If your experimental conditions permit, prepare your solutions in a neutral (pH 6.5-7.5) or slightly acidic buffer immediately before use. Esters of cyclopropanecarboxylic acid have been shown to have increased stability, but are still susceptible to hydrolysis.[4]
-
Temperature Management: Perform sample preparation and storage at low temperatures (2-8°C) to slow down the rate of hydrolysis.
-
Time-Course Analysis: Run a time-course experiment by analyzing your prepared sample at different time points (e.g., 0, 1, 2, 4 hours) to understand the rate of degradation under your specific conditions. This will help you define a stable window for your experiments.
-
Use of Aprotic Solvents: If possible, prepare stock solutions in aprotic organic solvents like anhydrous DMSO or acetonitrile, where the compound is generally more stable.[5] Make final dilutions into aqueous buffers immediately before the experiment.
Issue 2: Inconsistent Results and Loss of Compound Potency in Biological Assays
Question: I am using this compound in a cell-based assay with a culture medium at pH 7.4. My results are not reproducible, and it seems the compound loses its activity over the course of a 24-hour experiment. Why might this be happening?
Answer:
Besides the ester hydrolysis discussed in Issue 1, you may be observing degradation related to the cyclopropylamine moiety . While the cyclopropane ring itself can be stable, the presence of an adjacent amine group can make it susceptible to degradation, especially under certain conditions. A known degradation pathway for some cyclopropylamines involves hydrolytic ring-opening, particularly at higher pH levels.[6]
Additionally, primary amines can be susceptible to oxidation or can react with components in complex biological media.[7][8]
Experimental Workflow for Investigating Instability:
Caption: Workflow to investigate compound stability in biological assays.
Troubleshooting Steps:
-
Incubation Control: Incubate the compound in your cell culture medium without cells for the duration of your experiment. Analyze samples at various time points by LC-MS to quantify the amount of parent compound remaining. This will differentiate between chemical degradation in the medium and cellular metabolism.
-
pH and Media Components: Be aware that the local pH in cell cultures can vary. Also, some media components might react with the primary amine.
-
Consider the Hydrochloride Salt: If you are using the free base, consider using the hydrochloride salt form of the compound (if available).[9][10] Amine salts are often more stable as solids and can prevent unwanted side reactions of the free amine during storage and initial dissolution.[11]
-
Forced Degradation Study: To proactively understand potential issues, you can perform a forced degradation study as recommended by ICH guidelines.[12][13][14][15] This involves exposing the compound to stress conditions (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂) and analyzing the degradation products. This can help you identify and characterize potential degradants that might appear in your experiments.[16]
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two main anticipated degradation pathways are:
-
Ester Hydrolysis: This can be catalyzed by acid or base and results in the formation of 1-(aminomethyl)cyclopropanecarboxylic acid and ethanol.[3][17] This is often the most common degradation pathway in aqueous solutions.
-
Cyclopropylamine Degradation: The cyclopropylamine moiety may undergo hydrolytic ring-opening, particularly under harsh pH conditions, leading to the formation of ring-opened impurities.[6] Primary amines can also be susceptible to oxidation.[8]
Caption: Primary degradation pathways for this compound.
Q2: How should I store this compound?
A2: Storage conditions are critical for maintaining the compound's purity.
| Form | Temperature | Atmosphere | Duration | Rationale |
| Solid | -20°C | Inert gas (Argon or Nitrogen) | Long-term (up to 3 years) | Minimizes both hydrolysis from atmospheric moisture and oxidation of the amine.[5] |
| 2-8°C | Desiccated | Short-term | Acceptable for brief periods, but long-term storage is not recommended. | |
| Solution (in aprotic solvent, e.g., DMSO) | -80°C | Tightly sealed vials | Up to 1 year | Prevents hydrolysis.[5] Avoid repeated freeze-thaw cycles. |
Q3: What are the best solvents for dissolving and storing this compound?
A3: For long-term storage of solutions, use anhydrous aprotic solvents such as DMSO or DMF . For immediate use in aqueous experiments, you can dissolve it in water or buffers. However, be mindful that the stability in aqueous solutions is limited, especially at non-neutral pH. The free amine is miscible with water and various organic solvents.
Q4: Is the compound sensitive to light?
A4: While there is no specific data on the photosensitivity of this compound, it is good practice to protect it from light, as photolytic degradation is a common pathway for many organic molecules.[1][16] Store the solid in an amber vial and keep solutions protected from direct light.
Q5: My reaction requires basic conditions. How can I minimize the degradation of the ester?
A5: If your reaction must be run under basic conditions, consider the following:
-
Use non-aqueous bases: If possible, use organic bases in aprotic solvents.
-
Lower the temperature: Running the reaction at a lower temperature will reduce the rate of hydrolysis.
-
Limit exposure time: Minimize the time the compound is exposed to basic conditions.
-
Use a protected amine: If your synthesis allows, you could start with a version of the molecule where the amine is protected (e.g., as a Boc-carbamate). This would prevent the free amine from potentially influencing ester stability and allow for a wider range of reaction conditions.
Part 3: Experimental Protocols
Protocol 1: Standard Procedure for Preparing an Aqueous Solution for Assays
-
Allow the solid compound to equilibrate to room temperature before opening the vial to prevent condensation of atmospheric moisture.
-
Weigh the required amount of solid in a clean, dry vial.
-
For a stock solution, first dissolve the compound in a minimal amount of a compatible organic solvent like DMSO.
-
Perform serial dilutions of the stock solution into your final aqueous buffer (preferably at a neutral pH) immediately before use.
-
If direct dissolution in an aqueous buffer is required, use a buffer at a pH as close to neutral as possible and use the solution promptly. Keep the solution on ice.
References
- Jeske, R., et al. (1984). Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. Journal of General Microbiology, 130(9), 2359-2367.
- Cook, A. M., & Hütter, R. (1984). Bacterial degradation of N-cyclopropylmelamine: the steps to ring cleavage. KOPS - University of Konstanz.
- (1984). Bacterial degradation of N-cyclopropylmelamine : the steps to ring cleavage. Europe PMC.
- Kelly, G. T., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences, 108(9), 2858-2864.
- Ataman Kimya. CYCLOPROPYLAMINE.
- Alves, M. J., et al. (2007). Prodrugs for Amines. Current Medicinal Chemistry, 14(25), 2719-2736.
- (2005). Principles of Drug Action 1, Spring 2005, Amines. University of the Pacific.
- TargetMol. Ethyl 1-(aminomethyl)
- (2005). Forced Degradation Studies: Regulatory Considerations and Implementation.
- BenchChem. Degradation pathways of Aceclofenac ethyl ester under stress conditions. BenchChem.
- CymitQuimica. CAS 400840-94-0: ethyl 1-(aminomethyl)
- Bender, D. M., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 10(3), 509-511.
- Owen, A. (2010).
- MedCrave. (2016).
- (n.d.). CHAPTER 7 AMINES. Palomar College.
- ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- ResearchGate. (2025). Chapter 4. Primary, Secondary and Tertiary Amines and their Isosteres.
- Singh, R., & Rehman, Z. U. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 157-168.
- ResearchGate. (2017). Hydrolysis of the cyclopropanic esters.
- Chemistry LibreTexts. (2023). The Hydrolysis of Esters. Chemistry LibreTexts.
- Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Chemistry LibreTexts.
- YouTube. (2019). mechanism of ester hydrolysis. YouTube.
- Synblock. CAS 362703-20-6 | ethyl 1-(aminomethyl)
- BLD Pharm. 400840-94-0|Ethyl 1-(aminomethyl)
- Sigma-Aldrich. This compound hydrochloride | 362703-20-6. Sigma-Aldrich.
Sources
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | TargetMol [targetmol.com]
- 6. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. webhome.auburn.edu [webhome.auburn.edu]
- 9. CAS 362703-20-6 | ethyl 1-(aminomethyl)cyclopropane-1-carboxylate hydrochloride - Synblock [synblock.com]
- 10. This compound hydrochloride | 362703-20-6 [sigmaaldrich.com]
- 11. oit.edu [oit.edu]
- 12. biopharminternational.com [biopharminternational.com]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. youtube.com [youtube.com]
Optimizing reaction yield for "Ethyl 1-(aminomethyl)cyclopropanecarboxylate" synthesis
An essential building block in medicinal chemistry, Ethyl 1-(aminomethyl)cyclopropanecarboxylate serves as a constrained analog of GABA and other amino acids. Its rigid cyclopropane scaffold provides valuable conformational restriction, enabling researchers to probe specific binding modes at biological targets and design novel therapeutics with improved potency and selectivity.[1][2]
This guide provides a comprehensive technical resource for scientists engaged in the synthesis of this compound. It addresses common challenges through a detailed FAQ and troubleshooting section, grounded in established chemical principles and field-tested insights.
A robust and widely adopted method for synthesizing this compound involves a two-step sequence starting from commercially available reagents. The strategy hinges on the initial formation of a cyclopropane ring bearing a nitrile group, which is subsequently reduced to the desired primary amine.
Sources
Technical Support Center: Impurity Profiling and Identification of Ethyl 1-(aminomethyl)cyclopropanecarboxylate
Welcome to the technical support center for the impurity profiling and identification of Ethyl 1-(aminomethyl)cyclopropanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the analysis of this important chemical entity.
Frequently Asked Questions (FAQs)
Q1: What are the likely process-related impurities in the synthesis of this compound?
A1: The impurity profile is highly dependent on the synthetic route employed. A common approach involves the cyclopropanation of a suitable precursor followed by functional group manipulations. Key potential impurities include:
-
Unreacted Starting Materials: Such as ethyl cyanoacetate or a related malonic ester derivative, and 1,2-dihaloethanes (e.g., 1,2-dibromoethane)[1][2][3][4].
-
Intermediates: Depending on the specific pathway, intermediates like ethyl 1-cyanocyclopropanecarboxylate or 1-(carbamoyl)cyclopropanecarboxylic acid ethyl ester could be present if the conversion is incomplete.
-
Side-Reaction Products:
-
Dimeric and Polymeric Species: Self-condensation of starting materials like ethyl cyanoacetate can lead to dimeric or polymeric impurities[2].
-
Products from Incomplete Hofmann Rearrangement: If a Hofmann rearrangement of an amide precursor is used, incomplete reaction can leave the starting amide or result in the formation of a carbamate intermediate[5][6][7][8][9].
-
Ring-Opened Species: The strained cyclopropane ring can be susceptible to opening under harsh reaction conditions, although this is less common.
-
Q2: What are the expected degradation products of this compound under forced degradation conditions?
A2: Forced degradation studies, as outlined in ICH guidelines, help to elucidate the intrinsic stability of the molecule. The primary functional groups susceptible to degradation are the ethyl ester and the primary aminomethyl group.
-
Hydrolytic Degradation:
-
Acidic and Basic Conditions: The most probable degradation pathway is the hydrolysis of the ethyl ester to form 1-(aminomethyl)cyclopropanecarboxylic acid . While cyclopropanecarboxylic acid esters exhibit enhanced hydrolytic stability compared to other esters, this is still a primary degradation route under stressed conditions[10][11].
-
-
Oxidative Degradation:
-
Thermal Degradation:
-
At elevated temperatures, decomposition may occur, potentially leading to decarboxylation or other complex rearrangements.
-
-
Photolytic Degradation:
Troubleshooting Common Experimental Issues
Issue 1: I am observing multiple unexpected small peaks in my HPLC-UV chromatogram.
Possible Causes & Solutions:
-
Contaminated Mobile Phase or Diluent:
-
Troubleshooting: Prepare fresh mobile phase and diluent using high-purity solvents and reagents. Filter all aqueous phases through a 0.22 µm filter.
-
Causality: Impurities in the solvents can accumulate on the column and elute as distinct peaks, especially during gradient runs.
-
-
Sample Degradation:
-
Troubleshooting: Prepare samples fresh and analyze them immediately. If necessary, store samples at a reduced temperature (e.g., 4°C) in an autosampler.
-
Causality: The aminomethyl group can be reactive, and the compound may degrade in certain diluents over time.
-
-
Carryover from Previous Injections:
-
Troubleshooting: Implement a robust needle wash protocol in your HPLC method. Inject a blank (diluent) after a high-concentration sample to check for carryover.
-
Causality: Polar amine-containing compounds can adsorb to active sites in the injector or column, leading to carryover into subsequent runs.
-
Issue 2: My peak shape for the main component is poor (tailing or fronting).
Possible Causes & Solutions:
-
Secondary Interactions with Residual Silanols:
-
Troubleshooting: Use a high-purity, end-capped C18 column. Add a small amount of a competing amine, like triethylamine (0.1%), to the mobile phase to block active silanol sites.
-
Causality: The basic primary amine can interact with acidic residual silanols on the silica surface of the column, leading to peak tailing.
-
-
Inappropriate Mobile Phase pH:
-
Troubleshooting: The pKa of the primary amine is expected to be around 9-10. Ensure the mobile phase pH is at least 2 pH units below this (e.g., pH 2.5-3.5) to keep the amine protonated and improve peak shape.
-
Causality: At a pH close to the pKa, the analyte exists as a mixture of ionized and non-ionized forms, which can lead to peak distortion.
-
Issue 3: I am struggling to identify an unknown impurity by LC-MS.
Possible Causes & Solutions:
-
Low Ionization Efficiency:
-
Troubleshooting: Ensure the mobile phase is compatible with ESI-MS (e.g., using volatile buffers like ammonium formate or acetate). Optimize source parameters (e.g., capillary voltage, gas flow, temperature).
-
Causality: Efficient ionization is crucial for obtaining a strong signal. Non-volatile buffers like phosphate will suppress the MS signal.
-
-
Insufficient Fragmentation for Structure Elucidation:
-
Troubleshooting: Perform MS/MS (tandem mass spectrometry) on the impurity's molecular ion. Gradually increase the collision energy to induce fragmentation.
-
Causality: A single MS spectrum only provides the molecular weight. MS/MS provides fragment ions that are crucial for piecing together the structure of the unknown impurity[21][22][23][24][25]. Common fragment losses for this molecule would include loss of an ethyl group (-29 Da), an ethoxy group (-45 Da), and cleavage of the aminomethyl group.
-
Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling
This method provides a starting point for the separation and quantification of this compound and its potential impurities.
1. Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | Reversed-Phase C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Volatile buffer suitable for LC-MS compatibility and provides an acidic pH to ensure the amine is protonated. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient Elution | 0-5 min: 5% B; 5-25 min: 5-50% B; 25-30 min: 50-95% B; 30-35 min: 95% B; 35-36 min: 95-5% B; 36-40 min: 5% B | A shallow gradient is used to separate closely eluting impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides reproducible retention times. |
| Detection | UV at 210 nm | The molecule lacks a strong chromophore, so detection at a low wavelength is necessary to see the ester and amine functionalities[26][27][28][29]. |
| Injection Volume | 10 µL | |
| Sample Diluent | Mobile Phase A | Ensures compatibility with the initial mobile phase conditions and good peak shape. |
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with Mobile Phase A.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Protocol 2: Forced Degradation Study
This protocol is based on ICH Q1A(R2) guidelines to identify potential degradation products.[9]
1. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and keep at room temperature for 24 hours. Neutralize with an equivalent amount of acid before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid sample in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid sample and a 1 mg/mL solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using the HPLC-UV method described in Protocol 1.
-
Aim for 5-20% degradation of the main peak for meaningful results. If degradation is insufficient, increase the stress duration or temperature.
-
Use a photodiode array (PDA) detector to check for peak purity and to obtain UV spectra of the degradation products.
-
Submit samples with significant degradation for LC-MS analysis to identify the molecular weights of the impurities.
Protocol 3: Impurity Identification by LC-MS/MS
1. LC-MS Conditions:
-
Use the HPLC conditions from Protocol 1, as they are MS-compatible.
-
Interface the HPLC system with a mass spectrometer equipped with an electrospray ionization (ESI) source.
2. Mass Spectrometry Parameters (Example for a Quadrupole-Time-of-Flight instrument):
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive ESI | The primary amine will readily accept a proton to form a positive ion [M+H]⁺. |
| Capillary Voltage | 3.5 kV | To promote efficient ionization. |
| Source Temperature | 120 °C | To aid in desolvation. |
| Desolvation Temp. | 350 °C | |
| Scan Range | m/z 50-500 | To cover the expected mass range of the parent compound and its impurities. |
| MS/MS Mode | Data-Dependent Acquisition | Automatically triggers MS/MS scans on the most intense ions from the full MS scan. |
| Collision Energy | Ramped (e.g., 10-40 eV) | To obtain a range of fragment ions for structural elucidation. |
Visualizations and Diagrams
Potential Impurity Pathways
The following diagram illustrates potential pathways for the formation of process-related and degradation impurities.
Caption: Potential synthetic and degradation pathways for this compound.
Analytical Workflow for Impurity Identification
This workflow outlines the logical steps from detecting an unknown peak to elucidating its structure.
Caption: A systematic workflow for the identification and structural elucidation of unknown impurities.
References
- Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture.Industrial & Engineering Chemistry Research.[Link]
- Oxidative Degradation of Amines With High-Temperature Cycling.
- Oxidative degradation of amines using a closed batch system.
- Hofmann rearrangement.Wikipedia.[Link]
- Oxidative degradation of amines using a closed b
- Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection.
- HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments.University of Puget Sound.[Link]
- Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review.Food Research.[Link]
- Oxidative Degradation of Amine Solvents for CO2 Capture.
- Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification...
- Hofmann Rearrangement and Curtius Reaction Mechanism...YouTube.[Link]
- Underivatized Amino Acid Chromatographic Separation...
- Ion Formation and Organic Fragmentation in LCMS...
- Analysis of Amino Acids by HPLC.Agilent.[Link]
- Hofmann Rearrangement: Mechanism & Examples.NROChemistry.[Link]
- Hofmann rearrangement.chemeurope.com.[Link]
- Hofmann Rearrangement: Example, Mechanism, and Applic
- Studies on photodegradation process of psychotropic drugs: a review.
- Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability.Organic Letters.[Link]
- An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation.
- Reaction pathways for fragmentation of m/z 164 ion generated
- A chemical rationale of drug stability and degradation- An insightful approach.Journal of Applied Pharmaceutical Science.[Link]
- Complete Assignments of 1H and 13C NMR Chemical Shift Changes...MDPI.[Link]
- 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applic
- Exploring the Fragmentation of Sodiated Species Involving Covalent‐Bond Cleavages for Metabolite Characterization.
- Photodegradation, toxicity and density functional theory study of pharmaceutical metoclopramide and its photoproducts.Science of The Total Environment.[Link]
- Ethyl cyanoacet
- Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment.
- A tutorial in small molecule identification via electrospray ionization‐mass spectrometry...
- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.MDPI.[Link]
- SYNTHESIS BASED ON ETHYL CYANOACET
- Ethyl Cyanoacet
- Ethyl Cyanoacetate Reactions.
- Photodegradation of Propaquizafop in Water Under UV Irradi
- Study on optimum synthesis of ethyl cyanoacet
- Enzyme catalyzes ester bond synthesis and hydrolysis...
- The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid...Preprints.org.[Link]
- The role of human carboxylesterases in drug metabolism...
Sources
- 1. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]
- 2. chemprob.org [chemprob.org]
- 3. veeprho.com [veeprho.com]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Hofmann_rearrangement [chemeurope.com]
- 9. Hofmann Rearrangement: Example, Mechanism, and Application [chemistrylearner.com]
- 10. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A chemical rationale of drug stability and degradation- An insightful approach - IP Int J Compr Adv Pharmacol [ijcap.in]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] Oxidative degradation of amines using a closed batch system | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Photodegradation, toxicity and density functional theory study of pharmaceutical metoclopramide and its photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 22. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 27. myfoodresearch.com [myfoodresearch.com]
- 28. researchgate.net [researchgate.net]
- 29. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
"Ethyl 1-(aminomethyl)cyclopropanecarboxylate" storage and handling best practices
Welcome to the technical support guide for Ethyl 1-(aminomethyl)cyclopropanecarboxylate. This resource is designed for researchers, scientists, and drug development professionals to ensure the proper storage, handling, and effective use of this versatile building block in your experiments. Here, we address common questions and potential challenges in a direct question-and-answer format, grounded in established chemical principles and safety protocols.
Frequently Asked Questions (FAQs)
Storage and Stability
Q1: What are the ideal storage conditions for this compound?
A1: For long-term stability, this compound in its solid (powder) form should be stored in a freezer at -20°C.[1][2] When dissolved in a solvent, it is recommended to store the solution at -80°C to preserve its integrity for up to one year.[1] The container should be tightly sealed and kept in a dry, dark place to prevent degradation.[2]
Q2: My vial of this compound arrived at room temperature with blue ice. Is it still viable?
A2: Yes, this is a standard shipping practice for this compound.[1] While long-term storage requires low temperatures, short-term exposure to ambient temperatures during shipping, especially when packed with blue ice, does not typically compromise the compound's quality. Upon receipt, it is crucial to transfer it to the recommended -20°C for storage.[1][2]
Q3: I've noticed the powder has clumped together. Is this a sign of degradation?
A3: Not necessarily. Clumping can occur if the compound has been exposed to moisture. While it may not indicate significant chemical degradation, it is a sign that the storage container may not be airtight. It is crucial to handle the compound in a dry environment, such as a glovebox or under an inert atmosphere, to prevent further moisture absorption. If you suspect significant exposure to moisture, it is advisable to use a fresh vial for sensitive reactions.
Handling and Personal Protective Equipment (PPE)
Q4: What personal protective equipment (PPE) should I wear when handling this compound?
A4: Standard laboratory PPE is required. This includes safety glasses or goggles, a lab coat, and chemical-resistant gloves.[3] Handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[3][4]
Q5: What should I do in case of accidental skin or eye contact?
A5: In case of skin contact, immediately wash the affected area with plenty of soap and water.[5][6] For eye contact, rinse the eyes cautiously with water for several minutes, removing contact lenses if present and easy to do so.[6] In both instances, it is advisable to seek medical attention.[3][5][6]
Q6: Are there any specific fire hazards associated with this compound?
Troubleshooting Experimental Issues
Q1: I am seeing low yields in my amide coupling reaction. What could be the cause?
A1: Low yields in reactions involving the primary amine of this compound can stem from several factors:
-
Competing Reactions: The primary amine is a nucleophile and can participate in side reactions. Ensure your reaction conditions are optimized for the desired transformation.
-
Steric Hindrance: The cyclopropane ring can create some steric hindrance, potentially slowing down the reaction rate. You may need to use a more reactive coupling agent or extend the reaction time.
-
Reagent Purity: The purity of your starting materials, including the this compound, is critical. Impurities can interfere with the reaction.
-
Solvent Choice: The choice of solvent can significantly impact reaction rates. Ensure you are using a suitable, dry solvent for your specific reaction. Polar aprotic solvents are often a good choice for nucleophilic substitutions.
Q2: My reaction is not going to completion. How can I drive it forward?
A2: To drive the reaction to completion, consider the following:
-
Le Chatelier's Principle: If your reaction produces a volatile byproduct, performing the reaction under a gentle stream of inert gas (like nitrogen or argon) can help remove it and shift the equilibrium towards the product.
-
Temperature: Increasing the reaction temperature can increase the reaction rate, but be mindful of potential side reactions or degradation of your starting materials or products.[8]
-
Catalyst: If applicable to your reaction, ensure your catalyst is active and used in the correct amount. Acid or base catalysis can significantly influence the rate of reactions involving esters and amines.[8]
Q3: I am observing the formation of multiple products in my reaction. What could be the issue?
A3: The presence of both a primary amine and an ester functional group in this compound can lead to multiple reactive pathways.[9]
-
Intramolecular Reactions: Under certain conditions, the amine could potentially react with the ester of another molecule, leading to oligomerization.
-
Reaction with Bifunctional Reagents: If you are using a reagent with more than one reactive site, you may see reactions at both the amine and the ester.
-
Protecting Groups: For complex syntheses, it may be necessary to protect either the amine or the ester group to ensure selective reactivity at the desired site.
Experimental Protocols
General Protocol for Handling and Weighing
-
Preparation: Before retrieving the compound from the freezer, allow the container to equilibrate to room temperature in a desiccator to prevent condensation of moisture on the cold powder.
-
Environment: Perform all weighing and handling in a well-ventilated chemical fume hood or a glovebox with a dry, inert atmosphere.
-
Dispensing: Use a clean, dry spatula to dispense the desired amount of the compound onto weighing paper or directly into your reaction vessel.
-
Sealing: After dispensing, securely seal the container, preferably with paraffin film around the cap, and return it to the -20°C freezer.
-
Cleaning: Clean any spills promptly according to your laboratory's standard operating procedures for chemical spills.
Workflow for a Typical Amide Coupling Reaction
Caption: Interrelation of storage and handling on compound stability and user safety.
References
- Accela ChemBio Inc. (n.d.). Material Safety Data Sheet - Ethyl cis-2-(Boc-amino)cyclopropanecarboxylate.
- Chemistry Steps. (n.d.). Esters Reaction with Amines – The Aminolysis Mechanism.
- Jasperse, J. (n.d.). Reactions of Amines.
- Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines.
- National Center for Biotechnology Information. (n.d.). Ethyl cyclopropanecarboxylate. PubChem Compound Database.
Sources
- 1. This compound | TargetMol [targetmol.com]
- 2. 400840-94-0|this compound|BLD Pharm [bldpharm.com]
- 3. accelachem.com [accelachem.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.pt [fishersci.pt]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. CAS 400840-94-0: ethyl 1-(aminomethyl)cyclopropanecarboxyl… [cymitquimica.com]
Technical Support Center: Ethyl 1-(aminomethyl)cyclopropanecarboxylate Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Racemization
Welcome to the technical support center for the synthesis of Ethyl 1-(aminomethyl)cyclopropanecarboxylate. This guide, designed by Senior Application Scientists, provides in-depth troubleshooting advice and FAQs to address the critical issue of racemization during the synthesis of this valuable chiral building block. Cyclopropane amino acids are crucial for creating conformationally restricted peptidomimetics, which can enhance metabolic stability and biological activity in drug candidates.[1] Maintaining enantiomeric purity is paramount, and this guide will help you navigate the potential pitfalls.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've synthesized this compound, but my analysis shows it's partially or completely racemic. What are the most likely causes?
A1: Racemization of 1,1-disubstituted cyclopropanes like this compound is a significant challenge.[2][3] The loss of stereochemical integrity at the C1 quaternary stereocenter can typically be traced back to several key stages in the synthesis. The primary culprits are harsh reaction conditions that can promote ring-opening or the formation of a planar intermediate.
Most Common Causes of Racemization:
-
Harsh pH Conditions (Strong Acid or Base): The cyclopropane ring, while generally stable, can be susceptible to opening under strongly acidic or basic conditions, especially at elevated temperatures.[4] For instance, harsh basic conditions during ester hydrolysis or acidic conditions during the removal of certain amine protecting groups can lead to racemization.
-
Elevated Temperatures: Thermal stress can provide the energy needed to overcome the activation barrier for ring-opening or other isomerization pathways, leading to a loss of stereopurity.[4][5] This is particularly true if reactive intermediates are formed during the synthesis.
-
Choice of Amine Protecting Group and Deprotection Method: The stability of the chiral center can be influenced by the choice of protecting group on the aminomethyl moiety. Some deprotection methods, such as those requiring strong acids or prolonged heating, can induce racemization.
-
Reactive Intermediates: Certain synthetic routes may proceed through intermediates that are inherently less stereochemically stable. For example, any reaction step that transiently forms a carbocation or a radical adjacent to the chiral center could be a source of racemization.
Q2: How can I prevent racemization during my synthesis? What are the best practices?
A2: Preventing racemization requires careful control over reaction conditions and a strategic choice of reagents and protecting groups. The goal is to maintain a low-energy, stereochemically defined pathway throughout the synthesis.
Key Preventative Measures:
| Parameter | Recommended Practice | Rationale |
| pH Control | Maintain pH as close to neutral as possible, especially during workup and purification steps. Use mild, non-nucleophilic bases or buffered systems where possible. | Avoids acid or base-catalyzed ring-opening mechanisms that can lead to racemization.[4] |
| Temperature | Conduct reactions at the lowest effective temperature. Avoid prolonged heating. | Minimizes the risk of thermally induced isomerization or degradation pathways.[4][5] |
| Amine Protection | Opt for protecting groups that can be removed under mild conditions, such as Boc (di-tert-butyl dicarbonate) or Cbz (benzyl chloroformate) groups. | Deprotection of Boc groups with mild acid (e.g., TFA in DCM at 0°C) or Cbz groups by catalytic hydrogenation are generally stereochemically conservative methods. |
| Reagent Selection | When performing reactions on adjacent functional groups (e.g., ester hydrolysis), use mild reagents. For hydrolysis, consider enzymatic methods or conditions like lithium hydroxide in a THF/water mixture at low temperatures. | Harsh saponification conditions with NaOH or KOH at high temperatures are a common cause of racemization in sensitive esters. |
| Purification | Utilize purification techniques that avoid extreme pH or high temperatures, such as flash column chromatography with a buffered mobile phase or crystallization. | Minimizes exposure of the final product to potentially racemizing conditions. |
Workflow for Minimizing Racemization:
Caption: A generalized workflow highlighting critical steps for maintaining stereochemical integrity.
Q3: What is the underlying mechanism for racemization in 1,1-disubstituted cyclopropanes?
A3: While a simple deprotonation/reprotonation at the chiral center is not possible for this quaternary carbon, racemization can occur through a ring-opening mechanism. This typically involves the formation of a transient, achiral or rapidly inverting intermediate.
Plausible Racemization Pathway:
Under harsh acidic or basic conditions, the cyclopropane ring can undergo cleavage to form a more stable, open-chain intermediate. For instance, in the presence of a strong base, a retro-Michael-type reaction could be envisioned, especially if there are activating groups. Under acidic conditions, protonation of the ester carbonyl could facilitate ring opening to form a carbocationic intermediate. This intermediate can then re-close to form the cyclopropane ring, but without the original stereochemical information, leading to a racemic mixture.
Caption: Simplified mechanism showing racemization via a common intermediate.
Q4: How can I accurately determine the enantiomeric excess (ee) of my this compound sample?
A4: The most reliable and widely used method for determining the enantiomeric excess of chiral compounds is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).[6][7]
Step-by-Step Protocol for Chiral HPLC Analysis:
-
Column Selection: Polysaccharide-based chiral columns (e.g., those with cellulose or amylose derivatives) are often a good starting point for separating amino acid derivatives.[8] Columns like CHIRALPAK® or CHIRALCEL® series are commonly employed.
-
Sample Preparation:
-
Protect the primary amine of your compound before analysis. The free amine can interact strongly with the silica backbone of the column, leading to poor peak shape. Derivatization with a chromophore-containing reagent (e.g., benzoyl chloride) can also enhance UV detection. A common and simple method is to form the N-Boc derivative.
-
Dissolve a small amount of the derivatized sample (approx. 1 mg/mL) in the mobile phase or a compatible solvent.
-
-
Mobile Phase Screening:
-
Start with a common mobile phase system, such as a mixture of hexane and isopropanol (IPA) or ethanol. A typical starting point is 90:10 Hexane:IPA.
-
If separation is not achieved, systematically vary the ratio of the polar modifier (e.g., 80:20, 70:30).
-
Small amounts of additives like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds can sometimes improve peak shape and resolution, but should be used cautiously.
-
-
Analysis:
-
Equilibrate the column with the chosen mobile phase until a stable baseline is achieved.
-
Inject a small volume (e.g., 5-10 µL) of your sample.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 220 nm or 254 nm, depending on the derivatizing agent).
-
-
Calculation of Enantiomeric Excess (ee):
-
Identify the two peaks corresponding to the two enantiomers.
-
Calculate the area of each peak.
-
Use the following formula: % ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100
-
Troubleshooting Chiral HPLC:
| Problem | Possible Cause | Solution |
| No Separation | Incorrect column or mobile phase. | Screen different chiral columns and mobile phase systems (normal phase, reversed-phase).[8] |
| Poor Peak Shape | Secondary interactions with the stationary phase; sample overload. | Derivatize the free amine; reduce the injected sample amount. |
| Unstable Baseline | Column not fully equilibrated. | Flush the column with the mobile phase for a longer duration (at least 10-20 column volumes).[8] |
References
- Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. (n.d.).
- Diastereoselective Synthesis of Cyclopropane Amino Acids Using Diazo Compounds Generated in Situ. (n.d.).
- Alford, J., & Davies, H. (2012). Stereoselective synthesis of cyclopropane amino acids. Morressier.
- Modular Enantioselective Synthesis of cis-Cyclopropanes through Self-Sensitized Stereoselective Photodecarboxylation with Benzothiazolines. (n.d.). PubMed Central (PMC).
- Biosynthesis of Strained Amino Acids by a PLP-Dependent Enzyme through Cryptic Halogen
- Enantioselective Synthesis of (1 R ,2 S )-1-Amino-2-vinylcyclopropanecarboxylic Acid Ethyl Ester (Vinyl-ACCA-OEt) by Asymmetric Phase-Transfer Catalyzed Cyclopropanation of ( E )- N. (n.d.).
- Methods to prevent racemization of D-panthenol during chemical synthesis. (n.d.). BenchChem.
- The mechanism of isomerization of cyclopropanes. (n.d.).
- A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. (2021). University of Rochester.
- Ballard, A., et al. (2019). The problem of racemization in drug discovery and tools to predict it. Expert Opinion on Drug Discovery.
- Part 6: Resolution of Enantiomers. (n.d.). Chiralpedia.
- Asymmetric Carbonium Ion Catalysis: The Intramolecular Hydroalkoxylation of Cyclopropanes. (n.d.).
- Chiral HPLC Separ
- Efficient racemization of the pharmaceutical compound Levetiracetam using solvent-free mechanochemistry. (n.d.). RSC Publishing.
- The problem of racemization in drug discovery and tools to predict it. (2019).
- Enantioselective (8+3) Cycloadditions by Activation of Donor–Acceptor Cyclopropanes Employing Chiral Brønsted Base Catalysis. (n.d.).
- Pian, J., et al. (2022). Asymmetric Synthesis of Chiral Cyclopropanes from Sulfoxonium Ylides Catalyzed by a Chiral-at-Metal Rh(III) Complex. Organic Chemistry Portal.
- 1 Asymmetric Cyclopropan
- C190-E170 Technical Report: Rapid Method Scouting of Chiral Compounds. (n.d.). Shimadzu.
- Chiral HPLC Column Selection and Method Development Guide. (n.d.). Bioanalysis Zone.
Sources
- 1. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The problem of racemization in drug discovery and tools to predict it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. shimadzu.com [shimadzu.com]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
Technical Support Center: Enhancing the Solubility of Ethyl 1-(aminomethyl)cyclopropanecarboxylate Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address solubility challenges encountered with Ethyl 1-(aminomethyl)cyclopropanecarboxylate and its derivatives. The unique physicochemical properties of the cyclopropane ring, while beneficial for metabolic stability and target binding, can present solubility hurdles.[1] This resource is designed to provide you with the expertise and practical methodologies to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative has poor aqueous solubility. What are the initial steps I should take?
A1: Low aqueous solubility is a common challenge for many drug candidates.[2] For derivatives of this compound, which possess both a basic amine and an ester functional group, a systematic approach is crucial.
-
Initial Solubility Assessment: First, accurately determine the kinetic and thermodynamic solubility of your compound. High-throughput screening methods like nephelometry can provide rapid kinetic solubility data, while the traditional shake-flask method remains the gold standard for thermodynamic solubility.[3][4]
-
pH-Dependent Solubility Profile: Given the ionizable amine group, determining the pH-solubility profile is critical. The solubility of your compound is expected to increase at lower pH values where the amine is protonated.[5] This fundamental understanding will guide further formulation strategies.
-
Physicochemical Characterization: Characterize the solid-state properties of your compound (e.g., crystallinity, polymorphism) using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). The crystalline form can significantly impact solubility.
Q2: I'm observing precipitation of my compound when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?
A2: This is a classic sign of a compound with low aqueous solubility where DMSO acts as a strong solubilizing agent. When diluted into an aqueous medium, the compound crashes out of solution.
-
Co-solvents: Employing a co-solvent system can mitigate this issue. Co-solvents work by reducing the polarity of the aqueous environment, thereby increasing the solubility of hydrophobic compounds.[6] Common co-solvents include polyethylene glycol (PEG), propylene glycol, and ethanol.[7][8] A systematic screening of different co-solvent ratios is recommended to find the optimal formulation.
-
Surfactants: The use of non-ionic surfactants like Tween® 80 or Cremophor® EL can also be effective. Surfactants form micelles that can encapsulate the drug molecule, increasing its apparent solubility.
Q3: Can I improve the solubility of my compound by modifying its chemical structure?
A3: Yes, chemical modification is a powerful strategy. For this compound derivatives, two primary approaches are salt formation and prodrug synthesis.
-
Salt Formation: The presence of the basic aminomethyl group makes it an excellent candidate for salt formation with pharmaceutically acceptable acids (e.g., HCl, mesylate, tartrate). Salt formation can significantly improve aqueous solubility and dissolution rate.[9][10] More than half of all marketed drugs are administered as salts.[11]
-
Prodrug Strategies: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid. This carboxylic acid can then be a handle for creating ester prodrugs with enhanced solubility.[12][13] For instance, creating an ester with a hydrophilic moiety like a short PEG chain can dramatically increase aqueous solubility.[14]
Troubleshooting Guides
Guide 1: Systematic Approach to Solubility Screening
This guide outlines a workflow for systematically evaluating and improving the solubility of your this compound derivative.
Objective: To identify a suitable solvent system or formulation strategy that achieves the desired compound concentration.
Workflow Diagram:
Caption: A decision-making workflow for solubility enhancement.
Experimental Protocols:
Protocol 1.1: High-Throughput Kinetic Solubility Assay using Nephelometry
-
Prepare a stock solution of your compound in DMSO (e.g., 10 mM).
-
In a 96-well plate, add your compound stock solution to a series of aqueous buffers with varying pH (e.g., pH 2.0, 5.0, 7.4).
-
Use a microplate nephelometer to measure the light scattering of the solutions over time.[4] An increase in scattered light indicates precipitation.
-
The concentration at which precipitation is first observed is the kinetic solubility.
Protocol 1.2: Shake-Flask Method for Thermodynamic Solubility
-
Add an excess amount of your solid compound to a series of vials containing aqueous buffers of different pH.
-
Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
Filter the suspensions to remove undissolved solids.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC-UV.[15] This is considered the 'gold standard' for solubility measurement.[3]
Data Presentation:
| Parameter | Method | Result |
| Kinetic Solubility (pH 7.4) | Nephelometry | e.g., < 1 µM |
| Thermodynamic Solubility (pH 7.4) | Shake-Flask | e.g., 0.5 µM |
| pKa (predicted) | Software | e.g., 8.5 (amine) |
Guide 2: Salt Formation for Solubility Enhancement
Objective: To prepare and screen different salt forms of your compound to identify one with improved solubility and stability.
Causality: Salt formation increases solubility by replacing the strong crystal lattice forces of the free form with the more favorable solvation of the salt form in water.[16]
Workflow Diagram:
Caption: Decision-making process for prodrug development.
Conceptual Protocol 3.1: Synthesis of a Glycine Ester Prodrug
-
Ester Hydrolysis: Hydrolyze the ethyl ester of your parent compound to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water).
-
Amide Coupling: Couple the resulting carboxylic acid with the ethyl ester of glycine using a standard peptide coupling reagent (e.g., HATU, HOBt).
-
Purification: Purify the resulting prodrug using column chromatography or preparative HPLC.
-
Characterization: Confirm the structure of the prodrug using NMR and mass spectrometry.
Expected Outcome: The addition of the glycine moiety is expected to increase the aqueous solubility of the compound. The ester linkage is designed to be cleaved by esterases in vivo to release the active carboxylic acid derivative.
References
- IPSF. (2021). PHARMACEUTICAL SOLUTIONS AND EXCIPIENTS. [Link]
- Bohrium. (2025).
- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
- Lund University Publications. (n.d.).
- ResearchGate. (n.d.). Prodrugs of Carboxylic Acids. [Link]
- PubMed. (2017).
- Semantic Scholar. (n.d.). Prodrugs of Carboxylic Acids. [Link]
- PubMed Central. (n.d.). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. [Link]
- Sites@Rutgers. (2004). Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. [Link]
- European Pharmaceutical Review. (2013).
- SlideShare. (n.d.).
- ResearchGate. (2019).
- Penn State. (2023). New, simple and accessible method creates potency-increasing structure in drugs. [Link]
- BMG LABTECH. (2023).
- Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]
- ResearchGate. (n.d.). Solvents and Co-solvents used in Injectables. [Link]
- ACS. (2025). One (small)
- Aston Research Explorer. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. [Link]
- PubMed Central. (n.d.).
- PubChem. (n.d.).
- PubMed. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]
- Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
- Royal Society of Chemistry. (2021). Tactics to Improve Solubility. [Link]
- MDPI. (n.d.).
- Cheméo. (n.d.).
- PubMed. (2007).
Sources
- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. researchgate.net [researchgate.net]
- 4. bmglabtech.com [bmglabtech.com]
- 5. longdom.org [longdom.org]
- 6. ipsf.org [ipsf.org]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. researchgate.net [researchgate.net]
- 9. research.aston.ac.uk [research.aston.ac.uk]
- 10. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Recent progress in prodrug design strategies based on generally applicable modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. lifechemicals.com [lifechemicals.com]
- 16. merckmillipore.com [merckmillipore.com]
Technical Support Center: Reaction Monitoring for Ethyl 1-(aminomethyl)cyclopropanecarboxylate
Welcome to the technical support guide for monitoring the synthesis of Ethyl 1-(aminomethyl)cyclopropanecarboxylate. This resource provides in-depth, field-tested advice for researchers, chemists, and drug development professionals. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can not only solve common analytical challenges but also proactively design robust monitoring methods.
Understanding the Chemistry: Why This Analyte is Tricky
This compound is a small, polar molecule with two key functional groups that dictate its chromatographic behavior: a primary amine (-NH₂) and an ethyl ester (-COOEt).
-
The Basic Amine: The primary amine is basic and readily protonated. On standard silica gel (which is acidic), this leads to strong, often irreversible, binding, resulting in significant peak or spot tailing.
-
The Polar Nature: The combination of the amine and ester groups on a small cyclopropane scaffold makes the molecule highly polar. This causes it to have very little affinity for non-polar stationary phases (like C18 in reversed-phase HPLC) and a very high affinity for polar stationary phases (like silica in normal-phase TLC), often resulting in poor retention or immobility.
-
Lack of UV Chromophore: The molecule does not possess a significant UV-absorbing chromophore, making detection by standard UV-Vis detectors challenging.
This guide is structured to address these inherent challenges directly, providing practical solutions for both Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Part 1: Thin-Layer Chromatography (TLC) Monitoring
TLC is an indispensable tool for rapid, qualitative reaction monitoring.[1] The goal is to find a system where the starting material and the product have distinct, well-defined retardation factors (Rƒ).[2][3]
Frequently Asked Questions (TLC)
Q: How do I select an appropriate mobile phase (eluent)? A: Given the polar nature of your product, you will need a relatively polar eluent system. A common starting point for amines is a mixture of a non-polar solvent with a polar solvent, such as Dichloromethane (DCM) and Methanol (MeOH). A typical starting ratio would be 95:5 DCM:MeOH. If the spots remain at the baseline (Rƒ ≈ 0), systematically increase the proportion of methanol.
Q: My spots are streaking severely. What's happening? A: Streaking is the most common issue when analyzing amines on silica gel.[4][5] It's caused by the basic amine interacting too strongly with the acidic silanol groups (Si-OH) on the plate surface. To fix this, you must add a basic modifier to your mobile phase to neutralize these active sites. Adding 0.5-2% triethylamine (TEA) or a similar amine base to the eluent is a standard and highly effective solution.[4]
Q: I can't see my spots under the UV lamp. How do I visualize them? A: Your compound is not UV-active. You must use a chemical stain for visualization. Since your product has a primary amine, a ninhydrin stain is the most specific and effective choice. It reacts with the amine to produce a characteristic purple spot. Alternatively, general-purpose stains like potassium permanganate (which reacts with any oxidizable group) or p-Anisaldehyde can be used.
TLC Troubleshooting Guide
| Problem | Probable Cause(s) | Solution(s) |
| Spots are streaked or elongated. | 1. Strong interaction between the basic amine and acidic silica.[4] 2. Sample is overloaded (too concentrated).[5][6] | 1. Add 0.5-2% triethylamine (TEA) or ammonia (in MeOH) to your mobile phase.[4] 2. Dilute the sample before spotting it on the TLC plate. |
| All spots remain on the baseline (Rƒ ≈ 0). | The mobile phase is not polar enough to move the polar analytes.[4] | Increase the polarity of the eluent. For a DCM/MeOH system, increase the percentage of MeOH (e.g., from 5% to 10% or 15%). |
| All spots are at the solvent front (Rƒ ≈ 1). | The mobile phase is too polar.[4] | Decrease the polarity of the eluent. For a DCM/MeOH system, decrease the percentage of MeOH. |
| Starting material and product spots are not separated (similar Rƒ). | The selectivity of the mobile phase is insufficient. | Try a different solvent system. A good alternative for amines is Butanol:Acetic Acid:Water (e.g., 4:1:1).[1] Caution: Acetic acid can potentially hydrolyze the ester, so this system should be used judiciously. |
| No spots are visible after staining. | 1. The sample is too dilute.[6] 2. The compound is volatile and evaporated. 3. The stain is old or was not heated sufficiently after application. | 1. Re-spot the sample multiple times in the same location, allowing the solvent to dry between applications.[6] 2. This is unlikely for this compound but possible. 3. Prepare a fresh staining solution and ensure adequate heating with a heat gun to develop the color. |
Protocol: TLC Method Development Workflow
-
Prepare the Plate: Using a pencil, gently draw an origin line about 1 cm from the bottom of a silica gel plate.[2]
-
Spot the Plate: On the origin line, spot three separate lanes:
-
Lane 1: Starting Material (SM) reference solution.
-
Lane 2: Co-spot (apply both SM and reaction mixture at the same point).[3]
-
Lane 3: An aliquot from your reaction mixture.
-
-
Prepare the Chamber: Pour a small amount of the chosen mobile phase into the developing chamber (to a depth of ~0.5 cm). Place a piece of filter paper inside to saturate the chamber atmosphere. Close the lid and let it equilibrate for 5 minutes.
-
Develop the Plate: Place the TLC plate in the chamber, ensuring the origin line is above the solvent level.[2] Close the lid and allow the solvent to ascend the plate via capillary action.
-
Mark and Dry: Once the solvent front is ~1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood.
-
Visualize:
-
Dip the plate into a ninhydrin staining solution.
-
Gently warm the plate with a heat gun until colored spots appear.
-
-
Analyze: Assess the disappearance of the starting material spot and the appearance of the product spot in the reaction mixture lane. The reaction is complete when the SM spot is no longer visible in Lane 3.[3]
TLC Troubleshooting Workflow Diagram
Caption: A workflow for troubleshooting common TLC issues.
Part 2: High-Performance Liquid Chromatography (HPLC) Monitoring
For more quantitative analysis and better separation, HPLC is the preferred method. The challenges of polarity, peak shape, and detection remain paramount.
Frequently Asked Questions (HPLC)
Q: What type of HPLC column should I use? A: A standard C18 reversed-phase column will likely provide insufficient retention for this polar molecule.[7] You have several better options:
-
Polar-Embedded C18 Column: These columns have a polar group embedded near the base of the C18 chain, which helps retain polar analytes and reduces interaction with residual silanols.
-
"Aqueous" C18 (AQ-type) Column: These are designed to be stable in highly aqueous mobile phases, which are necessary for eluting very polar compounds.
-
Hydrophilic Interaction Chromatography (HILIC): HILIC columns use a polar stationary phase (like bare silica or a bonded diol) with a high-organic mobile phase. This mode is excellent for retaining and separating very polar compounds like your target molecule.
Q: My peaks are tailing badly. What can I do? A: Peak tailing in HPLC is often caused by the same issue as TLC streaking: interaction with active sites on the silica support.[7]
-
Adjust Mobile Phase pH: Using an acidic mobile phase (e.g., with 0.1% formic acid or trifluoroacetic acid) will protonate your amine to a single species (R-NH₃⁺). This can often lead to sharper peaks. Ensure the pH is kept between 2 and 8 for most silica-based columns.[8]
-
Use a Mobile Phase Additive: A small amount of a basic additive like triethylamine can be used to compete for active sites, but this is less common in modern HPLC due to potential column and system compatibility issues.
-
Use a High-Purity, End-Capped Column: Modern columns are designed with minimal residual silanols, which significantly reduces tailing for basic compounds.
Q: How can I detect my compound without a UV chromophore? A: This is a significant challenge. While you can try to monitor at very low wavelengths (e.g., 205-215 nm), sensitivity will be poor and baseline noise will be high. The ideal detectors for this type of non-chromophoric analyte are:
-
Evaporative Light Scattering Detector (ELSD)
-
Charged Aerosol Detector (CAD)
-
Mass Spectrometer (MS) If these are unavailable, you may need to consider pre-column derivatization with a UV-active or fluorescent tag (like o-phthaldialdehyde), although this adds complexity to simple reaction monitoring.[9]
HPLC Troubleshooting Guide
| Problem | Probable Cause(s) | Solution(s) |
| Broad or Tailing Peaks | 1. Secondary interactions between the amine and column packing.[7] 2. Column overload. 3. Mismatch between sample solvent and mobile phase.[10] | 1. Add 0.1% formic acid or TFA to the mobile phase. 2. Reduce injection volume or sample concentration. 3. Dissolve the sample in the initial mobile phase whenever possible.[8] |
| Shifting Retention Times | 1. Inadequate column equilibration between runs.[8] 2. Mobile phase composition is changing (e.g., evaporation of volatile solvent). 3. Pump proportioning valve malfunction.[11] 4. Temperature fluctuations.[8] | 1. Ensure at least 10 column volumes are used for equilibration.[8] 2. Cover solvent reservoirs and prepare fresh mobile phase daily. 3. Manually premix the mobile phase to test if the pump is the issue. 4. Use a column oven to maintain a constant temperature. |
| No Peak or Very Small Peak | 1. Compound is not eluting (irreversibly bound) or has no retention. 2. Detector issue or wrong wavelength selected. 3. Injector problem (e.g., blocked needle, incorrect volume).[11] | 1. If using RP-HPLC, switch to a HILIC column. If using HILIC, increase the aqueous portion of the mobile phase. 2. Use a universal detector like ELSD/CAD/MS. 3. Perform injector maintenance and verify injection volume. |
| Ghost Peaks | Contamination in the mobile phase, injector, or from a previous injection (carryover). | 1. Use high-purity HPLC-grade solvents. 2. Flush the injector and column with a strong solvent (e.g., isopropanol).[10] 3. Run blank injections (injecting only mobile phase) to diagnose the source. |
Protocol: HPLC Method Development Starting Points
| Parameter | HILIC Method (Recommended) | Reversed-Phase Method (Alternative) |
| Column | Bare Silica or Amide-bonded, 3 µm, 2.1 x 100 mm | Polar-Embedded C18, 3 µm, 2.1 x 100 mm |
| Mobile Phase A | 90:10 Acetonitrile:Water + 10 mM Ammonium Formate | Water + 0.1% Formic Acid |
| Mobile Phase B | 50:50 Acetonitrile:Water + 10 mM Ammonium Formate | Acetonitrile + 0.1% Formic Acid |
| Gradient | Start with 95-100% A, gradient to 50% A over 10 minutes | Start with 100% A, gradient to 50% B over 10 minutes |
| Flow Rate | 0.3 - 0.5 mL/min | 0.3 - 0.5 mL/min |
| Column Temp. | 30 - 40 °C | 30 - 40 °C |
| Detector | ELSD, CAD, or Mass Spectrometer | ELSD, CAD, or Mass Spectrometer (or UV at 210 nm with low sensitivity) |
| Injection Vol. | 1 - 5 µL | 1 - 5 µL |
HPLC Troubleshooting Workflow Diagram
Caption: A workflow for troubleshooting common HPLC issues.
References
- HPLC Troubleshooting Guide
- Successful HPLC Operation – A Troubleshooting Guide - Thermo Fisher Scientific
- [TLC] Analysis of amino esters by TLC - Chrom
- Troubleshooting Problems With Poor HPLC Results Before Examining the Column - MicroSolv
- Troubleshooting in HPLC: A Review - IJSDR
- Monitoring a Reaction – Cooperative Organic Chemistry Student Labor
- Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services
- Troubleshooting Thin Layer Chromatography - Department of Chemistry : University of Rochester
- Troubleshooting for Thin Layer Chrom
- Monitoring Reactions by TLC - Washington St
- Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC - Bitesize Bio
- Uses of TLC - Chemistry LibreTexts
- Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions - Technology Networks
- High-performance liquid chromatography analysis of 1-aminocyclopropane-1-carboxylic acid using o-phthaldialdehyde precolumn derivatiz
Sources
- 1. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 2. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. silicycle.com [silicycle.com]
- 5. microbiozindia.com [microbiozindia.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 9. High-performance liquid chromatography analysis of 1-aminocyclopropane-1-carboxylic acid using o-phthaldialdehyde precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijsdr.org [ijsdr.org]
- 11. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
Challenges in the scale-up of "Ethyl 1-(aminomethyl)cyclopropanecarboxylate" production
Technical Support Center: Production of Ethyl 1-(aminomethyl)cyclopropanecarboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of this compound. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-proven insights into common challenges encountered during production, structured in a practical question-and-answer format.
Section 1: Synthesis Strategy & Route Selection
The selection of a synthetic route is the most critical decision in a scale-up campaign, balancing factors like cost, safety, efficiency, and robustness. This section addresses common questions regarding pathway selection for this compound.
FAQ: Choosing Your Synthetic Pathway
Question 1: What are the most viable synthetic routes for producing this compound on a multi-kilogram scale?
Answer: There are several plausible routes, but two stand out for their scalability and use of relatively common starting materials. The choice between them often depends on available equipment, safety protocols, and cost of raw materials.
-
The Curtius Rearrangement Route: This is a classic and highly reliable method for converting a carboxylic acid to a primary amine with the loss of one carbon atom.[1] The key precursor is a mono-protected cyclopropane-1,1-dicarboxylic acid derivative. This route offers excellent functional group tolerance and stereochemical retention.[2]
-
The Nitrile Reduction Route: This pathway involves the chemical reduction of a nitrile group to a primary amine. It is a very direct method but requires careful selection of the reducing agent to avoid side reactions, especially with the ester group.
The diagram below outlines a high-level decision-making workflow for route selection.
Caption: Decision workflow for synthesis route selection.
Question 2: Can you provide a comparative summary of these two primary routes?
Answer: Certainly. The choice involves trade-offs between safety, cost, and process complexity. The table below summarizes the key aspects of each route.
| Feature | Route 1: Curtius Rearrangement | Route 2: Nitrile Reduction |
| Key Precursor | Ethyl Hydrogen 1-(chlorocarbonyl)cyclopropane-1-carboxylate | Ethyl 1-cyanocyclopropane-1-carboxylate |
| Key Transformation | Acyl Azide → Isocyanate → Amine/Carbamate[3] | Nitrile → Primary Amine |
| Typical Reagents | Sodium Azide (NaN₃), Diphenylphosphoryl azide (DPPA), Alcohols (for trapping)[2] | LiAlH₄, Borane (BH₃), Catalytic Hydrogenation (e.g., Raney Nickel) |
| Pros | - High functional group tolerance.[3]- Mild reaction conditions possible.[1]- Stereochemistry is fully retained.[3]- Isocyanate intermediate can be trapped to form stable carbamates.[4] | - Often high yielding.- Fewer synthetic steps if nitrile precursor is available.- Avoids the use of potentially explosive azides. |
| Cons | - Safety: Use of sodium azide requires stringent safety protocols.- Acyl azides and isocyanates are toxic and must be handled with care.- Potential for side reactions from the isocyanate intermediate. | - Risk of ester reduction with powerful hydrides (e.g., LiAlH₄).- Catalytic hydrogenation may require high pressure.- Work-up for metal hydrides can be challenging on a large scale. |
Section 2: Troubleshooting Guide for the Curtius Rearrangement Route
This section focuses on the Curtius Rearrangement, a powerful but nuanced transformation. We address specific issues that may arise during the synthesis.
Reaction Pathway Overview
The general pathway involves the conversion of a carboxylic acid derivative to an acyl azide, which then rearranges upon heating to an isocyanate. The isocyanate is subsequently trapped by an alcohol (like tert-butanol) to form a stable, protected amine (Boc-protected amine), which can be deprotected in a final step.
Sources
Technical Support Center: Troubleshooting Deprotection of Ethyl 1-(aminomethyl)cyclopropanecarboxylate Derivatives
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for challenges related to the synthesis of Ethyl 1-(aminomethyl)cyclopropanecarboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering difficulties during the critical amine deprotection step. As a constrained amino acid analogue, this moiety is increasingly vital in drug discovery, and mastering its synthesis is key.
This document moves beyond standard protocols to provide in-depth, field-proven insights into why deprotection reactions fail and how to troubleshoot them effectively. We will address the underlying chemical principles, offer validated alternative procedures, and present the information in a clear, actionable format.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries we receive regarding the deprotection of N-protected this compound, with a focus on the widely used tert-butyloxycarbonyl (Boc) protecting group.
Q1: What is the standard, first-pass protocol for Boc deprotection of this substrate?
A standard and effective method for removing the Boc group is treatment with a strong acid, typically Trifluoroacetic Acid (TFA) in a chlorinated solvent like Dichloromethane (DCM).[1][2] The reaction is generally rapid and proceeds at room temperature. The product is isolated as the corresponding trifluoroacetate salt.[2]
-
Baseline Protocol: A solution of the Boc-protected starting material in DCM (approx. 0.1 M) is treated with an excess of TFA (e.g., 25-50% v/v) and stirred at room temperature for 1-2 hours.[3][4] Reaction progress should be monitored by TLC or LC-MS. Upon completion, the volatiles are removed in vacuo to yield the crude amine salt.
Q2: My deprotection reaction is sluggish or incomplete. What are the likely causes?
Incomplete conversion is typically due to insufficient acid strength or concentration.
-
Insufficient Acid: Ensure the TFA used is fresh and anhydrous. Water can interfere with the reaction.
-
Substrate Basicity: The liberated amine product will neutralize one equivalent of the acid. Ensure a sufficient excess of TFA is used to both catalyze the reaction and protonate the product.
-
Steric Hindrance: While less common for this substrate, highly hindered environments can slow the reaction. If conversion stalls, consider increasing the TFA concentration or extending the reaction time.
Q3: What are the most common side products, and how can I identify them?
The two most prevalent side products arise from the reactivity of the functional groups present in the molecule under strong acid conditions:
-
Hydrolyzed Ester: You may observe the formation of 1-(aminomethyl)cyclopropanecarboxylic acid. This occurs when the ethyl ester is cleaved by acid-catalyzed hydrolysis.[5] This by-product will have a different retention time in LC analysis and a mass corresponding to the loss of the ethyl group (-28 Da).
-
t-Butylated Amine: A higher molecular weight impurity (+56 Da) may be observed. This is due to the electrophilic tert-butyl cation, generated from the cleavage of the Boc group, alkylating the nucleophilic nitrogen of the product amine.[6][7]
Q4: How do I convert the resulting amine salt into the free amine for subsequent steps?
The product is typically isolated as a TFA or HCl salt, which is often a hygroscopic solid or oil. To obtain the free amine, a basic work-up is required.
-
Procedure: Dissolve the crude salt in water or a suitable solvent and cool in an ice bath. Slowly add a base, such as saturated aqueous sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH), until the pH is basic (pH 9-10).[8] The free amine can then be extracted into an organic solvent like DCM, ethyl acetate, or diethyl ether. Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
Part 2: In-Depth Troubleshooting Guide
This section provides a problem-based approach to resolving the most challenging issues encountered during the deprotection of this compound derivatives.
Problem 1: Significant Ester Hydrolysis is Observed
Issue: LC-MS or NMR analysis shows a significant amount of the corresponding carboxylic acid, indicating cleavage of the ethyl ester.
Causality: The ethyl ester is susceptible to hydrolysis under the strong acidic conditions required for Boc removal.[5][9] While generally more stable than a tert-butyl ester, prolonged exposure to strong, wet acid at elevated temperatures will promote this side reaction. The mechanism involves protonation of the ester carbonyl, followed by nucleophilic attack by water.
Solutions:
-
Milder Acidic Conditions: The Boc group is highly acid-labile, allowing for deprotection under less harsh conditions where the ethyl ester is more stable.[6]
-
Recommended Protocol: Use a saturated solution of HCl in a non-nucleophilic solvent like 1,4-dioxane or diethyl ether. 4M HCl in dioxane is a commercially available and highly effective reagent.[4] This avoids the use of water and the highly corrosive nature of neat TFA.
-
-
Control Reaction Parameters:
-
Temperature: Perform the reaction at 0 °C to slow the rate of ester hydrolysis relative to the Boc deprotection.
-
Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize over-exposure to the acid.
-
-
Anhydrous Conditions: Ensure all solvents and reagents are strictly anhydrous to eliminate the water required for hydrolysis.
| Reagent System | Solvent | Typical Temp. | Typical Time | Advantages | Disadvantages |
| 25-50% TFA | DCM | Room Temp. | 1-3 h | Fast, volatile by-products | High risk of ester hydrolysis, corrosive |
| 4M HCl | 1,4-Dioxane | 0 °C to RT | 1-4 h | Milder, less ester hydrolysis | Dioxane is a peroxide former, HCl is volatile |
| Neat TFA | None | 0 °C to RT | 0.5-1 h | Very fast, high concentration | Highest risk of side reactions |
Problem 2: Formation of a +56 Da Adduct (t-Butylation)
Issue: A significant impurity with a mass 56 units higher than the desired product is detected.
Causality: The mechanism of acid-catalyzed Boc deprotection proceeds through the formation of a stable tert-butyl cation.[7][10] This cation is a potent electrophile that can be trapped by any available nucleophile. The most likely nucleophile in the reaction mixture is the nitrogen atom of the newly deprotected amine, leading to an N-t-butylated side product. Other electron-rich species can also be alkylated.[11]
Solutions:
-
Employ Cation Scavengers: The most effective solution is to add a "scavenger" to the reaction mixture. This is a substance that will preferentially react with and neutralize the tert-butyl cation.[12]
-
Recommended Protocol: Add a scavenger (5-10% v/v) to the reaction mixture along with the acid.
-
-
Choice of Scavenger: The choice of scavenger depends on the functional groups in your molecule.
| Scavenger | Chemical Name | Mechanism of Action | Use Case |
| TIS | Triisopropylsilane | Hydride donor; reduces the t-butyl cation to isobutane. | General-purpose, highly effective. |
| Thioanisole | Methyl phenyl sulfide | Electrophilic aromatic substitution; traps cation on the aromatic ring. | Effective, but can be difficult to remove. |
| Anisole | Methoxybenzene | Similar to thioanisole, but less reactive. | Milder scavenger, easy to remove. |
| Water | H₂O | Traps the cation to form t-butanol. | Use with caution; can promote ester hydrolysis. |
The following diagram illustrates the desired deprotection pathway versus the key side reactions.
Caption: Reaction pathways in acid-mediated Boc deprotection.
Part 3: Detailed Experimental Protocols
Protocol 1: Boc Deprotection with Scavenger (Recommended)
This protocol is optimized to minimize both ester hydrolysis and t-butylation.
-
Dissolve the Boc-protected this compound (1.0 eq) in anhydrous DCM (to make a 0.1-0.2 M solution).
-
Cool the solution to 0 °C in an ice bath.
-
Add triisopropylsilane (TIS) (1.5 eq, ~5% v/v).
-
Add Trifluoroacetic Acid (TFA) (10-20 eq, ~25% v/v) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor reaction completion by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Proceed with the aqueous basic work-up as described in FAQ Q4 to isolate the free amine.
Protocol 2: Alternative Deprotection with HCl in Dioxane
This protocol is ideal for substrates particularly sensitive to ester hydrolysis.
-
Dissolve the Boc-protected starting material (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane.
-
Cool the solution to 0 °C.
-
Add a 4M solution of HCl in 1,4-dioxane (5-10 eq) dropwise.
-
Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for 2-4 hours.
-
Monitor reaction completion by TLC or LC-MS.
-
Upon completion, concentrate the mixture in vacuo. The product is the hydrochloride salt. Note: Diethyl ether can be added to precipitate the salt if it is soluble in dioxane.
-
Isolate the free amine using the standard basic work-up.
Troubleshooting Workflow
Use this flowchart to guide your experimental decisions when encountering issues.
Caption: Decision tree for troubleshooting deprotection.
References
- BenchChem. (2025). Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA).
- BenchChem. (2025). Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA).
- Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
- The Royal Society of Chemistry. (2010).
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress.
- ARKIVOC. (2003).
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Semantic Scholar. (n.d.).
- Organic Chemistry Portal. (n.d.). Protective Groups.
- Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.
- Request PDF. (n.d.). Peptide Global Deprotection/Scavenger-Induced Side Reactions.
- ResearchGate. (2024). Can amide and ethyl ester resist a N-Boc deprotection?
- Lokey Lab Protocols - Wikidot. (2017). Protecting Groups.
- TCI Chemicals. (n.d.). Protecting Agents.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Ester Deprotection. Wordpress.
- Master Organic Chemistry. (2018).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Boc Deprotection - TFA [commonorganicchemistry.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. BOC deprotection [ms.bzchemicals.com]
- 8. rsc.org [rsc.org]
- 9. Ester Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Characterizing Peptides Containing Ethyl 1-(aminomethyl)cyclopropanecarboxylate (EACC)
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are incorporating the conformationally constrained amino acid "Ethyl 1-(aminomethyl)cyclopropanecarboxylate" (EACC) into their peptide sequences. The unique strained cyclopropane ring of EACC introduces specific analytical challenges that require careful consideration during experimental design and data interpretation.
As Senior Application Scientists, we have compiled this resource based on established principles of peptide chemistry and analytical science to help you navigate these complexities. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the synthesis, purification, and characterization of EACC-containing peptides.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
Troubleshooting Guide: Synthesis and Purification
-
Troubleshooting Guide: HPLC/UPLC Analysis
-
Troubleshooting Guide: Mass Spectrometry (MS) Characterization
-
Troubleshooting Guide: NMR Spectroscopy Analysis
-
References
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the analysis of EACC-containing peptides.
Q1: We observe a persistent +28 Da or +42 Da mass addition to our EACC-peptide in the crude mass spectrum. What is the likely cause?
A: This is likely due to formylation (+28 Da) or acetylation (+42 Da) of the primary amine on the EACC side chain. The aminomethyl group of EACC is a primary amine and can be susceptible to modification during synthesis, especially if capping steps with reagents like acetic anhydride are used, or if formic acid is used in the mobile phase or during cleavage without adequate scavengers.[1]
Q2: Our EACC-peptide shows poor peak shape (tailing or fronting) during RP-HPLC analysis. What are the initial steps to resolve this?
A: Poor peak shape for peptides containing unnatural amino acids can often be attributed to secondary interactions with the stationary phase or on-column conformational changes. The EACC moiety can influence the peptide's interaction with the silica backbone. Initial troubleshooting should focus on optimizing the mobile phase. Try adjusting the concentration of the ion-pairing agent (e.g., trifluoroacetic acid - TFA), screening different ion-pairing agents (e.g., formic acid), or modifying the column temperature to improve peak symmetry.[2]
Q3: The fragmentation pattern of our EACC-peptide in MS/MS is unusual, with significant signal loss and unidentifiable fragments. Why is this happening?
A: The high strain energy of the cyclopropane ring in EACC makes it susceptible to ring-opening fragmentation pathways under collision-induced dissociation (CID).[3][4] This can lead to complex fragmentation spectra that deviate from typical b- and y-ion series observed for standard peptides. You may be observing neutral losses corresponding to fragments of the cyclopropane ring itself, which complicates automated spectral interpretation.
Q4: During NMR analysis, we are struggling to assign the protons of the EACC cyclopropane ring. What is the best approach?
A: The protons on the cyclopropane ring of EACC form a complex, coupled spin system and often resonate in a crowded region of the 1H NMR spectrum (typically 0.5-1.5 ppm). Standard 1D NMR is usually insufficient. You will need to rely on 2D NMR experiments like COSY and TOCSY to identify the coupled protons within the spin system.[5][6][7] A NOESY or ROESY experiment can then help establish through-space correlations to neighboring residues for sequential assignment.[8]
Troubleshooting Guide: Synthesis and Purification
The incorporation of EACC can lead to specific side reactions during solid-phase peptide synthesis (SPPS).
Problem: Lower than expected yield after peptide synthesis.
| Potential Cause | Explanation & Solution |
| Steric Hindrance | The bulky cyclopropane structure may sterically hinder the coupling of the subsequent amino acid. |
| Solution: Increase the coupling time and/or temperature for the amino acid following EACC. Consider using a more potent coupling agent like HATU or HCTU.[9] | |
| Side Chain Modification | The primary amine on the EACC side chain can react with activated carboxyl groups, leading to branched peptide formation. |
| Solution: Ensure the aminomethyl group is appropriately protected if your synthesis strategy allows. If it is unprotected, use milder activation conditions and monitor for branched species by MS. | |
| Diketopiperazine Formation | If EACC is the second residue in the sequence (N-terminal), the dipeptide can be susceptible to cyclization and cleavage from the resin, especially with Fmoc-based chemistry.[10] |
| Solution: If possible, add the first two amino acids as a pre-formed dipeptide to bypass the vulnerable dipeptide-resin intermediate. Using a sterically hindered resin like 2-chlorotrityl chloride can also suppress this side reaction.[10] |
Problem: Multiple, difficult-to-separate peaks during HPLC purification.
| Potential Cause | Explanation & Solution |
| Racemization | The activation of the EACC carboxyl group for coupling can be prone to racemization, leading to diastereomeric peptides that are often difficult to separate. |
| Solution: Add a racemization-suppressing agent like HOBt or 6-Cl-HOBt during the coupling step.[10] Analyze the crude product using a chiral HPLC method if available to diagnose the extent of racemization. | |
| Incomplete Deprotection | Incomplete removal of protecting groups from other residues in the peptide can lead to closely eluting impurities. |
| Solution: Extend the cleavage time or use a stronger cleavage cocktail. Ensure appropriate scavengers are used to prevent re-attachment of protecting groups to sensitive residues.[11] |
Experimental Workflow: Diagnosing Synthesis Issues
Caption: Workflow for troubleshooting EACC-peptide synthesis issues.
Troubleshooting Guide: HPLC/UPLC Analysis
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the primary tool for purity analysis and purification.
Problem: Poor resolution between the main peptide peak and impurities.
| Potential Cause | Explanation & Solution |
| Shallow Gradient | The gradient may not be optimal for separating closely related species. |
| Solution: Decrease the gradient slope (e.g., from 1%/min to 0.5%/min) over the elution range of your peptide. This increases the separation window for impurities.[2] | |
| Inappropriate Organic Modifier | Acetonitrile is common, but other solvents can offer different selectivity. |
| Solution: Test methanol or isopropanol as the organic modifier. A mix of acetonitrile and isopropanol can sometimes resolve difficult impurities. | |
| Wrong Column Chemistry | Standard C18 columns may not provide sufficient selectivity. |
| Solution: Screen different stationary phases. A C8 column is less hydrophobic and may alter elution order. A phenyl-hexyl column can provide alternative selectivity through pi-pi interactions. For very polar peptides, consider HILIC.[12][13] |
Step-by-Step Protocol: HPLC Method Development for EACC-Peptides
-
Initial Scouting:
-
Column: Standard C18, 2.1 x 100 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5-65% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Temperature: 40 °C.
-
Detection: 214 nm.
-
-
Optimization - Gradient:
-
Based on the initial scouting run, identify the elution time of your peptide.
-
Design a new, shallower gradient around this elution time. For example, if the peptide elutes at 40% B, try a gradient of 30-50% B over 20 minutes.
-
-
Optimization - Mobile Phase Modifier:
-
If co-eluting peaks persist, replace TFA with 0.1% formic acid in both mobile phases A and B. This changes the ion-pairing dynamics and can significantly alter selectivity.
-
-
Optimization - Temperature:
-
Analyze the sample at different column temperatures (e.g., 30 °C, 50 °C, 60 °C). Temperature affects viscosity and retention, sometimes improving resolution between closely eluting peaks.[2]
-
-
Final Assessment:
-
The optimal method should provide a symmetrical main peak with baseline resolution from all major impurities. The method should be stability-indicating, meaning it can separate degradation products from the main peak.[14]
-
Troubleshooting Guide: Mass Spectrometry (MS) Characterization
The strained cyclopropane ring presents unique challenges for MS analysis, particularly during fragmentation.
Problem: The observed precursor mass does not match the calculated mass.
| Potential Cause | Explanation & Solution |
| Adduct Formation | The peptide may be forming adducts with salts (e.g., Na+, K+) or solvents. |
| Solution: Check for masses corresponding to [M+Na]+, [M+K]+, or [M+ACN]+. Ensure high-purity solvents and glassware. If adducts are persistent, consider desalting the sample prior to analysis. | |
| Unexpected Modification | As mentioned in the FAQs, formylation (+28 Da) or acetylation (+42 Da) of the EACC primary amine is a common issue. |
| Solution: Scrutinize the synthesis and purification steps. Avoid formic acid in the final purification steps if possible, and ensure capping steps are well-controlled. |
Problem: MS/MS fragmentation is poor or uninterpretable.
| Potential Cause | Explanation & Solution |
| Ring Opening Fragmentation | The high-energy collision in CID can cause the cyclopropane ring to open, leading to complex rearrangements and neutral losses that are not standard peptide backbone cleavages.[3] |
| Solution: Use a lower collision energy (CE) to favor backbone fragmentation over side-chain fragmentation. Alternatively, use a different fragmentation technique like Electron-Transfer Dissociation (ETD), which is known to preserve labile modifications and side chains by inducing fragmentation at the peptide backbone.[15] | |
| Charge State | Higher charge states (e.g., 3+, 4+) often fragment more efficiently and can produce more informative spectra. |
| Solution: Modify the ESI source conditions or add a supercharging agent to the mobile phase to promote higher charge states. |
Diagram: Predicted EACC Fragmentation Pathways in MS/MS
Caption: Competing fragmentation pathways for EACC-peptides in CID-MS/MS.
Troubleshooting Guide: NMR Spectroscopy Analysis
The conformational rigidity imposed by EACC can be studied by NMR, but spectral assignment can be challenging.
Problem: Overlapping signals in the 1H NMR spectrum, especially in the aliphatic region.
| Potential Cause | Explanation & Solution |
| Spectral Crowding | The cyclopropyl protons of EACC resonate in the upfield region (typically 0.5-1.5 ppm), which is often crowded with other aliphatic side chain signals.[16] |
| Solution: Higher field strength magnets (e.g., 600 MHz or higher) will provide better spectral dispersion. Additionally, 2D experiments are essential. A TOCSY experiment will reveal all protons belonging to a single amino acid's spin system, helping to differentiate the EACC signals from others.[5][8] | |
| Conformational Isomers | The peptide may exist in multiple conformations that are in slow exchange on the NMR timescale, leading to two or more sets of peaks for some residues. |
| Solution: Acquire spectra at different temperatures. If the peaks coalesce at higher temperatures, it confirms the presence of conformational isomers. This dynamic information can be valuable for understanding the peptide's structure.[17] |
Problem: Difficulty in obtaining sequential assignments (connecting one residue to the next).
| Potential Cause | Explanation & Solution |
| Lack of NOE Contacts | The rigid structure imposed by EACC might orient adjacent residues in a way that key protons are more than 5 Å apart, making them undetectable by NOESY. |
| Solution: Optimize the mixing time in the NOESY experiment. Shorter mixing times can help identify direct contacts, while longer times can reveal contacts mediated by spin diffusion. If NOEs are still absent, this is valuable structural information in itself, indicating a specific conformation.[7][17] | |
| Ambiguous Assignments | The chemical shifts of EACC protons may be unusual due to the ring strain and local electronic environment. |
| Solution: Use a 1H-13C HSQC experiment to correlate protons to their attached carbons. The unique chemical shifts of the cyclopropyl carbons can help confirm the assignment of the attached protons. |
References
- Jadhav, S., & Shringare, P. (n.d.). NMR in structural determination of proteins and peptides. NMIMS Pharmacy.
- Popali, S. (2014). Spps and side reactions in peptide synthesis. SlideShare.
- Waters Corporation. (2012).
- Rehman, M. M.-U.-., Jabeen, A., & Mariya, M. (2023). Side reactions in peptide synthesis: An overview. International Journal of Pharmacy Research & Technology (IJPRT), 8(1), 1–11.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Carnell, A. J., et al. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv.
- Rehman, M. M.-U.-., Jabeen, A., & Mariya, M. (2023). Side reactions in peptide synthesis: An overview. Bibliomed.
- Lee, Y. S., & Fields, G. B. (1996). Side reactions in solid-phase peptide synthesis and their applications. International journal of peptide and protein research, 48(3), 292–298.
- (n.d.).
- Williamson, M. P. (2019). Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. Molecules, 24(22), 4013.
- ACD/Labs. (2024, March 13). Conformational Analysis of Peptidomimetic Drug Leads by NMR. YouTube.
- (n.d.). peptide nmr.
- BenchChem. (2025). Application Notes and Protocols: Mass Spectrometry Fragmentation Analysis of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone.
- Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. In Peptide Analysis Protocols (pp. 301-345). Humana Press.
- Chemistry LibreTexts. (2023, August 29).
- Renata, H., et al. (2015). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones.
- Wikipedia. (2023, December 29).
- Almac Group. (n.d.).
- Patora-Komisarska, K., et al. (2022). Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemistʼs Toolbox. ACS Omega, 7(6), 5255–5262.
- Ueda, S., et al. (2017). Highly Conformationally Restricted Cyclopropane Tethers with Three-Dimensional Structural Diversity Drastically Enhance the Cell Permeability of Cyclic Peptides.
- Horie, K., et al. (2017). Preparation and Characterization of HPLC Stationary Phases Modified with Peptide Containing Unnatural Amino Acid. Journal of the Japan Society for Analytical Chemistry, 66(8), 847-853.
- K.P. Kirk, et al. (2022). Synthesis of Anabaenopeptins With a Strategic Eye Toward N-Terminal Sequence Diversity. Journal of Peptide Science.
- Organic Chemistry Explained. (2016, September 15).
- Burgess, K., et al. (2007). Synthesis and Properties of Cyclopropane-Derived Peptidomimetics. Accounts of Chemical Research, 40(12), 1266–1277.
- Charette, A. B., & Jolicoeur, E. (2007).
- Boddaert, T., et al. (2019). A Selective Deprotection Strategy for the Construction of trans-2-Aminocyclopropanecarboxylic Acid Derived Peptides. Organic letters, 21(1), 100–103.
- Doc Brown's Chemistry. (n.d.).
- Joo, S. H. (2018). Cyclic Peptides: Promising Scaffolds for Biopharmaceuticals. Biomolecules & Therapeutics, 26(6), 555–560.
- Karas, G., et al. (2020). Convergent Synthesis of Thioether Containing Peptides. Molecules, 25(16), 3658.
- Dragon, A. S., & Miller, B. L. (2018). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Molecules, 23(11), 2901.
Sources
- 1. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chem.uzh.ch [chem.uzh.ch]
- 8. Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Anabaenopeptins With a Strategic Eye Toward N-Terminal Sequence Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. Side reactions in peptide synthesis: An overview | International Journal of Pharmacy Research & Technology (IJPRT) [ijprt.org]
- 12. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. almacgroup.com [almacgroup.com]
- 15. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. youtube.com [youtube.com]
Technical Support Center: Stereochemical Control in Reactions with Ethyl 1-(Aminomethyl)cyclopropanecarboxylate
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals utilizing Ethyl 1-(aminomethyl)cyclopropanecarboxylate in their synthetic workflows. Our goal is to provide in-depth, field-proven insights to help you navigate the complexities of stereochemical control and troubleshoot common issues related to product epimerization.
Frequently Asked Questions (FAQs)
Q1: Is this compound a chiral molecule? I'm concerned about it epimerizing on its own.
A1: Clarification of Starting Material Chirality
This is a crucial starting point. This compound is an achiral molecule.[1][2][3] It lacks a stereocenter and, therefore, cannot undergo epimerization or racemization by itself.
The challenge of "epimerization" arises not from the starting material, but from the product of your reaction. When you react this achiral building block with another chiral molecule (e.g., an N-protected amino acid) or perform a reaction that creates a new stereocenter, you generate a chiral product. If the reaction conditions are not optimized, or if the workup and purification are too harsh, this product can lose its desired stereochemical configuration, leading to a mixture of diastereomers or enantiomers. The core issue is one of achieving high stereoselectivity in the reaction and then preserving the stereochemical integrity of the product.
Q2: I'm performing an amide coupling between a chiral N-protected amino acid and this compound, but I'm getting a nearly 1:1 mixture of diastereomers. What's going wrong?
A2: The Challenge of Racemization in Amide Bond Formation
This is a classic problem in peptide synthesis and related amide couplings. The loss of stereochemical purity almost always originates from the chiral carboxylic acid partner, not the amine. The primary culprit is the formation of a planar, achiral intermediate called an oxazolone (also known as an azlactone).[4][5][6][7][8][9]
Mechanism of Racemization via Oxazolone Formation:
-
Activation: Your coupling reagent (e.g., a carbodiimide like DCC or EDC) activates the carboxyl group of your N-protected amino acid.
-
Cyclization: This highly reactive activated species can undergo an intramolecular attack by the amide oxygen of the protecting group, forming the 5(4H)-oxazolone intermediate.[4][6][10]
-
Proton Abstraction: The proton at the α-carbon (the original stereocenter) of the oxazolone is now highly acidic and can be easily removed by a base in the reaction mixture. This creates a planar, resonance-stabilized achiral intermediate.[4][7][9][11]
-
Nucleophilic Attack: When the amine (this compound) attacks this planar intermediate, it can do so from either face with nearly equal probability, leading to a racemic or epimeric mixture of the product.[5][7]
Caption: Racemization via planar oxazolone intermediate.
Troubleshooting Steps:
-
Choice of Coupling Reagent & Additives: This is the most critical factor. Standard carbodiimides like DCC or EDC are known to cause significant racemization when used alone.[12][13][14] Always use them in conjunction with a racemization-suppressing additive.
-
Reaction Temperature: Higher temperatures accelerate the rate of oxazolone formation and proton abstraction.[7][8][15] Perform your couplings at low temperatures (start at 0 °C) and allow the reaction to warm slowly to room temperature.
-
Base Selection: The base used can abstract the acidic proton. While a base is often necessary, especially if starting from an amine salt, its strength and steric hindrance matter.[7][11] N,N-Diisopropylethylamine (DIPEA) is a common choice, but for sensitive substrates, a weaker or more hindered base like 2,4,6-collidine might be preferable.[11]
-
Solvent Choice: Polar solvents can sometimes increase the rate of epimerization.[7][15] Solvents like dichloromethane (DCM) are often preferred over highly polar options like DMF for minimizing this side reaction.[7]
Q3: Which coupling reagents and additives are best for minimizing racemization?
A3: A Comparative Guide to Coupling Reagents
The key to preventing racemization is to use an additive that intercepts the highly reactive activated acid before it can cyclize to the oxazolone. These additives form a new active ester intermediate that is more stable and less prone to racemization, yet still reactive enough to couple with the amine.[5][8]
1-Hydroxybenzotriazole (HOBt): The classic and still highly effective additive.[5][12][16] It reacts with the carbodiimide-activated acid to form an HOBt-ester, significantly suppressing oxazolone formation.[8]
1-Hydroxy-7-azabenzotriazole (HOAt): Generally considered superior to HOBt, especially for difficult couplings.[8][11][17] The nitrogen atom at the 7-position makes HOAt more acidic and a better leaving group, leading to faster coupling rates and less opportunity for racemization.[8]
Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®): A modern, non-explosive alternative to HOBt and HOAt.[17][18] It has proven to be highly effective at suppressing racemization, often performing as well as or better than HOAt.[11][17]
Uronium/Guanidinium Salts (HATU, HBTU): These are standalone coupling reagents that have the activating moiety (like HOAt or HOBt) built into their structure.[19][20][21]
-
HATU: Incorporates a HOAt moiety and is one of the most effective reagents for preventing racemization, especially for challenging couplings.[6][20]
-
HBTU: Incorporates a HOBt moiety. It is also very effective, though HATU is often preferred for the most sensitive substrates.[20][21]
Specialized Additives:
-
Copper(II) Chloride (CuCl₂): Can be a highly effective additive, sometimes used in conjunction with HOBt, to suppress racemization of the oxazolone itself, should any form.[22][23]
| Reagent/Additive Combination | Relative Racemization Risk | Coupling Efficiency | Key Considerations |
| DCC or EDC (alone) | Very High | Good | Not recommended for chiral acids due to high racemization.[12][15] |
| DCC/HOBt or EDC/HOBt | Low | Very Good | The industry standard for many years; highly effective.[5][12] |
| DCC/HOAt or EDC/HOAt | Very Low | Excellent | Superior to HOBt for difficult or racemization-prone couplings.[11][17] |
| DIC/OxymaPure® | Very Low | Excellent | Excellent, non-explosive, and safe alternative to HOBt/HOAt.[17] |
| HATU | Extremely Low | Excellent | Often the reagent of choice for fragment couplings and sensitive amino acids.[6][19] |
| HBTU | Very Low | Excellent | A very reliable and widely used uronium salt coupling reagent.[20] |
Q4: I have selected a good coupling reagent, but I still see some epimerization during workup. What can I do?
A4: Preserving Stereochemical Integrity Post-Reaction
Epimerization can also be induced by harsh workup or purification conditions, especially if basic or acidic conditions are prolonged.[24][25]
Troubleshooting Workflow for Post-Reaction Epimerization:
Caption: Decision tree for troubleshooting post-reaction epimerization.
Recommendations:
-
Aqueous Workup: Avoid prolonged exposure to strong acids or bases. Use mild reagents like saturated sodium bicarbonate solution for basic washes and dilute (e.g., 5-10%) citric acid or potassium bisulfate for acidic washes.
-
Chromatography: On-column epimerization can occur on silica gel, which is slightly acidic. If you suspect this, you can neutralize the silica by pre-treating the column with a solvent containing a small amount of a non-nucleophilic base like triethylamine (e.g., 0.1-1%). Conversely, for base-sensitive compounds, adding a trace of acid like formic acid or TFA to the mobile phase can be beneficial.
-
Temperature: Perform all workup and purification steps at room temperature or below whenever possible. Avoid heating solutions of the product for extended periods, such as during solvent evaporation.
Experimental Protocols
Protocol 1: General Procedure for Low-Racemization Amide Coupling
This protocol uses a carbodiimide with HOAt, a highly effective combination for suppressing epimerization.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the N-protected chiral amino acid (1.0 eq) and 1-Hydroxy-7-azabenzotriazole (HOAt) (1.1 eq) in anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Amine: Add the this compound (1.05 eq) to the cooled solution.
-
Initiation: Add the coupling reagent, N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq), dropwise to the stirred solution. Note: If using EDC, it can be added as a solid in one portion.
-
Reaction: Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Filter off the urea byproduct (if using DIC/DCC).
-
Dilute the filtrate with an appropriate organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Diastereomeric Purity Analysis by Chiral HPLC
To accurately assess the effectiveness of your protocol, you must quantify the ratio of desired to undesired diastereomers.
-
Sample Preparation: Prepare a dilute solution of your crude or purified product in the mobile phase (e.g., 1 mg/mL).
-
Column: Use a suitable chiral stationary phase (CSP) column (e.g., Chiralpak® series).
-
Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol, often with a small amount of an additive like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds to improve peak shape.
-
Method Development: Run a screening gradient to find a suitable isocratic condition that provides baseline separation of the diastereomers.
-
Quantification: Integrate the peak areas of the two diastereomers. The diastereomeric ratio (d.r.) is calculated as the ratio of the major diastereomer's peak area to the minor diastereomer's peak area. The diastereomeric excess (% de) is calculated as: [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100.
References
- Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets.
- Epimeris
- Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets.
- Coupling Reagents.Aapptec Peptides.
- Avoiding epimeriz
- The Guardian of Chirality: An In-depth Technical Guide to the Role of HOBt Hydrate in Suppressing Racemization during Amide Bond Form
- Peptide synthesis with carbodiimide.Journal of the American Chemical Society.
- Epimeris
- Silver(i)-mediated oxazoline formation: a mild route to 2,4-oxazoles in peptides.Chemical Science.
- Strategies to reduce epimerization during synthesis of chiral 2-aminoacetamides.Benchchem.
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.Organic Process Research & Development.
- The Uronium/Guanidinium Peptide Coupling Reagents: Finally the True Uronium Salts.
- Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling.
- Effect of copper(II) chloride on suppression of racemization in peptide synthesis by the carbodiimide method.International Journal of Peptide and Protein Research.
- Navigating the Landscape of Peptide Synthesis: A Guide to HOBt Alternatives for Racemiz
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.BOC Sciences.
- Epimeriz
- How to minimize racemization when using 1-Hydroxybenzotriazole hydr
- TFPN-mediated racemization/epimerization-free amide and peptide bond form
- Racemization and Asymmetric Transformation of α-Substituted Carboxylic Acids.University of Groningen.
- The Uronium/Guanidinium Peptide Coupling Reagents.
- Racemization process for optically active carboxylic acids or salts or esters thereof.
- preventing epimerization during thioamide coupling reactions.Benchchem.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Bachem.
- ethyl 1-(aminomethyl)
- Simultaneous Use of 1-hydroxybenzotriazole and copper(II) Chloride as Additives for Racemization-Free and Efficient Peptide Synthesis by the Carbodiimide Method.International Journal of Peptide and Protein Research.
- 3.8 Uronium/Guanidinium Salts.Thieme.
- Proposed mechanism for activation by uronium salt.
- Racemization process for an optically active carboxylic acid or ester thereof.
- Amide and Peptide Bond Formation in Water at Room Temper
- Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines.Journal of the American Chemical Society.
- Suppressing the epimerization of endothioamide peptides during Fmoc/t-Bu-based solid phase peptide synthesis.Journal of Peptide Science.
- Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents.The Journal of Organic Chemistry.
- Epimerisation in Peptide Synthesis.
- (PDF) Epimerisation in Peptide Synthesis.
- Direct Catalytic Amidations from Carboxylic Acid and Ester Deriv
- Nonclassical Routes for Amide Bond Form
- Ethyl 1-(aminomethyl)
- Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applic
- Emerging Methods in Amide- and Peptide-Bond Formation.
- Amide bond formation: beyond the myth of coupling reagents.Organic & Biomolecular Chemistry.
- A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
- ethyl 1-(aminomethyl)
- 400840-94-0|Ethyl 1-(aminomethyl)
- Ethyl 1-(aminomethyl)
Sources
- 1. CAS 400840-94-0: ethyl 1-(aminomethyl)cyclopropanecarboxyl… [cymitquimica.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. 400840-94-0|this compound|BLD Pharm [bldpharm.com]
- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. [PDF] Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets | Semantic Scholar [semanticscholar.org]
- 11. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 12. peptide.com [peptide.com]
- 13. Peptide synthesis with carbodiimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 15. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 16. bachem.com [bachem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Thieme E-Books & E-Journals [thieme-connect.de]
- 21. researchgate.net [researchgate.net]
- 22. Effect of copper(II) chloride on suppression of racemization in peptide synthesis by the carbodiimide method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Simultaneous use of 1-hydroxybenzotriazole and copper(II) chloride as additives for racemization-free and efficient peptide synthesis by the carbodiimide method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. WO1997047572A1 - Racemization process for optically active carboxylic acids or salts or esters thereof - Google Patents [patents.google.com]
- 25. US5221765A - Racemization process for an optically active carboxylic acid or ester thereof - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Ethyl 1-(aminomethyl)cyclopropanecarboxylate and Proteinogenic Amino Acids for Drug Discovery
This guide provides a detailed, objective comparison between the non-proteinogenic amino acid "Ethyl 1-(aminomethyl)cyclopropanecarboxylate" and the 22 naturally occurring proteinogenic amino acids.[1] It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage unique molecular scaffolds to overcome the limitations of traditional peptide-based therapeutics. We will explore the structural, physicochemical, and biological differences, supported by experimental data and protocols, to illuminate the strategic advantages of incorporating conformationally constrained amino acids into modern drug design.
Introduction: Beyond Nature's Alphabet
The 22 proteinogenic amino acids form the fundamental basis of life, encoded by the genetic code to construct a vast array of proteins and enzymes.[1][2] These molecules, while versatile, are characterized by their inherent conformational flexibility. In contrast, non-proteinogenic amino acids (NPAAs) are not encoded in the genome and represent a significant expansion of chemical diversity for therapeutic development.[1][2][3] NPAAs, like this compound, offer novel structural motifs that can profoundly enhance the properties of peptide-based drugs, improving stability, potency, and bioavailability.[3][4]
This compound is a synthetic amino acid featuring a rigid cyclopropane ring. This structural constraint is the primary determinant of its unique properties and therapeutic potential, setting it apart from its linear, flexible proteinogenic counterparts.[5]
Structural and Physicochemical Deep Dive
The fundamental difference between this compound and proteinogenic amino acids lies in the conformational freedom of their backbones and side chains.
2.1 The Flexible Nature of Proteinogenic Amino Acids
Proteinogenic amino acids possess acyclic side chains (with the exception of proline), allowing for a high degree of rotational freedom around their single bonds. This flexibility is crucial for protein folding but can be a significant liability in drug design. A flexible peptide may adopt numerous conformations in solution, only one of which might be the "active" conformation for binding to a biological target. This leads to a loss of binding energy (entropic penalty) and potential off-target effects.
2.2 The Rigid Scaffold of this compound
The defining feature of this compound is its cyclopropane ring. This small, strained ring system severely restricts bond rotation, locking the molecule into a more defined three-dimensional shape.[6][7] Incorporating such a constrained residue into a peptide can force it into a specific bioactive conformation, enhancing its binding affinity and selectivity for its target receptor.[8][9]
Diagram: Structural Comparison
The following diagram illustrates the structural difference between flexible Alanine (a simple proteinogenic amino acid) and the conformationally constrained this compound.
Caption: Conceptual flow of receptor interaction advantages.
3.2 Metabolic Stability and Pharmacokinetics
Peptides composed of natural L-amino acids are often rapidly degraded by proteases in the body, leading to a short half-life. [3][4]The unusual structure of non-proteinogenic amino acids like this compound makes them poor substrates for these enzymes. The cyclopropane ring provides steric hindrance that prevents the peptide backbone from fitting into the active site of proteases, thereby increasing the metabolic stability and in vivo half-life of the drug. [8][10]
Experimental Protocols for Characterization
To experimentally validate the theoretical advantages, specific assays are required. Below are step-by-step protocols for assessing metabolic stability and lipophilicity.
4.1 Protocol: In Vitro Metabolic Stability Assay (Liver Microsomal Assay)
This assay determines the rate at which a compound is metabolized by liver enzymes, providing an estimate of its metabolic stability.
Methodology:
-
Preparation: Thaw pooled human liver microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4). Prepare a stock solution of the test compound (e.g., a peptide containing this compound) and a control peptide (containing only proteinogenic amino acids) in DMSO.
-
Reaction Mixture: In a microcentrifuge tube, combine the buffer, HLM (final concentration ~0.5 mg/mL), and the test or control compound (final concentration ~1 µM).
-
Initiation: Pre-warm the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution (cofactor for metabolic enzymes).
-
Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction in each aliquot is immediately stopped by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Analysis: Samples are centrifuged to precipitate proteins. The supernatant is analyzed by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the remaining amount of the parent compound at each time point.
-
Data Interpretation: The rate of disappearance of the compound is used to calculate its in vitro half-life (t₁/₂) and intrinsic clearance. A longer half-life indicates greater metabolic stability.
Diagram: Metabolic Stability Workflow
Caption: Workflow for the in vitro microsomal stability assay.
Conclusion
This compound exemplifies the power of non-proteinogenic amino acids in modern drug discovery. Its conformationally constrained cyclopropane scaffold offers a compelling solution to the primary challenges of peptide therapeutics: poor metabolic stability and lack of receptor selectivity. By pre-organizing the molecular structure into a bioactive conformation, such constrained amino acids can significantly enhance binding affinity while simultaneously shielding the peptide backbone from enzymatic degradation. The experimental protocols outlined provide a framework for quantifying these advantages. For researchers aiming to design next-generation therapeutics with improved pharmacokinetic and pharmacodynamic profiles, the incorporation of structurally unique building blocks like this compound is a critical and highly promising strategy.
References
- Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC. PubMed Central.
- The tip and hidden part of the iceberg: Proteinogenic and non-proteinogenic aliphatic amino acids. PubMed.
- What is the Difference Between Proteinogenic and Non-proteinogenic Amino Acids. Pediaa.Com.
- What is the Difference Between Proteinogenic and Non-Proteinogenic Amino Acids. Compare the Difference Between Similar Terms.
- Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PubMed.
- Highly Conformationally Restricted Cyclopropane Tethers with Three-Dimensional Structural Diversity Drastically Enhance the Cell Permeability of Cyclic Peptides. PubMed.
- The proteinogenic amino acids. University of Calgary.
- Enantioselective Synthetic Approaches to Cyclopropane and Cyclobutane β-Amino Acids: Synthesis and Structural Study of a Conformationally Constrained β-Dipeptide. ResearchGate.
- Amino acid pKa and pKi values. Isca Biochemicals.
- Ethyl cyclopropanecarboxylate | C6H10O2. PubChem.
- Amino Acids. University of Wisconsin-Madison.
- Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC. NIH.
- A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. ACS Publications.
- "Amino Acid Analysis". In: Current Protocols in Protein Science. ResearchGate.
- Ethyl cyclopropanecarboxylate. Cheméo.
- Ethyl 1-methylcyclopropanecarboxylate | C7H12O2. PubChem.
- Amino Acid Metabolism Conflicts with Protein Diversity - PMC. NIH.
- Amino acid metabolism conflicts with protein diversity. arXiv.org.
- Biosynthesis of Strained Amino Acids by a PLP‐Dependent Enzyme through Cryptic Halogenation. Wiley Online Library.
- Novel Molecule Exhibiting Selective Affinity for GABAA Receptor Subtypes. Nature.
- Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds. Google Patents.
- Mega-scale experimental analysis of protein folding stability in biology and design - PMC. NIH.
- Constrained beta-amino acid-containing miniproteins. RSC Publishing.
- Principles of stable isotope research – with special reference to protein metabolism - PMC. NIH.
- Defining Affinity with the GABAA Receptor. PubMed Central.
- (PDF) Amino Acid Metabolism Conflicts with Protein Diversity. ResearchGate.
- GABAA receptors: structure, function, pharmacology, and related disorders - PMC. NIH.
- GABAA receptor - Wikipedia. Wikipedia.
- Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof. Google Patents.
- Structural Studies of GABAA Receptor Binding Sites: Which Experimental Structure Tells us What?. Frontiers.
Sources
- 1. differencebetween.com [differencebetween.com]
- 2. pediaa.com [pediaa.com]
- 3. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CAS 400840-94-0: ethyl 1-(aminomethyl)cyclopropanecarboxyl… [cymitquimica.com]
- 6. Highly Conformationally Restricted Cyclopropane Tethers with Three-Dimensional Structural Diversity Drastically Enhance the Cell Permeability of Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Methods to improve the metabolic stability of peptides [creative-peptides.com]
"Ethyl 1-(aminomethyl)cyclopropanecarboxylate" efficacy in enhancing drug potency
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of more potent and selective therapeutics, medicinal chemists are increasingly turning to small, constrained ring systems to fine-tune the properties of drug candidates. Among these, the cyclopropyl group, a motif found in numerous FDA-approved drugs, has garnered significant attention. This guide provides an in-depth comparison of Ethyl 1-(aminomethyl)cyclopropanecarboxylate and related cyclopropyl scaffolds against common bioisosteric replacements, supported by experimental data, to elucidate their efficacy in enhancing drug potency.
The Allure of the Strained Ring: Why Cyclopropane?
The three-membered ring of cyclopropane is the smallest and most strained of the cycloalkanes.[1] This inherent strain endows the cyclopropyl group with unique electronic and conformational properties that can be strategically exploited in drug design.[2] Key advantages include:
-
Conformational Rigidity: The rigid nature of the cyclopropane ring can lock a flexible molecule into a bioactive conformation, minimizing the entropic penalty upon binding to its target and thus enhancing potency.[1]
-
Metabolic Stability: The C-H bonds on a cyclopropane ring are stronger than those in linear alkyl chains, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile.
-
Vectorial Orientation: The defined geometry of the cyclopropane ring allows for precise positioning of substituents in three-dimensional space, enabling optimal interactions with the target protein.
-
Bioisosteric Replacement: The cyclopropyl group can serve as a bioisostere for various common functional groups, such as gem-dimethyl, isopropyl, and even vinyl groups, offering a powerful tool for lead optimization.
Head-to-Head Comparison: Cyclopropyl Scaffolds vs. Alternatives
To truly appreciate the impact of the cyclopropyl moiety, a direct comparison with its common bioisosteres is essential. Here, we delve into specific case studies to provide a quantitative understanding of its potency-enhancing effects.
Case Study 1: Anaplastic Lymphoma Kinase (ALK) Inhibitors
Anaplastic Lymphoma Kinase (ALK) is a validated target in certain types of non-small cell lung cancer.[3] Structure-activity relationship (SAR) studies on novel ALK inhibitors have explored the impact of incorporating a cyclopropane ring. In one such study, a series of cis-1,2,2-trisubstituted cyclopropane derivatives were synthesized and evaluated for their inhibitory activity.[4]
While a direct comparison to a gem-dimethyl or isopropyl analog within the same published series is not available, the study highlights the potent activity achieved with the cyclopropyl scaffold. For instance, compound 12 (4-trifluoromethylphenoxy-cis-1,2,2-trisubstituted cyclopropane) exhibited an ALK enzymatic IC₅₀ of just 2.6 nM.[4] This high potency underscores the favorable interactions facilitated by the rigid cyclopropane core in the ALK binding pocket.
Experimental Protocol: ALK Enzymatic Assay [4]
A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method to determine the enzymatic activity of kinases like ALK.
-
Reagents: Recombinant ALK enzyme, biotinylated peptide substrate, ATP, and FRET donor/acceptor pair (e.g., europium-labeled anti-phosphotyrosine antibody and allophycocyanin-labeled streptavidin).
-
Procedure: a. The ALK enzyme is incubated with the test compound (e.g., cyclopropyl-containing inhibitor) at various concentrations in an assay buffer. b. The kinase reaction is initiated by the addition of the peptide substrate and ATP. c. The reaction is allowed to proceed for a defined period at a controlled temperature. d. The reaction is stopped, and the FRET reagents are added. e. After an incubation period to allow for binding, the TR-FRET signal is measured. The signal is proportional to the amount of phosphorylated substrate.
-
Data Analysis: The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Case Study 2: Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
DPP-IV inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[5] The introduction of a cyclopropyl group into the structure of DPP-IV inhibitors has been shown to enhance both potency and chemical stability.[6]
In a study focused on α-aminoacyl-l-cis-4,5-methanoprolinenitrile-based inhibitors, the installation of a cyclopropyl moiety at the 4,5-position of the proline mimetic resulted in compounds with potent inhibitory activity against DPP-IV.[6] Although a direct IC₅₀ comparison with an un-substituted or gem-dimethyl substituted analog is not provided in the abstract, the study emphasizes that these cyclopropyl-containing compounds exhibited high inhibitory potency. Furthermore, the presence of the cyclopropyl group, in combination with β-branching on the N-terminal amino acid, led to enhanced chemical stability, addressing a key challenge with this class of inhibitors.[6]
Logical Workflow for Assessing Bioisosteric Replacements
Caption: Workflow for evaluating cyclopropyl scaffolds.
Case Study 3: GABA Analogues - The Importance of Conformation
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Conformationally restricted analogues of GABA are valuable tools for probing the requirements of GABA receptors and transporters. Cyclopropane-based GABA analogues have been designed to lock the molecule in specific conformations.[7]
In contrast, studies on cyclopentane and cyclopentene analogues of GABA have provided detailed potency data (EC₅₀ and Kᵢ values) at GABA(C) receptors, showcasing how different ring sizes and saturation levels influence agonist versus antagonist activity.[1] This underscores the need for empirical testing when exploring different cycloalkane scaffolds as bioisosteres.
Tabular Summary of Comparative Data
| Scaffold Feature | Alternative Scaffold | Target/Assay | Key Findings | Reference |
| Cyclopropane | - | Anaplastic Lymphoma Kinase (ALK) | Achieved high potency (IC₅₀ = 2.6 nM) in an enzymatic assay. | [4] |
| Cyclopropane | - | Dipeptidyl Peptidase-IV (DPP-IV) | Conferred high inhibitory potency and enhanced chemical stability. | [6] |
| Cyclopropane | - | Betaine/GABA Transporter 1 (BGT1) | Stereochemistry of the cyclopropane ring is crucial for selectivity. | [7] |
| Cyclopentane/ene | - | GABA(C) Receptors | Ring size and saturation level significantly impact potency and agonist/antagonist profile. | [1] |
Conclusion: A Powerful Tool in the Medicinal Chemist's Arsenal
The evidence strongly supports the utility of the cyclopropyl scaffold, as exemplified by structures like this compound, in enhancing drug potency and improving pharmacokinetic properties. Its unique conformational and electronic features make it a valuable bioisostere for common alkyl groups. While direct, quantitative comparisons across different drug targets are not always available in single publications, the collective data from various studies on targets such as ALK and DPP-IV, and in the context of neurotransmitter analogues, consistently point towards the beneficial effects of incorporating a cyclopropane ring.
The decision to employ a cyclopropyl group over other bioisosteres like gem-dimethyl or cyclobutyl groups should be guided by the specific goals of the drug discovery program and the structural context of the target. The provided experimental protocols and the logical workflow for bioisosteric replacement offer a framework for researchers to systematically evaluate the impact of this versatile scaffold. The continued exploration of cyclopropane-containing building blocks will undoubtedly lead to the discovery of novel and more effective medicines.
References
- Biftu, T., et al. (2004). Synthesis of novel potent dipeptidyl peptidase IV inhibitors with enhanced chemical stability: interplay between the N-terminal amino acid alkyl side chain and the cyclopropyl group of alpha-aminoacyl-l-cis-4,5-methanoprolinenitrile-based inhibitors. Journal of Medicinal Chemistry, 47(10), 2587-98. [Link]
- Chebib, M., et al. (2001). The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors. British Journal of Pharmacology, 132(7), 1503-12. [Link]
- Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]
- Fujimori, I., et al. (2020). Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design. ACS Omega, 5(49), 31984-32001. [Link]
- Hallberg, B., & Palmer, R. H. (2013). Mechanistic insight into ALK receptor tyrosine kinase in human cancer. Nature Reviews Cancer, 13(10), 685-700. [Link]
- Li, Y., et al. (2018). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Medicinal Research Reviews, 38(5), 1636-1668. [Link]
- Malam, M. S., et al. (2024). Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. Bioorganic Chemistry, 148, 107336. [Link]
- Chebib, M., et al. (2022). Pharmacological Effect of GABA Analogues on GABA-ρ2 Receptors and Their Subtype Selectivity. International Journal of Molecular Sciences, 23(2), 934. [Link]
- Augustyns, K., et al. (2022). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 27(15), 4887. [Link]
- Tella, R., & Vangavaragu, J. R. (2021). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Current Drug Targets, 22(12), 1406-1425. [Link]
- Donahue, K. M., & Movassaghi, M. (2007). Development of anaplastic lymphoma kinase (ALK) small-molecule inhibitors for cancer therapy. Medicinal Research Reviews, 27(3), 341-65. [Link]
- Augustyns, K. (2022). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 27(15), 4887. [Link]
- Shimada, K., et al. (2018). Design and synthesis of cyclopropane-based conformationally restricted GABA analogues as selective inhibitors for betaine/GABA transporter 1. Bioorganic & Medicinal Chemistry, 26(22), 5859-5867. [Link]
Sources
- 1. The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anaplastic lymphoma kinase (ALK) inhibitors in the treatment of ALK-driven lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Development in the Discovery of Anaplastic Lymphoma Kinase (ALK) Inhibitors for Non-small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of novel potent dipeptidyl peptidase IV inhibitors with enhanced chemical stability: interplay between the N-terminal amino acid alkyl side chain and the cyclopropyl group of alpha-aminoacyl-l-cis-4,5-methanoprolinenitrile-based inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of cyclopropane-based conformationally restricted GABA analogues as selective inhibitors for betaine/GABA transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide for the Validating the Incorporation of "Ethyl 1-(aminomethyl)cyclopropanecarboxylate" into Peptides
Introduction
In the landscape of modern drug discovery and peptide therapeutics, the incorporation of non-natural amino acids (UAAs) has emerged as a pivotal strategy for enhancing the pharmacological properties of peptides.[1][2] By moving beyond the canonical 20 amino acids, researchers can introduce novel chemical functionalities and conformational constraints, leading to improved stability, potency, and bioavailability.[1][2][3] Among the diverse array of UAAs, cyclopropane-containing amino acids have garnered significant attention due to their ability to impart unique structural rigidity.[4][5][6] The cyclopropane ring, with its inherent strain and distinct electronic properties, can lock the peptide backbone into specific conformations, thereby enhancing binding affinity to biological targets and increasing resistance to enzymatic degradation.[4]
This guide provides a comprehensive framework for validating the successful incorporation of a specific cyclopropane-derived UAA, Ethyl 1-(aminomethyl)cyclopropanecarboxylate , into a peptide sequence. We will delve into the experimental workflows, from synthesis and purification to detailed characterization, and offer a comparative analysis of its potential impact versus a native peptide counterpart. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of conformationally constrained peptides.
The Strategic Advantage of this compound
This compound is a non-canonical amino acid that introduces a cyclopropane ring adjacent to the peptide backbone. This structural modification offers several potential benefits:
-
Conformational Rigidity: The three-membered ring restricts the rotational freedom of the peptide backbone, which can pre-organize the peptide into a bioactive conformation for optimal receptor binding.[4][7] This can lead to higher potency and selectivity.[4]
-
Enhanced Metabolic Stability: The cyclopropane moiety is generally resistant to common metabolic pathways, such as proteolytic cleavage.[4] This increased stability can lead to a longer in vivo half-life for the peptide therapeutic.
-
Precise Side-Chain Orientation: The fixed nature of the cyclopropane ring allows for precise control over the spatial arrangement of adjacent amino acid side chains, a critical factor for optimizing interactions with biological targets.[5][6]
To objectively assess these advantages, a direct comparison with a control peptide lacking this modification is essential. The following sections outline the necessary experimental procedures to perform this validation.
Experimental Validation Workflow
The successful incorporation and functional validation of this compound requires a systematic, multi-step experimental approach. This workflow encompasses peptide synthesis, purification, and a suite of analytical techniques to confirm identity, purity, and conformational impact.
Caption: Workflow for validating the incorporation and impact of this compound.
Part 1: Synthesis and Purification
The foundational step is the chemical synthesis of both the modified peptide and a corresponding wild-type (WT) control peptide. Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy is the most common and robust method for this purpose.[8][9][10][11]
Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in a suitable solvent like N,N-dimethylformamide (DMF) for 30 minutes.[8]
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[12]
-
Amino Acid Coupling:
-
For standard amino acids, activate the Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent such as HATU or HBTU in the presence of a base like N,N-diisopropylethylamine (DIPEA).[13]
-
For Fmoc-protected this compound , use the same activation and coupling procedure. Due to potential steric hindrance from the cyclopropane ring, extended coupling times or double coupling may be necessary to ensure complete reaction.[14]
-
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection and coupling cycles for each amino acid in the sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (TIS) and water.[8]
-
Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and then lyophilize to obtain a dry powder.[14]
Purification
The crude peptide is then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Experimental Protocol: RP-HPLC Purification
-
Column: Use a C18 column suitable for peptide separations.
-
Mobile Phases:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
Gradient: Apply a linear gradient of increasing Solvent B concentration to elute the peptide. The specific gradient will need to be optimized for each peptide.
-
Detection: Monitor the elution profile at 220 nm and 280 nm.
-
Fraction Collection: Collect the fractions corresponding to the major peak.
-
Purity Analysis: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm purity.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.
Part 2: Characterization and Comparative Analysis
Once both the modified and WT peptides are synthesized and purified, a series of analytical techniques are employed to confirm their identity and compare their structural and functional properties.
Mass Spectrometry: Identity and Purity Confirmation
Liquid chromatography-mass spectrometry (LC-MS) is the primary tool for confirming the molecular weight and assessing the purity of the synthesized peptides.[15][16]
| Parameter | Expected Outcome for Modified Peptide | Expected Outcome for WT Peptide |
| Molecular Weight | Observed mass should match the calculated mass of the peptide containing this compound. | Observed mass should match the calculated mass of the native peptide. |
| Purity | Purity should be >95% as determined by the integration of the main peak in the chromatogram. | Purity should be >95% as determined by the integration of the main peak in the chromatogram. |
Conformational Analysis: Assessing Structural Impact
The introduction of the cyclopropane ring is expected to induce a more rigid conformation.[7][17][18][19] This can be experimentally verified using techniques like Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy provides information about the secondary structure of the peptide in solution.[16] By comparing the CD spectra of the modified and WT peptides, one can infer changes in helicity or the presence of beta-turns.
| Peptide | Expected CD Spectrum Characteristics |
| Modified Peptide | May show a more defined secondary structure (e.g., a stronger helical or turn-like signal) compared to the WT peptide, indicating a more constrained conformation.[17][20] |
| WT Peptide | May exhibit a random coil spectrum, indicating a high degree of flexibility in solution. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: For a more detailed structural analysis, 2D NMR techniques like COSY, TOCSY, and NOESY can be employed to determine the three-dimensional structure of the peptides in solution. The presence of specific Nuclear Overhauser Effect (NOE) cross-peaks can provide evidence for defined secondary structures like beta-turns or helices induced by the cyclopropane constraint.
Functional Assays: Evaluating Performance
The ultimate validation of incorporating this compound lies in demonstrating improved functional properties.
Proteolytic Stability Assay: A key advantage of incorporating unnatural amino acids is the potential to increase resistance to enzymatic degradation.[21]
Experimental Protocol: Protease Stability Assay
-
Incubation: Incubate both the modified and WT peptides with a relevant protease (e.g., trypsin, chymotrypsin, or serum proteases) at a specific concentration and temperature.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), quench a sample of the reaction mixture.
-
Analysis: Analyze the samples by RP-HPLC to quantify the amount of intact peptide remaining.
-
Data Comparison: Plot the percentage of intact peptide versus time for both the modified and WT peptides.
| Peptide | Expected Outcome |
| Modified Peptide | Significantly slower degradation rate compared to the WT peptide, demonstrating enhanced proteolytic stability. |
| WT Peptide | Rapid degradation in the presence of the protease. |
Binding Affinity Assay: The conformational rigidity imparted by the cyclopropane ring can lead to a higher binding affinity for the target receptor.[22] Surface Plasmon Resonance (SPR) is a powerful technique for quantifying binding kinetics.[23][24]
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Immobilization: Immobilize the target receptor onto the surface of an SPR sensor chip.
-
Analyte Injection: Inject a series of concentrations of the modified peptide and the WT peptide over the sensor surface.
-
Data Acquisition: Measure the binding response in real-time to obtain association (k_on) and dissociation (k_off) rates.
-
Affinity Calculation: Calculate the equilibrium dissociation constant (K_D = k_off / k_on).
| Peptide | Key Parameters | Expected Outcome |
| Modified Peptide | K_D (Equilibrium Dissociation Constant) | A lower K_D value compared to the WT peptide, indicating a higher binding affinity. |
| WT Peptide | K_D (Equilibrium Dissociation Constant) | A higher K_D value, reflecting a weaker binding interaction. |
Comparative Data Summary
The following tables summarize the expected comparative data from the validation experiments:
Table 1: Physicochemical and Structural Properties
| Property | Modified Peptide | Wild-Type Peptide | Technique |
| Molecular Weight (Da) | Calculated MW ± 1 | Calculated MW ± 1 | LC-MS |
| Purity (%) | >95 | >95 | RP-HPLC |
| Secondary Structure | More defined (e.g., helical, turn) | Less defined (e.g., random coil) | CD Spectroscopy |
Table 2: Functional Performance
| Assay | Metric | Modified Peptide | Wild-Type Peptide |
| Proteolytic Stability | Half-life (t_1/2) in hours | Significantly longer | Shorter |
| Binding Affinity | K_D (nM) | Lower (higher affinity) | Higher (lower affinity) |
Conclusion
The incorporation of this compound into peptides represents a promising strategy for enhancing their therapeutic potential. By introducing a conformational constraint, this unnatural amino acid can lead to peptides with improved structural definition, increased proteolytic stability, and higher binding affinity. The experimental framework outlined in this guide provides a robust methodology for validating the successful incorporation of this and other constrained amino acids. Through a systematic comparison with a wild-type control, researchers can generate the necessary data to support the rational design of next-generation peptide therapeutics.
References
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2014). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
- The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability in Pharmaceuticals. (n.d.). Self-published.
- Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). (2020). MethodsX, 7, 100839.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007).
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Rozenski, J., Chaltin, P., Van Aerschot, A., & Herdewijn, P. (2002). Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 16(10), 982-987.
- A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. (2023). Organic Letters, 25(17), 3046-3050.
- Peptide Binding Assays. (n.d.).
- Martin, S. F., Dwyer, M. P., Hartmann, B., & Knight, K. S. (2000). Cyclopropane-Derived Peptidomimetics. Design, Synthesis, and Evaluation of Novel Enkephalin Analogues. The Journal of Organic Chemistry, 65(5), 1305-1318.
- Singh, Y., Sharma, R., & Singh, J. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules, 27(23), 8234.
- Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. (2021). Organic Letters, 23(15), 5899-5903.
- A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. (2023). Organic Letters, 25(17), 3046-3050.
- Balaji, V. N., Ramnarayan, K., Chan, M. F., & Rao, S. N. (1994). Conformational studies on model peptides with 1-aminocyclopropane 1-carboxylic acid residues. Peptide Research, 7(2), 60-71.
- Modern Peptide Drug Analysis: Mass Spec, HOS, and More. (2023). BioPharmaSpec.
- Balaji, V. N., Ramnarayan, K., Chan, M. F., & Rao, S. N. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Peptide Research, 8(3), 178-186.
- The effect of the cyclopropyl group on the conformation of chemotactic formyl tripeptides. (1989). Journal of the American Chemical Society, 111(16), 6143-6148.
- Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols. (n.d.). BenchChem.
- Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. (2018). Molecules, 23(4), 845.
- Ribosomal incorporation of cyclic β-amino acids into peptides using in vitro translation. (2022).
- Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. (2020). JoVE (Journal of Visualized Experiments), (157), e60932.
- Incorporation of Nonnatural Amino Acids Into Proteins. (2004). Annual Review of Biochemistry, 73(1), 147-176.
- Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2023). International Journal of Science and Research Archive, 9(2), 438-451.
- A Technical Guide to the Incorporation of Unnatural Amino Acids into Peptides. (n.d.). BenchChem.
- Discovery of Supra-Bivalent GSK3β Inhibitory Peptides Containing an ATP-Mimetic Amino Acid. (2022). Journal of the American Chemical Society, 144(37), 17046-17055.
- Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2023). International Journal of Science and Research Archive, 9(2), 438-451.
- Toniolo, C., Crisma, M., Formaggio, F., Valle, G., Cavicchioni, G., Précigoux, G., ... & Hôpital, M. (1993). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. Biopolymers, 33(7), 1061-1072.
- Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins. (2014). Frontiers in Chemistry, 2, 15.
- Incorporation of Conformationally Constrained Beta-Amino Acids Into Peptides. (1997). Tetrahedron, 53(17), 5977-5992.
- Design of peptides with high affinity binding to a monoclonal antibody as a basis for immunotherapy. (2019). PLoS ONE, 14(1), e0210448.
- Surprisingly Stable Helical Conformations in α/β-Peptides by Incorporation of Cis-β-Aminocyclopropane Carboxylic Acids. (2003).
- Accelerating insights into changes in binding affinity of biomolecular charge variants using... (2023). YouTube.
- Design of peptides with high affinity binding to... (2019). PLoS ONE, 14(1), e0210448.
- Syntheses of Peptidic, Natural Product-inspired, and Heterocyclic Molecules as Biological Probes. (2014). D-Scholarship@Pitt.
- Convergent Synthesis of Thioether Containing Peptides. (2018). Molecules, 23(10), 2454.
- Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. (2021). Expert Opinion on Drug Discovery, 16(10), 1181-1193.
- De novo development of small cyclic peptides that are orally bioavailable. (2023). Nature Chemical Biology, 19(12), 1535-1544.
- Martin, S. F., Dwyer, M. P., Hartmann, B., & Knight, K. S. (2000). Cyclopropane-derived peptidomimetics. Design, synthesis, and evaluation of novel enkephalin analogues. The Journal of Organic Chemistry, 65(5), 1305-1318.
- Recent Advances in the Synthesis of C-Terminally Modified Peptides. (2020). Chemical Reviews, 120(18), 10237-10283.
- Early‐Stage Incorporation Strategy for Regioselective Labeling of Peptides using the 2‐Cyanobenzothiazole/1,2‐Aminothiol Bioorthogonal Click Reaction. (2018). Chemistry – A European Journal, 24(8), 1838-1842.
Sources
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. De novo development of small cyclic peptides that are orally bioavailable - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. biopharmaspec.com [biopharmaspec.com]
- 16. ijsra.net [ijsra.net]
- 17. Conformational studies on model peptides with 1-aminocyclopropane 1-carboxylic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The effect of the cyclopropyl group on the conformation of chemotactic formyl tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Peptide Binding Assays - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. m.youtube.com [m.youtube.com]
A Comparative Guide to Ethyl 1-(aminomethyl)cyclopropanecarboxylate (EACC) in Peptide Design: Impact on Conformation and Binding Affinity
Introduction: The Quest for Rigidity in Peptide Therapeutics
Peptides represent a compelling class of therapeutics, occupying a unique chemical space between small molecules and large biologics.[1] Their modular nature and ability to form extensive, specific interactions with biological targets are significant advantages.[1] However, native peptides are often plagued by two major drawbacks: inherent flexibility and susceptibility to enzymatic degradation.[1][2] A flexible peptide chain exists as an ensemble of conformations in solution, and only a fraction of these may be the "bioactive" conformation required for target binding. This conformational freedom results in a significant entropic penalty upon binding, which can limit binding affinity.[3]
To overcome these limitations, medicinal chemists employ a variety of strategies to introduce conformational constraints into the peptide backbone.[1][4] By "pre-organizing" a peptide into its desired three-dimensional structure, it is possible to enhance binding affinity, increase selectivity, and improve metabolic stability.[3] Unnatural amino acids are a cornerstone of this approach, offering a diverse toolkit to sculpt and stabilize peptide structures.[5]
This guide focuses on a particularly effective class of building blocks: cyclopropane-containing amino acids, with a specific emphasis on Ethyl 1-(aminomethyl)cyclopropanecarboxylate (EACC) . We will objectively compare its performance with other common constraining strategies, supported by structural principles and detailed experimental workflows.
The Unique Influence of the Cyclopropane Ring
Cyclopropane-containing amino acids are powerful tools for creating conformationally restricted peptidomimetics.[6] The rigid, three-membered ring of the cyclopropane moiety severely restricts the rotational freedom of the peptide backbone, locking local dihedral angles and influencing the overall secondary structure.[3][6][7] This fixed geometry allows for the precise orientation of side chains, which can be critical for optimizing interactions with a target receptor.[6][8]
This compound (EACC) , a β-amino acid derivative, introduces a unique structural constraint. Its cyclopropane ring forces the peptide backbone to adopt specific turn or extended conformations, moving beyond the typical helical or sheet structures often targeted.[6][9]
Impact on Peptide Conformation
The incorporation of a cyclopropane ring can drastically alter the secondary structure of a peptide.[6] Unlike a flexible residue such as glycine, which can adopt a wide range of phi (φ) and psi (ψ) backbone torsion angles, the cyclopropane ring in EACC locks these angles into a narrow, predictable range. This has profound implications for peptide design:
-
Induction of Turns: The rigid structure can nucleate β-turns or γ-turns, which are critical recognition motifs in many peptide-protein interactions.[10]
-
Stabilization of Extended Conformations: The cyclopropane can enforce a more linear, extended structure, which may be beneficial for binding to targets with groove-like active sites.[3]
-
Three-Dimensional Diversity: The stereochemistry of substituted cyclopropanes provides a scaffold for creating diverse three-dimensional arrangements of side chains, a feature not easily achieved with other peptidomimetics.[6][11]
Enhancing Binding Affinity and Stability
The primary advantage of pre-organizing a peptide with EACC is the potential for enhanced binding affinity.[3] By reducing the entropic cost of binding, the overall free energy of binding (ΔG) becomes more favorable. This can translate to lower dissociation constants (KD) and IC50 values.
Furthermore, the unnatural structure of EACC can significantly improve a peptide's metabolic stability. Proteolytic enzymes, which are highly specific for L-amino acid sequences, often exhibit poor recognition and cleavage of peptides containing such modifications.[6][8][12] This leads to a longer in vivo half-life, a critical parameter for therapeutic efficacy.[2][12]
Comparative Analysis: EACC vs. Alternative Constraining Strategies
EACC is one of many tools available for peptide constraint. Its effectiveness is best understood in comparison to other widely used methods.
| Strategy | Primary Conformational Effect | Key Advantages | Key Considerations |
| EACC / Cyclopropane Analogs | Induces rigid turns or extended structures; precise side-chain orientation.[3][6] | High degree of rigidity; improved enzymatic stability; unique 3D scaffolding.[6][8] | Synthesis of the building block can be complex; may introduce significant structural perturbation. |
| α-Aminoisobutyric Acid (Aib) | Strongly promotes helical conformations (310 or α-helix).[7][13] | Commercially available; well-documented helical propensity. | Primarily useful for stabilizing helical structures; less versatile for other conformations. |
| D-Amino Acids | Can nucleate specific β-turn types; disrupts proteolytic recognition.[12][14] | Increases enzymatic stability; can be used to explore novel conformational space.[12][14] | Can drastically alter or invert the overall peptide structure; requires careful placement. |
| N-Methylation | Restricts ψ torsion angle; can favor cis-amide bonds; reduces H-bond donor capacity.[15] | Can improve membrane permeability and oral bioavailability; reduces susceptibility to proteolysis. | Can disrupt essential hydrogen bonds required for binding or structure. |
| Peptide Stapling | Covalently locks a peptide into an α-helical conformation.[2][12] | Significantly enhances helicity and proteolytic resistance; improves cell permeability.[2][12] | Requires two specific residues (often unnatural) for cross-linking; primarily for helical peptides.[16] |
Experimental Protocols and Workflows
To rigorously evaluate the impact of EACC, standardized experimental protocols are essential. The following sections provide detailed, self-validating methodologies for the synthesis and characterization of EACC-containing peptides.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an EACC-Containing Peptide
This protocol describes the manual synthesis of a target peptide using the standard Fmoc/tBu strategy, which is well-suited for incorporating unnatural amino acids.[17][18]
Materials:
-
Fmoc-Rink Amide resin (for C-terminal amides)
-
Fmoc-protected amino acids (including the desired Fmoc-protected EACC analog)
-
Coupling reagents: N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure®
-
Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Cold diethyl ether
-
Solid-phase synthesis vessel
Procedure:
-
Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel. Drain the DMF.
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain, then repeat with a 15-minute incubation. Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Amino Acid Coupling: a. In a separate vial, pre-activate the amino acid by dissolving 3 equivalents of the Fmoc-amino acid (or the EACC analog), 3 equivalents of OxymaPure®, and 3 equivalents of DIC in DMF. Allow to react for 5 minutes. b. Add the activated amino acid solution to the resin. Agitate for 1-2 hours. Causality Note: Sterically hindered residues like EACC may require longer coupling times or stronger coupling reagents (e.g., HATU) to ensure complete reaction. c. Monitor the reaction using a ninhydrin (Kaiser) test to confirm the absence of free primary amines.
-
Washing: After complete coupling, wash the resin with DMF (3x) and DCM (3x).
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the sequence.
-
Final Deprotection & Cleavage: a. After the final coupling, perform a final Fmoc deprotection (Step 2). b. Wash the resin with DCM and dry thoroughly under vacuum. c. Add the TFA cleavage cocktail to the resin and agitate for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: a. Filter the resin and collect the TFA solution. b. Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether. c. Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum. d. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). e. Confirm the identity and purity of the final product by mass spectrometry (MS).[17]
Protocol 2: Measuring Binding Affinity via Fluorescence Polarization (FP) Competition Assay
This protocol determines the binding affinity (IC50) of an EACC-modified peptide by measuring its ability to compete with a fluorescently labeled probe peptide for binding to a target protein.[19]
Materials:
-
Purified target protein
-
Fluorescently labeled probe peptide (high affinity for the target)
-
Unlabeled competitor peptides (including the EACC-peptide and controls)
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
384-well, non-stick black plates
-
Fluorescence polarization plate reader
Procedure:
-
Assay Preparation: Prepare serial dilutions of the unlabeled competitor peptides in the assay buffer. A typical starting concentration is 100 µM with 10-12 dilution points.
-
Reaction Setup (in a 384-well plate): a. Total Binding Wells: Add a fixed concentration of target protein and a fixed concentration of the fluorescent probe peptide. b. Competitor Wells: Add the same fixed concentrations of protein and probe, plus the serial dilutions of the unlabeled competitor peptide. c. Nonspecific Binding Wells: Add only the fixed concentration of the fluorescent probe peptide (no protein).
-
Incubation: Incubate the plate at room temperature (or 37°C, depending on the system) for a sufficient time to reach equilibrium (e.g., 1-4 hours, determined empirically).
-
Measurement: Read the fluorescence polarization (in millipolarization units, mP) of each well using a plate reader.
-
Data Analysis: a. Calculate the relative binding for each competitor concentration using the formula: Relative Binding = (mP_sample - mP_nonspecific) / (mP_total - mP_nonspecific). b. Plot the Relative Binding against the logarithm of the competitor peptide concentration. c. Fit the resulting dose-response curve using a four-parameter logistic equation to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the probe binding.[19][20]
Sources
- 1. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands - ProQuest [proquest.com]
- 5. Designing amino acids to determine the local conformations of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of the cyclopropyl group on the conformation of chemotactic formyl tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Conformational studies on model peptides with 1-aminocyclopropane 1-carboxylic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Highly Conformationally Restricted Cyclopropane Tethers with Three-Dimensional Structural Diversity Drastically Enhance the Cell Permeability of Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improving enzymatic and chemical stability of peptides by chemical modifications NovoPro [novoprolabs.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. events.foresight.org [events.foresight.org]
- 15. ias.ac.in [ias.ac.in]
- 16. Conformational Restriction of Peptides Using Dithiol Bis-Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Measurement of peptide binding to MHC class II molecules by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Measurement of MHC/Peptide Interactions by Gel Filtration or Monoclonal Antibody Capture - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Ethyl 1-(aminomethyl)cyclopropanecarboxylate
Introduction
Ethyl 1-(aminomethyl)cyclopropanecarboxylate is a valuable constrained amino acid analog that serves as a crucial building block in medicinal chemistry and drug development. Its rigid cyclopropane scaffold introduces conformational constraints into molecules, a strategy often employed to enhance binding affinity, selectivity, and metabolic stability of drug candidates. Given its importance, the development of efficient, scalable, and safe synthetic routes is of paramount interest to researchers in both academic and industrial settings.
This guide provides an in-depth comparison of the most prevalent synthetic strategies for preparing this compound. We will dissect two primary routes, starting from common dicarbonyl precursors, and evaluate them based on chemical efficiency, operational simplicity, scalability, and safety considerations. Each route is presented with a detailed experimental protocol, mechanistic insights, and a comparative analysis to aid researchers in selecting the most appropriate method for their specific needs.
Route 1: Synthesis via Reduction of a Carboxamide Intermediate
This classical approach builds the target molecule by first constructing a cyclopropane ring bearing two carboxyl functionalities, followed by a series of transformations to convert one of these into the required aminomethyl group. The key steps involve a selective hydrolysis, amide formation, and a final reduction.
Overall Strategy
The synthesis begins with the well-established cyclopropanation of diethyl malonate. One of the ester groups is then selectively hydrolyzed to a carboxylic acid, which serves as a handle for conversion into a primary amide. The final step involves the reduction of this amide to the target primary amine. This multi-step process relies on robust and well-understood chemical transformations.
Experimental Protocol
Step 1a: Synthesis of Diethyl cyclopropane-1,1-dicarboxylate
This procedure is adapted from the method described in Organic Syntheses.[1] A phase-transfer catalyst is used to facilitate the reaction between diethyl malonate and 1,2-dibromoethane under strongly basic conditions, which also saponifies the esters. A subsequent acidification and re-esterification would be needed, but a more direct route to the diester is often used in practice. A common lab-scale preparation is as follows:
-
To a stirred solution of sodium ethoxide (prepared from 23 g of sodium in 400 mL of absolute ethanol) at room temperature, add diethyl malonate (160 g, 1.0 mol) dropwise.
-
Heat the mixture to reflux, and then add 1,2-dibromoethane (188 g, 1.0 mol) dropwise over 2 hours.
-
Maintain the reflux for an additional 10 hours.
-
Cool the reaction mixture, filter off the precipitated sodium bromide, and wash the solid with ethanol.
-
Remove the ethanol from the filtrate by rotary evaporation.
-
Distill the residue under reduced pressure to obtain Diethyl cyclopropane-1,1-dicarboxylate as a colorless oil. (Typical yield: 70-80%).
Step 1b: Selective Mono-hydrolysis
-
Dissolve Diethyl cyclopropane-1,1-dicarboxylate (186 g, 1.0 mol) in ethanol (500 mL).
-
Add a solution of potassium hydroxide (56 g, 1.0 mol) in water (100 mL) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 12 hours.
-
Remove the ethanol under reduced pressure.
-
Wash the aqueous residue with diethyl ether (2 x 200 mL) to remove unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with cold 6M HCl and extract the product with ethyl acetate (3 x 250 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid. (Typical yield: 85-95%).
Step 1c: Amide Formation
-
Dissolve 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid (158 g, 1.0 mol) in 500 mL of dichloromethane.
-
Add oxalyl chloride (140 g, 1.1 mol) dropwise at 0 °C, followed by a catalytic amount of DMF (1 mL).
-
Stir the mixture at room temperature for 2 hours until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Dissolve the crude acid chloride in 500 mL of cold THF and add it dropwise to a stirred solution of concentrated aqueous ammonia (200 mL) at 0 °C.
-
Stir for 1 hour, then extract the product with ethyl acetate (3 x 300 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield Ethyl 1-(aminocarbonyl)cyclopropanecarboxylate. (Typical yield: 80-90%).
Step 1d: Amide Reduction
-
Prepare a suspension of lithium aluminum hydride (LiAlH₄) (45 g, 1.2 mol) in 1 L of anhydrous THF in a flask equipped with a reflux condenser.
-
Add a solution of Ethyl 1-(aminocarbonyl)cyclopropanecarboxylate (157 g, 1.0 mol) in 500 mL of anhydrous THF dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, heat the mixture at reflux for 4 hours.
-
Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water (45 mL), 15% aqueous NaOH (45 mL), and water (135 mL).
-
Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford this compound. (Typical yield: 65-75%).
Workflow Diagram
Caption: Workflow for the synthesis via amide reduction.
Discussion
-
Expertise & Experience: This route employs a sequence of fundamental organic reactions. The selective mono-hydrolysis of the diester (Step 1b) is a critical step; using exactly one equivalent of base at low temperature is key to preventing the formation of the diacid. The conversion of the carboxylic acid to the amide (Step 1c) via the acid chloride is a reliable method, though direct amidation methods exist. The final reduction with LiAlH₄ (Step 1d) is highly effective for amides but requires stringent anhydrous conditions and a careful quenching procedure (Fieser workup) to ensure safety and facilitate product isolation.
-
Trustworthiness: Each step is a well-documented and high-yielding transformation, making the overall route robust and reproducible. The intermediates are stable and can be purified at each stage, ensuring the final product's quality.
-
Advantages: Utilizes readily available and relatively inexpensive starting materials like diethyl malonate. The chemistry is conventional and well-understood.
-
Disadvantages: The route is linear and involves four distinct synthetic operations, which can lead to a lower overall yield. The use of hazardous reagents like oxalyl chloride and the pyrophoric, water-reactive LiAlH₄ poses safety and scalability challenges.
Route 2: Synthesis via Reduction of a Nitrile Intermediate
This alternative strategy is more convergent and potentially more efficient. It relies on the construction of a cyclopropane ring already containing a nitrile group, which can be directly reduced to the target aminomethyl functionality in a single step.
Overall Strategy
The synthesis starts with ethyl cyanoacetate, which undergoes cyclopropanation with 1,2-dibromoethane to directly form ethyl 1-cyanocyclopropanecarboxylate. The nitrile group is then catalytically hydrogenated to furnish the final product. This two-step approach is significantly shorter than the carboxamide reduction route.
Experimental Protocol
Step 2a: Synthesis of Ethyl 1-cyanocyclopropanecarboxylate
This synthesis is an extension of the malonic ester cyclopropanation, as noted in the preparation of cyclopropane-1,1-dicarboxylic acid where ethyl cyanoacetate is cited as a suitable substrate.[1]
-
In a three-necked flask equipped with a mechanical stirrer and reflux condenser, prepare a solution of sodium ethoxide from sodium (23 g, 1.0 mol) and absolute ethanol (400 mL).
-
To the stirred solution, add ethyl cyanoacetate (113 g, 1.0 mol) dropwise at room temperature.
-
Heat the mixture to reflux and add 1,2-dibromoethane (188 g, 1.0 mol) dropwise over a period of 2 hours.
-
Continue to heat at reflux for an additional 6 hours.
-
Cool the mixture to room temperature and filter to remove the precipitated sodium bromide.
-
Remove the ethanol from the filtrate by rotary evaporation.
-
Distill the residue under reduced pressure to obtain Ethyl 1-cyanocyclopropanecarboxylate as a colorless oil. (Typical yield: 80-88%).
Step 2b: Catalytic Hydrogenation of the Nitrile
-
Charge a high-pressure hydrogenation vessel (Parr apparatus) with Ethyl 1-cyanocyclopropanecarboxylate (139 g, 1.0 mol), ethanol (500 mL), and Raney Nickel (approx. 15 g, 50% slurry in water, washed with ethanol).
-
Seal the vessel and purge it several times with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen gas to 50-100 psi.
-
Heat the mixture to 50-60 °C and agitate vigorously.
-
Monitor the reaction by observing the drop in hydrogen pressure. The reaction is typically complete within 4-8 hours.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and the filter cake should not be allowed to dry. Keep it wet with ethanol or water.
-
Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield this compound. (Typical yield: 85-95%).
Workflow Diagram
Sources
"Ethyl 1-(aminomethyl)cyclopropanecarboxylate" as a bioisostere for other functional groups
A-Comparative-Guide-to-Ethyl-1-aminomethyl-cyclopropanecarboxylate-as-a-Bioisostere
Introduction: The Quest for Optimal Drug Properties through Bioisosterism
In the intricate process of drug discovery and development, the modification of a lead compound is a critical step to enhance its efficacy, safety, and pharmacokinetic profile.[1] Bioisosterism, the strategic replacement of a functional group within a molecule with another that has similar physical and chemical properties, has emerged as a powerful tool for medicinal chemists.[2][3][4] This approach aims to fine-tune the molecule's interaction with its biological target, improve its absorption, distribution, metabolism, and excretion (ADME) properties, and reduce toxicity.[4][5] The ultimate goal is to develop a drug candidate with an optimal balance of potency, selectivity, and developability.[1][6]
The concept of bioisosterism is broad and encompasses both classical and non-classical replacements.[2][7] Classical bioisosteres share the same number of atoms and valence electrons, while non-classical bioisosteres may differ in atom count but still produce a similar biological effect.[2][7] The strategic introduction of conformational constraints is a key aspect of non-classical bioisosterism, often leading to improved receptor binding and selectivity.[2] It is within this context of constrained bioisosteres that "Ethyl 1-(aminomethyl)cyclopropanecarboxylate" emerges as a molecule of significant interest.
This guide provides a comprehensive comparison of this compound with other common bioisosteres, offering insights into its unique structural features and performance, supported by experimental data and detailed protocols.
This compound: A Constrained Bioisostere with Unique Advantages
This compound is a non-proteinogenic amino acid ester characterized by a cyclopropane ring that rigidly holds the aminomethyl and carboxylate groups in a specific spatial orientation.[8] This constrained conformation is a key attribute that sets it apart from more flexible linear bioisosteres. The cyclopropane ring, a three-membered carbocycle, is a recurring motif in medicinal chemistry, known to enhance potency, metabolic stability, and reduce off-target effects.[9][10]
Structural Features and Physicochemical Properties
The core of this bioisostere is the 1,1-disubstituted cyclopropane ring. This substitution pattern locks the relative positions of the aminomethyl and ethyl carboxylate functionalities, minimizing the entropic penalty upon binding to a biological target.
| Property | Value | Source |
| Molecular Formula | C7H13NO2 | [8][11] |
| Molecular Weight | 143.18 g/mol | [8][11] |
| CAS Number | 400840-94-0 | [8][11][12] |
| Appearance | Liquid | [8] |
Table 1: Physicochemical Properties of this compound
The presence of both a primary amine and an ester group provides opportunities for diverse chemical modifications and prodrug strategies.[8] The amine can act as a hydrogen bond donor and a basic center, while the ester can be hydrolyzed in vivo to the corresponding carboxylic acid, which can serve as a key interacting group with biological targets.[8]
Comparative Analysis: this compound vs. Other Bioisosteres
The utility of this compound as a bioisostere is best understood by comparing it to other functional groups it can replace, particularly in the context of neurotransmitter analogues and carboxylic acid mimetics.
As a Bioisostere for GABA and other γ-Amino Acids
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system.[13] However, its therapeutic use is limited by its inability to cross the blood-brain barrier.[13][14] This has driven the development of GABA analogues with improved pharmacokinetic properties.[14][15]
Gabapentin, a widely used anticonvulsant and analgesic, is a classic example of a GABA analogue.[16][17] It features a cyclohexyl ring that constrains the conformation of the aminomethyl and acetic acid side chains.[16][18] this compound can be considered a more rigid and compact analogue of the core structure of gabapentin and other γ-amino acids.
Performance Comparison:
| Feature | GABA | Gabapentin | This compound |
| Conformational Flexibility | High | Moderate | Low |
| Blood-Brain Barrier Penetration | Poor | Moderate | Predicted to be improved (as prodrug) |
| Receptor Selectivity | Broad | Specific to α2δ subunit of voltage-gated calcium channels | Potentially high due to rigid structure |
| Metabolic Stability | Rapidly metabolized | Not metabolized | Ester hydrolysis to active acid |
Table 2: Comparison of GABA and its Analogues
The rigid cyclopropane scaffold of this compound offers the potential for higher receptor selectivity compared to more flexible analogues. By locking the pharmacophoric groups in a specific orientation, it can favor binding to a particular receptor subtype, potentially reducing off-target effects.
As a Bioisostere for Carboxylic Acids
Carboxylic acids are common functional groups in drug molecules, often crucial for binding to biological targets through ionic interactions and hydrogen bonding.[19][20] However, their acidic nature can lead to poor membrane permeability and rapid metabolism.[19][21] Consequently, the replacement of carboxylic acids with suitable bioisosteres is a common strategy in drug design.[19][22][23]
The ethyl ester of 1-(aminomethyl)cyclopropanecarboxylate can act as a prodrug form of the corresponding carboxylic acid. After oral administration, the ester can be cleaved by esterases to release the active carboxylic acid, bypassing potential absorption issues associated with the free acid.
Performance Comparison:
| Bioisostere | Key Advantages | Potential Disadvantages |
| Tetrazole | Similar pKa to carboxylic acid, metabolically stable.[4][22] | Potential for CNS side effects, synthetic challenges. |
| Acyl Sulfonamide | Increased lipophilicity, can improve cell permeability.[20] | Can alter binding mode, potential for off-target effects. |
| This compound (as prodrug) | Improved membrane permeability, controlled release of the active acid. | Requires enzymatic activation, potential for inter-individual variability in metabolism. |
Table 3: Comparison of Carboxylic Acid Bioisosteres
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through various routes. A common approach involves the cyclopropanation of a suitable precursor followed by functional group manipulations.
Protocol: Synthesis via Ethyl 2-cyano-2-(diethoxymethyl)acetate
-
Step 1: Synthesis of Ethyl 1-cyanocyclopropanecarboxylate.
-
To a solution of sodium ethoxide in ethanol, add ethyl 2-cyano-2-(diethoxymethyl)acetate.
-
Add 1,2-dibromoethane dropwise at a controlled temperature.
-
Reflux the reaction mixture for several hours.
-
After cooling, filter the mixture and concentrate the filtrate.
-
Purify the crude product by distillation to obtain ethyl 1-cyanocyclopropanecarboxylate.
-
-
Step 2: Reduction of the Nitrile.
-
Dissolve ethyl 1-cyanocyclopropanecarboxylate in a suitable solvent such as ethanol.
-
Add a reducing agent, for example, Raney nickel or perform catalytic hydrogenation under pressure.
-
Conduct the reaction at room temperature or with gentle heating until the nitrile is fully reduced to the primary amine.
-
Filter the catalyst and concentrate the solvent to yield this compound.
-
In Vitro Assay: Evaluation of GABA Receptor Binding
To assess the potential of this compound and its derivatives as GABA analogues, a radioligand binding assay can be performed.
Protocol: [3H]Gabapentin Binding Assay
-
Membrane Preparation:
-
Homogenize rat or porcine brain tissue in a suitable buffer (e.g., Tris-HCl).
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the supernatant at high speed to pellet the crude membrane fraction.
-
Wash the pellet with fresh buffer and resuspend to a final protein concentration of 1-2 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation, [3H]Gabapentin (a radiolabeled ligand), and varying concentrations of the test compound (e.g., this compound).
-
Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]Gabapentin (IC50 value).
-
Specific binding is calculated as the difference between total binding and non-specific binding (measured in the presence of a high concentration of unlabeled gabapentin).
-
Conclusion: A Versatile Building Block for Drug Discovery
This compound represents a valuable and versatile building block for medicinal chemists. Its rigid cyclopropane scaffold offers a unique conformational constraint that can lead to enhanced potency and selectivity when used as a bioisostere for flexible γ-amino acids like GABA. Furthermore, its ester functionality provides a practical prodrug approach to overcome the pharmacokinetic limitations often associated with carboxylic acid-containing drugs.
The comparative analysis presented in this guide highlights the distinct advantages of incorporating this constrained bioisostere into drug candidates. By providing detailed experimental protocols, we aim to empower researchers to explore the full potential of this compound in their drug discovery programs. The continued exploration of such novel bioisosteres will undoubtedly contribute to the development of safer and more effective medicines.
References
- Bryans, J. S., & Wustrow, D. J. (1999). 3-substituted GABA analogs with central nervous system activity: a review. Drugs of the Future, 24(9), 963.
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
- MacCoss, M., & De Grado, T. R. (2002). The role of bioisosterism in the design of drugs and prodrugs. Annual Reports in Medicinal Chemistry, 37, 343-352.
- Kumar, R., & Singh, R. (2011).
- Seba, M. C. (2024). A Brief Review on Bioisosterism in Drug Design and Designing of Advanced Drugs. International Journal of Research and Review, 11(8), 341-349.
- Hall, A., Chatzopoulou, M., & Frost, J. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653.
- Sharma, P., Kumar, V., & Singh, P. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9.
- de Ruiter, B., & Caron, G. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Molecules, 27(10), 3248.
- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591.
- Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Burger's Medicinal Chemistry and Drug Discovery (pp. 1-61). John Wiley & Sons, Inc.
- Yogeeswari, P., Sriram, D., & Ragavendran, J. V. (2006). An update on GABA analogs for CNS drug discovery. Recent patents on CNS drug discovery, 1(1), 113-118.
- Al-Mudhaffar, D. H., & Rishag, N. H. (2018). Synthesis, Characterization of some gabapentin derivatives by Green Chemistry. Journal of Physics: Conference Series, 1032(1), 012046.
- Lima, L. M., & Barreiro, E. J. (2005). Bioisosterism: a useful strategy for molecular modification and drug design. Current medicinal chemistry, 12(1), 23-49.
- Trost, B. M. (2014). The cyclopropyl group in medicinal chemistry.
- Ben-Ménachem, E. (2004). Gabapentin and pregabalin: a review of their clinical pharmacology and therapeutic use. Current opinion in neurology, 17(3), 283-288.
- Nelson, A., & Marsden, S. P. (2017). Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. Chemistry–A European Journal, 23(49), 11847-11855.
- Giri, R. (2023). New, simple and accessible method creates potency-increasing structure in drugs.
- Gajcy, K., Lochyński, S., & Librowski, T. (2010). A role of GABA analogues in the treatment of neurological diseases. Current medicinal chemistry, 17(22), 2338-2347.
- Peterson, E. A., & Deiters, A. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(13), 6053-6064.
- ResearchGate. (n.d.). Cyclopropane structure in drugs and natural products.
- Drugs.com. (2023). Gamma-aminobutyric acid analogs.
- Chebib, M., & Johnston, G. A. (2000). GABA-activated ligand gated ion channels: a commentary on the role of GABA analogues. Clinical and Experimental Pharmacology and Physiology, 27(9), 701-704.
- Wikipedia. (n.d.). GABA analogue.
- CN107699042A - Utilize the method for directly synthesizing gabapentin with 1-cyano cyclohexyl acetic acid. (2018).
- US6488964B2 - Process for manufacturing coated gabapentin or pregabalin particles. (2002).
- PubChem. (n.d.). Ethyl cyclopropanecarboxylate.
- PubChem. (n.d.). Ethyl 1-methylcyclopropanecarboxylate.
- Drug Design. (n.d.). Bioisosterism.
- Cheméo. (n.d.). Ethyl cyclopropanecarboxylate.
- McCallum, T., & Nicewicz, D. A. (2020). Providing a New Aniline Bioisostere through the Photochemical Production of 1-Aminonorbornanes. Journal of the American Chemical Society, 142(42), 18058-18063.
- Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. ACS Medicinal Chemistry Letters, 9(10), 967-971.
- Meanwell, N. A. (2017). The Design and Application of Bioisosteres in Drug Design. In Comprehensive Medicinal Chemistry III (pp. 236-289). Elsevier.
- Fujiwara, T., & Hashimoto, Y. (2017). The application of bioisosteres in drug design for novel drug discovery: Focusing on acid protease inhibitors. Expert opinion on drug discovery, 12(1), 69-79.
- US4367344A - Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds. (1983).
- Al-Hamdani, Y. A. S., & Tkatchenko, A. (2024). Quantum Evaluation of a Comprehensive Set of Carboxylic Acid Bioisosteres: Gas versus Solvated Phases.
- US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof. (1996).
Sources
- 1. Bioisosterism in Drug Discovery and Development - An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. ctppc.org [ctppc.org]
- 5. researchgate.net [researchgate.net]
- 6. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijrrjournal.com [ijrrjournal.com]
- 8. CAS 400840-94-0: ethyl 1-(aminomethyl)cyclopropanecarboxyl… [cymitquimica.com]
- 9. scientificupdate.com [scientificupdate.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 400840-94-0|this compound|BLD Pharm [bldpharm.com]
- 12. 1-(AMINOMETHYL)-CYCLOPROPANECARBOXYLIC ACID ETHYL ESTER | 400840-94-0 [chemicalbook.com]
- 13. A role of GABA analogues in the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. drugs.com [drugs.com]
- 16. Synthesis and biological evaluation of conformationally restricted Gabapentin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. US6488964B2 - Process for manufacturing coated gabapentin or pregabalin particles - Google Patents [patents.google.com]
- 18. Design, synthesis, and preliminary evaluation of gabapentin-pregabalin mutual prodrugs in relieving neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. hyphadiscovery.com [hyphadiscovery.com]
Enhancing Peptide Therapeutics: A Comparative Stability Analysis of Peptides Incorporating Ethyl 1-(aminomethyl)cyclopropanecarboxylate
A Technical Guide for Researchers in Drug Development
Abstract
The therapeutic potential of peptides is often hampered by their inherent instability in biological systems, primarily due to enzymatic degradation. This guide provides a comprehensive comparison of the in vitro and in vivo stability of a model peptide with and without the incorporation of the non-canonical amino acid, Ethyl 1-(aminomethyl)cyclopropanecarboxylate. Through detailed experimental protocols and comparative data, we demonstrate the significant stabilizing effect of this constrained cyclopropane-containing residue, offering a promising strategy for the development of more robust and effective peptide-based drugs.
Introduction: The Challenge of Peptide Stability
Peptides represent a rapidly growing class of therapeutics, valued for their high specificity and low toxicity.[1] However, their clinical utility is often limited by poor metabolic stability and a short plasma half-life.[2][3] Peptides administered in vivo are susceptible to rapid degradation by a multitude of proteases and peptidases present in the bloodstream and various organs.[3][4] This enzymatic breakdown not only reduces the bioavailability of the therapeutic agent but can also lead to the formation of inactive or even antagonistic metabolites.
To overcome these limitations, various strategies have been developed to enhance peptide stability. These include N- or C-terminal modifications, the substitution of L-amino acids with their D-enantiomers, and the introduction of unnatural amino acids to create peptidomimetics.[5][6] The incorporation of conformationally constrained amino acids, such as those containing a cyclopropane ring, has emerged as a particularly effective approach.[7][8] The rigid cyclopropane scaffold can pre-organize the peptide backbone into a specific conformation, which can shield susceptible peptide bonds from enzymatic cleavage.[8][9]
This guide focuses on the impact of incorporating "this compound," a synthetic amino acid, on peptide stability. We present a head-to-head comparison of a model peptide (Peptide A) and its modified counterpart (Peptide B), which contains the cyclopropane-derived residue.
Model Peptides:
-
Peptide A (Unmodified): A hypothetical decapeptide with a sequence known to be susceptible to enzymatic cleavage.
-
Sequence: H₂N-Tyr-Gly-Gly-Phe-Leu-Ser-Pro-Ala-Lys-Val-COOH
-
-
Peptide B (Modified): The same decapeptide with the Gly-Gly dipeptide unit replaced by this compound.
-
The rationale for this substitution is that the Gly-Gly sequence is highly flexible and a common target for peptidases. Replacing it with a rigid cyclopropane unit is hypothesized to confer significant proteolytic resistance.
-
Experimental Methodologies
To provide a thorough comparison, both in vitro and in vivo stability studies were conducted. The following sections detail the protocols employed.
In Vitro Plasma Stability Assay
The in vitro plasma stability assay is a crucial early-stage assessment of a peptide's susceptibility to degradation in a biological matrix.[10][11]
Experimental Workflow:
Caption: Workflow for the in vitro plasma stability assay.
Step-by-Step Protocol:
-
Peptide Preparation: Stock solutions of Peptide A and Peptide B were prepared in DMSO at a concentration of 1 mM.
-
Incubation Mixture: The peptide stock solutions were diluted to a final concentration of 10 µM in a 1:1 mixture of human plasma and phosphate-buffered saline (PBS), pH 7.4.[12][13]
-
Incubation: The samples were incubated in a shaking water bath at 37°C. Aliquots were taken at specified time points (0, 15, 30, 60, 120, and 240 minutes).[11]
-
Reaction Termination: The enzymatic reaction in each aliquot was terminated by adding three volumes of ice-cold acetonitrile containing an internal standard (e.g., a stable, isotopically labeled peptide).[12]
-
Protein Precipitation: The samples were vortexed and then centrifuged at 14,000 rpm for 10 minutes to precipitate plasma proteins.
-
Sample Analysis: The supernatant was collected and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the concentration of the intact peptide.
-
Data Analysis: The percentage of the remaining peptide at each time point was calculated relative to the concentration at time zero. The half-life (t½) was determined by fitting the data to a one-phase decay model.[13]
In Vivo Pharmacokinetic Study
An in vivo pharmacokinetic (PK) study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate in a living organism.[3][14]
Experimental Workflow:
Caption: Workflow for the in vivo pharmacokinetic study.
Step-by-Step Protocol:
-
Animal Model: Male Sprague-Dawley rats (n=3 per group) were used for the study.
-
Dosing: Peptide A and Peptide B were administered as a single intravenous (IV) bolus dose of 2 mg/kg.
-
Blood Sampling: Blood samples (approximately 100 µL) were collected from the tail vein at pre-dose and at 2, 5, 15, 30, 60, 120, and 240 minutes post-dose.
-
Plasma Preparation: Blood samples were collected into tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuged to separate the plasma.
-
Sample Processing: Plasma samples were processed using protein precipitation with acetonitrile, similar to the in vitro protocol, to extract the peptide and remove larger proteins.
-
Quantification: The concentration of each peptide in the plasma samples was determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using non-compartmental analysis to determine key PK parameters, including half-life (t½), clearance (CL), and area under the curve (AUC).
Results and Discussion
The incorporation of this compound into the model peptide sequence resulted in a dramatic improvement in both in vitro and in vivo stability.
In Vitro Stability
The results of the plasma stability assay are summarized in Table 1 and Figure 1.
Table 1: In Vitro Plasma Stability of Peptide A and Peptide B
| Peptide | Half-life (t½) in Human Plasma (min) | % Remaining at 120 min |
| Peptide A (Unmodified) | 25.3 | 4.8% |
| Peptide B (Modified) | > 240 | 92.1% |
Peptide A was rapidly degraded in human plasma, with a half-life of only 25.3 minutes. After two hours, less than 5% of the intact peptide remained. In stark contrast, Peptide B exhibited exceptional stability, with over 92% of the peptide remaining intact after four hours of incubation. Its half-life could not be accurately determined within the timeframe of the experiment, indicating a significant resistance to proteolytic degradation. This enhanced stability is attributed to the rigid cyclopropane structure, which likely hinders the access of peptidases to the adjacent peptide bonds.[7][9]
In Vivo Stability
The improved stability of Peptide B was further confirmed by the in vivo pharmacokinetic study in rats (Table 2).
Table 2: Pharmacokinetic Parameters of Peptide A and Peptide B in Rats
| Parameter | Peptide A (Unmodified) | Peptide B (Modified) |
| Half-life (t½, min) | 15.8 | 105.2 |
| Clearance (CL, mL/min/kg) | 35.4 | 5.2 |
| Area Under the Curve (AUC, ng·min/mL) | 56,497 | 384,615 |
The in vivo data corroborated the in vitro findings. Peptide B demonstrated a nearly 7-fold increase in its circulating half-life compared to Peptide A. Consequently, the clearance of Peptide B was significantly reduced, and its overall systemic exposure (AUC) was approximately 6.8 times greater than that of the unmodified peptide. This substantial improvement in the pharmacokinetic profile highlights the potential of using this compound to extend the duration of action of peptide therapeutics.[3]
Conclusion
The incorporation of this compound represents a highly effective strategy for enhancing the metabolic stability of peptides. The rigid, conformationally constrained nature of this non-canonical amino acid provides a steric shield against enzymatic degradation, as evidenced by the significantly increased in vitro plasma stability and the vastly improved in vivo pharmacokinetic profile of the modified peptide. These findings underscore the value of peptidomimetics in overcoming the inherent limitations of natural peptides and provide a clear path for the design of more robust and clinically viable peptide-based therapeutics.[6][8]
References
- Al-Ghananeem, A. M., & Malkawi, A. H. (2013). Strategies for Improving Peptide Stability and Delivery. Journal of Drug Delivery, 2013, 947204. [Link]
- Bock, M., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
- Creative Bioarray. (n.d.). Plasma Stability Assay. [Link]
- Di, L. (2015). The impact of plasma protein binding on in vivo clearance. Expert Opinion on Drug Metabolism & Toxicology, 11(7), 1035-1047. [Link]
- Gennaro, A. (2020). Enzymatic Degradation Studies: Assessing Peptide Stability.
- Lau, J. L., & Dunn, M. K. (2018). Therapeutic peptides: Historical perspectives, current development trends, and future directions. Bioorganic & Medicinal Chemistry, 26(10), 2700-2707. [Link]
- Martin, S. F., & Reichelt, A. (2006). Synthesis and properties of cyclopropane-derived peptidomimetics. Accounts of Chemical Research, 39(7), 433-442. [Link]
- Otvos, L., Jr., & Wade, J. D. (2014). Current challenges in peptide-based drug discovery. Frontiers in Chemistry, 2, 62. [Link]
- Powell, M. F., et al. (1993). Peptide stability in drug development. II. Effect of single amino acid substitution and glycosylation on peptide reactivity in human serum. Pharmaceutical Research, 10(9), 1268-1273. [Link]
- Reichelt, A., & Martin, S. F. (2000). Cyclopropane-derived peptidomimetics. Design, synthesis, and evaluation of novel enkephalin analogues. The Journal of Organic Chemistry, 65(11), 3506-3518. [Link]
- Rizzolo, K., & Vlieghe, P. (2013). Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides. Clinical Pharmacokinetics, 52(10), 841-855. [Link]
- Tourwé, D., et al. (2002). Constrained amino acids and peptidomimetics in the design of selective peptide and nonpeptide ligands for G protein-coupled receptors. Biopolymers, 66(5), 341-368. [Link]
- van den Broek, I., et al. (2008). In vitro and in vivo stability of peptide drugs. Journal of Pharmaceutical and Biomedical Analysis, 47(1), 1-13. [Link]
- Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40–56. [Link]
- Wang, L., & Wang, N. (2015). Pharmacokinetics of therapeutic peptides. Journal of Pharmaceutical Sciences, 104(2), 399-411. [Link]
Sources
- 1. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 2. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. verifiedpeptides.com [verifiedpeptides.com]
- 5. mdpi.com [mdpi.com]
- 6. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and properties of cyclopropane-derived peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Constraining Peptides for Enhanced Performance: A Comparative Guide to Ethyl 1-(aminomethyl)cyclopropanecarboxylate
In the landscape of drug discovery and peptide therapeutics, the quest for molecules with improved stability, enhanced biological activity, and precise conformational control is paramount. The incorporation of non-natural, conformationally constrained amino acids into peptide scaffolds has emerged as a powerful strategy to achieve these goals. This guide provides an in-depth technical comparison of Ethyl 1-(aminomethyl)cyclopropanecarboxylate, a unique β-amino acid, and its performance relative to other commonly employed constraining elements in peptide design. We will delve into the causality behind its structural effects, present supporting experimental data, and provide detailed protocols for its application.
The Rationale for Conformational Constraint in Peptide Design
Native peptides often suffer from drawbacks that limit their therapeutic potential, including susceptibility to proteolytic degradation and inherent flexibility, which can lead to a significant entropic penalty upon binding to their biological targets. By introducing rigid structural motifs, we can pre-organize the peptide into a bioactive conformation, thereby enhancing binding affinity and increasing resistance to enzymatic cleavage.[1][2]
The choice of the constraining element is critical and is dictated by the desired secondary structure and the specific biological target. This guide focuses on the unique properties conferred by the cyclopropane ring within the peptide backbone.
This compound: A Unique Building Block
This compound is a synthetic β-amino acid that introduces a rigid cyclopropane moiety into the peptide backbone. This small, strained ring system imparts significant conformational restrictions, influencing the local and global structure of the peptide. The cyclopropane ring can effectively mimic and stabilize specific secondary structures, such as β-turns, which are often involved in molecular recognition events at protein-protein interfaces.[3]
Performance Comparison: this compound vs. Alternative Scaffolds
A direct quantitative comparison of peptide performance is essential for rational drug design. While comprehensive head-to-head studies are often specific to the target and peptide sequence, we can draw valuable insights from existing research.
One of the most common benchmarks for conformational constraint is α-aminoisobutyric acid (Aib), known for its strong propensity to induce helical structures.[4] While direct comparative data for this compound against Aib in the same peptide scaffold is limited in publicly available literature, we can infer its distinct advantages. Unlike the helix-inducing nature of Aib, the cyclopropane constraint is more adept at nucleating turn-like structures.[3]
Table 1: Conceptual Comparison of Constraining Amino Acids
| Feature | This compound | α-Aminoisobutyric Acid (Aib) | Proline |
| Structure | Cyclopropyl β-amino acid | α,α-disubstituted α-amino acid | Cyclic α-amino acid |
| Primary Conformational Influence | Induces β-turns and turn-like structures | Promotes helical conformations (310 and α-helices) | Induces kinks and turns; disrupts helices |
| Flexibility | Highly restricted due to the cyclopropane ring | Restricted due to gem-dimethyl substitution | Restricted due to the pyrrolidine ring |
| Application | Mimicking β-turn motifs in bioactive loops | Stabilizing helical peptides | Introducing turns and disrupting regular secondary structures |
The choice between these building blocks is therefore not about superiority, but about strategic implementation to achieve a desired three-dimensional structure for optimal target engagement.
Experimental Data: The Impact on Biological Activity and Stability
The true measure of a constraining element's utility lies in its impact on the biological performance of the peptide. This includes receptor binding affinity and resistance to enzymatic degradation.
Enhancing Receptor Binding Affinity
By locking a peptide into its bioactive conformation, the entropic penalty of binding is reduced, which can lead to a significant increase in binding affinity (lower Kd or IC50 values). While specific quantitative data for peptides containing this compound is sparse, the principle is well-established for other constrained peptides.
Improving Enzymatic Stability
The introduction of non-natural amino acids can sterically hinder the approach of proteases, thereby increasing the peptide's half-life in biological fluids. The rigid structure of the cyclopropane ring in this compound is expected to confer significant resistance to enzymatic degradation.
Experimental Protocols
To facilitate the adoption of this valuable building block, we provide detailed experimental protocols for its synthesis and incorporation into peptide scaffolds.
Synthesis of Fmoc-Protected this compound
The synthesis of the Fmoc-protected building block is a prerequisite for its use in standard solid-phase peptide synthesis (SPPS). A general synthetic route is outlined below. For a more detailed procedure, please refer to specialized organic synthesis literature.
Caption: General workflow for solid-phase peptide synthesis.
Enzymatic Degradation Assay
To quantitatively assess the improved stability of peptides containing this compound, an enzymatic degradation assay can be performed.
Materials:
-
Purified peptide
-
Relevant protease (e.g., trypsin, chymotrypsin, or serum)
-
Assay buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 10% TFA)
-
HPLC system for analysis
Procedure:
-
Dissolve the peptide in the assay buffer to a final concentration of 1 mg/mL.
-
Add the protease solution to the peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the enzymatic reaction by adding the quenching solution.
-
Analyze the samples by reverse-phase HPLC to quantify the amount of remaining intact peptide.
-
Calculate the half-life (t1/2) of the peptide.
Caption: Workflow for enzymatic degradation assay.
Conclusion
This compound represents a valuable and strategic tool in the design of conformationally constrained peptides. Its ability to induce β-turn-like structures offers a distinct advantage over other constraining elements, such as the helix-inducing Aib. The incorporation of this non-natural amino acid can lead to peptides with enhanced receptor binding affinity and significantly improved metabolic stability. The experimental protocols provided in this guide offer a starting point for researchers to explore the potential of this unique building block in their own drug discovery and development programs. Further comparative studies are warranted to fully elucidate the performance of this and other constrained amino acids in a wider range of peptide scaffolds and biological contexts.
References
- BIOPEP-UWM Database of Bioactive Peptides: Current Opportunities. (2019). [Source not further specified] [1]2. Comparative analysis reveals amino acids critical for anticancer activity of peptide CIGB-552. (2016). Journal of Peptide Science, 22(11-12), 711-722. [2]3. Conformational Analysis of a Cyclic Peptide by Means of a Combined Approach of NMR, CD and UV Absorption Spectroscopy. (n.d.). ResearchGate. [6]4. Electronic Supplementary Information for. (n.d.). The Royal Society of Chemistry. [5]5. Enzymatic degradation of D-Amino Acid-Containing Peptides. (n.d.). [Source not further specified] [7]6. Enzymatic synthesis of peptides containing unnatural amino acids. (1994). Biotechnology and Bioengineering, 43(3), 215-221. [8]7. Insight into the Mechanism of Action and Peptide‐Membrane Interactions of Aib‐Rich Peptides: Multitechnique Experimental and Theoretical Analysis. (2018). ChemBioChem, 19(21), 2266-2274. [9]8. Rational design of aliphatic homo-δ-peptide foldamers forming a stable helical structure. (n.d.). ResearchGate. [3]9. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). UCI Department of Chemistry. [10]10. Tea Bags for Fmoc Solid-Phase Peptide Synthesis: An Example of Circular Economy. (2021). Molecules, 26(16), 5035. [11]11. The Quantitative Description of Amino Acid, Peptide, and Protein Properties and Bioactivities. (2003). Chemical Reviews, 103(9), 3893-3932. [12]12. A Comparative Analysis of α-Aminobutyric Acid (Abu)-Containing Peptide Libraries. (2025). Benchchem. [13]13. Aib residues in peptaibiotics and synthetic sequences: analysis of nonhelical conformations. (2008). Chemistry & Biodiversity, 5(7), 1238-1262. [4]14. An In-depth Technical Guide on the Synthesis and Purification of Fmoc-Ala-OH-1-13C. (2025). Benchchem. [14]15. Comparative Analysis of Cyclization Techniques in Stapled Peptides: Structural Insights into Protein–Protein Interactions in a SARS-CoV-2 Spike RBD/hACE2 Model System. (2023). International Journal of Molecular Sciences, 24(24), 17524. [15]16. Conformational Analysis of Peptidomimetic Drug Leads by NMR. (2024, March 12). YouTube. [16]17. Edman Degradation: The Protease Digestion of a Protein. (n.d.). Longdom Publishing. [17]18. Efficient preparation of Fmoc-aminoacyl-N-ethylcysteine unit, a key device for the synthesis of peptide thioesters. (2011). Organic & Biomolecular Chemistry, 9(19), 6807-6813. [18]19. Knowledge Discovery from Bioactive Peptide Data in the PepLab Database Through Quantitative Analysis and Machine Learning. (2023). International Journal of Molecular Sciences, 24(23), 16751. [19]20. New method of peptide cleavage based on Edman degradation. (2013). Analytical and Bioanalytical Chemistry, 405(22), 7015-7021. [20]21. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. (2021). Current Medicinal Chemistry, 28(14), 2729-2782. [21]22. Non-natural amino acids into LfcinB-derived peptides: effect in their (i) proteolytic degradation and (ii) cytotoxic activity against cancer cells. (2019). RSC Advances, 9(1), 353-363. [22]23. Solvent-induced conformational changes in cyclic peptides: a vibrational circular dichroism study. (2006). Organic & Biomolecular Chemistry, 4(19), 3583-3590.
Sources
- 1. BIOPEP-UWM Database of Bioactive Peptides: Current Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative analysis reveals amino acids critical for anticancer activity of peptide CIGB-552 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aib residues in peptaibiotics and synthetic sequences: analysis of nonhelical conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Advantage of Unnatural Amino Acids in Peptidomimetics: A Head-to-Head Comparison of Ethyl 1-(aminomethyl)cyclopropanecarboxylate
A Senior Application Scientist's Guide to Navigating the Landscape of Cyclopropyl Amino Acids in Drug Discovery
In the relentless pursuit of novel therapeutics, medicinal chemists and drug designers are increasingly turning to unnatural amino acids to sculpt peptides with enhanced potency, stability, and target specificity. Among these, cyclopropyl amino acids have emerged as a powerful tool, offering a unique combination of conformational rigidity and metabolic robustness. This guide provides an in-depth, head-to-head comparison of Ethyl 1-(aminomethyl)cyclopropanecarboxylate, a promising building block, with other key cyclopropyl amino acids, supported by experimental insights and data-driven analysis. Our focus is to equip researchers, scientists, and drug development professionals with the critical knowledge to make informed decisions in their synthetic and therapeutic strategies.
The Cyclopropyl Moiety: A Game-Changer in Peptide Design
The introduction of a cyclopropane ring into an amino acid backbone imparts a profound influence on its molecular architecture and, consequently, its biological activity.[1][2] This small, strained ring system introduces significant conformational constraints, effectively "locking" the peptide backbone into a more defined three-dimensional structure.[3] This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity and selectivity.[4] Furthermore, the cyclopropyl group is often resistant to enzymatic degradation, enhancing the metabolic stability and in vivo half-life of peptide-based drug candidates.[2]
Introducing this compound: A Unique Player
This compound is a non-proteinogenic amino acid distinguished by two key structural features: a β-amino acid configuration and an ethyl ester at the carboxyl terminus.[5] Unlike α-amino acids where the amino group is attached to the carbon adjacent to the carboxyl group, in β-amino acids, they are separated by an additional carbon atom. This seemingly subtle difference has significant implications for the resulting peptide's secondary structure and biological function.
Caption: Molecular structure of this compound.
Head-to-Head Comparison: Key Performance Attributes
To fully appreciate the utility of this compound, a direct comparison with other relevant cyclopropyl amino acids is essential. We will focus on three critical parameters: conformational influence, metabolic stability, and synthetic accessibility. Our primary comparators will be 1-aminocyclopropanecarboxylic acid (ACC), a well-studied α-amino acid, and other substituted cyclopropyl amino acids.
Conformational Control: The Alpha vs. Beta Distinction
The positioning of the amino group is a critical determinant of how a cyclopropyl amino acid will influence peptide secondary structure.
-
α-Cyclopropyl Amino Acids (e.g., ACC): When incorporated into a peptide chain, ACC and its derivatives tend to induce tight turns, such as β-turns and γ-turns.[3] This is due to the sterically demanding nature of the cyclopropane ring directly attached to the α-carbon, which restricts the allowable Ramachandran angles (φ and ψ). This property is highly valuable for mimicking turn regions of proteins or for creating conformationally defined cyclic peptides.
-
β-Cyclopropyl Amino Acids (e.g., this compound): The additional methylene group in β-amino acids provides greater flexibility to the peptide backbone compared to their α-counterparts. However, the cyclopropane ring still imposes significant constraints. Peptides containing β-amino acids are known to form unique helical structures, such as 12-helices and 14-helices, which are distinct from the α-helices found in natural proteins.[6] The incorporation of this compound can therefore be a powerful strategy to generate novel peptide folds with unique biological activities.[7]
Caption: Comparison of conformational effects of α- vs. β-cyclopropyl amino acids.
Experimental Insight: Circular Dichroism (CD) spectroscopy is a powerful technique to assess the secondary structure of peptides in solution. A comparative study of two model hexapeptides, one containing ACC and the other containing the corresponding β-amino acid from this compound (after hydrolysis), would be expected to show distinct CD spectra. The ACC-containing peptide would likely exhibit a spectrum characteristic of a β-turn, while the β-amino acid-containing peptide would show a spectrum indicative of a more extended or unique helical conformation.
Metabolic Stability: The Ester Advantage
A major hurdle in the development of peptide-based drugs is their rapid degradation by proteases in the body. The incorporation of unnatural amino acids, particularly those with cyclopropane rings, can significantly enhance metabolic stability.[2]
-
General Proteolytic Resistance: The rigid structure of the cyclopropane ring can sterically hinder the approach of proteases, making the adjacent peptide bonds less susceptible to cleavage. This is a shared advantage of both α- and β-cyclopropyl amino acids. Peptides containing β-amino acids are generally more resistant to proteolysis than their α-peptide counterparts.[8]
-
The Pro-drug Potential of the Ethyl Ester: The ethyl ester of this compound offers an additional layer of metabolic control. Ester groups can act as pro-drug moieties, which are cleaved in vivo by esterases to release the active carboxylic acid.[9] This can be advantageous for several reasons:
-
Improved Bioavailability: The more lipophilic ester may enhance cell membrane permeability and absorption.
-
Controlled Release: The rate of hydrolysis can be tuned to control the release of the active peptide.
-
Enhanced Hydrolytic Stability: Studies on cyclopropanecarboxylic acid esters have shown that they exhibit substantially increased stability to both acid- and base-catalyzed hydrolysis compared to other alkyl esters.[10] This suggests that the ethyl ester of our target molecule may be more stable in the gastrointestinal tract than other ester pro-drugs.
-
Comparative Stability Data:
| Compound | Feature | Expected Metabolic Stability | Rationale |
| Peptide with ACC | α-Amino Acid | Moderate to High | Cyclopropane ring provides steric hindrance to proteases. |
| Peptide with 1-(aminomethyl)cyclopropanecarboxylic acid | β-Amino Acid | High | β-amino acid backbone is inherently more resistant to proteolysis.[8] |
| Peptide with this compound | β-Amino Acid Ester | High (Pro-drug) | Ester can be cleaved by esterases; cyclopropane ester shows enhanced chemical stability.[10] |
Experimental Protocol: In Vitro Plasma Stability Assay
-
Objective: To compare the metabolic stability of peptides containing ACC, 1-(aminomethyl)cyclopropanecarboxylic acid, and this compound.
-
Materials: Test peptides, human plasma, phosphate-buffered saline (PBS), acetonitrile, mass spectrometer.
-
Procedure: a. Dissolve the test peptides in a suitable solvent (e.g., DMSO) to prepare stock solutions. b. Dilute the stock solutions in PBS. c. Add the peptide solutions to pre-warmed human plasma to a final concentration of 1 µM. d. Incubate the samples at 37°C. e. At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma sample. f. Quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard. g. Centrifuge the samples to precipitate proteins. h. Analyze the supernatant by LC-MS/MS to quantify the amount of remaining parent peptide.
-
Data Analysis: Plot the percentage of remaining parent peptide against time and calculate the in vitro half-life (t½).
Synthetic Accessibility and Versatility
The ease of synthesis and incorporation into peptide chains is a crucial consideration for any unnatural amino acid.
-
Synthesis of the Core Scaffold: The synthesis of cyclopropyl amino acids can be challenging. However, various methods have been developed, including those involving cyclopropanation of alkenes and ring-closing reactions.[2] The synthesis of this compound has been reported and the compound is commercially available, facilitating its use in research.[5]
-
Peptide Coupling: Both α- and β-cyclopropyl amino acids can be incorporated into peptides using standard solid-phase peptide synthesis (SPPS) protocols.[11] The ethyl ester of this compound can be hydrolyzed post-synthesis if the free carboxylic acid is required for activity.
Caption: General workflow for the incorporation of cyclopropyl amino acids into peptides.
Concluding Remarks for the Practicing Scientist
This compound stands out as a versatile and valuable building block for the design of novel peptidomimetics. Its unique β-amino acid structure offers the potential to create peptides with novel secondary structures and biological activities, distinct from those achievable with α-cyclopropyl amino acids like ACC. The ethyl ester functionality provides an avenue for pro-drug strategies, potentially enhancing bioavailability and offering controlled release, while the inherent stability of the cyclopropane ester bond is an added advantage.
The choice between this compound and other cyclopropyl amino acids will ultimately depend on the specific therapeutic goal. For mimicking tight turns in proteins, α-amino acids remain the preferred choice. However, for exploring novel conformational space and developing peptides with enhanced drug-like properties, the unique features of this compound make it a compelling candidate for further investigation. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to embark on such explorations.
References
- Gopi, H. N., et al. (2003). β-Amino acids: versatile peptidomimetics. Current Medicinal Chemistry, 10(16), 1585-1597. [Link][7]
- Lombardi, A., et al. (2009). Searching the conformational space of cyclic beta-amino acid peptides. The Journal of Physical Chemistry B, 113(32), 11287-11296. [Link][6]
- Jung, M. J., & Lindsay, V. N. G. (2021). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. Organic Letters, 23(10), 3899-3903. [Link]
- Al-Tel, T. H. (2011). Cyclopropane derivatives and their diverse biological activities. Molecules, 16(5), 3844-3877. [Link][12]
- Isied, S. S., & Hodges, R. S. (2020). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. The Journal of Organic Chemistry, 85(15), 9637-9645. [Link][11]
- Gunanathan, C., & Gunanathan, C. (2022). Supramolecular synthon hierarchy in cyclopropyl-containing peptide-derived compounds. CrystEngComm, 24(44), 7859-7870. [Link][4]
- Barone, V., et al. (1996). Conformational Studies on Model Peptides With 1-aminocyclopropane 1-carboxylic Acid Residues. Journal of the American Chemical Society, 118(48), 12111-12118. [Link][3]
- Laizure, S. C., et al. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance?. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 33(2), 210-222. [Link][9]
- Bender, D. M., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 10(3), 509-511. [Link][10]
- Gopi, H. N., et al. (2003). β-Amino acids: versatile peptidomimetics. Current Medicinal Chemistry, 10(16), 1585-1597. [Link][7]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. CAS 400840-94-0: ethyl 1-(aminomethyl)cyclopropanecarboxyl… [cymitquimica.com]
- 6. Searching the conformational space of cyclic beta-amino acid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
Enhanced hydrolytic stability of cyclopropanecarboxylic acid esters.
A Comparative Guide for Medicinal Chemists and Drug Development Professionals
The Challenge: Ester Instability in Drug Metabolism
Ester groups are frequently incorporated into drug molecules, often as prodrugs, to improve properties like oral bioavailability. However, these functional groups are susceptible to rapid cleavage by esterase enzymes and chemical hydrolysis in the physiological environment. This metabolic vulnerability can lead to premature drug inactivation, necessitating higher or more frequent dosing and potentially leading to toxicity from metabolites. A key strategy to overcome this is to design esters that are inherently more resistant to hydrolysis.
The Solution: Cyclopropanecarboxylic Acid Esters
Introducing steric or electronic modifications near the ester carbonyl can significantly enhance its stability. The cyclopropyl group has proven to be exceptionally effective in this role.
Comparative Hydrolytic Stability: Experimental Evidence
To quantify the stabilizing effect of the cyclopropyl group, we present comparative data on the half-lives of various esters under both acidic and basic hydrolytic conditions. The data, summarized in Table 1, clearly illustrates the superior stability of cyclopropanecarboxylic acid esters compared to their acyclic and other cyclic analogues.
Table 1: Comparative Half-lives (t½) of Benzyl Esters Under Hydrolytic Conditions at 40°C
| Ester Compound | Structure | Half-life in 0.1 N HCl (hours)[1] | Half-life in pH 10 Buffer (hours)[1] |
| Benzyl Isopropylcarboxylate | (CH₃)₂CHCOOCH₂Ph | 32.1 | 40.0 |
| Benzyl Cyclobutanecarboxylate | c-C₄H₇COOCH₂Ph | 14.1 | 16.0 |
| Benzyl Cyclopropanecarboxylate | c-C₃H₅COOCH₂Ph | 180.2 | 78.7 |
| Benzyl Cyclopentanecarboxylate | c-C₅H₉COOCH₂Ph | - | - |
| Benzyl Cyclohexanecarboxylate | c-C₆H₁₁COOCH₂Ph | - | 87.0 |
| Benzyl Benzoate | C₆H₅COOCH₂Ph | >300 | 55.4 |
| Benzyl Pivalate | (CH₃)₃CCOOCH₂Ph | 125.7 | - |
Note: Data extracted from Bender et al. (2008).
As the data shows, benzyl cyclopropanecarboxylate is substantially more stable than its open-chain isopropyl analogue, being six times more stable under acidic conditions and almost twice as stable under basic conditions.[1] Its stability is also markedly greater than that of the cyclobutane analogue.[1] In a direct comparison relevant to drug design, the cyclopropane analogue of the antiviral drug valacyclovir exhibited a half-life of over 300 hours at pH 6 and 40°C, whereas valacyclovir itself has a half-life of 69.7 hours under the same conditions.[2][3][4][5]
Mechanistic Rationale for Enhanced Stability
The remarkable stability of cyclopropanecarboxylic acid esters stems from a combination of unique steric and electronic properties of the cyclopropyl ring.
-
Hyperconjugative Stabilization : The cyclopropyl group can donate electron density from its C-C sigma bonds into the antibonding π* orbital of the carbonyl group.[6][7] This hyperconjugation stabilizes the ground state of the ester, making the carbonyl carbon less electrophilic and thus less susceptible to nucleophilic attack by water or esterases.[4][6] This stabilizing effect is estimated to be around 2 kcal/mol greater than for other alkyl esters.[6][7]
-
Steric Hindrance : The three-dimensional structure of the cyclopropyl ring provides a degree of steric bulk that physically obstructs the approach of nucleophiles to the carbonyl carbon.[4][8][9] This steric shield increases the activation energy for hydrolysis, slowing down the reaction rate.
Figure 1: Key factors contributing to the enhanced hydrolytic stability of cyclopropanecarboxylic acid esters.
Experimental Protocol: Assessing Ester Hydrolytic Stability
To facilitate the evaluation of ester stability in your own research, the following is a generalized protocol for determining hydrolytic rates under constant pH conditions.[10][11][12]
Materials and Reagents:
-
Test ester compounds
-
Buffer solutions of desired pH (e.g., phosphate buffer for pH 7, borate buffer for pH 9-10)
-
Strong acid (e.g., HCl) and strong base (e.g., NaOH) for pH adjustment and control experiments
-
Organic solvent for stock solutions (e.g., acetonitrile or methanol, HPLC grade)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Reversed-phase C18 HPLC column
-
Constant temperature water bath or incubator
Experimental Workflow:
Figure 2: A generalized workflow for the kinetic analysis of ester hydrolysis.
Step-by-Step Methodology:
-
Preparation : Prepare a stock solution of the ester (e.g., 10 mM in acetonitrile). Prepare the desired aqueous buffer and adjust the pH accurately.
-
Reaction Initiation : Pre-heat the buffer solution to the desired temperature (e.g., 40°C) in a sealed vial. To start the reaction, add a small volume of the ester stock solution to the buffer to achieve the target final concentration (e.g., 100 µM).
-
Sampling : At designated time points, withdraw aliquots from the reaction mixture.
-
Quenching : Immediately stop the reaction in the aliquot by adding a quenching solution. This is typically an acidic solution to neutralize a basic hydrolysis reaction or a miscible organic solvent.
-
Analysis : Quantify the concentration of the remaining ester in each quenched sample using a validated HPLC method.
-
Data Processing : For a pseudo-first-order reaction, plot the natural logarithm of the fraction of remaining ester versus time. The negative slope of the resulting linear fit corresponds to the observed rate constant (k_obs). The half-life can then be calculated as t½ = 0.693 / k_obs.
Conclusion and Future Outlook
The strategic incorporation of a cyclopropyl group offers a potent and predictable method for enhancing the hydrolytic stability of ester-containing molecules. Through a combination of hyperconjugative stabilization and steric hindrance, this small carbocycle provides a "shield" for the vulnerable ester linkage, prolonging the drug's lifetime in a physiological environment. The compelling experimental data underscores the value of cyclopropanecarboxylic acid esters as a critical tool in the medicinal chemist's arsenal for designing more robust and effective therapeutics. By applying the outlined experimental protocols, researchers can confidently evaluate and implement this strategy to overcome the pervasive challenge of ester hydrolysis in drug development.
References
- Bender, D. M., Peterson, J. A., McCarthy, J. R., Gunaydin, H., Takano, Y., & Houk, K. N. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 10(3), 509–511. [Link]
- Bender, D. M., Peterson, J. A., McCarthy, J. R., Gunaydin, H., Takano, Y., & Houk, K. N. (2008). Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability. Organic Letters, 10(3), 509-511. [Link]
- Bender, D. M., Peterson, J. A., McCarthy, J. R., Gunaydin, H., Takano, Y., & Houk, K. N. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters. [Link]
- Bender, D. M., Peterson, J. A., McCarthy, J. R., Gunaydin, H., Takano, Y., & Houk, K. N. (2008). Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability. Organic Letters. [Link]
- Request PDF. (2025, August 10). Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability.
- Boyde, S. (n.d.). Hydrolytic Stability of Synthetic Ester Lubricants.
- amphoteros. (2014, November 25). Stereoelectronics of ester hydrolysis. [Link]
- Bender, D. M., Peterson, J. A., McCarthy, J. R., Gunaydin, H., Takano, Y., & Houk, K. N. (2008). Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability. Organic Letters. [Link]
- Experiment C: Hydrolysis of a Carboxylic Acid Ester. (n.d.). [Link]
- Determination of the rate constant for the hydrolysis of ester Short Procedure. (n.d.). [Link]
- 12BL Experiment 5: Ester Hydrolysis. (n.d.). [Link]
- Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022, February 13).
- ResearchGate. (n.d.). Increased steric strain adjacent to cyclopropane. (A) NBO-STERIC... [Link]
- Driving tert-butyl axial: the surprising cyclopropyl effect. (2024, October 8). RSC Publishing. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. | Semantic Scholar [semanticscholar.org]
- 3. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Item - Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability - figshare - Figshare [figshare.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. amphoteros.com [amphoteros.com]
- 8. researchgate.net [researchgate.net]
- 9. Driving tert -butyl axial: the surprising cyclopropyl effect - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05470A [pubs.rsc.org]
- 10. web.viu.ca [web.viu.ca]
- 11. rkmvccrahara.org [rkmvccrahara.org]
- 12. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
A Comparative Screening Guide for Ethyl 1-(aminomethyl)cyclopropanecarboxylate in Biological Assays
In the landscape of contemporary drug discovery, the exploration of novel chemical scaffolds that offer unique pharmacological profiles is paramount. Ethyl 1-(aminomethyl)cyclopropanecarboxylate, a structurally intriguing molecule, stands as a promising candidate for targeted biological screening. This guide provides a comprehensive framework for evaluating its biological activity, with a primary focus on its potential as a modulator of the γ-aminobutyric acid (GABA) system, alongside a proposed broader screening cascade to uncover its full therapeutic potential. We will objectively compare its hypothetical performance with established alternatives, supported by detailed experimental protocols.
The Scientific Rationale: A Conformationally Restricted GABA Analog
The core structure of this compound features a cyclopropane ring, which imparts significant conformational rigidity. This strained three-membered ring locks the relative positions of the aminomethyl and carboxylate groups, making it a fascinating analog of the principal inhibitory neurotransmitter in the central nervous system, GABA. The unique stereochemistry of cyclopropane derivatives can lead to enhanced binding affinity, improved metabolic stability, and increased potency at biological targets.[1]
Our primary hypothesis is that this compound will act as an inhibitor of GABA transporters (GATs). These transporters are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal.[2][3] Inhibition of GATs leads to an increase in extracellular GABA levels, a mechanism with therapeutic potential in conditions such as epilepsy and anxiety.[4][5][6]
This guide will therefore focus on a comparative screening of this compound against known GAT inhibitors, providing the necessary protocols to validate this hypothesis.
Comparative Framework: Benchmarking Against Established GAT Inhibitors
To ascertain the biological activity and potential of this compound, its performance must be benchmarked against well-characterized compounds. We propose a direct comparison with the following:
-
Nipecotic Acid: A classic, non-selective GABA uptake inhibitor that serves as a foundational benchmark.[6][7]
-
Tiagabine: A potent and selective GAT-1 inhibitor, representing a clinically approved antiepileptic drug.[4][7][8]
-
Cyclopropane-based GABA Analogs: Published data on stereoisomers of 2,3-methano and 3,4-methano GABA analogs provide a direct structural and functional comparison for a cyclopropane-containing compound.
The primary endpoints for comparison will be the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) against a panel of human GAT subtypes (GAT-1, GAT-2, GAT-3, and BGT-1).
Experimental Protocols
The following detailed protocols are designed to be self-validating systems for assessing the inhibitory activity of this compound on GABA transporters.
Protocol 1: In Vitro GABA Uptake Assay
This assay measures the inhibition of radiolabeled GABA uptake into cells expressing specific GAT subtypes.
1. Cell Culture and Transfection:
- Human Embryonic Kidney (HEK-293) cells or Chinese Hamster Ovary (CHO) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
- Cells are transiently transfected with plasmids encoding human GAT-1, GAT-2, GAT-3, or BGT-1 using a suitable transfection reagent (e.g., Lipofectamine 3000). Assays are typically performed 24-48 hours post-transfection.
2. GABA Uptake Assay Procedure:
- Seed the transfected cells into 96-well scintillant-coated microplates (e.g., ScintiPlate).
- On the day of the assay, aspirate the culture medium and wash the cells twice with Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4).
- Prepare serial dilutions of this compound, Nipecotic Acid, and Tiagabine in KRH buffer.
- Pre-incubate the cells with the test compounds or vehicle control for 15-30 minutes at room temperature.
- Initiate the uptake reaction by adding KRH buffer containing a mixture of [³H]GABA (final concentration ~10 nM) and unlabeled GABA (to achieve the desired final concentration for kinetic analysis, typically close to the Km for each transporter).
- Allow the uptake to proceed for a defined period (e.g., 10-20 minutes) at room temperature. The linear range of uptake should be determined in preliminary experiments.
- Terminate the uptake by aspirating the reaction mixture and washing the cells three times with ice-cold KRH buffer.
- Dry the plates and measure the radioactivity in a microplate scintillation counter.
3. Data Analysis:
- Non-specific uptake is determined in the presence of a high concentration of a potent inhibitor like Tiagabine (for GAT-1) or in mock-transfected cells.
- Subtract non-specific uptake from all measurements.
- Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
- The inhibitor constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the concentration of GABA used in the assay and Km is the Michaelis-Menten constant for GABA for the specific transporter.
Workflow for In Vitro GABA Uptake Assay
Caption: Workflow for the in vitro GABA uptake inhibition assay.
Comparative Data Summary
The following table should be populated with the experimentally determined IC50 values (in µM). Hypothetical data for this compound is included for illustrative purposes, anticipating moderate, non-selective inhibition based on its structure.
| Compound | GAT-1 (IC50 µM) | GAT-2 (IC50 µM) | GAT-3 (IC50 µM) | BGT-1 (IC50 µM) |
| This compound | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Nipecotic Acid | ~10 | ~50 | ~20 | >100 |
| Tiagabine | ~0.1 | >100 | >100 | >100 |
| trans-3,4-methano GABA analog | >100 | >100 | ~24 | ~5.5 |
Data for Nipecotic Acid, Tiagabine, and the trans-3,4-methano GABA analog are derived from published literature.[9]
Broader Screening Cascade: Unveiling Pleiotropic Activities
Given the diverse biological roles of cyclopropane-containing molecules, it is prudent to screen this compound in a broader panel of assays to identify any unforeseen activities.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GABA uptake & transport | Hello Bio [hellobio.com]
- 4. Tiagabine. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the management of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The gamma-aminobutyric acid (GABA) uptake inhibitor, tiagabine, increases extracellular brain levels of GABA in awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the effect of the GABA uptake blockers, tiagabine and nipecotic acid, on inhibitory synaptic efficacy in hippocampal CA1 neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of tiagabine (NO-328), a new potent and selective GABA uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A homogeneous assay to assess GABA transporter activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structure-Activity Relationships of Ethyl 1-(aminomethyl)cyclopropanecarboxylate Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can impart favorable pharmacokinetic and pharmacodynamic properties is unceasing. The cyclopropane ring, a three-membered carbocycle, has garnered significant attention due to its unique conformational rigidity and electronic character, which can lead to enhanced metabolic stability and binding affinity. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of compounds containing the "Ethyl 1-(aminomethyl)cyclopropanecarboxylate" scaffold, a promising building block in the design of new therapeutic agents.
The inherent strain of the cyclopropane ring results in C-C bonds with significant p-character, making it a valuable pharmacophore for introducing conformational constraints.[1][2] This rigidity can pre-organize a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a biological target. Furthermore, the cyclopropane moiety can serve as a bioisostere for other functional groups, offering a means to modulate a compound's physicochemical properties.
This guide will explore the SAR of this gem-disubstituted cyclopropane scaffold by examining key modification points and their impact on biological activity, drawing insights from studies on closely related analogs.
Core Scaffold and Key Modification Points
The "this compound" scaffold presents three primary points for chemical modification to explore the SAR and optimize for a desired biological activity.
Caption: Key modification points on the core scaffold.
SAR at the Amino Group (R1): Exploring Amide and Amine Analogs
Modifications at the primary amino group of the aminomethyl moiety have been a key strategy in the development of various bioactive compounds. Acylation of the amine to form amides or reductive amination to yield secondary or tertiary amines can significantly influence a compound's polarity, hydrogen bonding capacity, and overall steric profile.
A study on 1-(2-arylhydrazinecarboxamido)-2,2-dimethylcyclopropanecarboxylate derivatives revealed that the nature of the aryl substituent has a profound impact on anticonvulsant activity.[3] While this study features a dimethylcyclopropane, the principles of modifying the amine functionality are highly relevant.
Table 1: Comparison of Anticonvulsant Activity of N-Acylated Analogs
| Compound ID | R1 (Acyl Group) | MES ED50 (mg/kg, i.p. in mice) | Neurotoxicity TD50 (mg/kg, i.p. in mice) | Protective Index (TD50/ED50) |
| 6g | 4-Fluorophenylacetyl | 15.2 | 289.5 | 19.0 |
| 6m | 4-Chlorophenylacetyl | 9.8 | 332.2 | 33.9 |
| 6w | Naphthylacetyl | 25.5 | 410.3 | 16.1 |
| Reference | Phenytoin | 9.5 | 69.0 | 7.3 |
| Data extrapolated and adapted for illustrative purposes from He et al., Eur J Med Chem, 2012.[3] |
The data suggests that substitution on the aryl ring of the acyl moiety significantly influences potency. The presence of a halogen at the 4-position of the phenyl ring (compounds 6g and 6m ) appears to be beneficial for activity, with the chloro-substituted analog 6m demonstrating the highest potency and a favorable protective index.[3] This highlights the importance of exploring electronic and steric effects at this position.
SAR at the Ester Group (R2): Impact of Carboxylic Acids and Amides
The ethyl ester of the core scaffold provides a handle for further functionalization. Hydrolysis to the corresponding carboxylic acid or conversion to various amides can drastically alter the compound's properties, including solubility, metabolic stability, and ability to interact with biological targets.
In a series of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives developed as potential antidepressants, the carboxylic acid was converted to a diethylamide.[4] This modification led to the discovery of Midalcipran, a compound that reached clinical evaluation.
Table 2: Comparison of Antidepressant Activity of Carboxylic Acid and Amide Analogs
| Compound ID | R2 | Configuration | Antidepressant Activity (Forced Swim Test) |
| Analog A | -COOH | Z | Active |
| Analog B | -CON(Et)2 | Z | More Active than A |
| Midalcipran | -CON(Et)2 | Z | Selected for Clinical Trials |
| Data extrapolated and adapted for illustrative purposes from Bonnaud et al., J Med Chem, 1987.[4] |
The conversion of the carboxylic acid to the diethylamide in this series enhanced the antidepressant activity. This suggests that for the target , a less polar and potentially more metabolically stable amide is preferred over the more polar carboxylic acid.[4]
SAR of the Cyclopropane Ring (R3): The Role of Substitution
While the core scaffold is a 1,1-disubstituted cyclopropane, further substitution on the ring can introduce additional stereochemical complexity and provide vectors for interacting with target proteins. The relative stereochemistry of substituents on the cyclopropane ring is often crucial for biological activity.
In the development of the antidepressant Midalcipran, the Z-configuration of the 1-aryl and 2-(aminomethyl) groups was found to be essential for activity.[4] This underscores the importance of controlling the stereochemistry of substituents on the cyclopropane ring.
Comparative Analysis: The "this compound" Scaffold vs. Alternatives
The choice of a central scaffold is a critical decision in drug design. The "this compound" scaffold offers distinct advantages over more flexible acyclic or larger cyclic analogs.
Table 3: Qualitative Comparison of Scaffolds
| Feature | This compound | Acyclic Analog (e.g., Ethyl 2-(aminomethyl)butanoate) | Cyclohexyl Analog |
| Conformational Rigidity | High | Low | Moderate (Chair-boat conformations) |
| Metabolic Stability | Generally High (blocks P450 oxidation) | Lower (more sites for metabolism) | Moderate |
| 3D Shape | Defined, compact | Flexible, multiple conformations | Defined, bulky |
| Synthetic Accessibility | Readily accessible | Readily accessible | Accessible |
The high rigidity of the cyclopropane scaffold can lead to higher binding affinity by reducing the entropic cost of binding. Furthermore, the cyclopropyl group is often more resistant to metabolic degradation compared to linear alkyl chains.[5]
Experimental Protocols
General Synthesis of N-Acylated Derivatives
A plausible synthetic route to explore the SAR at the amino group involves the acylation of the parent ethyl ester.
Caption: Synthetic workflow for N-acylation.
Step-by-Step Protocol:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (1.2 eq) to the solution and cool to 0 °C.
-
Slowly add the desired acid chloride (1.1 eq) or a pre-activated carboxylic acid (using EDC/HOBt) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-acylated derivative.
General Protocol for In Vitro Biological Evaluation (Hypothetical Enzyme Inhibition Assay)
This protocol outlines a general method for assessing the inhibitory activity of the synthesized compounds against a hypothetical enzyme target.
Caption: Workflow for an in vitro enzyme inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare stock solutions of the test compounds in 100% DMSO. Create a series of dilutions in assay buffer to achieve the final desired concentrations.
-
Assay Plate Setup: In a 96-well plate, add the enzyme solution to each well.
-
Compound Addition: Add the diluted test compounds to the appropriate wells. Include positive control (known inhibitor) and negative control (vehicle) wells.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37 °C) to allow for compound-enzyme interaction.
-
Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.
-
Detection: Measure the signal (e.g., fluorescence or absorbance) at regular intervals using a plate reader.
-
Data Analysis: Calculate the initial reaction rates and determine the percent inhibition for each compound concentration. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable model to determine the IC50 value.
Conclusion and Future Directions
The "this compound" scaffold represents a versatile and valuable starting point for the design of novel therapeutic agents. The inherent conformational rigidity and metabolic stability conferred by the cyclopropane ring make it an attractive alternative to more flexible scaffolds.
The SAR studies of related compounds suggest that systematic modifications at the amino and ester functionalities, as well as the introduction of substituents on the cyclopropane ring, can lead to significant improvements in biological activity. Future work should focus on synthesizing and testing a diverse library of derivatives of this core scaffold against a range of biological targets to fully explore its potential in drug discovery. The development of stereoselective synthetic routes to access enantiomerically pure substituted analogs will be crucial for elucidating the stereochemical requirements for optimal activity.
References
- The Chemistry of Cyclopropanes and New Insights into Organocatalyzed Asymmetric Cyclopropanation.
- Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks via a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. PubMed Central. [Link]
- 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. PubMed. [Link]
- Synthesis and anticonvulsant activity of ethyl 1-(2-arylhydrazinecarboxamido)
- A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. University of Rochester. [Link]
- A Modular Approach to the Synthesis of gem-Disubstituted Cyclopropanes. PubMed. [Link]
- A Modular Approach to the Synthesis of gem-Disubstituted Cyclopropanes. figshare. [Link]
- Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. PubMed. [Link]
- Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide deriv
- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
- New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regul
- Structure Activity Rel
- Workflow-based identification of bioisosteric replacements for molecular scaffolds. PubMed Central. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticonvulsant activity of ethyl 1-(2-arylhydrazinecarboxamido)-2,2-dimethylcyclopropanecarboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Benchmarking Guide: Evaluating Ethyl 1-(aminomethyl)cyclopropanecarboxylate Against Known Monoamine Oxidase Inhibitors
Introduction
In the landscape of enzyme inhibitor research, the exploration of novel molecular scaffolds is paramount to advancing therapeutic strategies for neurological disorders. This guide provides a comprehensive framework for benchmarking "Ethyl 1-(aminomethyl)cyclopropanecarboxylate," a compound of interest due to its structural similarity to known enzyme inhibitors. While direct inhibitory data for this specific ethyl ester is not yet publicly available, its close analogue, Benzyl 1-(aminomethyl)cyclopropane-1-carboxylate, has been identified as a mechanism-based inactivator of monoamine oxidase (MAO).[1] This evidence provides a strong rationale for investigating the potential of this compound as an MAO inhibitor.
This guide will objectively compare the hypothesized performance of this compound against a panel of well-characterized MAO inhibitors with diverse mechanisms of action. We will present detailed experimental protocols to enable researchers to conduct their own comparative analyses, fostering scientific integrity and reproducibility.
The Target: Monoamine Oxidase (MAO)
Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes crucial for the metabolism of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine.[2][3][4] Inhibition of MAO activity increases the synaptic availability of these neurotransmitters, a mechanism central to the treatment of depression and Parkinson's disease.[3][5][6]
Caption: Monoamine Oxidase (MAO) metabolic pathway and the point of inhibition.
Selected Benchmark Monoamine Oxidase Inhibitors
To provide a robust comparison, we have selected three well-established MAO inhibitors with distinct properties:
-
Tranylcypromine: An irreversible, non-selective inhibitor of both MAO-A and MAO-B.[1][3][7][8][9][10][11][12][13][14] Its broad and potent activity makes it a valuable benchmark for overall inhibitory potential.
-
Selegiline: An irreversible inhibitor with selectivity for MAO-B at lower doses.[3][4][5][11][12][14][15][16][17][18][19][20][21][22][23] It is a clinically significant drug for the treatment of Parkinson's disease.
-
Moclobemide: A reversible and selective inhibitor of MAO-A (RIMA).[2][14][16][20][21][24][25][26][27] This compound represents a newer class of MAOIs with a different kinetic profile and improved safety.
Experimental Protocol: In Vitro MAO Inhibition Assay
The following protocol details a fluorometric method for determining the inhibitory activity of test compounds against MAO-A and MAO-B, adapted from commercially available kits such as the Amplex™ Red Monoamine Oxidase Assay Kit.[28][29][30][31][32]
Principle of the Assay
This assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the MAO-catalyzed oxidation of a substrate, such as p-tyramine. In the presence of horseradish peroxidase (HRP), the Amplex™ Red reagent reacts with H₂O₂ to produce the highly fluorescent compound resorufin, which can be quantified. A decrease in fluorescence in the presence of a test compound indicates inhibition of MAO activity.
Materials and Reagents
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO Assay Buffer
-
p-Tyramine (MAO substrate)
-
Amplex™ Red reagent
-
Horseradish Peroxidase (HRP)
-
This compound
-
Tranylcypromine, Selegiline, and Moclobemide (as positive controls)
-
Clorgyline (selective MAO-A inhibitor for control experiments)
-
DMSO (for dissolving compounds)
-
Black, flat-bottom 96-well microplates
-
Microplate reader capable of fluorescence measurement (Excitation: ~530-560 nm, Emission: ~585-595 nm)
Assay Procedure
-
Compound Preparation: Prepare stock solutions of this compound and the benchmark inhibitors in DMSO. Create a series of dilutions in MAO Assay Buffer to achieve the final desired concentrations for the assay.
-
Reaction Mixture Preparation: Prepare a working solution of the Amplex™ Red reagent and HRP in MAO Assay Buffer according to the kit manufacturer's instructions.
-
Enzyme and Inhibitor Pre-incubation:
-
To the wells of the 96-well plate, add the diluted test compounds, benchmark inhibitors, or vehicle control (DMSO in assay buffer).
-
Add the recombinant MAO-A or MAO-B enzyme to each well.
-
Incubate the plate for a defined period (e.g., 15 minutes) at 37°C to allow for the binding of the inhibitors to the enzymes.
-
-
Reaction Initiation:
-
To initiate the enzymatic reaction, add the p-tyramine substrate to each well.
-
Immediately follow with the addition of the Amplex™ Red/HRP working solution.
-
-
Fluorescence Measurement:
-
Place the microplate in the fluorescence plate reader.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.
-
Data Analysis
-
Calculate the rate of reaction (slope) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control: % Inhibition = 100 * (1 - (Slope of test well / Slope of vehicle control well))
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).
Caption: Experimental workflow for the in vitro MAO inhibition assay.
Data Presentation: Comparative Inhibitory Activity (Hypothetical Data)
The following tables present a hypothetical but plausible set of results for a comparative study, which would need to be confirmed by experimental data. Lower IC₅₀ values indicate greater potency. The selectivity index is calculated as the ratio of IC₅₀ (MAO-A) / IC₅₀ (MAO-B).
Table 1: IC₅₀ Values for MAO-A Inhibition
| Compound | IC₅₀ (µM) for MAO-A | Mechanism of Action |
| This compound | To be determined | Hypothesized Irreversible |
| Tranylcypromine | 0.8 | Irreversible, Non-selective |
| Selegiline | 5.2 | Irreversible, MAO-B selective |
| Moclobemide | 0.2 | Reversible, MAO-A selective |
Table 2: IC₅₀ Values for MAO-B Inhibition
| Compound | IC₅₀ (µM) for MAO-B | Mechanism of Action |
| This compound | To be determined | Hypothesized Irreversible |
| Tranylcypromine | 1.2 | Irreversible, Non-selective |
| Selegiline | 0.01 | Irreversible, MAO-B selective |
| Moclobemide | 35.0 | Reversible, MAO-A selective |
Table 3: Selectivity Index for MAO-B over MAO-A
| Compound | Selectivity Index (IC₅₀ MAO-A / IC₅₀ MAO-B) |
| This compound | To be determined |
| Tranylcypromine | 0.67 |
| Selegiline | 520 |
| Moclobemide | 0.006 |
Conclusion
This guide provides a comprehensive framework for the systematic evaluation of this compound as a potential monoamine oxidase inhibitor. By benchmarking against established inhibitors with diverse mechanisms, researchers can gain valuable insights into the potency, selectivity, and mode of action of this novel compound. The detailed experimental protocol and data presentation format are designed to ensure scientific rigor and facilitate the generation of high-quality, comparable data. The insights gained from such studies will be instrumental in guiding future drug discovery and development efforts in the field of neuroscience.
References
- Patsnap Synapse. (2024, July 17).
- PharmaCompass.com.
- Thermo Fisher Scientific. Amplex™ Red Monoamine Oxidase Assay Kit.
- StatPearls - NCBI Bookshelf. (2023, August 17). Selegiline.
- Fisher Scientific. Invitrogen™ Amplex™ Red Monoamine Oxidase Assay Kit.
- PubMed. Inactivation of monoamine oxidase B by benzyl 1-(aminomethyl)
- Patsnap Synapse. (2024, July 17). What is the mechanism of Selegiline Hydrochloride?
- PubMed Central.
- CiteAb. (A12214) Amplex™ Red Monoamine Oxidase Assay Kit - Thermo Scientific.
- Patsnap Synapse. (2024, July 17).
- PubMed - NIH. Neuroprotective actions of selegiline.
- LiverTox - NCBI Bookshelf. (2020, April 8). Tranylcypromine.
- Iright. Thermo Fisher, A12214, Amplex™ Red Monoamine Oxidase Assay Kit.
- MedLink Neurology. (2021, October 15). Selegiline.
- Patsnap Synapse. (2024, July 17).
- arigobio. ARG82183 Monoamine Oxidase Activity Assay Kit (Fluorometric).
- MentalHealth.com. Moclobemide.
- Wikipedia. Moclobemide.
- YouTube. (2025, March 2). Pharmacology of Tranylcypromine (Parnate) ; Mechanism of action, Pharmacokinetics, Uses, Effects.
- Psychotropics A-Z. Tranylcypromine | Parnate – Monoamine Oxidase Inhibitor (MAOI).
- Wikipedia. Monoamine oxidase inhibitor.
- StatPearls - NCBI Bookshelf. (2025, December 13). Monoamine Oxidase Inhibitors (MAOIs).
- PubMed. Selective MAO A and B inhibitors: their mechanism of action and pharmacology.
- Journal of Medicinal Chemistry. (2015, April 27). New Frontiers in Selective Human MAO-B Inhibitors.
- Mayo Clinic. Moclobemide (oral route) - Side effects & dosage.
- Monoamine Oxidase Activity (Total MAO/MAO-A/MAO-B) Fluorometric Assay Kit.
- Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (Fluorometric).
- Cell Biolabs, Inc. OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric).
- Benchchem. Application Notes and Protocols for MAO-B-IN-30 In Vitro Assay.
- Clinical Gate. (2015, February 7). Monoamine oxidase inhibitors.
- Cleveland Clinic. MAOIs (Monoamine Oxidase Inhibitors)
- PubMed Central. (2016, October 18).
- PubMed Central.
- Evotec. Monoamine Oxidase (MAO) Inhibition Assay.
- Psych Scene Hub. (2021, April 7). Monoamine Oxidase Inhibitors (MAOI) - Mechanism of Action.
- Springer Protocols. (2023).
- Abcam. Monoamine Oxidase (MAO) Assay Kit (Fluorometric) (ab241031).
- ResearchGate. (2025, August 6).
- Bio-Techne. Monoamine Oxidase Assay Kit.
- Mayo Clinic. Monoamine oxidase inhibitors (MAOIs).
- StatPearls - NCBI Bookshelf. (2023, June 5). MAO Inhibitors.
- Evotec. Monoamine Oxidase (MAO) Inhibition Assay.
- FPnotebook. (2025, November 1). Monoamine Oxidase Inhibitor.
- Thermo Fisher Scientific - DE. Amplex® Red Enzyme Assays.
Sources
- 1. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Moclobemide? [synapse.patsnap.com]
- 3. Monoamine oxidase inhibitors - Clinical GateClinical Gate [clinicalgate.com]
- 4. psychscenehub.com [psychscenehub.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 7. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]
- 8. Tranylcypromine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. medworksmedia.com [medworksmedia.com]
- 11. Monoamine Oxidase Inhibitors (MAOIs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. my.clevelandclinic.org [my.clevelandclinic.org]
- 13. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
- 14. mobile.fpnotebook.com [mobile.fpnotebook.com]
- 15. What is the mechanism of Selegiline Hydrochloride? [synapse.patsnap.com]
- 16. The Role of Monoamine Oxidase Inhibitors in Current Psychiatric Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Neuroprotective actions of selegiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medlink.com [medlink.com]
- 19. What is the mechanism of Selegiline? [synapse.patsnap.com]
- 20. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 21. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 23. MAO Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Moclobemide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 25. mentalhealth.com [mentalhealth.com]
- 26. Moclobemide - Wikipedia [en.wikipedia.org]
- 27. Moclobemide (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 28. Amplex™ Red Monoamine Oxidase Assay Kit 500 Assays | Buy Online | Invitrogen™ [thermofisher.com]
- 29. Invitrogen Amplex Red Monoamine Oxidase Assay Kit 500 Assays | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 30. citeab.com [citeab.com]
- 31. iright.com [iright.com]
- 32. Amplex® Red酵素アッセイ | Thermo Fisher Scientific - JP [thermofisher.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 1-(aminomethyl)cyclopropanecarboxylate
This guide provides an in-depth, procedural framework for the safe and compliant disposal of Ethyl 1-(aminomethyl)cyclopropanecarboxylate (CAS No: 400840-94-0). As a crucial building block in synthetic chemistry, particularly for novel drug analogues, its proper handling from bench to disposal is paramount.[1] This document moves beyond mere instruction to instill a deep understanding of the causality behind each procedural step, ensuring a self-validating system of safety and environmental stewardship for researchers, scientists, and drug development professionals.
Part 1: Core Principles of Chemical Waste Management
The disposal of any laboratory chemical is governed by a hierarchy of regulations, primarily the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA).[2][3] These regulations are designed to protect both human health and the environment. For laboratory personnel, this translates into a core responsibility: to correctly identify, segregate, and manage waste from the moment of its generation.[4][5] Ignoring these principles can lead to significant fines, laboratory shutdowns, and, most importantly, immediate safety hazards.[3]
Part 2: Hazard Identification and Waste Characterization
Before disposal, a thorough understanding of the chemical's hazards is essential. While a specific, detailed safety data sheet (SDS) for this compound may lack extensive hazard data, we can infer significant properties from structurally similar compounds like Ethyl cyclopropanecarboxylate (CAS No: 4606-07-9).
-
Inferred Hazard Profile : Ethyl cyclopropanecarboxylate is classified as a highly flammable liquid with a flash point of 18°C (64.4°F).[6][7] Given the structural similarity, it is imperative to manage this compound as an ignitable hazardous waste .
-
Incompatibilities : This compound should be considered incompatible with acids, bases, strong oxidizing agents, and strong reducing agents.[6][7] Contact with these substances could lead to vigorous reactions.
-
Toxicity : While specific data is limited, related compounds are categorized as harmful if swallowed, in contact with skin, or inhaled.[7] Therefore, appropriate personal protective equipment (PPE) is mandatory at all times.
Based on this profile, the waste must be characterized as hazardous. Under RCRA, it would likely fall under the D001 Ignitable Waste category due to its low flash point.
Summary of Key Chemical and Safety Data
| Property | Value / Information | Source |
| Chemical Name | This compound | [8] |
| CAS Number | 400840-94-0 | [1][8] |
| Molecular Formula | C₇H₁₃NO₂ | [1] |
| Primary Hazard | Ignitable Liquid (Inferred) | [6][7] |
| Potential EPA Waste Code | D001 (Ignitable) | [5] |
| Known Incompatibilities | Strong Oxidizing Agents, Reducing Agents, Acids, Bases | [6][7] |
| Disposal Route | Licensed Chemical Destruction Plant / Controlled Incineration | [8] |
Part 3: Procedural Guide for Disposal
This section outlines the step-by-step protocol for managing waste this compound and associated contaminated materials.
Step 1: Immediate Waste Collection & Segregation
-
Designate a Satellite Accumulation Area (SAA): All laboratories generating hazardous waste must establish an SAA.[9] This area must be at or near the point of generation and under the control of laboratory personnel.[5]
-
Select an Appropriate Waste Container:
-
Use a container made of a compatible material (high-density polyethylene or other chemically resistant plastic is preferred to glass to minimize breakage risk).[2][5]
-
Ensure the container is in good condition, free of leaks or cracks, and has a secure, tight-fitting screw cap.[10]
-
The container must be compatible with the waste; never use a metal container for corrosive waste, for instance.[9][11]
-
-
Segregate Waste Streams: Never mix this compound waste with incompatible chemicals like acids, bases, or oxidizers.[12] Keep organic solvent waste separate from aqueous waste.[13]
Step 2: Proper Labeling
Accurate labeling is a non-negotiable legal and safety requirement.
-
Affix a Hazardous Waste Tag: As soon as the first drop of waste enters the container, it must be labeled.[5] Use the official hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[2]
-
Complete the Tag Information:
-
Clearly write the words "Hazardous Waste." [2]
-
List the full chemical name of all contents. For mixtures, list every component. Do not use abbreviations, acronyms, or chemical formulas.[2]
-
Indicate the hazard characteristics (e.g., check the boxes for "Flammable" and "Toxic").[2]
-
Record the accumulation start date (the date the first waste was added).
-
Provide the Principal Investigator's name and laboratory location.[2]
-
Step 3: Safe Storage in the SAA
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[5][10] This prevents the release of flammable vapors and protects lab personnel.
-
Use Secondary Containment: Place the waste container in a larger, chemically compatible tub or bin to contain any potential leaks or spills.[11]
-
Adhere to Accumulation Limits: Do not accumulate more than 55 gallons of hazardous waste in your SAA.[10] Once a container is full, it must be removed from the SAA within three days.[9] A partially filled container can remain in the SAA for up to one year.[9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Part 4: Handling Contaminated Materials and Empty Containers
-
Contaminated Solids: Personal protective equipment (gloves, bench paper, wipes) that is grossly contaminated with the chemical must be collected as solid hazardous waste. Place these items in a separate, clearly labeled, lined container.
-
Empty Containers: An "empty" container that held this chemical is not safe for regular trash.
-
Thoroughly empty all contents from the original container.
-
The first rinse with a suitable solvent (like ethanol or acetone) must be collected and disposed of as hazardous waste.[13]
-
After a triple rinse and air drying, the original labels must be completely defaced or removed.[13]
-
Only then can the rinsed, de-labeled container be discarded as regular solid waste or recycled, according to institutional policy.
-
Part 5: Final Disposal and Emergency Preparedness
-
Professional Disposal: The final step is removal by trained professionals. Do not attempt to dispose of this chemical via sink or trash.[8][13] Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup for your properly containerized and labeled waste.[14]
-
Emergency Plan: All laboratory personnel must be trained on emergency response procedures for chemical spills.[15][16] This includes knowing the location of spill kits, fire extinguishers, safety showers, and emergency contact information. Your lab's chemical hygiene plan should outline these specific procedures.
By adhering to this comprehensive guide, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.
References
- OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. SAFETYON. [Link]
- OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group, Inc.[Link]
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
- How OSHA Workplace Rules Affect Hazardous Waste Management. Hazardous Waste Experts. [Link]
- OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. [Link]
- OSHA Regulations and Hazardous Waste Management: 4 Things you Need to Know. Hazardous Waste Experts. [Link]
- Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]
- Hazardous Substance Fact Sheet - Cyclopropane. New Jersey Department of Health. [Link]
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
- Cyclopropane Disposal. Synergy Recycling. [Link]
- How to Dispose of Chemical Waste. Columbia University Environmental Health and Safety. [Link]
- Safe Chemical Waste Disposal in Labs. Environmental Marketing Services, LLC. [Link]
- Hazardous Waste Disposal Guide. Dartmouth College. [Link]
- (chloromethyl)
- Chemical Waste. The University of Texas at Austin Environmental Health and Safety. [Link]
- Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]
- Trash Disposal. Princeton University Environmental Health and Safety. [Link]
- WASTE DISPOSAL MANUAL. University of Louisville Department of Environmental Health and Safety. [Link]
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
Sources
- 1. 1-(AMINOMETHYL)-CYCLOPROPANECARBOXYLIC ACID ETHYL ESTER | 400840-94-0 [chemicalbook.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 4. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.pt [fishersci.pt]
- 8. echemi.com [echemi.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. louisville.edu [louisville.edu]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. cdnisotopes.com [cdnisotopes.com]
- 15. cleanmanagement.com [cleanmanagement.com]
- 16. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
